molecular formula C22H37NO4S B609420 N-Arachidonoyl Taurine CAS No. 119959-65-8

N-Arachidonoyl Taurine

Cat. No.: B609420
CAS No.: 119959-65-8
M. Wt: 411.6 g/mol
InChI Key: YUNYSWCRLRYOPO-DOFZRALJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-arachidonoyltaurine is a fatty acid-taurine conjugate derived from arachidonic acid. It has a role as a mouse metabolite. It is functionally related to an arachidonic acid. It is a conjugate acid of a N-arachidonoyltaurine(1-).

Properties

IUPAC Name

2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)23-20-21-28(25,26)27/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)(H,25,26,27)/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNYSWCRLRYOPO-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701134033
Record name 2-[[(5Z,8Z,11Z,14Z)-1-Oxo-5,8,11,14-eicosatetraen-1-yl]amino]ethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701134033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119959-65-8
Record name 2-[[(5Z,8Z,11Z,14Z)-1-Oxo-5,8,11,14-eicosatetraen-1-yl]amino]ethanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119959-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(5Z,8Z,11Z,14Z)-1-Oxo-5,8,11,14-eicosatetraen-1-yl]amino]ethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701134033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Endogenous N-Arachidonoyl Taurine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Arachidonoyl Taurine (B1682933) (NAT) is an endogenous N-acyl amide lipid that has emerged as a significant signaling molecule with pleiotropic physiological effects. Structurally, it consists of the polyunsaturated fatty acid, arachidonic acid, linked to the amino acid taurine via an amide bond. Initially identified as a substrate for fatty acid amide hydrolase (FAAH), NAT is now recognized for its roles in ion channel modulation, insulin (B600854) secretion, synaptic transmission, and potential involvement in pain and inflammation. This technical guide provides an in-depth overview of the endogenous functions of NAT, including its biosynthesis and degradation pathways, its interactions with key protein targets, and its diverse physiological roles. Detailed experimental methodologies for studying NAT are provided, alongside quantitative data and visual representations of its signaling pathways to facilitate further research and drug development efforts in this area.

Biosynthesis and Degradation of N-Arachidonoyl Taurine

The endogenous levels of this compound are tightly regulated by a balance of enzymatic synthesis and degradation.

Biosynthesis

The primary enzyme responsible for the synthesis of NAT is Bile acid-CoA:amino acid N-acyltransferase (BAAT) .[1][2] This enzyme, located in the peroxisomes and endoplasmic reticulum, catalyzes the conjugation of an activated fatty acid (in the form of acyl-CoA) with an amino acid.[1][3] In the case of NAT, BAAT facilitates the transfer of arachidonoyl-CoA to taurine.[1]

The biosynthesis of NAT can be summarized in the following two steps:

  • Activation of Arachidonic Acid: Arachidonic acid is first activated to its coenzyme A thioester, arachidonoyl-CoA, by an acyl-CoA synthetase.

  • Conjugation with Taurine: BAAT then catalyzes the transfer of the arachidonoyl group from arachidonoyl-CoA to the amino group of taurine, forming this compound and releasing coenzyme A.[1][3]

Degradation

The degradation of NAT is primarily mediated by two enzymatic pathways: hydrolysis by Fatty Acid Amide Hydrolase (FAAH) and oxidation by lipoxygenases.

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a crucial role in terminating the signaling of various fatty acid amides, including the endocannabinoid anandamide.[4] FAAH hydrolyzes the amide bond of NAT to release arachidonic acid and taurine.[4] The hydrolysis of NAT by FAAH is generally less efficient compared to its hydrolysis of anandamide.[4]

This compound can also be metabolized by 12-lipoxygenase (12-LOX) and 15-lipoxygenase (15-LOX) .[5][6] These enzymes introduce a hydroperoxy group into the arachidonoyl backbone of NAT, leading to the formation of hydroxylated metabolites. For instance, in murine resident peritoneal macrophages, NAT is converted to 12-hydroxy-eicosatetraenoyl-taurine (12-HETE-T).[5] This oxidative metabolism may represent a pathway for either generating novel signaling molecules or terminating the activity of NAT.

Molecular Targets and Signaling Pathways

This compound exerts its biological effects through interactions with several key protein targets, primarily ion channels.

Transient Receptor Potential (TRP) Channels: TRPV1 and TRPV4

NAT is a known activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Vanilloid 4 (TRPV4) channels.[7] These are non-selective cation channels that play critical roles in sensory perception, including pain and temperature sensation.

Activation of TRPV1 and TRPV4 by NAT leads to an influx of cations, primarily Ca2+ and Na+, into the cell. This influx depolarizes the cell membrane and increases intracellular calcium concentrations, which in turn triggers various downstream signaling cascades.

IKs Potassium Channel (KCNQ1/KCNE1)

NAT has been shown to be a potent modulator of the slowly activating delayed rectifier potassium channel, IKs.[8] The IKs channel, formed by the co-assembly of KCNQ1 and KCNE1 subunits, is crucial for the repolarization phase of the cardiac action potential. NAT enhances the activity of the IKs channel, which can have significant implications for cardiac electrophysiology.[8]

Quantitative Data

The following tables summarize the available quantitative data for the interactions and effects of this compound.

ParameterValueTargetCell/SystemReference
EC50 28 µMTRPV1[7]
EC50 21 µMTRPV4[7]

Table 1: Receptor Activation Data for this compound.

EnzymeSubstrate(s)KmVmaxReference
FAAH This compound-0.04 nmol/min/mg[4]
FAAH Anandamide (for comparison)-0.5 nmol/min/mg[4]

Physiological Functions

The diverse molecular actions of this compound translate into a range of physiological functions.

Regulation of Insulin Secretion

NAT has been shown to increase intracellular calcium flux in pancreatic β-cells, leading to an increase in insulin secretion.[9][10] This suggests a role for NAT in glucose homeostasis. The mechanism is thought to be mediated, at least in part, by the activation of TRPV channels on these cells.

Modulation of Synaptic Transmission

In the central nervous system, NAT can modulate synaptic activity. For example, in the prefrontal cortex, NAT has been shown to enhance glutamatergic synaptic transmission, an effect that is similar to that of the TRPV1 agonist capsaicin.[11] This suggests that NAT may act as an endogenous modulator of neuronal excitability.

Pain and Nociception

Given its activity at TRPV1 channels, which are key mediators of nociceptive signaling, NAT is implicated in the modulation of pain.[12] Activation of TRPV1 by endogenous ligands like NAT could contribute to the sensation of pain, particularly in inflammatory conditions where the levels of such lipids may be altered. Further research is needed to fully elucidate its role in different pain states, including neuropathic pain.[12][13]

Inflammation

The components of NAT, arachidonic acid and taurine, are both known to be involved in inflammatory processes. Arachidonic acid is a precursor to a wide range of pro-inflammatory and anti-inflammatory eicosanoids. Taurine has demonstrated anti-inflammatory properties, in part through the formation of taurine chloramine (B81541) and bromamine, which can modulate cytokine production.[14][15][16] While direct evidence for the anti-inflammatory role of NAT is still emerging, its metabolism into HETE-T and its ability to activate TRPV channels suggest it is likely involved in modulating inflammatory responses.

Experimental Protocols

Quantification of this compound in Biological Samples using LC-MS/MS

Objective: To accurately measure the levels of NAT in tissues or biofluids.

Methodology:

  • Sample Preparation: Homogenize tissue samples in a suitable solvent (e.g., methanol (B129727) or a mixture of chloroform (B151607) and methanol) containing an internal standard (e.g., deuterated NAT). Perform lipid extraction using a liquid-liquid extraction or solid-phase extraction method.

  • Chromatographic Separation: Use a reverse-phase C18 column on a liquid chromatography (LC) system. Employ a gradient elution with a mobile phase consisting of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile (B52724) or methanol with formic acid.

  • Mass Spectrometric Detection: Utilize a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. The precursor ion for NAT will be its protonated molecule [M+H]+. The product ions are generated by collision-induced dissociation and are specific fragments of the NAT molecule.

  • Quantification: Create a standard curve using known concentrations of a synthetic NAT standard. The concentration of NAT in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

In Vitro Assay for FAAH-mediated Hydrolysis of this compound

Objective: To determine the rate of NAT hydrolysis by FAAH.

Methodology:

  • Enzyme Source: Use recombinant FAAH or a tissue homogenate known to contain FAAH activity (e.g., liver or brain microsomes).

  • Reaction Mixture: Prepare a reaction buffer (e.g., Tris-HCl, pH 9.0) containing the enzyme source and NAT at a known concentration.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period.

  • Reaction Termination: Stop the reaction by adding an organic solvent (e.g., acetonitrile) to precipitate the protein.

  • Analysis: Quantify the amount of arachidonic acid produced using LC-MS/MS or a fluorescent-based assay if a fluorogenic NAT analog is used.

  • Data Analysis: Calculate the rate of hydrolysis (e.g., in nmol/min/mg of protein).

Measurement of Intracellular Calcium Influx upon TRPV1/4 Activation by this compound

Objective: To assess the ability of NAT to activate TRPV1 or TRPV4 channels in a cell-based assay.

Methodology:

  • Cell Culture: Use a cell line endogenously expressing or recombinantly overexpressing TRPV1 or TRPV4 (e.g., HEK293 or CHO cells).

  • Calcium Indicator Loading: Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader or a fluorescence microscope.

  • Stimulation: Add NAT at various concentrations to the cells.

  • Fluorescence Measurement: Record the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.

  • Data Analysis: Plot the change in fluorescence as a function of NAT concentration to determine the EC50 value.

Voltage-Clamp Fluorometry to Study the Effect of this compound on IKs Channels

Objective: To investigate the mechanism by which NAT modulates the gating of KCNQ1/KCNE1 channels.

Methodology:

  • Oocyte Expression: Inject Xenopus laevis oocytes with cRNA encoding for KCNQ1 and KCNE1. A cysteine mutation is often introduced in a region of the channel that undergoes conformational change upon gating (e.g., the S3-S4 linker) for fluorescent labeling.

  • Fluorescent Labeling: Label the expressed channels with a sulfhydryl-reactive fluorescent probe (e.g., a maleimide-conjugated fluorophore).

  • Electrophysiological Recording: Use a two-electrode voltage-clamp setup to control the membrane potential of the oocyte and record the resulting ionic currents.

  • Fluorescence Recording: Simultaneously, use a photometer or a fluorescence microscope to record the fluorescence intensity from the labeled channels.

  • Experimental Protocol: Apply a series of voltage steps to the oocyte in the absence and presence of NAT.

  • Data Analysis: Analyze the changes in both the ionic current (G-V relationship) and the fluorescence signal (F-V relationship) to determine how NAT affects the voltage-dependent gating and conformational changes of the IKs channel.[17][18][19]

Visualizations

Signaling Pathways and Logical Relationships

NAT_Signaling cluster_synthesis Biosynthesis cluster_degradation Degradation cluster_targets Molecular Targets & Effects AA Arachidonic Acid ACoA Arachidonoyl-CoA AA->ACoA Acyl-CoA Synthetase NAT_syn This compound ACoA->NAT_syn Taurine Taurine Taurine->NAT_syn BAAT BAAT BAAT->NAT_syn NAT_deg This compound AA_deg Arachidonic Acid NAT_deg->AA_deg Taurine_deg Taurine NAT_deg->Taurine_deg HETE_T HETE-Taurine NAT_deg->HETE_T FAAH FAAH FAAH->AA_deg FAAH->Taurine_deg LOX 12/15-LOX LOX->HETE_T NAT_act This compound TRPV1 TRPV1 NAT_act->TRPV1 Activates TRPV4 TRPV4 NAT_act->TRPV4 Activates IKs IKs Channel (KCNQ1/KCNE1) NAT_act->IKs Enhances Ca_influx Ca2+ Influx TRPV1->Ca_influx Na_influx Na+ Influx TRPV1->Na_influx TRPV4->Ca_influx TRPV4->Na_influx K_efflux K+ Efflux (Repolarization) IKs->K_efflux Depolarization Membrane Depolarization Ca_influx->Depolarization Insulin_Secretion Insulin Secretion Ca_influx->Insulin_Secretion Na_influx->Depolarization Synaptic_Transmission ↑ Glutamatergic Synaptic Transmission Depolarization->Synaptic_Transmission Pain_Modulation Pain Modulation Depolarization->Pain_Modulation Cardiac_AP Cardiac Action Potential Modulation K_efflux->Cardiac_AP

Caption: Biosynthesis, degradation, and signaling pathways of this compound.

Experimental Workflow Diagrams

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue Biological Sample (Tissue/Biofluid) Homogenize Homogenization (+ Internal Standard) Tissue->Homogenize Extract Lipid Extraction (LLE or SPE) Homogenize->Extract Dry Dry Down & Reconstitute Extract->Dry Inject Inject into LC-MS/MS Dry->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect Quantify Quantification (vs. Standard Curve) Detect->Quantify

Caption: Workflow for LC-MS/MS quantification of this compound.

VCF_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis Oocyte Xenopus Oocyte Inject cRNA Injection (KCNQ1-Cys, KCNE1) Oocyte->Inject Express Channel Expression Inject->Express Label Fluorescent Labeling Express->Label VClamp Two-Electrode Voltage Clamp Label->VClamp Fluorometry Fluorometry Label->Fluorometry Stimulate Apply Voltage Steps (± NAT) VClamp->Stimulate RecordF Record Fluorescence Fluorometry->RecordF RecordI Record Ionic Current Stimulate->RecordI Stimulate->RecordF AnalyzeGV Analyze G-V Relationship RecordI->AnalyzeGV AnalyzeFV Analyze F-V Relationship RecordF->AnalyzeFV Correlate Correlate Gating & Conformational Changes AnalyzeGV->Correlate AnalyzeFV->Correlate

Caption: Workflow for Voltage-Clamp Fluorometry analysis of NAT on IKs channels.

Conclusion

This compound is a multifaceted endogenous lipid with significant roles in cellular signaling. Its ability to modulate key ion channels like TRPV1, TRPV4, and IKs positions it as an important regulator of diverse physiological processes, from insulin secretion to cardiac function and neuronal activity. The interplay between its synthesis by BAAT and degradation by FAAH and lipoxygenases determines its local concentrations and, consequently, its biological impact. Further research into the detailed mechanisms of NAT action, its physiological and pathophysiological relevance, and the development of specific pharmacological tools will be crucial for harnessing its therapeutic potential. This guide provides a foundational resource for scientists and researchers to advance our understanding of this intriguing signaling molecule.

References

Discovery and characterization of N-acyl taurines in rat brain

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Characterization of N-Acyl Taurines in the Rat Brain

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acyl taurines (NATs) are a class of endogenous bioactive lipids first identified as substrates for the enzyme Fatty Acid Amide Hydrolase (FAAH).[1] Structurally, they consist of a fatty acid linked to the amino group of taurine (B1682933) via an amide bond. While initially characterized in the central nervous system (CNS) of mice lacking the FAAH enzyme, these molecules are now understood to be present in various central and peripheral tissues, playing significant roles in metabolic regulation and cellular signaling.[1][2] This technical guide provides a comprehensive overview of the discovery, characterization, and quantification of NATs in the rat brain, focusing on their distribution, metabolic pathways, and analytical methodologies.

Discovery and Quantitative Distribution in the Brain

The discovery of NATs as endogenous lipids was facilitated by global metabolite profiling in FAAH knockout (FAAH-/-) mice, where their accumulation pointed to FAAH as their primary catabolic enzyme.[1] In the CNS of these animals, researchers observed high concentrations of NATs with long-chain saturated acyl groups (≥C20).[1] While comprehensive data for every specific NAT in every discrete rat brain region is still an area of active research, studies have established their general presence and concentration range. For instance, the overall levels of N-acyl amino acids in wet rat brain tissue have been quantified to range from 0.26 to 333 pmol/g.[3] Long-chain saturated NATs, such as N-docosanoyl taurine (C22:0 NAT), are considered particularly abundant in brain tissue.[4]

The table below summarizes the key N-acyl taurines identified in the mammalian CNS and their approximate basal and accumulated levels (in FAAH-inhibited models), providing a reference for researchers.

N-Acyl Taurine (NAT) SpeciesCommon Name / AbbreviationAcyl ChainTypical Location / CommentsApproximate Endogenous Levels (pmol/g tissue)
N-Arachidonoyl TaurineC20:4 NAT20:4 (ω-6)Enriched in the CNS and peripheral tissues.[1]Low basal levels; >10-fold increase with FAAH inhibition.
N-Docosahexaenoyl TaurineC22:6 NAT22:6 (ω-3)Found in CNS; levels increase significantly with FAAH inhibition.[1]Low basal levels; can reach >1000 pmol/g with FAAH inhibition.[1]
N-Oleoyl TaurineC18:1 NAT18:1 (ω-9)Abundant in plasma and acts as a signaling molecule.[2]Variable; a key signaling NAT.
N-Palmitoyl TaurineC16:0 NAT16:0Present in brain and peripheral tissues.Variable; often lower than long-chain saturated NATs.
N-Docosanoyl TaurineC22:0 NAT22:0Considered to be particularly abundant in brain tissue.[4]Elevated in FAAH-/- models.

Note: Levels are highly dependent on the specific brain region and the metabolic state. Much of the quantitative data comes from FAAH knockout mouse models, where NAT levels are dramatically elevated compared to wild-type animals.

Biochemical Pathways: Synthesis and Degradation

The endogenous levels of NATs are tightly regulated by the balance between their biosynthesis and degradation.

Biosynthesis

The precise enzymatic pathways for NAT synthesis in the brain are not fully elucidated. However, studies in peripheral tissues, particularly the liver, have identified enzymes capable of catalyzing the conjugation of a fatty acid to taurine. The general mechanism involves the activation of a fatty acid to its acyl-CoA derivative, which is then conjugated to taurine. Bile acid-CoA:amino acid N-acyltransferase (BAAT) has been identified as a key hepatic NAT synthase, especially for polyunsaturated fatty acids.[5][6] While BAAT's expression in the brain is low, it provides a template for the likely biochemical reaction occurring there.

Degradation

The primary enzyme responsible for the hydrolysis and inactivation of NATs is Fatty Acid Amide Hydrolase (FAAH).[2][7] FAAH is an integral membrane enzyme that cleaves the amide bond of NATs, releasing free taurine and the corresponding fatty acid.[8][9] The critical role of FAAH is demonstrated by the massive accumulation of various NAT species in the brains of animals where the enzyme is genetically deleted or pharmacologically inhibited.[1]

Metabolism cluster_synthesis Biosynthesis cluster_degradation Degradation fatty_acid Fatty Acid acyl_coa Fatty Acyl-CoA fatty_acid->acyl_coa Acyl-CoA Synthetase synth_point acyl_coa->synth_point taurine Taurine taurine->synth_point nat N-Acyl Taurine (NAT) deg_point nat->deg_point FAAH (Degradation) synth_point->nat  NAT Synthase  (e.g., BAAT in liver) deg_point->fatty_acid deg_point->taurine

Diagram 1: N-Acyl Taurine (NAT) Metabolism Pathway.

Experimental Protocols: Quantification of NATs in Brain Tissue

Accurate quantification of NATs requires sensitive and specific analytical methods, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

Methodology: UPLC-MS/MS Analysis

This protocol outlines a standard workflow for the extraction and quantification of NATs from rat brain tissue.

  • Tissue Homogenization:

    • Accurately weigh approximately 20-50 mg of frozen rat brain tissue.

    • Homogenize the tissue in a suitable ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing an internal standard. The internal standard is typically a deuterated version of a representative NAT (e.g., d4-C20:4 NAT) to correct for extraction losses and matrix effects.[10]

    • Use a mechanical homogenizer until the tissue is fully dissociated.

  • Lipid Extraction:

    • Perform a lipid extraction using a modified Bligh-Dyer or Folch method. A common approach is to add a 2:1 mixture of chloroform (B151607):methanol to the tissue homogenate.

    • Vortex the mixture vigorously and allow it to incubate (e.g., 30 minutes at 4°C).

    • Induce phase separation by adding chloroform and water (or a saline solution).

    • Centrifuge at low speed (e.g., 2000 x g) to separate the aqueous (upper) and organic (lower) phases.

    • Carefully collect the lower organic phase, which contains the lipids, including NATs.

    • Dry the organic solvent under a stream of nitrogen gas.

  • Sample Reconstitution and Chromatographic Separation:

    • Reconstitute the dried lipid extract in a small, precise volume of a suitable solvent, typically the initial mobile phase of the LC run (e.g., 90:10 water:acetonitrile).

    • Inject the sample into a Ultra-High-Performance Liquid Chromatography (UPLC) system equipped with a reverse-phase column (e.g., C18).

    • Use a gradient elution with two mobile phases, such as water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B), to separate the different NAT species.

  • Mass Spectrometric Detection:

    • Couple the UPLC eluent to a tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode.[11]

    • Detect and quantify NATs using Multiple Reaction Monitoring (MRM). This involves monitoring a specific precursor-to-product ion transition for each NAT and the internal standard. For NATs, common product ions result from the fragmentation of the taurine moiety (m/z 80 and 107).[10]

    • Generate a standard curve using synthetic NAT standards of known concentrations to calculate the absolute quantity of each NAT in the brain tissue sample.

Workflow start Rat Brain Tissue (Frozen) homogenize 1. Homogenization (with Internal Standard) start->homogenize extract 2. Lipid Extraction (e.g., Chloroform/Methanol) homogenize->extract dry 3. Solvent Evaporation (under Nitrogen) extract->dry reconstitute 4. Reconstitution (in Mobile Phase) dry->reconstitute inject 5. UPLC Separation (C18 Column) reconstitute->inject detect 6. MS/MS Detection (MRM, ESI-) inject->detect quantify 7. Data Analysis & Quantification detect->quantify

Diagram 2: Experimental Workflow for NAT Quantification.

Signaling Pathways and Biological Function

While the full scope of NAT function in the brain is under investigation, specific NATs have been identified as signaling molecules that interact with cellular receptors.

One of the best-characterized pathways involves N-oleoyl taurine (C18:1 NAT) and the G-protein coupled receptor GPR119.[2][12] In peripheral tissues, C18:1 NAT acts as an agonist for GPR119, stimulating the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in regulating glucose homeostasis.[13] Although this pathway is primarily studied in the context of metabolic control, the presence of GPR119 in the brain suggests that NATs could play a similar signaling role in the CNS, potentially influencing neuronal function and energy balance.

Another proposed mechanism involves the activation of Transient Receptor Potential (TRP) ion channels by NATs, suggesting a role in calcium signaling and sensory processing.[1]

Signaling cluster_membrane Cell Membrane nat N-Oleoyl Taurine (C18:1 NAT) gpr119 GPR119 Receptor nat->gpr119 Agonist Binding g_protein G-Protein (Gαs) gpr119->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP (Second Messenger) ac->camp Synthesizes pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., GLP-1 Secretion) pka->response Phosphorylates Targets

Diagram 3: Proposed Signaling Pathway of N-Oleoyl Taurine via GPR119.

Conclusion and Future Directions

N-acyl taurines represent an important class of lipid signaling molecules in the rat brain and other tissues. Their discovery has been driven by advancements in mass spectrometry-based metabolomics, which continue to be the cornerstone for their characterization and quantification. The degradation of NATs by FAAH is well-established, but further research is needed to identify the specific synthases responsible for their production within the brain. Understanding the interplay between NATs and their receptors, such as GPR119 and TRP channels, in the CNS will be crucial for elucidating their role in neuronal function, neuroinflammation, and the regulation of energy metabolism. The methodologies and data presented in this guide provide a foundation for professionals in neuroscience and drug development to further explore this promising class of endogenous lipids.

References

N-Arachidonoyl Taurine: A Bioactive Lipid Messenger at the Crossroads of Endocannabinoid and Vanilloid Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Arachidonoyl Taurine (B1682933) (NAT) is an endogenous N-acyl amide lipid that has emerged as a significant bioactive messenger. Structurally related to the endocannabinoid anandamide, NAT distinguishes itself by its potent activation of Transient Receptor Potential Vanilloid (TRPV) channels, specifically TRPV1 and TRPV4. This dual functionality places NAT at a unique intersection of the endocannabinoid and vanilloid signaling systems, suggesting its involvement in a diverse array of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the current understanding of NAT, including its biosynthesis, degradation, and signaling pathways. Detailed experimental protocols for its quantification and the assessment of its biological activity are provided, alongside a summary of key quantitative data to facilitate further research and drug development efforts targeting this intriguing lipid messenger.

Introduction

N-Arachidonoyl Taurine is a member of the N-acyl taurine (NAT) family of lipids, which are conjugates of a fatty acid and taurine. The discovery that NAT levels are significantly elevated in the tissues of animals lacking Fatty Acid Amide Hydrolase (FAAH), the primary degrading enzyme for the endocannabinoid anandamide, highlighted its connection to the endocannabinoid system.[1][2] However, unlike anandamide, which primarily signals through cannabinoid receptors, NAT exerts its biological effects predominantly through the activation of TRPV1 and TRPV4 channels.[3][4] These channels are critical mediators of a variety of sensory inputs, including temperature, pain, and osmotic stress. The ability of NAT to modulate these channels suggests its potential role in pain perception, inflammation, and cellular homeostasis. This guide aims to provide a detailed technical resource for researchers investigating the multifaceted roles of NAT.

Biosynthesis and Degradation

The metabolic pathways of this compound are intricately linked to the broader network of lipid metabolism, with specific enzymes governing its formation and breakdown.

Biosynthesis

The biosynthesis of NAT is a multi-step enzymatic process. The primary pathway involves the conjugation of arachidonic acid to taurine. This reaction is catalyzed by specific acyltransferases.

  • Acyl-CoA Synthetase: Initially, arachidonic acid is activated to its coenzyme A (CoA) thioester, arachidonoyl-CoA.

  • N-Acyltransferase Activity: Subsequently, an N-acyltransferase facilitates the transfer of the arachidonoyl group from arachidonoyl-CoA to the amino group of taurine, forming this compound. Enzymes with this activity that have been implicated in the synthesis of N-acyl taurines include acyl-coenzyme A:amino acid N-acyltransferase (ACNAT1) and bile acid-CoA:amino acid N-acyltransferase (BAAT). Another potential pathway involves the action of cytochrome c, which has been shown to catalyze the formation of other N-arachidonoyl amino acids in vitro.[5]

G cluster_synthesis N-Acyltransferase (e.g., ACNAT1, BAAT) Arachidonic_Acid Arachidonic Acid Arachidonoyl_CoA Arachidonoyl-CoA Arachidonic_Acid->Arachidonoyl_CoA Acyl-CoA Synthetase NAT This compound Arachidonoyl_CoA->NAT Taurine Taurine Taurine->NAT

Biosynthesis of this compound.
Degradation

The primary enzyme responsible for the degradation of NAT is Fatty Acid Amide Hydrolase (FAAH).[1][2][6] FAAH is a serine hydrolase that catalyzes the hydrolysis of the amide bond in NAT, releasing arachidonic acid and taurine.[7] This enzymatic action terminates the signaling activity of NAT. The degradation of NAT by FAAH is a key regulatory point in controlling its endogenous levels and, consequently, its physiological effects.

G NAT This compound Arachidonic_Acid Arachidonic Acid NAT->Arachidonic_Acid FAAH Taurine Taurine NAT->Taurine FAAH

Degradation of this compound.
Other Metabolic Pathways

In addition to degradation by FAAH, NAT can be metabolized by other enzymes, including 12(S)- and 15(S)-lipoxygenases. This metabolic pathway leads to the formation of hydroxylated derivatives, such as 12-HETE-taurine (12-HETE-T), in murine resident peritoneal macrophages.[3]

Signaling Pathways

This compound primarily exerts its biological effects through the activation of TRPV1 and TRPV4 ion channels. These channels are non-selective cation channels that, upon activation, lead to an influx of calcium and sodium ions, resulting in membrane depolarization and the initiation of downstream signaling cascades.

TRPV1-Mediated Signaling

TRPV1, often referred to as the capsaicin (B1668287) receptor, is a key integrator of noxious thermal and chemical stimuli.[8] Activation of TRPV1 by NAT leads to an increase in intracellular calcium levels, which in turn can activate a variety of downstream effectors.[9][10]

  • Protein Kinase C (PKC) and Protein Kinase A (PKA): Elevated intracellular calcium can activate PKC and PKA, which can then phosphorylate a variety of target proteins, leading to changes in cellular function.[8]

  • Calmodulin (CaM): Calcium can bind to calmodulin, which then modulates the activity of other proteins, including CaM-dependent kinases (CaMKs).

  • Gene Expression: Changes in intracellular calcium can also lead to alterations in gene expression through the activation of calcium-sensitive transcription factors.

G NAT This compound TRPV1 TRPV1 Channel NAT->TRPV1 Activation Ca2_Influx Ca²⁺ Influx TRPV1->Ca2_Influx PKC PKC Activation Ca2_Influx->PKC PKA PKA Activation Ca2_Influx->PKA CaM CaM Activation Ca2_Influx->CaM Cellular_Responses Cellular Responses (e.g., Neurotransmitter Release, Gene Expression) PKC->Cellular_Responses PKA->Cellular_Responses CaM->Cellular_Responses

TRPV1-Mediated Signaling Pathway of NAT.
TRPV4-Mediated Signaling

TRPV4 is involved in sensing a wide range of stimuli, including osmotic pressure, mechanical stress, and warm temperatures.[11] Similar to TRPV1, activation of TRPV4 by NAT results in an influx of calcium ions. The downstream signaling pathways share some common elements with TRPV1 signaling but also have distinct features.

  • PKA-dependent phosphorylation: The activation of TRPV4 by arachidonic acid, a component of NAT, has been shown to require PKA-mediated phosphorylation.[12]

  • PKC involvement: PKC has also been implicated in the modulation of TRPV4 activity.

  • Cellular Functions: TRPV4 signaling is involved in a variety of cellular functions, including vasodilation, regulation of osmotic balance, and inflammatory responses.

G NAT This compound TRPV4 TRPV4 Channel NAT->TRPV4 Activation Ca2_Influx Ca²⁺ Influx TRPV4->Ca2_Influx PKA PKA Activation Ca2_Influx->PKA PKC PKC Activation Ca2_Influx->PKC PKA->TRPV4 Phosphorylation (Potentiation) Cellular_Responses Cellular Responses (e.g., Vasodilation, Osmoregulation) PKA->Cellular_Responses PKC->Cellular_Responses

TRPV4-Mediated Signaling Pathway of NAT.

Quantitative Data

The following table summarizes key quantitative data for this compound, providing a reference for its potency and activity in various biological assays.

ParameterValueAssay SystemReference
TRPV1 Activation (EC50) 28 µMCalcium influx in HEK293 cells[3]
TRPV4 Activation (EC50) 21 µMCalcium influx in HEK293 cells[3]
FAAH Hydrolysis (relative to anandamide) Lower but similar to N-arachidonoyl glycineTransfected FAAH[13]
Effect on Insulin Secretion Increase at 10 µM832/13 INS-1 pancreatic β-cells[3]
Effect on Intracellular Calcium Increase at 10 µMHIT-T15 pancreatic β-cells and INS-1 rat islet cells[3]

Experimental Protocols

This section provides detailed methodologies for the quantification of this compound and the assessment of its biological activity.

Quantification by UPLC-MS/MS

This protocol describes a validated method for the sensitive and specific quantification of NAT in biological samples.[1][14]

5.1.1. Sample Preparation (General)

  • Homogenization: Homogenize tissue samples in an appropriate solvent (e.g., methanol (B129727) or a mixture of methanol and chloroform).

  • Internal Standard: Add a deuterated internal standard, such as this compound-d4, to the homogenate to correct for extraction efficiency and matrix effects.

  • Extraction: Perform liquid-liquid extraction or solid-phase extraction to isolate the lipid fraction containing NAT.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the dried extract in a suitable solvent for UPLC-MS/MS analysis (e.g., methanol).

5.1.2. UPLC-MS/MS Parameters

  • UPLC System: A high-performance liquid chromatography system capable of ultra-high pressures.

  • Column: A reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18).[14]

  • Mobile Phase A: Water with 0.1% formic acid.[15]

  • Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.[15]

  • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over a specified time to achieve optimal separation. For example, a gradient from 45% to 100% B over 20-30 minutes.[15]

  • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for NAT and its internal standard. For NAT, a common transition is the deprotonated molecule [M-H]⁻ to a fragment ion corresponding to the taurine moiety.

G Sample Biological Sample (e.g., Tissue, Plasma) Homogenization Homogenization + Internal Standard Sample->Homogenization Extraction Lipid Extraction Homogenization->Extraction Reconstitution Drying & Reconstitution Extraction->Reconstitution UPLC UPLC Separation (C18 Column) Reconstitution->UPLC MS MS/MS Detection (MRM Mode) UPLC->MS Quantification Quantification MS->Quantification

Workflow for UPLC-MS/MS Quantification of NAT.
Calcium Flux Assay

This protocol describes a method to measure changes in intracellular calcium concentration in response to NAT using a fluorescent calcium indicator such as Fluo-4 AM.[6]

5.2.1. Cell Preparation

  • Cell Culture: Plate cells (e.g., HEK293 cells transfected with TRPV1 or TRPV4, or primary neurons) in a 96-well black-walled, clear-bottom plate and culture until they reach the desired confluency.

  • Dye Loading:

    • Prepare a loading buffer containing the fluorescent calcium indicator Fluo-4 AM (typically 1-5 µM) and a non-ionic detergent like Pluronic F-127 (around 0.02%) in a physiological saline solution (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

    • Incubate the cells for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells two to three times with HBSS to remove excess dye.

5.2.2. Measurement

  • Baseline Fluorescence: Place the plate in a fluorescence microplate reader and measure the baseline fluorescence intensity (Excitation ~490 nm, Emission ~520 nm).

  • Compound Addition: Add this compound (at various concentrations) to the wells.

  • Kinetic Reading: Immediately start recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Positive Control: Use a known agonist of the target receptor (e.g., capsaicin for TRPV1) or an ionophore like ionomycin (B1663694) as a positive control.

  • Data Analysis: The change in fluorescence (ΔF) is typically normalized to the baseline fluorescence (F₀) to give ΔF/F₀, which represents the relative change in intracellular calcium concentration.

G Cell_Plating Plate Cells in 96-well Plate Dye_Loading Load with Fluo-4 AM Cell_Plating->Dye_Loading Washing Wash to Remove Excess Dye Dye_Loading->Washing Baseline_Reading Measure Baseline Fluorescence Washing->Baseline_Reading Compound_Addition Add this compound Baseline_Reading->Compound_Addition Kinetic_Measurement Kinetic Fluorescence Reading Compound_Addition->Kinetic_Measurement Data_Analysis Data Analysis (ΔF/F₀) Kinetic_Measurement->Data_Analysis

Workflow for a Calcium Flux Assay.
Cell Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of NAT on cell proliferation or viability. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.[16]

5.3.1. Assay Procedure

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a stock solution of MTT in sterile PBS (e.g., 5 mg/mL).

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable, metabolically active cells. Calculate the percentage of cell viability relative to the vehicle control.

G Cell_Seeding Seed Cells in 96-well Plate Treatment Treat with this compound Cell_Seeding->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Incubation Incubate for Formazan Formation MTT_Addition->Incubation Solubilization Dissolve Formazan Crystals Incubation->Solubilization Absorbance_Reading Measure Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Viability (%) Absorbance_Reading->Data_Analysis

References

The Endogenous Lipoid Amide N-Arachidonoyl Taurine: A Comprehensive Technical Guide to its Physiological Roles in the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Arachidonoyl Taurine (B1682933) (NAT) is an endogenous lipid mediator that has garnered increasing interest for its diverse physiological roles within the central nervous system (CNS). Structurally similar to the endocannabinoid anandamide, NAT belongs to the family of N-acyl amides and is now recognized as a significant signaling molecule involved in synaptic transmission, neuro-inflammation, and pain perception. This technical guide provides an in-depth overview of the current understanding of NAT's function in the CNS, focusing on its biosynthesis, degradation, receptor interactions, and downstream signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience and drug development.

Biosynthesis and Degradation of N-Arachidonoyl Taurine

The concentration and activity of NAT in the CNS are tightly regulated by a delicate balance between its synthesis and degradation.

Biosynthesis

The primary route for NAT biosynthesis is believed to involve the enzymatic conjugation of arachidonic acid to taurine. While the precise enzymatic machinery in the CNS is still under investigation, studies in peripheral tissues have identified key enzymes that may have analogous functions in the brain.

One proposed pathway involves a two-step process:

  • Activation of Arachidonic Acid: Arachidonic acid is first activated to its coenzyme A (CoA) derivative, arachidonoyl-CoA, by an acyl-CoA synthetase.

  • Conjugation to Taurine: An N-acyltransferase then catalyzes the transfer of the arachidonoyl group from arachidonoyl-CoA to the amino group of taurine, forming this compound.

Recent evidence points to Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT) as a potential NAT synthase, at least in the liver[1]. While BAAT's specific role and kinetic parameters in the CNS are yet to be fully elucidated, it represents a promising candidate for further investigation. Other N-acyltransferases may also be involved in this process within the brain[2][3].

Degradation

The primary enzyme responsible for the degradation of NAT is Fatty Acid Amide Hydrolase (FAAH) [4][5]. FAAH hydrolyzes the amide bond of NAT, breaking it down into arachidonic acid and taurine[6]. The activity of FAAH is a critical determinant of the endogenous levels and signaling duration of NAT.

In addition to FAAH, other enzymes may contribute to the metabolic profile of NAT. Lipoxygenases, such as 12- and 15-lipoxygenase, can oxygenate NAT to form various hydroxylated metabolites, although the physiological significance of these metabolites in the CNS is not yet fully understood[7].

Quantitative Data on this compound Interactions

The following tables summarize the available quantitative data for the interaction of NAT with its known molecular targets and the kinetic parameters of its primary degrading enzyme.

ReceptorLigandParameterValueReference
TRPV1 This compoundEC5028 µM[8][9]
TRPV4 This compoundEC5021 µM[8][9]

Table 1: Receptor Activation Data for this compound. EC50 values represent the concentration of NAT required to elicit a half-maximal response from the respective transient receptor potential (TRP) channels.

EnzymeSubstrateKmVmaxReference
FAAH This compound-0.04 nmol/min/mg[10]

Table 2: Enzymatic Kinetics of FAAH with this compound. This table presents the maximal velocity (Vmax) of FAAH-mediated hydrolysis of NAT. The Michaelis constant (Km) for this interaction is not yet well-defined in the literature.

Signaling Pathways of this compound in the CNS

NAT exerts its physiological effects in the CNS primarily through the activation of Transient Receptor Potential (TRP) channels, which leads to the modulation of synaptic activity.

Activation of TRPV1 and TRPV4 Channels

NAT is a known agonist of both TRPV1 and TRPV4 channels[8][9]. These non-selective cation channels are widely expressed in the CNS and are involved in a variety of neuronal processes. Upon binding of NAT, these channels open, leading to an influx of cations, most notably calcium (Ca²⁺), into the neuron. This influx of Ca²⁺ serves as a critical second messenger, initiating a cascade of downstream signaling events.

NAT_TRPV1_Signaling NAT N-Arachidonoyl Taurine TRPV1 TRPV1/TRPV4 Channel NAT->TRPV1 Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Mediates CaMK CaMK Ca_influx->CaMK PKC_PKA PKC / PKA Ca_influx->PKC_PKA CREB CREB Phosphorylation CaMK->CREB Synaptic_Vesicle Synaptic Vesicle Release Machinery PKC_PKA->Synaptic_Vesicle Gene_Expression Changes in Gene Expression CREB->Gene_Expression Neurotransmitter_Release Increased Neurotransmitter Release Synaptic_Vesicle->Neurotransmitter_Release LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue Brain Tissue Homogenize Homogenization (with Internal Standard) Tissue->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Extract Solid-Phase Extraction (SPE) Centrifuge->Extract Dry Drying & Reconstitution Extract->Dry LC Liquid Chromatography (C18 column) Dry->LC MS Tandem Mass Spectrometry (MRM mode) LC->MS Data Data MS->Data Quantification Patch_Clamp_Workflow Start Brain Slice Preparation Recovery Slice Recovery in aCSF Start->Recovery Identify Identify Neuron Recovery->Identify Patch Form Giga-Seal Identify->Patch WholeCell Establish Whole-Cell Configuration Patch->WholeCell Record_Baseline Record Baseline Synaptic Currents WholeCell->Record_Baseline Apply_NAT Bath Apply NAT Record_Baseline->Apply_NAT Record_Post Record Post-NAT Synaptic Currents Apply_NAT->Record_Post Analyze Analyze Changes in Frequency and Amplitude Record_Post->Analyze

References

N-Arachidonoyl Taurine (NAT) Interaction with TRPV1 and TRPV4 Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Arachidonoyl Taurine (B1682933) (NAT) is an endogenous N-acyl taurine that has been identified as an activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) and 4 (TRPV4) channels. These channels are critical mediators of various physiological and pathophysiological processes, including pain perception, inflammation, and synaptic transmission. This technical guide provides a comprehensive overview of the interaction between NAT and these two channels, summarizing key quantitative data, detailing experimental protocols for studying these interactions, and visualizing the known signaling pathways.

Quantitative Data Summary

The following table summarizes the reported half-maximal effective concentrations (EC50) of N-Arachidonoyl Taurine for TRPV1 and TRPV4 channels.

CompoundChannelReported EC50Reference
This compoundTRPV128 µM[1][2]
This compoundTRPV421 µM[1][2]

Signaling Pathways and Molecular Interactions

This compound activates both TRPV1 and TRPV4, leading to an influx of cations, primarily Ca2+, which in turn initiates a cascade of intracellular signaling events.

TRPV1 Signaling

Activation of TRPV1 by NAT leads to channel opening and Ca2+ influx. This increase in intracellular Ca2+ can modulate various downstream effectors. In the context of synaptic transmission, NAT activation of TRPV1 has been shown to increase the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) without altering their amplitude, an effect similar to that of the well-known TRPV1 agonist, capsaicin.[3][4] This suggests a role for NAT-mediated TRPV1 activation in modulating neuronal excitability. The general signaling cascade following TRPV1 activation involves the modulation by protein kinase A (PKA), protein kinase C (PKC), and calmodulin (CaM).[5]

TRPV1_Signaling NAT N-Arachidonoyl Taurine TRPV1 TRPV1 Channel NAT->TRPV1 Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Mediates Downstream Downstream Cellular Responses Ca_influx->Downstream sEPSC Increased sEPSC Frequency Downstream->sEPSC PKA PKA PKA->TRPV1 Modulates PKC PKC PKC->TRPV1 Modulates CaM Calmodulin CaM->TRPV1 Modulates

NAT-mediated TRPV1 signaling pathway.
TRPV4 Signaling

Similar to its action on TRPV1, NAT activates TRPV4, leading to Ca2+ influx. The activation of TRPV4 by lipids like arachidonic acid (a component of NAT) is known to be regulated by PKA-mediated phosphorylation.[6][7] While the direct downstream effectors of NAT-mediated TRPV4 activation are not fully elucidated, general TRPV4 signaling involves the modulation of cellular processes such as vasodilation and inflammation.

TRPV4_Signaling NAT N-Arachidonoyl Taurine TRPV4 TRPV4 Channel NAT->TRPV4 Activates Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Mediates Downstream Downstream Cellular Responses Ca_influx->Downstream PKA PKA PKA->TRPV4 Phosphorylates & Sensitizes

NAT-mediated TRPV4 signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of NAT's interaction with TRPV1 and TRPV4 channels.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted from studies investigating the effects of NAT on synaptic transmission in the prefrontal cortex.[8]

Objective: To measure changes in spontaneous excitatory postsynaptic currents (sEPSCs) in response to NAT application.

Experimental Workflow:

Patch_Clamp_Workflow Slice_Prep Brain Slice Preparation Recording Whole-Cell Recording Setup Slice_Prep->Recording Baseline Baseline sEPSC Recording Recording->Baseline NAT_App This compound Application Baseline->NAT_App Post_NAT Post-Application sEPSC Recording NAT_App->Post_NAT Analysis Data Analysis (Frequency & Amplitude) Post_NAT->Analysis

Workflow for whole-cell patch-clamp experiment.

Detailed Protocol:

  • Slice Preparation:

    • Anesthetize and decapitate a C57BL/6 mouse (8-12 weeks old).

    • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2, 5% CO2) artificial cerebrospinal fluid (ACSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 25 NaHCO3, and 10 glucose.

    • Prepare 300 µm thick coronal slices of the prefrontal cortex using a vibratome.

    • Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour before recording.

  • Whole-Cell Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated ACSF at a rate of 2-3 ml/min.

    • Visualize neurons in layer V of the prelimbic cortex using an upright microscope with infrared differential interference contrast optics.

    • Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 10 Na2-phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA (pH adjusted to 7.25 with KOH).

    • Establish a whole-cell patch-clamp configuration and hold the neuron at -70 mV.

  • Data Acquisition and Analysis:

    • Record baseline sEPSCs for 5-10 minutes.

    • Bath-apply this compound (e.g., 10 µM) and continue recording for at least 10 minutes.

    • Analyze the frequency and amplitude of sEPSCs before and after NAT application using appropriate software (e.g., Clampfit, Mini Analysis).

Intracellular Calcium Imaging for EC50 Determination

This is a general protocol for determining the EC50 of a TRPV agonist using a fluorescent calcium indicator.

Objective: To measure the dose-dependent increase in intracellular calcium concentration in response to NAT and calculate the EC50 value.

Experimental Workflow:

Calcium_Imaging_Workflow Cell_Culture Cell Culture (TRPV1/TRPV4 expressing) Dye_Loading Loading with Calcium- Sensitive Dye (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Baseline_Fluor Baseline Fluorescence Measurement Dye_Loading->Baseline_Fluor NAT_Addition Addition of varying concentrations of NAT Baseline_Fluor->NAT_Addition Fluor_Measurement Fluorescence Measurement Post-Addition NAT_Addition->Fluor_Measurement Analysis Data Analysis & EC50 Calculation Fluor_Measurement->Analysis

Workflow for intracellular calcium imaging.

Detailed Protocol:

  • Cell Preparation:

    • Plate HEK293 cells stably expressing human TRPV1 or TRPV4 on 96-well black-walled, clear-bottom plates.

    • Culture cells to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fura-2 AM with 0.02% Pluronic F-127) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the culture medium, wash the cells once with the salt solution, and then incubate the cells with the loading buffer for 45-60 minutes at 37°C in the dark.

    • Wash the cells twice with the salt solution to remove extracellular dye.

  • Fluorescence Measurement:

    • Use a fluorescence plate reader capable of ratiometric measurement for Fura-2 (excitation at 340 nm and 380 nm, emission at 510 nm).

    • Measure the baseline fluorescence ratio for a few cycles.

    • Add varying concentrations of this compound to the wells.

    • Immediately begin measuring the fluorescence ratio at regular intervals for several minutes to capture the peak response.

  • Data Analysis:

    • Calculate the change in the 340/380 nm fluorescence ratio for each concentration of NAT.

    • Plot the peak change in fluorescence ratio against the logarithm of the NAT concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Concluding Remarks

This compound is an important endogenous modulator of TRPV1 and TRPV4 channels. The available data indicate its role as an activator of these channels, influencing key physiological processes such as synaptic plasticity. The experimental protocols detailed in this guide provide a framework for further investigation into the precise mechanisms of action of NAT. Future research should focus on elucidating the specific downstream signaling cascades activated by NAT on each channel, identifying its binding site(s), and determining whether it acts as a full or partial agonist. A deeper understanding of these aspects will be crucial for evaluating the therapeutic potential of targeting the NAT-TRPV axis in various disease states.

References

A Technical Guide to the Role of N-Arachidonoyl Taurine in Calcium Signaling and Insulin Secretion

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Arachidonoyl Taurine (B1682933) (NAT) is an endogenous N-acyl amide, a class of bioactive lipids increasingly recognized for their physiological roles. This technical document provides a comprehensive overview of the mechanisms by which NAT modulates intracellular calcium ([Ca²⁺]i) signaling and its subsequent impact on insulin (B600854) secretion from pancreatic β-cells. We detail the molecular targets of NAT, primarily the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, and present quantitative data from key studies. Furthermore, this guide includes detailed experimental protocols for assessing NAT-induced calcium flux and insulin release, and provides visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding for research and therapeutic development.

Introduction to N-Arachidonoyl Taurine (NAT)

N-acyl taurines (NATs) are a class of lipid signaling molecules formed by the conjugation of a fatty acid to a taurine molecule. This compound, specifically, incorporates the polyunsaturated fatty acid arachidonic acid. While historically less studied than other endocannabinoid-like lipids, NATs are emerging as significant regulators of metabolic processes.[1] Their levels are regulated in vivo by enzymes such as Fatty Acid Amide Hydrolase (FAAH).[1][2] Recent research has highlighted the role of NAT in pancreatic β-cells, where it acts as a signaling molecule to trigger insulin secretion, a process critically dependent on intracellular calcium dynamics.[3][4]

The Core Mechanism: NAT-Mediated Calcium Signaling

The primary mechanism by which NAT influences cellular function, particularly in pancreatic β-cells, is through the modulation of intracellular calcium concentration ([Ca²⁺]i). Insulin release is a complex process tightly regulated by membrane potential and intracellular calcium levels.[3][4]

Molecular Target: Transient Receptor Potential (TRP) Channels

Evidence strongly indicates that NAT's effects on calcium signaling are mediated through the activation of specific ion channels.

  • Transient Receptor Potential Vanilloid 1 (TRPV1): NAT is a known activator of the TRPV1 channel, a non-selective cation channel with high permeability to Ca²⁺.[5] Studies have shown that NAT treatment induces a high frequency of calcium oscillations in pancreatic β-cell lines (HIT-T15 and INS-1), and this effect is linked to TRPV1 activation.[3][4] The activation of TRPV1 by NAT leads to an influx of extracellular calcium, directly increasing the cytosolic Ca²⁺ concentration.[5][6]

  • Transient Receptor Potential Vanilloid 4 (TRPV4): In addition to TRPV1, NAT has also been identified as an activator of TRPV4 channels. While the role of TRPV4 in NAT-mediated insulin secretion is less characterized than that of TRPV1, it represents another potential pathway for Ca²⁺ influx.

Other Potential Channel Interactions

While TRP channels are the primary targets, the broader class of N-acyl amides is known to interact with other ion channels, which may represent secondary or cell-type-specific mechanisms for NAT.

  • Voltage-Gated Potassium (Kv) Channels: Analogues of NAT have been shown to modulate Kv channels in other tissues, such as cardiomyocytes.[7] By altering K⁺ efflux, such interactions could change the cell's membrane potential, indirectly affecting the activity of voltage-gated calcium channels (VGCCs) and thereby influencing Ca²⁺ homeostasis.

  • T-type Calcium Channels: Other arachidonoyl-based lipids, such as N-arachidonoyl dopamine (B1211576), are potent inhibitors of T-type calcium channels.[8] While direct inhibition by NAT has not been extensively documented in β-cells, the structural similarity suggests a potential for complex regulatory interactions with various calcium channels.

The signaling pathway for NAT-induced calcium influx is visualized below.

NAT_Calcium_Signaling cluster_membrane Plasma Membrane NAT This compound (NAT) (Extracellular) TRPV1 TRPV1 Channel NAT->TRPV1 Binds & Activates Membrane Ca_int Increased [Ca²⁺]i (Intracellular) TRPV1->Ca_int Ca²⁺ Permeation Ca_ext Ca²⁺ (Extracellular) Ca_ext->TRPV1 Influx

NAT-mediated activation of the TRPV1 channel leading to calcium influx.

Consequence: Stimulation of Insulin Secretion

The NAT-induced rise in intracellular Ca²⁺ is the critical trigger for insulin exocytosis from pancreatic β-cells.

In the canonical pathway of glucose-stimulated insulin secretion, increased intracellular ATP/ADP ratio leads to the closure of ATP-sensitive K⁺ (KATP) channels, membrane depolarization, and the opening of VGCCs, culminating in Ca²⁺ influx. NAT provides an alternative, KATP-independent mechanism to elevate [Ca²⁺]i.

The influx of Ca²⁺ through TRPV1 channels acts as the secondary messenger that initiates the fusion of insulin-containing vesicles with the β-cell's plasma membrane, resulting in the secretion of insulin into the bloodstream.[3] Studies confirm that treating pancreatic β-cell lines with NAT leads to a statistically significant increase in insulin secretion.[3][4]

The comprehensive pathway from NAT to insulin secretion is outlined in the diagram below.

NAT_Insulin_Secretion_Pathway NAT This compound (NAT) TRPV1 TRPV1 Channel Activation NAT->TRPV1 Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Ca_Increase Increased Intracellular [Ca²⁺] Ca_Influx->Ca_Increase Vesicle_Fusion Insulin Granule Fusion with Plasma Membrane Ca_Increase->Vesicle_Fusion Triggers Insulin_Secretion Insulin Secretion Vesicle_Fusion->Insulin_Secretion

Signaling cascade from NAT to insulin secretion in pancreatic β-cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

Table 1: Effect of NAT on Calcium Signaling and TRP Channel Activation

Parameter Value Cell/System Reference
Effective Concentration 10 µM HIT-T15, INS-1 Cells
EC₅₀ (TRPV1 Activation) 28 µM Recombinant Channels
EC₅₀ (TRPV4 Activation) 21 µM Recombinant Channels

| Observation | Induces high-frequency Ca²⁺ oscillations | HIT-T15, INS-1 Cells |[3][4] |

Table 2: Effect of NAT on Insulin Secretion

Parameter Value Cell/System Reference
Effective Concentration 10 µM 832/13 INS-1 Cells
Outcome Significant increase in insulin secretion Pancreatic β-cell lines [3][4]

| Statistical Significance | p < 0.05 | Pancreatic β-cell lines |[3][4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of NAT's biological functions.

Protocol for Measuring Intracellular Calcium Concentration ([Ca²⁺]i)

This protocol is based on the use of the ratiometric fluorescent dye Fura-2 AM, a common method for quantifying [Ca²⁺]i.[9][10]

Materials:

  • Pancreatic β-cells (e.g., INS-1, HIT-T15)

  • Clear flat-bottom, black 96-well culture plates

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • This compound (NAT) stock solution

  • Fluorescence plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm)

Workflow Diagram:

Calcium_Assay_Workflow start Start cell_seeding 1. Seed cells in 96-well plate (e.g., 3.0 x 10⁴ cells/well) and incubate overnight start->cell_seeding wash1 2. Wash cells once with HEPES-buffered saline (HBS) cell_seeding->wash1 loading 3. Load cells with Fura-2 AM (e.g., 2-5 µM with 0.02% Pluronic F-127) for 30-60 min at 37°C wash1->loading wash2 4. Wash cells twice with HBS to remove extracellular dye loading->wash2 deester 5. Incubate in HBS for 20-30 min for dye de-esterification wash2->deester baseline 6. Measure baseline fluorescence (Ratio of 510 nm emission after excitation at 340 nm and 380 nm) deester->baseline stimulate 7. Add NAT solution to wells baseline->stimulate measure 8. Immediately begin kinetic measurement of fluorescence ratio for 5-10 min stimulate->measure end End measure->end

Experimental workflow for measuring NAT-induced intracellular calcium changes.

Procedure:

  • Cell Seeding: Seed pancreatic β-cells into a 96-well black, clear-bottom plate to achieve 80-90% confluency on the day of the experiment. Incubate for 16-24 hours.

  • Dye Loading: Aspirate the culture medium and wash the cells once with 200 µL of HBS. Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBS. Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

  • Washing: Discard the loading buffer and wash the cells twice with HBS to remove any extracellular dye.

  • De-esterification: Add 100 µL of HBS to each well and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM inside the cells.

  • Measurement: Place the plate in a fluorescence plate reader.

    • Set the emission wavelength to 510 nm.

    • Set the excitation wavelengths to alternate between 340 nm and 380 nm.

    • Record a stable baseline fluorescence ratio (F340/F380) for 1-2 minutes.

    • Using the reader's injection port, add the desired concentration of NAT.

    • Continue recording the fluorescence ratio kinetically for 5-10 minutes to capture the full response.

  • Data Analysis: The change in intracellular calcium is represented by the change in the F340/F380 ratio over time. Normalize the response to the baseline reading.

Protocol for Insulin Secretion Assay

This protocol describes a static incubation method to measure insulin released from pancreatic β-cells in response to NAT.

Materials:

  • Pancreatic β-cells or isolated islets

  • 24-well culture plates

  • Krebs-Ringer Bicarbonate HEPES buffer (KRBH) supplemented with 0.1% BSA, containing low glucose (e.g., 2.8 mM)

  • KRBH buffer containing stimulating concentrations of NAT

  • Acid-ethanol solution (for extracting intracellular insulin)

  • Insulin ELISA kit

Workflow Diagram:

Insulin_Assay_Workflow start Start culture 1. Culture cells/islets to appropriate density start->culture preincubate 2. Pre-incubate with low-glucose KRBH buffer for 1-2 hours to establish basal secretion culture->preincubate wash 3. Wash cells with KRBH buffer preincubate->wash incubate 4. Incubate cells with test conditions (Control buffer, NAT-containing buffer) for 1-2 hours wash->incubate collect 5. Collect supernatant for secreted insulin measurement incubate->collect lyse 6. Lyse cells with acid-ethanol to extract intracellular insulin content collect->lyse measure 7. Quantify insulin in supernatant and lysate using ELISA lyse->measure analyze 8. Analyze data (e.g., secreted insulin as a percentage of total insulin content) measure->analyze end End analyze->end

Experimental workflow for assessing NAT's effect on insulin secretion.

Procedure:

  • Cell Culture: Culture β-cells or islets in appropriate multi-well plates until ready for assay.

  • Pre-incubation: Gently wash the cells with a KRBH buffer containing a basal (low) glucose concentration (e.g., 2.8 mM). Pre-incubate the cells in this buffer for 1-2 hours at 37°C to allow insulin secretion to return to a basal rate.

  • Stimulation: Aspirate the pre-incubation buffer. Add fresh KRBH buffer containing the experimental conditions:

    • Control (basal glucose)

    • Positive Control (e.g., high glucose or KCl)

    • Test Condition (basal glucose + desired concentration of NAT)

  • Incubation: Incubate the cells for a defined period (typically 1-2 hours) at 37°C.

  • Sample Collection: After incubation, carefully collect the supernatant from each well. Centrifuge to pellet any detached cells and transfer the supernatant to a new tube. Store at -20°C or below until analysis.

  • Insulin Content Extraction: To normalize the amount of secreted insulin, extract the total remaining insulin from the cells. Add an acid-ethanol solution to the wells, incubate on ice, scrape the cells, and collect the lysate.

  • Quantification: Measure the insulin concentration in both the supernatant (secreted) and the lysate (content) samples using a validated insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Express the secreted insulin as a percentage of the total insulin content (secreted + content) or normalize to protein/DNA content. Compare the results from NAT-treated cells to the control group using appropriate statistical tests.

Conclusion and Future Directions

This compound is a significant endogenous lipid mediator that directly stimulates insulin secretion from pancreatic β-cells. Its primary mechanism of action involves the activation of TRPV1 channels, leading to a rapid influx of calcium that triggers the exocytosis of insulin granules. This pathway represents a potential therapeutic target for conditions characterized by impaired insulin secretion.

Future research should focus on:

  • Elucidating the potential involvement of other ion channels (e.g., TRPV4, Kv channels) in NAT's overall effect on β-cell electrophysiology.

  • Investigating the in vivo relevance of this pathway in animal models of metabolic disease.

  • Exploring the structure-activity relationship of NAT analogues to develop more potent and selective modulators of insulin secretion for potential therapeutic use.

Understanding the detailed molecular pharmacology of NAT will be pivotal for harnessing its potential in the development of novel treatments for type 2 diabetes and other metabolic disorders.

References

The Enzymatic Crossroads: A Technical Guide to N-Arachidonoyl Taurine Metabolism by 12(S)- and 15(S)-Lipoxygenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Arachidonoyl Taurine (B1682933) (NAT), an endogenous N-acyl amide, has emerged as a significant signaling lipid, demonstrating roles in processes such as ion channel activation and insulin (B600854) secretion.[1][2] The metabolism of NAT is a critical determinant of its physiological activity, and the lipoxygenase (LOX) pathways are central to its enzymatic conversion. This technical guide provides an in-depth exploration of the metabolism of NAT by two key enzymes: 12(S)-lipoxygenase (12(S)-LOX) and 15(S)-lipoxygenase (15(S)-LOX). Understanding the kinetics, products, and methodologies for studying these interactions is paramount for researchers in lipid biochemistry, pharmacology, and drug development targeting metabolic and inflammatory diseases.

Data Presentation: Quantitative Analysis of NAT Metabolism

While specific Michaelis-Menten kinetic constants (Km and Vmax) for the interaction of N-Arachidonoyl Taurine with 12(S)- and 15(S)-lipoxygenase are not extensively documented in publicly available literature, comparative studies have provided valuable insights into the efficiency of these enzymatic reactions. The following tables summarize the available quantitative data, primarily focusing on the relative efficiency of NAT as a substrate compared to the canonical lipoxygenase substrate, arachidonic acid (AA).

EnzymeSubstrateRelative Oxygenation Rate (% of Arachidonic Acid)Primary ProductsReference
12(S)-Lipoxygenase This compoundSimilar or better efficiency than arachidonic acid12-HETE-Taurine, 15-HETE-Taurine, diHETE-Taurines[Turman et al., 2008]
Arachidonic Acid100%12(S)-HETE[Turman et al., 2008]
15(S)-Lipoxygenase This compoundEfficiently metabolized15-HETE-Taurine, diHETE-Taurines[Turman et al., 2008]
Arachidonic Acid100%15(S)-HETE[Turman et al., 2008]

Table 1: Comparative Oxygenation Rates of this compound and Arachidonic Acid by Lipoxygenases. This table highlights the relative efficiency of NAT as a substrate for 12(S)- and 15(S)-LOX compared to arachidonic acid.

EnzymeSubstrateProduct(s)Positional SpecificityReference
platelet-type 12S-LOX (pl12-LOX) This compound12-HETE-Taurine and 15-HETE-TaurineDual specificity[Turman et al., 2008]
leukocyte-type 12S-LOX (lk12-LOX) This compound12-HETE-Taurine (predominantly), diHETE-TaurinesRetained specificity for C12[Turman et al., 2008]
15-LOX-1 This compound15-HETE-TaurineRetained specificity for C15[Turman et al., 2008]
15-LOX-2 This compound15-HETE-TaurineRetained specificity for C15[Turman et al., 2008]

Table 2: Product Profile and Positional Specificity of Lipoxygenase Isoforms with this compound. This table details the specific products formed from the interaction of different LOX isoforms with NAT, indicating variations in their catalytic action.

Experimental Protocols

In Vitro Lipoxygenase Activity Assay with this compound

This protocol is adapted from methodologies used for studying the oxidative metabolism of NAT by various lipoxygenases.

1. Reagents and Materials:

  • Recombinant human or porcine 12(S)-lipoxygenase or 15(S)-lipoxygenase

  • This compound (NAT)

  • Arachidonic Acid (AA) as a positive control

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl

  • Reducing Agent: Stannous chloride (SnCl₂) or Sodium borohydride (B1222165) (NaBH₄)

  • Extraction Solvent: Ethyl acetate (B1210297) or a mixture of methanol, chloroform, and water

  • Internal Standard (for LC-MS/MS): Deuterated HETE-Taurine or other appropriate deuterated lipid standard

  • HPLC-grade solvents for LC-MS/MS analysis

2. Enzyme Assay Procedure:

  • Prepare a stock solution of NAT in ethanol (B145695) or another suitable organic solvent.

  • In a reaction vessel, combine the reaction buffer and the desired concentration of NAT (e.g., 25 µM).

  • Initiate the reaction by adding the lipoxygenase enzyme to the reaction mixture. The final enzyme concentration will depend on the specific activity of the enzyme preparation.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).

  • Terminate the reaction by adding a reducing agent (e.g., SnCl₂) to convert the initially formed hydroperoxy-eicosatetraenoyl-taurines (HpETE-Taurines) to the more stable hydroxy-eicosatetraenoyl-taurines (HETE-Taurines).

  • Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., HCl).

  • Extract the lipid metabolites from the aqueous phase using an organic solvent like ethyl acetate.

  • Evaporate the organic solvent under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis of this compound Metabolites

1. Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid.

  • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over a suitable time to achieve separation of NAT, HETE-Taurines, and diHETE-Taurines.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50°C.

2. Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • NAT: [M-H]⁻ → specific fragment ions (e.g., m/z 410.2 → fragment ions).

    • 12-HETE-Taurine/15-HETE-Taurine: [M-H]⁻ → specific fragment ions (e.g., m/z 426.2 → fragment ions corresponding to the taurine moiety and cleavage of the arachidonoyl chain).

    • diHETE-Taurine: [M-H]⁻ → specific fragment ions (e.g., m/z 442.2 → fragment ions).

  • Optimization: Cone voltage, collision energy, and other MS parameters should be optimized for each specific analyte and instrument.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound by 12(S)- and 15(S)-Lipoxygenase

NAT_Metabolism cluster_12LOX 12(S)-Lipoxygenase Pathway cluster_15LOX 15(S)-Lipoxygenase Pathway NAT This compound HPETE_12 12(S)-HpETE-Taurine NAT->HPETE_12 12(S)-LOX HPETE_15 15(S)-HpETE-Taurine NAT->HPETE_15 15(S)-LOX HETE_12 12(S)-HETE-Taurine HPETE_12->HETE_12 Peroxidase (Reduction) diHETE_12 diHETE-Taurines HETE_12->diHETE_12 Further Oxygenation HETE_15 15(S)-HETE-Taurine HPETE_15->HETE_15 Peroxidase (Reduction) diHETE_15 diHETE-Taurines HETE_15->diHETE_15 Further Oxygenation

Caption: Metabolism of this compound by 12(S)- and 15(S)-Lipoxygenase.

Experimental Workflow for Analyzing NAT Metabolism

Experimental_Workflow start Start: In Vitro Reaction Setup incubation Incubation with 12(S)- or 15(S)-LOX start->incubation reduction Reduction of Hydroperoxides (e.g., with SnCl2) incubation->reduction extraction Solid-Phase or Liquid-Liquid Extraction reduction->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Quantification of NAT and Metabolites analysis->quantification end End: Data Interpretation quantification->end

Caption: Workflow for the in vitro analysis of NAT metabolism by lipoxygenases.

Logical Relationship of Lipoxygenase Isoform Specificity

LOX_Specificity cluster_pl12lox platelet-type 12S-LOX cluster_lk12lox leukocyte-type 12S-LOX cluster_15lox 15S-LOX (1 & 2) NAT This compound pl12lox_out 12-HETE-Taurine & 15-HETE-Taurine NAT->pl12lox_out Dual Specificity lk12lox_out 12-HETE-Taurine (major) NAT->lk12lox_out High Specificity lox15_out 15-HETE-Taurine NAT->lox15_out High Specificity

Caption: Positional specificity of different lipoxygenase isoforms on NAT.

Conclusion

The metabolism of this compound by 12(S)- and 15(S)-lipoxygenases represents a significant pathway for the generation of a panel of bioactive lipid mediators. While our understanding of the precise kinetics is still evolving, the available data clearly indicate that NAT is an efficient substrate for these enzymes, leading to the formation of hydroxylated and dihydroxylated derivatives. The methodologies outlined in this guide provide a robust framework for researchers to further investigate these metabolic pathways. A deeper understanding of the enzymatic regulation and the biological activities of the resulting metabolites will be crucial for elucidating the full physiological and pathological significance of the this compound signaling system and for the development of novel therapeutic strategies.

References

N-Arachidonoyl Taurine: A Novel Endocannabinoid-Like Molecule with Anti-Proliferative Activity in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Arachidonoyl Taurine (NAT) is an endogenous N-acyl amide, structurally related to the endocannabinoid anandamide. Emerging evidence indicates that NAT possesses significant anti-proliferative and pro-apoptotic properties in various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of NAT's effects on cancer cells, including quantitative data on its anti-proliferative activity, detailed experimental protocols for assessing its efficacy, and a proposed signaling pathway for its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development who are interested in the therapeutic potential of this novel bioactive lipid.

Introduction

The endocannabinoid system has garnered considerable attention in cancer research due to its role in regulating cell proliferation, apoptosis, and angiogenesis. N-acyl amides, a class of lipid signaling molecules that includes endocannabinoids, are being investigated for their potential as anti-cancer agents.[1][2] this compound (NAT), a conjugate of the polyunsaturated fatty acid arachidonic acid and the amino acid taurine, is one such molecule that has demonstrated promising anti-proliferative effects.[1][3][4] This guide summarizes the key findings related to NAT's impact on cancer cells, with a focus on prostate and breast cancer models.

Quantitative Data on Anti-Proliferative Effects

The anti-proliferative effects of this compound have been evaluated in several cancer cell lines. The following tables summarize the available quantitative data from in vitro studies.

Table 1: Effect of this compound on the Viability of PC-3 Prostate Cancer Cells

Concentration (µM)Treatment Duration (hours)Cell Viability (% of Control)Reference
1024~95%[5]
1048~85%[5]
1072~70%[5]
2024~90%[6]
2048~75%[6]
2072~60%[6]
4024~80%[5]
4048~60%[5]
4072~45%[5]

Table 2: Effect of this compound on the Viability of MCF-7 Breast Cancer Cells

Concentration (µM)Treatment Duration (hours)Cell Viability (% of Control)Reference
1024No significant effect[6]
1048No significant effect[6]
1072~90%[6]
2024~90%[6]
2048~80%[6]
2072~75%[6]
4024~85%[6]
4048~70%[6]
4072~65%[6]

Table 3: Effect of this compound on Cell Cycle Distribution and Apoptosis in PC-3 Cells

TreatmentParameterObservationReference
N-Oleoyl Taurine (structurally similar to NAT)Cell CycleIncreased number of cells in the subG1 population, suggesting apoptosis.[1][2]
N-Oleoyl TaurineCell CycleLower number of cells in the S-phase of the cell cycle.[1][2]

Note: Specific quantitative data for NAT on cell cycle and apoptosis is limited in the reviewed literature. The data for the structurally similar N-Oleoyl Taurine is provided as an indication of the potential effects of N-acyl taurines.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-proliferative effects of this compound.

Cell Viability and Proliferation Assays

The resazurin (B115843) assay is a colorimetric method used to quantify viable cells. Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

  • Materials:

    • Cancer cell lines (e.g., PC-3, MCF-7)

    • Complete culture medium

    • This compound (NAT)

    • Vehicle control (e.g., DMSO)

    • Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile-filtered)

    • 96-well black, clear-bottom tissue culture plates

    • Microplate reader with fluorescence detection (Excitation: ~560 nm, Emission: ~590 nm)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of NAT in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of NAT or vehicle control.

    • Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours).

    • Add 10 µL of resazurin solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence intensity using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background fluorescence from wells with medium and resazurin only.

This assay assesses the ability of a single cell to undergo unlimited division and form a colony.

  • Materials:

    • Cancer cell lines

    • Complete culture medium

    • NAT

    • Vehicle control

    • 6-well tissue culture plates

    • Crystal violet staining solution (0.5% w/v in 25% methanol)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates with 2 mL of complete culture medium.

    • Allow the cells to attach overnight.

    • Treat the cells with various concentrations of NAT or vehicle control.

    • Incubate the plates for 7-14 days, allowing colonies to form. The medium can be replaced every 3-4 days with fresh medium containing the respective treatments.

    • After the incubation period, wash the wells twice with PBS.

    • Fix the colonies by adding 1 mL of methanol (B129727) to each well and incubating for 15 minutes.

    • Remove the methanol and add 1 mL of crystal violet solution to each well. Incubate for 15-30 minutes at room temperature.

    • Wash the wells with water to remove excess stain and allow the plates to air dry.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

    • Calculate the plating efficiency and survival fraction for each treatment group.

Cell Cycle Analysis

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • Cancer cell lines

    • Complete culture medium

    • NAT

    • Vehicle control

    • PBS

    • 70% ethanol (B145695) (ice-cold)

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with NAT or vehicle control for the desired time.

    • Harvest the cells by trypsinization and collect both adherent and floating cells.

    • Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cells with PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer.

    • Use appropriate software to quantify the percentage of cells in each phase of the cell cycle. An increase in the subG1 peak is indicative of apoptosis.

Signaling Pathways and Mechanism of Action

The precise signaling pathways through which this compound exerts its anti-proliferative effects are still under investigation. However, based on its structural similarity to endocannabinoids and the known biological activities of its components, a putative mechanism can be proposed.

Putative Signaling Pathway of this compound in Cancer Cells

The following diagram illustrates a potential signaling cascade initiated by NAT in cancer cells.

NAT_Signaling_Pathway NAT This compound (NAT) TRPV1 TRPV1 Channel NAT->TRPV1 Activation PTEN PTEN NAT->PTEN Activation (Putative) Ca_influx Ca²⁺ Influx TRPV1->Ca_influx ER_Stress ER Stress Ca_influx->ER_Stress Mitochondria Mitochondria Ca_influx->Mitochondria Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) ER_Stress->Caspase_Activation Bax Bax (Pro-apoptotic) Mitochondria->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2 Downregulation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Phase) Bax->Caspase_Activation Bcl2->Caspase_Activation Akt Akt (inactivation) PTEN->Akt Akt->Apoptosis Akt->Cell_Cycle_Arrest

Caption: Putative signaling pathway of this compound-induced anti-proliferative effects.

Experimental Workflow for Investigating NAT's Mechanism of Action

The following diagram outlines a logical workflow for elucidating the molecular mechanisms of NAT.

Experimental_Workflow Start Start: Observe Anti-proliferative Effect of NAT Cell_Viability Cell Viability Assays (Resazurin, MTT) Start->Cell_Viability Colony_Formation Colony Formation Assay Start->Colony_Formation Apoptosis_Assay Apoptosis Assays (Annexin V/PI, Caspase Activity) Cell_Viability->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (FACS with PI) Cell_Viability->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (Apoptotic & Cell Cycle Proteins) Apoptosis_Assay->Western_Blot Cell_Cycle_Analysis->Western_Blot Pathway_Inhibition Pathway Inhibition Studies (e.g., TRPV1 antagonists) Western_Blot->Pathway_Inhibition Conclusion Elucidation of Mechanism of Action Pathway_Inhibition->Conclusion

Caption: Experimental workflow for investigating NAT's anti-cancer mechanism.

Discussion and Future Directions

The available data strongly suggest that this compound has anti-proliferative effects on cancer cells, particularly in prostate and breast cancer models.[1][6] The proposed mechanism of action involves the induction of apoptosis and cell cycle arrest, potentially through the activation of TRPV1 channels and modulation of key signaling pathways such as PTEN/Akt.[7] The pro-apoptotic effects of taurine, a component of NAT, via the PUMA and Bax/Bcl-2 pathways may also contribute to the overall activity of the parent molecule.

However, further research is required to fully elucidate the therapeutic potential of NAT. Key areas for future investigation include:

  • Determination of IC50 values: Rigorous dose-response studies are needed to determine the half-maximal inhibitory concentration (IC50) of NAT in a broader range of cancer cell lines.

  • In vivo studies: The efficacy of NAT should be evaluated in preclinical animal models of cancer to assess its anti-tumor activity, pharmacokinetics, and potential toxicity.

  • Comprehensive pathway analysis: Advanced molecular techniques, such as RNA sequencing and proteomics, should be employed to identify the full spectrum of signaling pathways modulated by NAT.

  • Structure-activity relationship studies: The synthesis and evaluation of NAT analogs could lead to the development of more potent and selective anti-cancer agents.

Conclusion

This compound represents a promising lead compound for the development of novel anti-cancer therapies. Its ability to inhibit cancer cell proliferation and induce apoptosis warrants further investigation. The information and protocols provided in this technical guide are intended to facilitate future research in this exciting area and accelerate the translation of these findings into clinical applications.

References

N-Arachidonoyl Taurine: A Comprehensive Technical Guide for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to researchers, scientists, and drug development professionals.

Executive Summary

N-Arachidonoyl Taurine (B1682933) (NAT) is an endogenous lipid messenger belonging to the N-acyl amide family, structurally related to the endocannabinoid anandamide. Its metabolism is primarily regulated by the fatty acid amide hydrolase (FAAH), making FAAH inhibitors a key strategy for modulating NAT's endogenous levels. NAT has emerged as a promising therapeutic agent due to its multimodal mechanism of action, primarily involving the activation of Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPV4, and the modulation of voltage-gated potassium channels like the IKs (Kv7.1/KCNE1) channel. This whitepaper provides an in-depth technical overview of NAT, summarizing its mechanism of action, therapeutic potential in pain, inflammation, cardiac arrhythmias, and oncology, detailed experimental protocols for its study, and a quantitative summary of its biological activities.

Synthesis and Metabolism

N-acyl taurines (NATs) are synthesized in vivo through a novel pathway involving the conjugation of fatty acids to taurine. This process is catalyzed by enzymes such as acyl-coenzyme A:amino acid N-acyltransferase (ACNAT1), which is predominantly expressed in the liver and kidney and shows specificity for taurine over other amino acids. The synthesis occurs in peroxisomes.[1]

The primary catabolic enzyme responsible for the degradation of NAT is the fatty acid amide hydrolase (FAAH), an integral membrane serine hydrolase.[2] FAAH hydrolyzes NAT into arachidonic acid and taurine, thus terminating its signaling activity.[3][4] Inhibition of FAAH leads to a dramatic and rapid elevation of endogenous NAT levels in various tissues, including the central nervous system, liver, and kidneys, highlighting a constitutive and highly active metabolic pathway.[5] This relationship forms the basis for therapeutic strategies aimed at enhancing endogenous NAT signaling by targeting FAAH.[2]

NAT_Metabolism cluster_synthesis Synthesis (Peroxisome) cluster_degradation Degradation (Intracellular) Arachidonoyl_CoA Arachidonoyl-CoA ACNAT1 ACNAT1 (N-acyltransferase) Arachidonoyl_CoA->ACNAT1 Taurine Taurine Taurine->ACNAT1 NAT N-Arachidonoyl Taurine (NAT) ACNAT1->NAT Conjugation FAAH FAAH (Fatty Acid Amide Hydrolase) NAT->FAAH Hydrolysis Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Taurine_deg Taurine FAAH->Taurine_deg FAAH_Inhibitors FAAH Inhibitors FAAH_Inhibitors->FAAH Inhibition

Caption: Metabolic pathway of this compound (NAT) synthesis and degradation.

Mechanism of Action

NAT exerts its physiological effects through multiple molecular targets. Its best-characterized actions are on ion channels, which underpin its therapeutic potential across different physiological systems.

Activation of TRPV Channels

NAT is a potent endogenous activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) and TRPV4 channels, which are non-selective cation channels involved in nociception, inflammation, and thermosensation.[5][6]

  • TRPV1 Activation : Activation of TRPV1 by NAT leads to an influx of Ca2+, depolarizing the cell membrane and initiating downstream signaling cascades.[7] In the prefrontal cortex, NAT application (10 μM) increases the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) to approximately 150% of baseline without significantly altering their amplitude, an effect similar to the known TRPV1 agonist capsaicin.[3] This suggests a presynaptic mechanism of action that enhances neurotransmitter release.[3]

  • TRPV4 Activation : NAT also activates TRPV4 channels, which are involved in mechanosensation and osmotic regulation.[8]

TRPV1_Activation NAT N-Arachidonoyl Taurine (NAT) TRPV1 TRPV1 Channel NAT->TRPV1 Binds & Activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Opens Depolarization Membrane Depolarization Ca_Influx->Depolarization Neurotransmitter Enhanced Neurotransmitter Release Depolarization->Neurotransmitter sEPSC Increased sEPSC Frequency Neurotransmitter->sEPSC

Caption: Signaling pathway of NAT-mediated TRPV1 channel activation.
Modulation of IKs (Kv7.1/KCNE1) Potassium Channels

In the cardiovascular system, NAT acts as a potent modulator of the slow delayed-rectifier potassium current (IKs), which is crucial for cardiac action potential repolarization.[9] The IKs channel is formed by the co-assembly of Kv7.1 (encoded by KCNQ1) and KCNE1 proteins.[10]

NAT activates the IKs channel by shifting its voltage-dependence of activation to more negative potentials.[10][11] This "leftward shift" facilitates channel opening at lower levels of depolarization, thereby enhancing the repolarizing current. This mechanism is particularly relevant for Long QT Syndrome (LQTS), a cardiac disorder caused by loss-of-function mutations in IKs channels.[5][10] NAT has been shown to restore the function of diverse LQTS-associated mutant channels, suggesting its potential as a broad-spectrum antiarrhythmic agent.[10]

IKs_Modulation NAT N-Arachidonoyl Taurine (NAT) IKs IKs Channel (Kv7.1/KCNE1) NAT->IKs Modulates Activation Facilitated Channel Opening IKs->Activation Negative Shift in Voltage-Dependence K_Efflux Increased K⁺ Efflux Activation->K_Efflux Repolarization Accelerated Cardiac Repolarization K_Efflux->Repolarization APD Shortened Action Potential Duration Repolarization->APD Experimental_Workflow_Patch_Clamp cluster_prep Slice Preparation cluster_rec Recording cluster_analysis Data Analysis Brain_Extraction 1. Brain Extraction (ice-cold ACSF) Slicing 2. Coronal Slicing (300 µm, Vibratome) Brain_Extraction->Slicing Recovery 3. Incubation & Recovery (Oxygenated ACSF, >1h) Slicing->Recovery Positioning 4. Transfer to Chamber (Perfused with ACSF) Recovery->Positioning Patching 5. Approach Neuron (Glass Pipette, >1 GΩ seal) Positioning->Patching Whole_Cell 6. Rupture Membrane (Achieve whole-cell access) Patching->Whole_Cell Baseline 7. Record Baseline Activity (sEPSCs) Whole_Cell->Baseline NAT_App 8. Apply NAT (Bath Perfusion) Baseline->NAT_App Post_NAT 9. Record Post-NAT Activity NAT_App->Post_NAT Detection 10. Detect sEPSC Events Post_NAT->Detection Measure 11. Measure Frequency & Amplitude Detection->Measure Compare 12. Compare Pre- vs. Post-NAT Measure->Compare

References

The role of Fatty Acid Amide Hydrolase (FAAH) in regulating N-acyl taurine levels

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of Fatty Acid Amide Hydrolase (FAAH) in Regulating N-acyl Taurine (B1682933) Levels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fatty Acid Amide Hydrolase (FAAH) is a key metabolic enzyme that governs the signaling activity of two major classes of bioactive lipids: N-acylethanolamines (NAEs) and N-acyl taurines (NATs).[1][2] While the role of FAAH in regulating NAEs like the endocannabinoid anandamide (B1667382) is well-documented, its critical function in controlling the levels and subsequent physiological actions of NATs is an area of expanding research. This guide provides a detailed examination of FAAH as the primary catabolic regulator of NATs, summarizing the quantitative impact of its activity, outlining the signaling pathways modulated by NATs, and providing detailed experimental protocols for their study. Understanding this axis is crucial for developing novel therapeutics targeting metabolic and inflammatory diseases.

FAAH: The Master Regulator of NAT Degradation

FAAH is an integral membrane serine hydrolase responsible for the in-vivo degradation of fatty acid amides.[3][4] Its inactivation, either through pharmacological inhibition or genetic deletion, leads to a significant accumulation of its substrates. This accumulation has been a primary tool for elucidating the physiological functions of these lipids. A major challenge in this field has been to distinguish the effects of elevated NAEs from those of elevated NATs, as both occur simultaneously when FAAH is globally inhibited.[5]

A breakthrough in dissecting these distinct roles came from the development of an engineered mouse model with a single point mutation in FAAH (S268D in mice, G268D in rats).[1][4] This variant selectively impairs the hydrolysis of NATs while maintaining normal activity towards NAEs, thereby allowing for the specific investigation of NAT-mediated biology.[4][6]

N-acyl Taurine (NAT) Metabolism: A Balance of Synthesis and Degradation

The endogenous levels of NATs are maintained by a balance between their biosynthesis and FAAH-mediated degradation.

  • Biosynthesis : While the complete synthesis pathways are still under investigation, key enzymes have been identified. In the liver, NATs, particularly those containing polyunsaturated fatty acids (PUFAs), are synthesized in peroxisomes by bile acid-CoA:amino acid N-acyltransferase (BAAT).[5][7] Acyl-CoA:amino acid N-acyltransferase 1 is another enzyme known to synthesize certain NATs in vitro.[2]

  • Degradation : FAAH is the principal enzyme responsible for NAT hydrolysis, breaking them down into a free fatty acid and taurine.[3] The rapid and dramatic accumulation of NATs following FAAH inhibition underscores the high turnover rate of these lipids and FAAH's integral role in this process.[3][5]

NAT_Metabolism acyl_coa Acyl-CoA synthase NAT Synthase (e.g., BAAT) acyl_coa->synthase taurine Taurine taurine->synthase nat N-acyl Taurine (NAT) faah FAAH nat->faah synthase->nat fatty_acid Fatty Acid faah->fatty_acid taurine_out Taurine faah->taurine_out

Caption: Metabolic pathway of N-acyl taurines (NATs).

Quantitative Impact of FAAH on NAT Levels

The inhibition or genetic knockout of FAAH leads to dramatic, tissue-specific elevations in NAT concentrations. Peripheral tissues like the liver and kidneys show particularly large increases in NATs rich in polyunsaturated acyl chains (e.g., C20:4, C22:6), while the central nervous system of FAAH-knockout mice shows accumulation of long-chain saturated NATs.[3][8]

NAT SpeciesTissueModelFold Increase vs. ControlReference
Various Polyunsaturated NATsLiverAcute FAAH Inhibition>100-fold[2][5]
Various NATsLiverFAAH-KO Mice5 to 100-fold[8]
Various Polyunsaturated NATsKidneyFAAH-KO Mice5 to 100-fold[3][8]
C22:6 NATKidneyAcute FAAH InhibitionReaches ~5000 pmol/g tissue[3]
Long-Chain Saturated NATsBrainFAAH-KO MiceHighly Elevated[3][8]
C18:1 NATLiverFAAH-S268D Mice~15-fold[6]
C20:4 NATLiverFAAH-S268D Mice~40-fold[6]
C22:6 NATLiverFAAH-S268D Mice~70-fold[6]

Note: "Fold Increase" values are aggregated from multiple studies and represent a typical range. Specific values can vary based on the exact experimental conditions.

Signaling Pathways Regulated by the FAAH-NAT Axis

By controlling their concentration, FAAH indirectly regulates the signaling functions of NATs. Key roles have been identified in metabolic regulation and sensory perception.

Glucose Homeostasis and GPR119 Activation

Elevated NAT levels, particularly N-oleoyl taurine (C18:1 NAT), improve glucose metabolism.[1][6] C18:1 NAT acts as an agonist for the G-protein coupled receptor GPR119, which is expressed in pancreatic islets and intestinal enteroendocrine L-cells.[2] This activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), a critical incretin (B1656795) hormone that enhances insulin (B600854) secretion and improves glucose tolerance.[5][6] Mice with the NAT-selective FAAH-S268D mutation exhibit heightened insulin sensitivity and GLP-1 secretion.[1]

NAT_Signaling FAAH_inhib FAAH Inhibition or Genetic Deletion NAT_levels ↑ N-acyl Taurine Levels (e.g., C18:1 NAT) FAAH_inhib->NAT_levels GPR119 GPR119 Receptor (Intestinal L-Cell) NAT_levels->GPR119 Activates GLP1 ↑ GLP-1 Secretion GPR119->GLP1 Stimulates Pancreas Pancreatic β-Cell GLP1->Pancreas Acts on Insulin ↑ Glucose-Stimulated Insulin Secretion Pancreas->Insulin Enhances Glucose Improved Glucose Homeostasis Insulin->Glucose LCMS_Workflow sample 1. Biological Sample (e.g., Liver, Brain) homogenize 2. Homogenization (in Extraction Solvent + Internal Std.) sample->homogenize extract 3. Lipid Extraction & Phase Separation homogenize->extract dry 4. Solvent Evaporation (Under Nitrogen) extract->dry reconstitute 5. Reconstitution (in Injection Solvent) dry->reconstitute inject 6. LC-MS/MS Analysis (Negative Ion Mode, MRM) reconstitute->inject quantify 7. Data Analysis & Quantification inject->quantify

References

N-Arachidonoyl Taurine in the Brain: A Technical Guide to its Regional Distribution, Analysis, and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Arachidonoyl Taurine (B1682933) (NAT) is an endogenous N-acyl amide lipid mediator that has garnered increasing interest for its roles in neuromodulation and cellular signaling. As a conjugate of the polyunsaturated fatty acid arachidonic acid and the abundant amino acid taurine, its distribution and function within the central nervous system are of significant interest for understanding its physiological roles and therapeutic potential. This technical guide provides a comprehensive overview of the current knowledge on the regional distribution of NAT in the brain, details the experimental protocols for its quantification, and illustrates its known signaling pathways. While direct quantitative data on the regional distribution of NAT remains limited in the current literature, this guide synthesizes available information on its precursors and related compounds to provide an inferred distribution, alongside validated analytical methodologies and an exploration of its molecular mechanisms of action.

Regional Distribution of N-Arachidonoyl Taurine in the Brain

Direct quantitative data mapping the concentration of this compound across various brain regions is not extensively available in the published literature. However, an inferred distribution can be postulated based on the known regional concentrations of its precursors, arachidonic acid and taurine, as well as the distribution of enzymes involved in its metabolism.

1.1. Inferred Distribution Based on Precursor Availability

  • Taurine: Taurine is one of the most abundant free amino acids in the brain, with a heterogeneous distribution.[1] Studies in rats have shown high concentrations of taurine in the pyriform cortex, caudate-putamen, cerebellum, and supraoptic nucleus.[1][2] The hippocampus and cortex also contain significant levels of taurine.[3][4][5]

  • Arachidonic Acid: As a major component of brain phospholipids, arachidonic acid is ubiquitously present. The distribution of enzymes that mobilize arachidonic acid and the levels of other arachidonic acid-derived endocannabinoids, such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), can provide clues to regions with high arachidonic acid signaling. For instance, AEA and 2-AG are found in the nucleus accumbens, pre-frontal cortex, striatum, and hippocampus.[4]

Given the high concentrations of taurine in the cortex, striatum, hippocampus, and cerebellum, it is plausible that these regions also maintain significant levels of NAT.

1.2. Quantitative Data from Whole Brain and in Response to FAAH Inhibition

While regional data is scarce, studies on fatty acid amide hydrolase (FAAH) knockout (KO) mice and mice treated with FAAH inhibitors provide valuable insights into the relative abundance of various N-acyl taurines (NATs) in the whole brain. FAAH is a key enzyme responsible for the degradation of NATs.[1]

The following table summarizes the fold-change in the concentration of various NAT species in the brains of FAAH KO mice compared to wild-type controls. This data highlights that long-chain saturated NATs are particularly elevated in the brain when FAAH is absent.

N-Acyl Taurine SpeciesFold Change in FAAH KO Mouse Brain vs. Wild-Type
C16:0 (Palmitoyl)~5-fold
C18:0 (Stearoyl)~15-fold
C18:1 (Oleoyl)~3-fold
C20:4 (Arachidonoyl)No significant change or slightly lower
C22:0 (Behenoyl)~25-fold
C22:6 (Docosahexaenoyl)No significant change
Table 1: Relative abundance of N-acyl taurines in the brains of FAAH knockout mice. Data is synthesized from descriptive information and graphical representations in the cited literature and should be considered illustrative of relative changes.

Experimental Protocols

The quantification of this compound in brain tissue is typically achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

2.1. Brain Tissue Extraction

A representative protocol for the extraction of N-acyl amides, including NAT, from brain tissue is as follows. This protocol is a composite of methodologies described in the literature.[6][7][8][9]

  • Tissue Homogenization:

    • Excise brain regions of interest (e.g., cortex, hippocampus, cerebellum, striatum) rapidly and freeze immediately in liquid nitrogen to halt metabolic activity.

    • Weigh the frozen tissue sample.

    • Homogenize the tissue in an ice-cold organic solvent mixture. A common choice is a chloroform:methanol mixture (2:1, v/v) containing an internal standard.

    • For every 1 mg of tissue, use approximately 20 µL of the solvent mixture.

  • Lipid Extraction (Folch Method):

    • Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

    • Vortex the mixture thoroughly and centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the aqueous and organic layers.

    • Carefully collect the lower organic phase, which contains the lipids including NAT.

    • Dry the extracted organic phase under a stream of nitrogen gas.

  • Solid-Phase Extraction (SPE) for Sample Clean-up (Optional but Recommended):

    • Reconstitute the dried lipid extract in a small volume of a non-polar solvent.

    • Apply the sample to a silica-based SPE cartridge.

    • Wash the cartridge with non-polar solvents to remove neutral lipids.

    • Elute the N-acyl amides with a more polar solvent mixture, such as ethyl acetate:hexane.

    • Dry the eluted fraction under nitrogen.

2.2. UPLC-MS/MS Quantification

The following is a representative UPLC-MS/MS methodology for the quantification of NATs, based on validated methods for N-acyl amides.[2][10][11][12]

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used to separate the analytes.

    • Flow Rate: A typical flow rate for UPLC is 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL of the reconstituted sample.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often used for NATs.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • MRM Transitions:

      • This compound (C20:4 NAT): Precursor ion (m/z) -> Product ion (m/z). The specific transition would be determined by direct infusion of a NAT standard. Common product ions for N-acyl taurines correspond to the taurine fragment.

      • Internal Standard: A deuterated NAT analogue (e.g., d4-C20:4 NAT) is used for accurate quantification, with its own specific MRM transition.

    • Quantification: The concentration of NAT in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve generated with known concentrations of NAT.

Signaling Pathways of this compound

This compound is recognized as an endogenous activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Vanilloid 4 (TRPV4) channels.[13][14][15][16]

3.1. Biosynthesis of this compound

The biosynthesis of NAT is thought to occur through the enzymatic conjugation of arachidonic acid and taurine. While the specific enzymes involved in the direct synthesis of NAT in the brain are not fully elucidated, the synthesis of other N-acyl amides often involves N-acyltransferases.[16][17] Fatty acid amide hydrolase (FAAH) has also been implicated in the synthesis of N-arachidonoyl dopamine (B1211576) (NADA) and may play a role in NAT biosynthesis.[4]

3.2. Activation of TRPV1 and Downstream Effects

Activation of TRPV1, a non-selective cation channel, by NAT leads to an influx of Ca²⁺ and Na⁺ into the neuron.[10] This influx of cations can lead to membrane depolarization and the initiation of downstream signaling cascades. In the prefrontal cortex, activation of TRPV1 by NAT has been shown to increase the frequency of spontaneous excitatory postsynaptic currents (sEPSCs), suggesting a role in modulating glutamatergic neurotransmission.[10]

Mandatory Visualizations

Experimental_Workflow cluster_extraction Tissue Extraction cluster_analysis UPLC-MS/MS Analysis Tissue Brain Tissue (e.g., Cortex, Hippocampus) Homogenization Homogenization (Chloroform:Methanol + Internal Standard) Tissue->Homogenization Phase_Separation Phase Separation (Folch Method) Homogenization->Phase_Separation Organic_Phase Collect Organic Phase Phase_Separation->Organic_Phase Drying1 Dry Down (Nitrogen Stream) Organic_Phase->Drying1 Reconstitution Reconstitute in Mobile Phase Drying1->Reconstitution Injection UPLC Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometry (ESI-, MRM) Separation->Detection Quantification Quantification (vs. Standard Curve) Detection->Quantification

Caption: Experimental workflow for the quantification of this compound in brain tissue.

NAT_Signaling_Pathway cluster_synthesis Biosynthesis cluster_action Neuronal Action Arachidonic_Acid Arachidonic Acid NAT_Synthesis N-Acyltransferase (Putative) Arachidonic_Acid->NAT_Synthesis Taurine Taurine Taurine->NAT_Synthesis NAT This compound (NAT) NAT_Synthesis->NAT TRPV1 TRPV1 Channel NAT->TRPV1 Activates Ca_Influx Ca²⁺/Na⁺ Influx TRPV1->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Downstream Downstream Signaling (e.g., ↑ sEPSC Frequency) Depolarization->Downstream

Caption: Signaling pathway of this compound in a neuron.

Conclusion

This compound is an emerging lipid signaling molecule within the brain. While its precise regional distribution is an area requiring further investigation, the methodologies for its accurate quantification are well-established. The identification of TRPV1 and TRPV4 as its molecular targets provides a clear avenue for exploring its physiological functions, particularly in the modulation of synaptic transmission. This guide serves as a foundational resource for researchers aiming to investigate the role of NAT in neuronal function and its potential as a therapeutic target in neurological and psychiatric disorders. Further lipidomics studies focusing on discrete brain nuclei are warranted to fully elucidate the distribution and significance of this intriguing endogenous compound.

References

N-Arachidonoyl Taurine's function as a neurotransmitter in the brain

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Arachidonoyl Taurine's Function as a Neurotransmitter in the Brain

Introduction

N-Arachidonoyl Taurine (B1682933) (NAT) is an endogenous lipid signaling molecule belonging to the class of N-acyl amides, which also includes the well-known endocannabinoid anandamide.[1] Initially identified as a novel class of natural products regulated by Fatty Acid Amide Hydrolase (FAAH), NAT has emerged as a significant player in neuronal signaling.[2] Structurally, it is composed of arachidonic acid, a polyunsaturated omega-6 fatty acid, linked to the amino acid taurine via an amide bond. While structurally related to endocannabinoids, its primary mechanisms of action and physiological roles appear to be distinct. This guide provides a comprehensive overview of the biosynthesis, degradation, signaling pathways, and purported functions of NAT in the brain, with a focus on the experimental methodologies used for its study.

Biosynthesis and Degradation

The concentration and activity of NAT in the brain are tightly regulated by its synthesis and degradation pathways.

Biosynthesis

The precise enzymatic pathway for the biosynthesis of this compound in the brain is still an area of active investigation. However, the general mechanism for the formation of N-acyl amino acids is thought to involve the direct condensation of an acyl-CoA with an amino acid. In the liver, bile acid-CoA:amino acid N-acyltransferase (BAAT) has been identified as the enzyme responsible for synthesizing N-acyl taurines with polyunsaturated fatty acids.[3][4] It is plausible that a similar N-acyltransferase exists in the brain that utilizes arachidonoyl-CoA and taurine as substrates. Another proposed mechanism for the synthesis of some N-acyl amino acids is a reversal of the hydrolytic activity of enzymes like FAAH, which can catalyze the condensation of a fatty acid with an amine under certain conditions.[5]

Degradation

The primary enzyme responsible for the degradation of NAT is Fatty Acid Amide Hydrolase (FAAH), an integral membrane serine hydrolase.[2][4] FAAH catalyzes the hydrolysis of the amide bond in NAT, breaking it down into arachidonic acid and taurine.[6] The genetic or pharmacological inhibition of FAAH leads to a dramatic accumulation of NAT and other N-acyl taurines in various tissues, including the brain.[2][7] This inverse relationship between FAAH activity and NAT levels underscores the critical role of FAAH in regulating NAT signaling.

Mechanism of Action and Signaling Pathways

NAT exerts its effects in the brain primarily through interaction with specific ion channels, rather than the cannabinoid receptors typically associated with endocannabinoids.

Receptor Interactions

The principal molecular targets of NAT identified to date are members of the Transient Receptor Potential (TRP) family of ion channels. Specifically, NAT is an activator of the transient receptor potential vanilloid type 1 (TRPV1) and type 4 (TRPV4) channels.[7][8] Activation of these non-selective cation channels by NAT leads to an influx of calcium ions (Ca²⁺), which serves as a downstream signal to modulate neuronal activity.[9] In contrast to anandamide, NAT exhibits very weak or no binding affinity for the cannabinoid CB1 and CB2 receptors.

Downstream Signaling

The activation of TRPV1 and TRPV4 channels by NAT and the subsequent increase in intracellular Ca²⁺ concentration are key to its function as a signaling molecule. This influx of calcium can trigger a cascade of intracellular events, including the modulation of synaptic transmission. For instance, in the prefrontal cortex, NAT-induced activation of TRPV1 has been shown to enhance the frequency of spontaneous excitatory postsynaptic currents (sEPSCs), suggesting a role in modulating glutamatergic neurotransmission.[6]

Function as a Neurotransmitter and Neuromodulator

The anatomical distribution of NAT and its receptors in the brain, coupled with its ability to modulate synaptic activity, supports its role as a neurotransmitter or neuromodulator.

Modulation of Synaptic Transmission

Studies have demonstrated that NAT can influence both excitatory and inhibitory synaptic transmission. In the prelimbic region of the prefrontal cortex, NAT application increases the frequency of spontaneous excitatory postsynaptic currents, an effect that is mimicked by the known TRPV1 agonist capsaicin.[6] This suggests that NAT can enhance glutamatergic synaptic activity. Furthermore, NAT has been shown to modulate GABAergic neurotransmission, indicating a broader role in maintaining the balance of excitation and inhibition in neuronal circuits.[6]

Physiological Roles

Given its interaction with TRPV1, a channel well-known for its role in pain and thermal sensation, NAT is implicated in nociception. The regulation of synaptic activity in the prefrontal cortex by NAT also points to its potential involvement in higher-order cognitive functions and the modulation of emotional states such as fear and anxiety.[5][6] The degradation of NAT produces taurine, an amino acid known to have its own neuromodulatory effects, including acting as a weak agonist at GABA receptors, which could further contribute to the overall physiological effects of the NAT signaling system.[6]

Quantitative Data

The following tables summarize the key quantitative data related to this compound's function.

Table 1: Receptor Activation and Binding Affinity

LigandReceptorParameterValueReference(s)
This compoundTRPV1EC₅₀28 µM[8][9]
This compoundTRPV4EC₅₀21 µM[8][9]

Table 2: FAAH Hydrolysis Rates

SubstrateEnzymeHydrolysis Rate (nmol/min/mg)Reference(s)
This compound (C20:4-NAT)FAAH0.04[5]
Anandamide (C20:4-NAE)FAAH0.5[5]
N-Arachidonoyl Glycine (C20:4-Gly)FAAH0.02[5]

Table 3: Endogenous Levels of N-Acyl Taurines

N-Acyl TaurineTissueConditionConcentration (pmol/g)Reference(s)
This compound (NA-Tau)LiverWild-Type~20[3]
This compound (NA-Tau)KidneyWild-Type~160[3]
Long-chain saturated and mono-unsaturated N-Acyl TaurinesBrainWild-Typeup to 2000[3]
C22:6 N-Acyl TaurineKidneyFAAH(-/-)up to ~5000[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound.

Protocol 1: Quantification of this compound using UPLC-MS/MS

This protocol is adapted from methodologies described for the analysis of N-acyl taurines in biological samples.

  • Sample Preparation:

    • Homogenize brain tissue samples in a suitable solvent, such as methanol, containing an internal standard (e.g., this compound-d4).[9]

    • Centrifuge the homogenate to pellet proteins and other insoluble material.

    • Collect the supernatant and perform a solid-phase extraction (SPE) or liquid-liquid extraction to purify the lipid fraction.

    • Evaporate the solvent and reconstitute the lipid extract in the mobile phase for UPLC-MS/MS analysis.

  • UPLC-MS/MS Analysis:

    • Utilize a UPLC system coupled to a triple quadrupole mass spectrometer (QqQ).

    • Employ a C18 reversed-phase column for chromatographic separation.

    • Use a gradient elution with a mobile phase consisting of water with a low concentration of formic acid (for protonation) and an organic solvent like acetonitrile (B52724) or methanol.

    • Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

    • Monitor specific precursor-to-product ion transitions for NAT and its internal standard.

Protocol 2: FAAH Hydrolysis Assay

This protocol is based on commercially available FAAH inhibitor screening assays.[10]

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA).[10]

    • Use a fluorogenic FAAH substrate, such as AMC-arachidonoyl amide, which releases a fluorescent product (7-amino-4-methylcoumarin, AMC) upon hydrolysis.[10]

    • Prepare a solution of recombinant human FAAH enzyme.

    • Dissolve NAT in a suitable solvent (e.g., DMSO) to be tested as a substrate or competitor.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, FAAH enzyme, and either the test compound (NAT) or a known inhibitor.

    • Incubate the plate to allow for any interaction between the enzyme and the test compound.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a plate reader with excitation and emission wavelengths appropriate for AMC (e.g., 340-360 nm excitation, 450-465 nm emission).[10]

    • Calculate the rate of hydrolysis from the change in fluorescence over time.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the general procedure for recording the effects of NAT on neuronal currents.[11][12]

  • Cell Preparation:

    • Prepare acute brain slices (e.g., from the prefrontal cortex) or cultured neurons.

    • Place the preparation in a recording chamber on the stage of a microscope and continuously perfuse with artificial cerebrospinal fluid (aCSF).

  • Recording:

    • Pull glass micropipettes to a resistance of 3-7 MΩ and fill with an intracellular solution (e.g., K-Gluconate based).[12]

    • Under visual guidance, approach a neuron with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

    • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

    • In voltage-clamp mode, record spontaneous or evoked excitatory/inhibitory postsynaptic currents (sEPSCs/sIPSCs or eEPSCs/eIPSCs).

    • Establish a baseline recording and then perfuse the chamber with aCSF containing NAT at a known concentration.

    • Record the changes in the frequency, amplitude, and kinetics of the postsynaptic currents in the presence of NAT.

Protocol 4: Calcium Imaging

This protocol describes the measurement of intracellular calcium changes in response to NAT.

  • Cell Loading:

    • Incubate cultured neurons or acute brain slices with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.

    • Allow sufficient time for the dye to de-esterify and become active within the cells.

    • Wash the preparation to remove excess extracellular dye.

  • Imaging:

    • Place the preparation on a fluorescence microscope equipped with a camera and appropriate filter sets for the chosen dye.

    • Acquire a baseline fluorescence image.

    • Apply NAT to the preparation via bath application or a perfusion system.

    • Record a time-lapse series of fluorescence images to monitor changes in intracellular calcium concentration, which are reflected by changes in fluorescence intensity.

    • Analyze the data by selecting regions of interest (ROIs) corresponding to individual neurons and plotting the change in fluorescence over time.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

NAT_Signaling_Pathway cluster_membrane Plasma Membrane NAT N-Arachidonoyl Taurine (NAT) TRPV1 TRPV1/TRPV4 Channel NAT->TRPV1 binds to Ca_ion Ca²⁺ TRPV1->Ca_ion channel opening Downstream Downstream Cellular Effects (e.g., modulation of synaptic transmission) Ca_ion->Downstream triggers Extracellular Extracellular Space Intracellular Intracellular Space Membrane

NAT Signaling Pathway

NAT_Metabolism cluster_synthesis Biosynthesis cluster_degradation Degradation Arachidonoyl_CoA Arachidonoyl-CoA N_Acyltransferase N-Acyltransferase (e.g., BAAT in liver, unknown in brain) Arachidonoyl_CoA->N_Acyltransferase Taurine Taurine Taurine->N_Acyltransferase NAT N-Arachidonoyl Taurine (NAT) FAAH Fatty Acid Amide Hydrolase (FAAH) NAT->FAAH N_Acyltransferase->NAT Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Taurine_deg Taurine FAAH->Taurine_deg UPLC_MS_MS_Workflow Start Brain Tissue Sample Homogenization Homogenize in Solvent with Internal Standard Start->Homogenization Centrifugation Centrifuge to Pellet Debris Homogenization->Centrifugation Extraction Lipid Extraction (SPE or LLE) Centrifugation->Extraction Evaporation Evaporate Solvent Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution UPLC UPLC Separation (C18 Column) Reconstitution->UPLC MSMS Tandem MS Detection (MRM Mode) UPLC->MSMS Analysis Data Analysis and Quantification MSMS->Analysis

References

Methodological & Application

Application Note: UPLC-MS/MS Method for the Quantification of N-Arachidonoyl Taurine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of N-Arachidonoyl Taurine (B1682933) (NAT) in biological samples. NAT, an endogenous N-acyl taurine, is a bioactive lipid that acts as an activator of transient receptor potential vanilloid (TRPV) channels, playing a role in various physiological processes.[1][2][3] The growing interest in its pharmacological potential necessitates reliable analytical methods for its quantification in complex biological matrices.[4] This document provides a comprehensive protocol covering sample preparation, chromatographic separation, and mass spectrometric detection, along with quantitative data and visual representations of the experimental workflow and its associated signaling pathway.

Introduction

N-Arachidonoyl Taurine is an arachidonoyl amino acid that has been identified as an activator of TRPV1 and TRPV4 ion channels.[1][2][3] Its involvement in cellular signaling, such as increasing calcium flux and triggering insulin (B600854) secretion, makes it a molecule of interest in various research fields.[2][3] Accurate quantification of NAT in biological samples like plasma, serum, and tissue homogenates is crucial for understanding its physiological and pathological roles. UPLC-MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for this purpose.[5] This application note presents a validated method suitable for high-throughput analysis in research and drug development settings.

Experimental Protocols

Sample Preparation

A critical step for accurate quantification is the efficient extraction of NAT from the biological matrix while minimizing interferences.[6] Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are viable methods.[7][8][9]

1.1. Liquid-Liquid Extraction (LLE) Protocol:

  • To a 100 µL aliquot of the biological sample (e.g., plasma, tissue homogenate), add 10 µL of an internal standard (IS) solution (e.g., this compound-d4 at 100 ng/mL in methanol).[10]

  • Add 400 µL of cold methanol (B129727) to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • To the supernatant, add 800 µL of methyl tert-butyl ether (MTBE) and 200 µL of water.

  • Vortex for 1 minute and centrifuge at 5,000 x g for 5 minutes to separate the phases.

  • Carefully collect the upper organic layer, which contains the lipids including NAT.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 70:30 Methanol:Water with 0.1% formic acid) for UPLC-MS/MS analysis.[11]

1.2. Solid-Phase Extraction (SPE) Protocol:

  • Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.[11]

  • To a 100 µL aliquot of the biological sample, add the internal standard as described in the LLE protocol.

  • Acidify the sample with 10 µL of formic acid.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove polar impurities.

  • Elute the NAT and other lipids with 1 mL of methanol.[11]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for analysis.

UPLC-MS/MS Analysis

2.1. Chromatographic Conditions:

  • System: Waters ACQUITY UPLC I-Class or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[4]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 30% B

    • 10.1-12 min: 30% B

2.2. Mass Spectrometric Conditions:

  • System: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound412.3107.13020
This compound412.380.13025
This compound-d4 (IS)416.3107.13020

Note: The product ions at m/z 107 and 80 correspond to fragments of the taurine moiety and are characteristic for N-acyl taurines.[4][5]

Quantitative Data Summary

The following tables summarize the performance characteristics of the described UPLC-MS/MS method, based on a validation study for a series of N-acyl taurines.[4]

Table 1: Method Validation Parameters

ParameterResult
Linearity Range1 - 300 ng/mL
Correlation Coefficient (R²)≥ 0.999
Limit of Detection (LOD)0.3 - 0.4 ng/mL
Limit of Quantification (LOQ)1 ng/mL

Table 2: Precision and Accuracy

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low QC (3 ng/mL)< 10%< 12%90 - 110%
Mid QC (50 ng/mL)< 8%< 10%92 - 108%
High QC (250 ng/mL)< 7%< 9%95 - 105%

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing start Biological Sample (e.g., Plasma, Tissue) add_is Add Internal Standard (NAT-d4) start->add_is extract Extraction (LLE or SPE) add_is->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UPLC-MS/MS System reconstitute->inject separate UPLC Separation (C18 Column) inject->separate detect MS/MS Detection (MRM Mode) separate->detect quantify Quantification (Internal Standard Method) detect->quantify report Report Results quantify->report

Caption: Experimental workflow for NAT quantification.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling NAT This compound (NAT) TRPV1 TRPV1 Channel NAT->TRPV1 Activates TRPV4 TRPV4 Channel NAT->TRPV4 Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx TRPV4->Ca_influx Insulin_secretion Insulin Secretion (in Pancreatic β-cells) Ca_influx->Insulin_secretion Other Other Cellular Responses Ca_influx->Other

Caption: this compound signaling pathway.

Conclusion

The UPLC-MS/MS method presented here is a highly specific, sensitive, and reproducible approach for the quantification of this compound in biological samples. The detailed protocol for sample preparation and analysis, along with the robust validation data, provides researchers and drug development professionals with a reliable tool for investigating the roles of NAT in health and disease. This method can be readily implemented in laboratories equipped with standard UPLC-MS/MS instrumentation.

References

Application Notes and Protocols: Synthesis and In Vitro Studies of N-Arachidonoyl Taurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Arachidonoyl Taurine (B1682933) (NAT) is an endogenous N-acyl amide that has garnered significant interest in the scientific community for its diverse biological activities. As a member of the N-acyl taurine class of lipids, NAT has been identified as a potent activator of Transient Receptor Potential (TRP) channels, particularly TRPV1 and TRPV4.[1][2][3][4] This activation leads to a cascade of intracellular events, primarily a rise in intracellular calcium, which in turn modulates various cellular functions. These activities make NAT a valuable tool for in vitro studies aimed at understanding pain perception, inflammation, metabolic regulation, and cancer cell proliferation.

These application notes provide a comprehensive overview of the synthesis of NAT for research purposes and detailed protocols for its application in key in vitro assays.

Physicochemical Properties and Solubility

Proper handling and solubilization of N-Arachidonoyl Taurine are critical for obtaining reliable and reproducible experimental results.

PropertyValueReference
CAS Number 119959-65-8[3][5]
Molecular Formula C₂₂H₃₇NO₄S[3][5]
Molecular Weight 411.6 g/mol [3][5]
Appearance Supplied as a solution in ethanol (B145695)[6][7]
Purity ≥98%[5][6][7]
Storage -80°C for long-term storage[6][7]
Solubility DMSO: ~20 mg/mLDMF: ~10 mg/mLPBS (pH 7.2): ~1.5 mg/mL[2][6][7][8][9]

Note on Solubility: this compound is sparingly soluble in aqueous buffers. To prepare aqueous solutions, it is recommended to first dissolve NAT in an organic solvent like ethanol or DMSO and then dilute it with the aqueous buffer of choice. Aqueous solutions should be prepared fresh and not stored for more than one day.[6][7]

Synthesis of this compound

For in vitro studies, this compound can be obtained from commercial suppliers. However, for specific applications such as isotopic labeling or synthesis of analogs, an in-house synthesis may be required. Both enzymatic and chemical synthesis routes can be considered.

Enzymatic Synthesis

Enzymatic synthesis offers a biocompatible method for producing N-acyl taurines and is often preferred for generating lipids for biological assays. The biosynthesis of N-acyl taurines in vivo is carried out by N-acyltransferases.[10]

Key Enzymes in N-Acyl Taurine Synthesis:

EnzymeSubstratesCellular LocationReference
Bile acid-CoA:amino acid N-acyltransferase (BAAT) Acyl-CoAs, TaurinePeroxisomes[10][11]
Acyl-coenzyme A:amino acid N-acyltransferase (ACNAT1) Long-chain fatty acyl-CoAs, TaurinePeroxisomes[6]
Cytochrome c Arachidonoyl-CoA, Amino AcidsMitochondria[12][13][14]

A potential in vitro enzymatic synthesis can be adapted from the method described for other arachidonoyl amino acids using cytochrome c.[12][13][14]

Experimental Protocols

Protocol 1: In Vitro Calcium Flux Assay

This compound's activation of TRPV1 and TRPV4 channels leads to a rapid influx of extracellular calcium. This can be monitored using calcium-sensitive fluorescent dyes.

Objective: To measure the increase in intracellular calcium concentration in response to NAT treatment.

Materials:

  • Cells expressing TRPV1 or TRPV4 (e.g., HEK293 cells transfected with the respective channel, or cell lines endogenously expressing these channels like pancreatic β-cells).

  • This compound (NAT) stock solution (e.g., 10 mM in DMSO).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Indo-1 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with and without calcium.

  • Ionomycin (B1663694) (positive control).

  • Capsazepine (TRPV1 antagonist, for specificity control).

  • Ruthenium Red (general TRP channel blocker).

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader with kinetic reading capabilities and appropriate filter sets.

Procedure:

  • Cell Plating: Seed cells in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a dye loading solution by diluting the calcium-sensitive dye (e.g., Fluo-8 AM to a final concentration of 4 µM) and Pluronic F-127 (0.02%) in HBSS with calcium.

    • Remove the cell culture medium and add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Washing: Gently wash the cells twice with HBSS with calcium to remove excess dye.

  • Compound Addition and Measurement:

    • Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-8).

    • Establish a stable baseline fluorescence reading for 1-2 minutes.

    • Add NAT at the desired final concentrations (e.g., 1-100 µM). For antagonist studies, pre-incubate the cells with the antagonist for 15-30 minutes before adding NAT.

    • Immediately begin kinetic measurement of fluorescence intensity for 5-10 minutes.

    • As a positive control, add ionomycin (e.g., 1 µM) at the end of the experiment to determine the maximum calcium response.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F).

    • Normalize the response to the baseline (ΔF/F₀).

    • Plot the normalized fluorescence intensity over time.

    • For dose-response curves, plot the peak normalized fluorescence against the log of the NAT concentration to determine the EC₅₀ value.

Expected Results: NAT treatment should induce a rapid and dose-dependent increase in intracellular calcium in cells expressing functional TRPV1 or TRPV4 channels. This effect should be attenuated by pre-treatment with respective channel blockers.

Protocol 2: Glucose-Stimulated Insulin (B600854) Secretion (GSIS) Assay in Pancreatic β-Cells

NAT has been shown to potentiate glucose-stimulated insulin secretion from pancreatic β-cells, an effect mediated by its action on TRP channels.[15]

Objective: To assess the effect of NAT on insulin secretion from pancreatic β-cells under basal and high glucose conditions.

Materials:

  • Pancreatic β-cell line (e.g., INS-1 832/13, MIN6).

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol).

  • Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 116 mM NaCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5.4 mM KCl, 1 mM NaH₂PO₄, 26 mM NaHCO₃, and 0.5% BSA, pH 7.4.

  • KRBH with low glucose (2.8 mM).

  • KRBH with high glucose (16.7 mM).

  • This compound (NAT) stock solution.

  • Insulin ELISA kit.

  • 24-well plates.

Procedure:

  • Cell Culture: Seed INS-1 832/13 cells in 24-well plates and culture until they reach confluency.

  • Pre-incubation:

    • Wash the cells twice with glucose-free KRBH.

    • Pre-incubate the cells in KRBH with low glucose (2.8 mM) for 1-2 hours at 37°C to allow the cells to return to a basal state.

  • Insulin Secretion Assay:

    • Remove the pre-incubation buffer and wash the cells again with glucose-free KRBH.

    • Add KRBH with low glucose (2.8 mM) with or without NAT (e.g., 10 µM) to the respective wells. Incubate for 1 hour at 37°C. Collect the supernatant for basal insulin secretion measurement.

    • Remove the low glucose buffer and add KRBH with high glucose (16.7 mM) with or without NAT to the respective wells. Incubate for 1 hour at 37°C. Collect the supernatant for glucose-stimulated insulin secretion measurement.

  • Insulin Quantification:

    • Centrifuge the collected supernatants to pellet any detached cells.

    • Measure the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the insulin secretion to the total protein content or cell number in each well.

    • Compare the amount of insulin secreted under each condition (basal vs. stimulated, with vs. without NAT).

Expected Results: NAT is expected to enhance glucose-stimulated insulin secretion. A significant increase in insulin release should be observed in the high glucose condition in the presence of NAT compared to high glucose alone.

Protocol 3: Cell Proliferation/Viability Assay (MTT Assay)

N-acyl taurines have been shown to affect the proliferation of certain cancer cell lines.[11] An MTT assay can be used to determine the effect of NAT on the viability and proliferation of cancer cells in vitro.

Objective: To evaluate the effect of NAT on the proliferation of a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • MCF-7 cells.

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • This compound (NAT) stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well plates.

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Remove the culture medium and replace it with fresh medium containing various concentrations of NAT (e.g., 1-100 µM). Include a vehicle control (e.g., DMSO).

    • Incubate the cells for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the NAT concentration to determine the IC₅₀ value (the concentration that inhibits cell proliferation by 50%).

Expected Results: Depending on the cell line and concentration, NAT may inhibit or have no effect on cell proliferation. The MTT assay will provide a quantitative measure of this effect.

Signaling Pathways and Visualization

This compound primarily exerts its effects through the activation of TRPV1 and TRPV4 channels, leading to an increase in intracellular calcium. This calcium signal can then trigger various downstream pathways.

NAT-Induced Signaling Cascade

NAT_Signaling cluster_membrane Plasma Membrane NAT This compound (NAT) TRPV1 TRPV1 NAT->TRPV1 Activates TRPV4 TRPV4 NAT->TRPV4 Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx PLC PLC TRPV1->PLC TRPV4->Ca_influx Ca_i ↑ [Ca²⁺]i Ca_influx->Ca_i Insulin Insulin Secretion Ca_i->Insulin Proliferation Cell Proliferation Ca_i->Proliferation Apoptosis Apoptosis Ca_i->Apoptosis ER Endoplasmic Reticulum (ER) Ca_release Ca²⁺ Release ER->Ca_release Ca_release->Ca_i IP3 IP₃ PLC->IP3 IP3->ER

Caption: NAT activates TRPV1/4, leading to Ca²⁺ influx and downstream effects.

Experimental Workflow for NAT Synthesis and In Vitro Analysis

Experimental_Workflow Synthesis Enzymatic Synthesis of NAT (e.g., using ACNAT1 or Cytochrome c) Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Characterization (e.g., Mass Spectrometry) Purification->Characterization Stock_Prep Stock Solution Preparation (in DMSO or Ethanol) Characterization->Stock_Prep In_Vitro_Assays In Vitro Assays Stock_Prep->In_Vitro_Assays Calcium_Assay Calcium Flux Assay In_Vitro_Assays->Calcium_Assay Insulin_Assay Insulin Secretion Assay In_Vitro_Assays->Insulin_Assay Proliferation_Assay Cell Proliferation Assay (MTT) In_Vitro_Assays->Proliferation_Assay Data_Analysis Data Analysis and Interpretation Calcium_Assay->Data_Analysis Insulin_Assay->Data_Analysis Proliferation_Assay->Data_Analysis

References

Application Note: High-Sensitivity Quantification of N-Arachidonoyl Taurine in Biological Matrices using N-Arachidonoyl Taurine-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Arachidonoyl Taurine (B1682933) (NAT) is an endogenous lipid mediator belonging to the class of N-acyl taurines. It has garnered significant interest in the scientific community due to its diverse biological activities. NAT is known to be an activator of the transient receptor potential vanilloid (TRPV) channels, specifically TRPV1 and TRPV4.[1][2] Activation of these channels plays a crucial role in various physiological processes, including pain perception, inflammation, and insulin (B600854) secretion.[1][2] Given its potential as a therapeutic target and biomarker, accurate and reliable quantification of NAT in biological matrices is essential for advancing research in these areas.

This application note provides a detailed protocol for the sensitive and selective quantification of N-Arachidonoyl Taurine in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, this compound-d4, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

Experimental Protocols

Sample Preparation

The following protocols describe the extraction of this compound from brain tissue and plasma samples.

1.1. Brain Tissue

This protocol is adapted from a method for the analysis of N-arachidonoyl amino acids in mouse brain.

  • Homogenization:

    • Weigh the frozen brain tissue sample.

    • To each tissue sample, add a 1:1 mixture of cold methanol (B129727) and acetonitrile (B52724), spiked with the internal standard, this compound-d4.

    • Homogenize the tissue sample on ice using a probe sonicator or a bead beater.

  • Protein Precipitation and Lipid Extraction:

    • Centrifuge the homogenate at a high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

    • Collect the supernatant containing the lipid extract.

  • Solid-Phase Extraction (SPE) for Clean-up:

    • Condition a C18 SPE cartridge with 1.0 mL of methanol, followed by equilibration with 1.0 mL of water.

    • Load the lipid extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 0.5 mL of water to remove salts and other polar impurities.

    • Elute the analytes with two aliquots of 0.8 mL of 100% methanol.

    • Evaporate the eluted fractions to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase conditions (e.g., 70:30 Methanol:Water) for LC-MS/MS analysis.[3]

1.2. Plasma

This protocol is a general procedure for the extraction of endocannabinoids from plasma.

  • Protein Precipitation and Liquid-Liquid Extraction:

    • To 1 mL of plasma, add a known amount of this compound-d4 internal standard solution.

    • Add an appropriate organic solvent for protein precipitation and lipid extraction, such as a mixture of methyl tert-butyl ether (MTBE) and methanol (e.g., 2:1, v/v).

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge at a moderate speed (e.g., 3,000 x g) for 10 minutes at 4°C to separate the layers.

    • Carefully collect the upper organic layer containing the lipids.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are recommended starting conditions for the LC-MS/MS analysis of this compound. Method optimization may be required based on the specific instrumentation used.

2.1. Liquid Chromatography

  • Column: A C18 reversed-phase column with a particle size of 1.8 µm or less is recommended for optimal separation (e.g., Waters ACQUITY UPLC BEH C18).

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.[3]

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.[3]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 - 10 µL.

Example Gradient Program:

Time (min)% Mobile Phase B
0.045
0.545
1.070
10.099
14.099
14.545
21.045

2.2. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The following precursor-to-product ion transitions should be monitored:

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound410.380.0107.0
This compound-d4414.380.0107.0

Note: The precursor ion for this compound-d4 is calculated based on its molecular weight of 415.6 g/mol and the loss of a proton in negative ion mode.

Data Presentation

The following tables summarize the quantitative performance of a validated UPLC-MS/MS method for the analysis of N-acyl taurines, including this compound, using this compound-d4 as an internal standard.[2]

Table 1: Method Validation Parameters

ParameterThis compound
Linearity Range (ng/mL)1 - 300
Correlation Coefficient (R²)≥ 0.9996
Limit of Detection (LOD) (ng/mL)0.3 - 0.4
Limit of Quantification (LOQ) (ng/mL)1

Table 2: Precision and Accuracy

AnalyteQC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
This compoundLow< 15%< 15%± 15%± 15%
Medium< 15%< 15%± 15%± 15%
High< 15%< 15%± 15%± 15%

(Note: Specific values for precision and accuracy were stated to be within the acceptable range in the cited literature, and representative values are shown here.)

Mandatory Visualizations

experimental_workflow sample Biological Sample (e.g., Brain, Plasma) add_is Spike with N-Arachidonoyl Taurine-d4 (Internal Standard) sample->add_is homogenize Homogenization / Extraction (Methanol/Acetonitrile or LLE) add_is->homogenize centrifuge1 Centrifugation (Protein Precipitation) homogenize->centrifuge1 spe Solid-Phase Extraction (SPE) (Optional Clean-up) centrifuge1->spe Supernatant drydown Evaporation to Dryness centrifuge1->drydown Supernatant (if no SPE) spe->drydown reconstitute Reconstitution in Initial Mobile Phase drydown->reconstitute lc_separation UPLC/HPLC Separation (C18 Reversed-Phase) reconstitute->lc_separation ms_detection Tandem Mass Spectrometry (ESI-, MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification using Internal Standard) ms_detection->data_analysis

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Opens NAT This compound (Extracellular) NAT->TRPV1 Activates PKC Protein Kinase C (PKC) Ca_influx->PKC Activates PKA Protein Kinase A (PKA) Ca_influx->PKA Activates downstream Downstream Cellular Effects (e.g., Neurotransmission, Insulin Secretion) PKC->downstream PKA->downstream

Caption: Simplified signaling pathway of this compound via TRPV1 activation.

References

Application Notes and Protocols: Investigating the Effects of N-Arachidonoyl Taurine on Ion Channels Using Patch-Clamp Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Arachidonoyl Taurine (B1682933) (NAT) is an endogenous lipid molecule that has garnered significant interest for its ability to modulate the activity of various ion channels. As a member of the N-acyl taurine family, NAT plays a role in diverse physiological processes, and understanding its interaction with ion channels is crucial for elucidating its therapeutic potential. These application notes provide detailed protocols and quantitative data for studying the effects of NAT on several key ion channels using patch-clamp electrophysiology. The information herein is intended to guide researchers in designing and executing experiments to characterize the influence of NAT on ion channel function.

Ion Channels Modulated by N-Arachidonoyl Taurine

NAT has been shown to interact with a range of ion channels, exhibiting both activating and modulatory effects. This document focuses on its interactions with Transient Receptor Potential (TRP) channels and voltage-gated potassium channels.

Summary of this compound Effects on Ion Channels
Ion ChannelCell TypeEffect of NATEC50 / ConcentrationKey Findings
TRPV1 HEK293 cells, Mouse Prefrontal Cortex NeuronsActivation~28 µMNAT acts as an agonist, inducing channel opening and regulating synaptic activity.[1]
TRPV4 HEK293 cellsActivation~21 µMNAT is a potent activator of TRPV4 channels.
IKs (KCNQ1/KCNE1) Xenopus oocytesActivation / Restoration of function70 µMNAT shifts the voltage-dependence of activation to more negative potentials and restores function in some Long QT syndrome mutants.[2][3]
N-type Ca²⁺ Channels Rat Sympathetic NeuronsAugmentation of current10 µM (for ARA-S)N-arachidonoyl L-serine (ARA-S), a structurally similar compound, enhances current by shifting the activation curve to more hyperpolarized potentials.[4]
BKCa Channels HEK293 cellsActivationpEC50 = 5.63 (for ARA-S)ARA-S enhances whole-cell outward K⁺ current; this effect is dependent on membrane cholesterol.[5]

Experimental Protocols

The following are detailed protocols for whole-cell patch-clamp recordings to investigate the effects of NAT on specific ion channels.

Protocol 1: Studying the Activator Effect of NAT on TRPV1 Channels

This protocol is designed to measure whole-cell currents from HEK293 cells heterologously expressing TRPV1 channels.

1. Cell Culture and Transfection:

  • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Transiently transfect cells with a plasmid encoding human or rodent TRPV1 using a suitable transfection reagent.

  • Plate cells onto glass coverslips 24-48 hours post-transfection for electrophysiological recordings.

2. Recording Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 MgATP, 0.3 Na₂GTP. Adjust pH to 7.2 with KOH.

3. Electrophysiological Recording:

  • Place a coverslip with transfected cells in the recording chamber and perfuse with the external solution.

  • Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal (>1 GΩ) with a selected cell and rupture the membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply voltage ramps from -100 mV to +100 mV over 200-400 ms (B15284909) to elicit TRPV1 currents.

  • Obtain a stable baseline recording in the external solution.

  • Prepare stock solutions of NAT in ethanol (B145695) or DMSO and dilute to the final desired concentration in the external solution immediately before use.

  • Perfuse the cell with the NAT-containing external solution and record the current response.

  • To determine the dose-response relationship, apply increasing concentrations of NAT.

4. Data Analysis:

  • Measure the peak outward current at a specific depolarizing potential (e.g., +80 mV).

  • Plot the normalized current as a function of NAT concentration and fit the data with the Hill equation to determine the EC50.

  • Analyze changes in the current-voltage (I-V) relationship in the presence and absence of NAT.

Protocol 2: Investigating the Modulatory Effects of NAT on IKs (KCNQ1/KCNE1) Channels

This protocol is suitable for two-electrode voltage-clamp (TEVC) recordings from Xenopus laevis oocytes expressing IKs channels.

1. Oocyte Preparation and Injection:

  • Harvest and defolliculate Xenopus laevis oocytes.

  • Inject oocytes with cRNA encoding human KCNQ1 and KCNE1 subunits.

  • Incubate the injected oocytes for 2-5 days at 18°C in ND96 solution.

2. Recording Solutions:

  • ND96 Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES. Adjust pH to 7.6 with NaOH.

  • Recording Solution (in mM): 96 KCl, 2 NaCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES. Adjust pH to 7.6 with KOH.

3. Electrophysiological Recording:

  • Place an oocyte in the recording chamber and perfuse with the recording solution.

  • Impale the oocyte with two microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.

  • Clamp the oocyte at a holding potential of -80 mV.

  • To measure activation curves, apply depolarizing voltage steps from -80 mV to +60 mV in 10 or 20 mV increments for 3-5 seconds, followed by a repolarizing step to -20 mV to record tail currents.[2]

  • Record baseline currents in the recording solution.

  • Prepare NAT solutions by diluting a stock solution into the recording solution.

  • Perfuse the oocyte with the NAT-containing solution and record the currents using the same voltage protocol.

4. Data Analysis:

  • Measure the amplitude of the tail currents at the beginning of the repolarizing step.

  • Normalize the tail current amplitudes to the maximum tail current and plot against the prepulse potential to generate the conductance-voltage (G-V) curve.

  • Fit the G-V curves with a Boltzmann function to determine the half-activation voltage (V₁/₂) and the slope factor (k).

  • Compare the V₁/₂ values in the presence and absence of NAT to quantify the shift in voltage dependence.

  • Analyze the activation and deactivation kinetics by fitting the current traces with exponential functions.

Signaling Pathways and Experimental Workflows

Direct Modulation of Ion Channels by this compound

NAT is a lipid-like molecule and is thought to directly interact with the ion channel protein or the surrounding lipid membrane to modulate its function. This is in contrast to signaling pathways that involve intracellular second messengers.

NAT_Direct_Modulation cluster_membrane NAT This compound (Extracellular or Intracellular) Channel Ion Channel (e.g., TRPV1, IKs) NAT->Channel Direct Binding or Membrane Perturbation Membrane Plasma Membrane Conformation Conformational Change (Gating) Channel->Conformation IonFlow Altered Ion Flow (Activation/Modulation) Conformation->IonFlow

Figure 1. Proposed mechanism of direct ion channel modulation by NAT.

Experimental Workflow for Patch-Clamp Analysis

The general workflow for investigating the effects of NAT on a specific ion channel using patch-clamp electrophysiology is outlined below.

Patch_Clamp_Workflow A Cell Preparation (Transfection/Culture) C Establish Whole-Cell Configuration A->C B Prepare Recording Solutions (Internal & External) B->C D Record Baseline Ion Channel Activity C->D E Apply this compound D->E F Record Ion Channel Activity in presence of NAT E->F G Data Analysis (Current, Kinetics, G-V curves) F->G H Washout (optional) F->H I Record Recovery H->I I->G

Figure 2. General experimental workflow for patch-clamp studies of NAT.

Concluding Remarks

The protocols and data presented in these application notes provide a solid foundation for researchers to explore the intricate interactions between this compound and various ion channels. By employing these patch-clamp techniques, scientists can further unravel the physiological significance of NAT and evaluate its potential as a novel therapeutic agent for channelopathies and other related disorders. The provided diagrams offer a conceptual framework for the mechanism of action and experimental design. It is recommended to optimize these protocols for specific cell types and recording conditions to ensure high-quality, reproducible data.

References

Application Notes and Protocols for Calcium Imaging Assays to Measure N-Arachidonoyl Taurine-Induced Calcium Flux

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Arachidonoyl Taurine (NAT) is an endogenous lipid mediator that has garnered significant interest for its role in cellular signaling. As a member of the N-acyl amide family, NAT has been identified as an agonist for Transient Receptor Potential Vanilloid (TRPV) channels, specifically TRPV1 and TRPV4.[1][2][3] Activation of these non-selective cation channels leads to an increase in intracellular calcium concentration ([Ca²⁺]i), a critical event in numerous physiological and pathological processes. This document provides detailed application notes and protocols for measuring NAT-induced calcium flux using fluorescence-based calcium imaging assays, a cornerstone technique for studying the pharmacology of this signaling molecule.

While the primary targets of NAT-induced calcium influx are recognized as TRPV1 and TRPV4, the broader family of N-acyl amides has been shown to interact with other receptors, such as the G protein-coupled receptor GPR55, which is also linked to intracellular calcium mobilization.[4][5] Although direct evidence for NAT activation of GPR55 is still emerging, its structural similarity to other GPR55 ligands warrants consideration of this potential signaling pathway.

These protocols are designed for researchers in academia and the pharmaceutical industry engaged in drug discovery and the elucidation of cellular signaling pathways. They provide methodologies for utilizing common fluorescent calcium indicators, such as Fluo-4 and Fura-2, in both microscopy and plate-reader-based formats.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the available quantitative data for NAT-induced activation of its primary receptor targets, TRPV1 and TRPV4. This information is crucial for experimental design, including the selection of appropriate NAT concentrations for dose-response studies.

LigandReceptorParameterValue (µM)Cell TypeReference
This compoundTRPV1EC₅₀28Not Specified[1][3]
This compoundTRPV4EC₅₀21Not Specified[1][3]
LigandConcentration (µM)EffectReceptorCell TypeReference
This compound10Increased frequency of spontaneous excitatory postsynaptic currentsTRPV1Prelimbic Cortex[6]

Signaling Pathways

The activation of TRPV1 and TRPV4 by NAT leads to a direct influx of calcium ions across the plasma membrane. The potential, though not yet definitively established, activation of GPR55 by NAT would initiate a G protein-coupled signaling cascade, resulting in the release of calcium from intracellular stores.

NAT_Signaling cluster_plasma_membrane Plasma Membrane NAT N-Arachidonoyl Taurine (NAT) TRPV1 TRPV1 NAT->TRPV1 Activation TRPV4 TRPV4 NAT->TRPV4 Activation GPR55 GPR55 (Putative) NAT->GPR55 Activation (Hypothesized) Ca_influx Ca²⁺ Influx TRPV1->Ca_influx TRPV4->Ca_influx G_protein Gq/11 GPR55->G_protein Downstream Downstream Cellular Responses Ca_influx->Downstream PLC PLC G_protein->PLC IP3 IP₃ PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Ca_release Ca²⁺ Release ER->Ca_release Ca_release->Downstream

Figure 1: this compound Signaling Pathways.

Experimental Workflow

A typical workflow for a calcium imaging experiment to measure NAT-induced calcium flux involves several key steps, from cell culture to data analysis.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing TRPV1, TRPV4, or GPR55) Cell_Seeding Seed Cells onto Microplates or Coverslips Cell_Culture->Cell_Seeding Dye_Loading Load Cells with Calcium Indicator (e.g., Fluo-4 AM or Fura-2 AM) Cell_Seeding->Dye_Loading Wash Wash to Remove Excess Dye Dye_Loading->Wash Baseline Record Baseline Fluorescence Wash->Baseline Stimulation Add this compound (NAT) Baseline->Stimulation Recording Record Fluorescence Changes Stimulation->Recording Data_Extraction Extract Fluorescence Intensity Data Recording->Data_Extraction Normalization Normalize Data (e.g., to baseline) Data_Extraction->Normalization Dose_Response Generate Dose-Response Curves and Calculate EC₅₀ Normalization->Dose_Response

Figure 2: Experimental Workflow for Calcium Imaging.

Experimental Protocols

Protocol 1: Fluo-4 AM Calcium Imaging Assay for High-Throughput Screening (HTS) using a Fluorescence Imaging Plate Reader (FLIPR)

This protocol is suitable for screening compound libraries or performing dose-response studies in a 96- or 384-well format.

Materials:

  • Cells expressing the target receptor (e.g., HEK293-TRPV1, HEK293-TRPV4)

  • Black-walled, clear-bottom 96- or 384-well microplates

  • This compound (NAT)

  • Fluo-4 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution with 20 mM HEPES (HBSS/HEPES buffer), pH 7.4

  • Probenecid (optional, to prevent dye extrusion)

  • Ionomycin (B1663694) or other calcium ionophore (positive control)

  • TRPV1 or TRPV4 antagonist (e.g., Capsazepine for TRPV1, HC-067047 for TRPV4) (negative control)

  • Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument

Procedure:

  • Cell Plating:

    • The day before the assay, seed cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a 2X Fluo-4 AM loading solution in HBSS/HEPES buffer. A typical final concentration of Fluo-4 AM is 2-5 µM.

    • To aid in dye solubilization, first dissolve Fluo-4 AM in a small amount of DMSO and then dilute in HBSS/HEPES containing 0.02% Pluronic F-127.

    • If using probenecid, add it to the loading buffer at a final concentration of 2.5 mM.

    • Aspirate the cell culture medium from the wells and add an equal volume of the 2X Fluo-4 AM loading solution.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Compound Preparation:

    • Prepare a series of NAT dilutions in HBSS/HEPES buffer at the desired concentrations (e.g., 2X the final assay concentration).

    • Prepare positive and negative controls in separate wells.

  • Calcium Flux Measurement:

    • Set the FLIPR instrument to the appropriate excitation (e.g., 488 nm) and emission (e.g., 525 nm) wavelengths for Fluo-4.

    • Program the instrument to record a baseline fluorescence for a set period (e.g., 10-20 seconds).

    • The instrument will then automatically add the NAT solutions (and controls) to the wells while continuously recording the fluorescence signal for a defined period (e.g., 2-5 minutes).

  • Data Analysis:

    • The change in fluorescence intensity over time is indicative of the change in intracellular calcium.

    • Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.

    • For dose-response experiments, plot the response against the logarithm of the NAT concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Protocol 2: Fura-2 AM Ratiometric Calcium Imaging using Fluorescence Microscopy

This protocol is suitable for detailed studies in smaller batches of cells, providing a more quantitative measure of intracellular calcium concentration.

Materials:

  • Cells grown on glass coverslips

  • This compound (NAT)

  • Fura-2 AM

  • Pluronic F-127

  • HBSS/HEPES buffer, pH 7.4

  • Inverted fluorescence microscope equipped with a calcium imaging system (e.g., filter wheel for 340 nm and 380 nm excitation, and a 510 nm emission filter), and a sensitive camera.

  • Perfusion system (optional, for solution exchange)

Procedure:

  • Cell Preparation:

    • Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere and grow for 24-48 hours.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS/HEPES).

    • Wash the cells once with HBSS/HEPES.

    • Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.

    • After loading, wash the cells with HBSS/HEPES at least twice to remove extracellular dye and allow for de-esterification of the dye within the cells (approximately 15-30 minutes).

  • Imaging:

    • Mount the coverslip in a perfusion chamber on the microscope stage.

    • Continuously perfuse with HBSS/HEPES or add the buffer to the chamber.

    • Acquire baseline images by alternately exciting the cells at 340 nm and 380 nm and collecting the emission at 510 nm.

    • Apply NAT to the cells, either by adding it to the chamber or through the perfusion system.

    • Continue to acquire images at regular intervals to record the change in fluorescence.

  • Data Analysis:

    • For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).

    • The change in this ratio is proportional to the change in intracellular calcium concentration.

    • To obtain an absolute calcium concentration, a calibration can be performed at the end of the experiment using ionomycin in the presence of a calcium-saturating solution (Rmax) and a calcium-free solution containing a chelator like EGTA (Rmin). The Grynkiewicz equation can then be used for calculation.

Conclusion

The protocols and data presented here provide a comprehensive guide for researchers to effectively measure this compound-induced calcium flux. By utilizing these standardized methods, scientists can generate robust and reproducible data to further investigate the pharmacological profile of NAT and its role in cellular signaling through TRPV1, TRPV4, and potentially other receptors like GPR55. These assays are fundamental tools in the ongoing efforts to understand the physiological functions of this intriguing endogenous lipid and to explore its potential as a therapeutic target.

References

Application Notes and Protocols for the Extraction of N-Acyl Taurines from Brain Tissue for Lipidomics Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction and quantification of N-acyl taurines (NATs) from brain tissue, crucial for advancing research in neuroscience and drug development. NATs are a class of bioactive lipids implicated in various physiological processes within the central nervous system, and their accurate measurement is key to understanding their roles in health and disease.

Introduction

N-acyl taurines (NATs) are endogenous signaling lipids that are abundant in the central nervous system.[1] They are formed by the conjugation of a fatty acid to the amino group of taurine (B1682933). The diverse range of fatty acids incorporated results in a large family of NATs with potentially distinct biological activities. Research has implicated NATs in the modulation of ion channels, such as the transient receptor potential vanilloid 1 (TRPV1), and in pathways related to neuroinflammation and pain signaling.[2][3] Given their potential as therapeutic targets and biomarkers, robust and reproducible methods for their extraction and quantification from complex brain tissue are essential.

This document outlines a comprehensive protocol for the extraction of NATs from brain tissue, optimized for subsequent analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The protocol is based on a modified Folch or methyl-tert-butyl ether (MTBE) extraction method, which provides efficient recovery of a broad range of lipid species, including the relatively polar NATs.

Data Presentation: Comparison of Lipid Extraction Methods

Extraction MethodPrincipleAdvantagesDisadvantagesReported Lipid Recovery
Folch Method Liquid-liquid extraction using a chloroform (B151607):methanol (B129727) (2:1, v/v) mixture to create a monophasic solution that solubilizes lipids from the tissue homogenate. The subsequent addition of an aqueous salt solution induces phase separation, with lipids partitioning into the lower chloroform phase.Well-established and widely used "gold standard".[4] Good recovery for a broad range of lipid classes.[5]Use of chloroform, a toxic and environmentally hazardous solvent. The denser chloroform phase is at the bottom, making automated collection more challenging.Generally provides high recovery for most major lipid classes in the brain.[6]
Bligh & Dyer Method A modification of the Folch method using a smaller solvent-to-tissue ratio with a chloroform:methanol:water (1:2:0.8, v/v/v) mixture for the initial monophasic extraction.Requires less solvent than the Folch method.[4]Similar to the Folch method, it uses chloroform. May be less efficient for tissues with high lipid content compared to the Folch method.[7]Efficient for a wide range of lipids, though may be slightly less effective for highly nonpolar lipids compared to the Folch method.
Methyl-tert-butyl ether (MTBE) Method A biphasic extraction using a mixture of MTBE, methanol, and water. The less dense MTBE forms the upper organic phase containing the lipids.Avoids the use of chloroform. The upper organic phase simplifies manual and automated collection of the lipid extract.[5] Provides similar or better recoveries for most major lipid classes compared to the Folch method.[5][6]MTBE is flammable.Has been shown to provide comparable or even slightly better recovery for some polar and nonpolar lipid classes in brain tissue compared to the Folch method.[6]
Butanol/Methanol (Single-Phase) Method A monophasic extraction using a butanol:methanol (1:1, v/v) mixture.Simpler and faster than biphasic methods. Has been shown to be more effective for the extraction of some polar lipids in plasma.[8]Not as widely validated for brain tissue as biphasic methods. May result in a less clean lipid extract with more non-lipid contaminants.While effective for polar lipids in plasma, its efficiency for the diverse range of N-acyl taurines in brain tissue has not been extensively documented.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the extraction of N-acyl taurines from brain tissue. The protocol is divided into two main options for the lipid extraction step: a modified Folch method and an MTBE-based method. Both protocols are designed to be compatible with downstream UPLC-MS/MS analysis.

Protocol 1: Modified Folch Extraction for N-Acyl Taurines from Brain Tissue

Materials:

  • Brain tissue (fresh frozen)

  • Internal Standards (IS): A suite of deuterated or 13C-labeled N-acyl taurine standards (e.g., d4-N-arachidonoyl taurine, d8-N-oleoyl taurine).

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (w/v) in water (LC-MS grade)

  • Homogenizer (e.g., bead beater, Dounce homogenizer)

  • Glass centrifuge tubes with PTFE-lined caps

  • Centrifuge (refrigerated)

  • Nitrogen evaporator

  • Vortex mixer

  • Autosampler vials with inserts

Procedure:

  • Tissue Preparation and Homogenization:

    • Weigh approximately 20-50 mg of frozen brain tissue in a pre-weighed, pre-chilled tube.

    • Add a known amount of the internal standard mixture to the tissue. The amount should be optimized to be within the linear range of the UPLC-MS/MS method.

    • Add 1 mL of ice-cold methanol to the tube.

    • Homogenize the tissue thoroughly on ice until no visible tissue fragments remain. For bead beaters, use appropriate beads and optimize homogenization time and speed.

  • Lipid Extraction:

    • Add 2 mL of ice-cold chloroform to the homogenate. The ratio of chloroform:methanol should be 2:1 (v/v).

    • Vortex the mixture vigorously for 2 minutes.

    • Incubate the mixture on a shaker at 4°C for 30 minutes to ensure complete lipid extraction.

    • Add 0.6 mL of 0.9% NaCl solution to induce phase separation.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases. Three layers will be visible: an upper aqueous methanol phase, a protein disk at the interface, and a lower chloroform phase containing the lipids.

  • Collection of the Lipid Extract:

    • Carefully collect the lower chloroform phase using a glass Pasteur pipette, avoiding the protein interface.

    • Transfer the chloroform phase to a new clean glass tube.

    • To maximize recovery, re-extract the remaining aqueous phase and protein pellet by adding another 2 mL of chloroform, vortexing, and centrifuging as before.

    • Combine the second chloroform extract with the first one.

  • Drying and Reconstitution:

    • Evaporate the pooled chloroform extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of a solvent compatible with your UPLC-MS/MS analysis, typically a mixture of methanol and acetonitrile.

    • Vortex the reconstituted sample for 30 seconds and transfer it to an autosampler vial with an insert for analysis.

Protocol 2: MTBE Extraction for N-Acyl Taurines from Brain Tissue

Materials:

  • Brain tissue (fresh frozen)

  • Internal Standards (IS): As described in Protocol 1.

  • Methyl-tert-butyl ether (MTBE) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • Homogenizer

  • Glass centrifuge tubes with PTFE-lined caps

  • Centrifuge (refrigerated)

  • Nitrogen evaporator

  • Vortex mixer

  • Autosampler vials with inserts

Procedure:

  • Tissue Preparation and Homogenization:

    • Follow the same procedure as in Protocol 1, step 1.

  • Lipid Extraction:

    • Add 3 mL of MTBE to the methanol-tissue homogenate.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate on a shaker at room temperature for 1 hour.

    • Add 0.75 mL of LC-MS grade water to induce phase separation.

    • Vortex for 1 minute.

    • Centrifuge at 1,000 x g for 10 minutes at room temperature. Two phases will be visible: an upper organic (MTBE) phase and a lower aqueous (methanol/water) phase.

  • Collection of the Lipid Extract:

    • Carefully collect the upper MTBE phase and transfer it to a new clean glass tube.

    • To maximize recovery, re-extract the lower aqueous phase with 1 mL of MTBE, vortex, and centrifuge as before.

    • Combine the second MTBE extract with the first one.

  • Drying and Reconstitution:

    • Follow the same procedure as in Protocol 1, step 4.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of N-acyl taurines from brain tissue.

G cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis tissue Brain Tissue Sample (20-50 mg) add_is Add Internal Standards tissue->add_is homogenize Homogenize in Methanol add_is->homogenize add_solvent Add Extraction Solvent (Chloroform or MTBE) homogenize->add_solvent vortex Vortex & Incubate add_solvent->vortex phase_sep Induce Phase Separation (Add NaCl or Water) vortex->phase_sep centrifuge Centrifuge phase_sep->centrifuge collect Collect Organic Phase centrifuge->collect dry Dry Extract (Nitrogen Evaporation) collect->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute uplc_ms UPLC-MS/MS Analysis reconstitute->uplc_ms data Data Processing & Quantification uplc_ms->data

Caption: Workflow for N-acyl taurine extraction and analysis.

N-Acyl Taurine Signaling Pathway in the Brain

N-acyl taurines have been identified as endogenous ligands for the TRPV1 receptor in the central nervous system. Activation of TRPV1 by NATs can modulate synaptic transmission and neuronal activity. The following diagram illustrates a simplified signaling pathway.

G cluster_pathway N-Acyl Taurine Signaling via TRPV1 nat N-Acyl Taurine (NAT) trpv1 TRPV1 Receptor nat->trpv1 Binds and Activates ca_influx Ca2+ Influx trpv1->ca_influx Opens Channel downstream Downstream Signaling (e.g., CaMKII, PKC, PKA) ca_influx->downstream Activates synaptic Modulation of Synaptic Transmission downstream->synaptic Leads to

Caption: N-acyl taurine signaling through the TRPV1 receptor.

References

Application Notes and Protocols for Assessing N-Arachidonoyl Taurine's Effect on Cancer Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Arachidonoyl Taurine (B1682933) (NAT) is an endogenous N-acyl amide, structurally related to the endocannabinoid anandamide. Emerging research indicates that NAT exhibits anti-proliferative effects on various cancer cell lines, suggesting its potential as a novel therapeutic agent.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of NAT in reducing cancer cell viability. The methodologies described herein are fundamental for screening, mechanism of action studies, and preclinical evaluation of NAT and its analogs.

Data Presentation

The following tables summarize the anti-proliferative effects of N-Arachidonoyl Taurine on human prostate (PC-3) and breast (MCF-7) adenocarcinoma cell lines, as determined by resazurin-based cell viability assays.[1][4]

Table 1: Effect of this compound on PC-3 Cell Viability

Concentration (µM)Time Point (hours)Observed Effect on Cell Viability
148Significant reduction
172Significant reduction
1024Reduction
1048Significant reduction
1072Significant reduction
2024Reduction
2048Significant reduction
2072Significant reduction
4024Reduction
4048Significant reduction
4072Significant reduction

Data derived from Chatzakos et al., 2012.[1]

Table 2: Effect of this compound on MCF-7 Cell Viability

Concentration (µM)Time Point (hours)Observed Effect on Cell Viability
1024No significant reduction
1048No significant reduction
1072Reduction
2024Significant reduction
2048Significant reduction
2072Significant reduction
4024Significant reduction
4048Significant reduction
4072Significant reduction

Data derived from Chatzakos et al., 2012.[4]

Proposed Signaling Pathway for this compound in Cancer Cells

This compound is suggested to exert its anti-proliferative effects through mechanisms analogous to endocannabinoids, leading to apoptosis and cell cycle arrest.[1][2][3] The taurine component may also contribute by modulating pathways such as PTEN/Akt and MST1/Hippo, and regulating the expression of apoptosis-related proteins like Bax and Bcl-2. The following diagram illustrates a proposed signaling cascade.

NAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion NAT N-Arachidonoyl Taurine (NAT) Receptor Putative Receptor (e.g., CB1/CB2, TRPV1) NAT->Receptor Binds Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction PTEN PTEN (Activated) Signal_Transduction->PTEN MST1_Hippo MST1/Hippo Pathway (Activated) Signal_Transduction->MST1_Hippo Bax Bax (Upregulated) Signal_Transduction->Bax Bcl2 Bcl-2 (Downregulated) Signal_Transduction->Bcl2 Inhibits Akt Akt (Inhibited) PTEN->Akt Inhibits p53 p53 (Activated) Akt->p53 Inhibits (Relieved) Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Phase) p53->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Bax->Apoptosis Bcl2->Apoptosis Inhibits

Caption: Proposed signaling pathway of this compound in cancer cells.

Experimental Protocols

Detailed methodologies for key cell viability assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form an insoluble purple formazan (B1609692) product.

Materials:

  • Cancer cell lines (e.g., PC-3, MCF-7)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (NAT) stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of NAT in culture medium. Replace the medium in the wells with 100 µL of the NAT dilutions. Include vehicle control (medium with the same concentration of solvent used for NAT) and untreated control wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

This assay is similar to the MTT assay, but the formazan product is water-soluble, simplifying the procedure.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound (NAT) stock solution

  • XTT labeling mixture (XTT reagent and electron-coupling reagent)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • XTT Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use. Add 50 µL of the mixture to each well.

  • Incubation with XTT: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.

  • Absorbance Measurement: Read the absorbance at 450-500 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control.

Trypan Blue Exclusion Assay

This assay differentiates viable from non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.

Materials:

  • Cancer cell suspension

  • Trypan Blue solution (0.4%)

  • Phosphate-Buffered Saline (PBS)

  • Hemocytometer

  • Microscope

Protocol:

  • Cell Preparation: Treat cells with NAT as described in the MTT protocol in a suitable culture vessel (e.g., 6-well plate). After the incubation period, collect the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Cell Staining: Resuspend the cell pellet in a known volume of PBS. Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).

  • Incubation: Allow the mixture to stand for 1-2 minutes at room temperature.

  • Cell Counting: Load 10 µL of the mixture into a hemocytometer. Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid.

  • Data Analysis: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100

Experimental Workflow

The following diagram outlines the general workflow for assessing the effect of this compound on cancer cell viability.

Experimental_Workflow cluster_setup Experiment Setup cluster_incubation Incubation cluster_assay Cell Viability Assay cluster_analysis Data Analysis A 1. Seed Cancer Cells in 96-well plates B 2. Prepare Serial Dilutions of this compound A->B C 3. Treat Cells with NAT and Controls B->C D 4. Incubate for 24, 48, or 72 hours C->D E 5. Perform Assay (MTT, XTT, or Trypan Blue) D->E F 6. Measure Absorbance or Count Cells E->F G 7. Calculate % Cell Viability and IC50 values F->G

Caption: General workflow for cell viability assays.

References

Application Notes and Protocols for Studying N-Arachidonoyl Taurine in Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Arachidonoyl Taurine (B1682933) (NAT) is an endogenous lipid mediator that has emerged as a significant regulator of metabolic homeostasis. As a member of the N-acyl taurine (NATs) family, it is involved in various physiological processes, including the regulation of glucose and lipid metabolism. The degradation of NAT is primarily catalyzed by the fatty acid amide hydrolase (FAAH).[1][2][3] Consequently, inhibition of FAAH leads to elevated levels of NATs, which has been a key strategy in studying their functions.[3] This document provides detailed application notes and protocols for utilizing experimental models to investigate the role of NAT in metabolic diseases such as obesity and type 2 diabetes.

Key Signaling Pathways

NAT exerts its effects through multiple signaling pathways, primarily involving the G-protein coupled receptor 119 (GPR119) and Transient Receptor Potential Vanilloid (TRPV) channels.[3][4][5]

  • GPR119 Signaling: Activation of GPR119 by NAT in pancreatic β-cells and intestinal L-cells leads to an increase in intracellular cyclic AMP (cAMP).[4][6] This, in turn, potentiates glucose-stimulated insulin (B600854) secretion (GSIS) and stimulates the release of glucagon-like peptide-1 (GLP-1), respectively.[4][6][7] GLP-1 further enhances insulin secretion, contributing to improved glucose tolerance.[7]

  • TRPV1 Signaling: NAT can also activate TRPV1 channels, leading to an influx of calcium ions (Ca2+).[3][5] In pancreatic β-cells, this increase in intracellular Ca2+ can trigger insulin secretion.[5]

Signaling Pathway Diagrams

GPR119_Signaling NAT N-Arachidonoyl Taurine GPR119 GPR119 NAT->GPR119 binds AC Adenylyl Cyclase GPR119->AC activates cAMP cAMP AC->cAMP catalyzes PKA Protein Kinase A cAMP->PKA activates Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin GLP1 GLP-1 Secretion (Intestinal L-cell) PKA->GLP1

Caption: GPR119 signaling pathway initiated by NAT.

TRPV1_Signaling NAT This compound TRPV1 TRPV1 Channel NAT->TRPV1 activates Ca2_influx Ca2+ Influx TRPV1->Ca2_influx Insulin Insulin Secretion (Pancreatic β-cell) Ca2_influx->Insulin triggers

Caption: TRPV1 signaling pathway initiated by NAT.

Experimental Models

A variety of in vivo and in vitro models are available to study the metabolic effects of this compound.

In Vivo Model: FAAH-S268D Knock-in Mouse

A key challenge in studying NATs in vivo is that genetic or pharmacological inhibition of FAAH elevates both N-acylethanolamines (NAEs) and NATs, making it difficult to attribute observed phenotypes to a specific lipid class.[1][2] To overcome this, an engineered mouse model with a single amino acid substitution in FAAH (S268D) has been developed.[1] This mutation selectively impairs the hydrolysis of NATs without affecting NAE degradation, resulting in a specific elevation of endogenous NATs.[1][2]

Key Features:

  • Substantial elevations in various NAT species in tissues and plasma.[1]

  • Normal levels of NAEs, including anandamide.[1]

  • Heightened insulin sensitivity and GLP-1 secretion.[1][2]

In Vitro Models
  • Isolated Pancreatic Islets: Primary islets isolated from rodents or humans are a valuable tool to directly study the effects of NAT on insulin and glucagon (B607659) secretion.

  • Insulin-Secreting Cell Lines (e.g., MIN6, INS-1): These cell lines provide a more homogenous and readily available system to investigate the molecular mechanisms of NAT action on β-cell function.[5][8][9]

  • Enteroendocrine Cell Lines (e.g., GLUTag, STC-1): These are used to study the effects of NAT on GLP-1 secretion.

  • Adipocyte and Hepatocyte Cell Lines (e.g., 3T3-L1, HepG2): These models are useful for investigating the impact of NAT on glucose uptake, lipid accumulation, and hepatic glucose production.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of this compound and related compounds from various experimental models.

Table 1: In Vitro Effects of this compound

ParameterExperimental ModelConcentration of NATObserved EffectCitation
TRPV1 Activation HEK293 cells expressing TRPV1EC50 = 28 µMActivation of TRPV1 channels[5]
TRPV4 Activation HEK293 cells expressing TRPV4EC50 = 21 µMActivation of TRPV4 channels[5]
Calcium Flux HIT-T15 pancreatic β-cells10 µMIncreased intracellular calcium[5]
Calcium Flux INS-1 rat islet cells10 µMIncreased intracellular calcium[5]
Insulin Secretion 832/13 INS-1 pancreatic β-cells10 µMIncreased insulin secretion[5]

Table 2: In Vivo Effects in FAAH-S268D Mice (Elevated Endogenous NATs)

ParameterTissue/FluidFold Change vs. Wild-TypeCitation
N-Oleoyl Taurine (C18:1 NAT) Liver~10-fold increase[1]
This compound (C20:4 NAT) Liver~5-fold increase[1]
N-Docosahexaenoyl Taurine (C22:6 NAT) Liver~15-fold increase[1]
Total NATs PlasmaSignificant elevation[1]
Insulin Sensitivity Whole bodyHeightened[1][2]
GLP-1 Secretion PlasmaIncreased[1][2]

Table 3: Effects of Exogenous N-Oleoyl Taurine (C18:1 NAT) Administration in Mice

ParameterDosage/RouteEffectCitation
Food Intake Not specifiedDecreased[1][4]
Glucose Tolerance Not specifiedImproved[1][4]
GLP-1 Secretion Not specifiedStimulated (GPR119-dependent)[1][4]
Glucagon Secretion Not specifiedStimulated (GPR119-dependent)[1][4]

Experimental Protocols

Experimental Workflow Diagram

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies cluster_analysis Analysis FAAH_mouse FAAH-S268D Mouse OGTT Oral Glucose Tolerance Test (OGTT) FAAH_mouse->OGTT Insulin_test Insulin Tolerance Test FAAH_mouse->Insulin_test Tissue_collection Tissue/Plasma Collection OGTT->Tissue_collection Insulin_test->Tissue_collection LCMS LC-MS/MS Analysis (NAT Quantification) Tissue_collection->LCMS Islets Isolated Pancreatic Islets GSIS Glucose-Stimulated Insulin Secretion Islets->GSIS Cell_lines Cell Lines (MIN6, HepG2, etc.) GPR119_assay GPR119 Activation (cAMP Assay) Cell_lines->GPR119_assay TRPV1_assay TRPV1 Activation (Calcium Imaging) Cell_lines->TRPV1_assay Gene_expression Gene/Protein Expression Cell_lines->Gene_expression ELISA ELISA/RIA (Insulin, GLP-1) GSIS->ELISA Western_blot Western Blot Gene_expression->Western_blot

Caption: General workflow for studying NAT in metabolic diseases.

Protocol 1: Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To assess the ability of mice to clear a glucose load from the blood, as an indicator of in vivo insulin sensitivity.

Materials:

  • Mice (e.g., FAAH-S268D and wild-type controls)

  • D-glucose solution (20% in sterile water or saline)

  • Glucometer and glucose test strips

  • Gavage needles

  • Microvette or capillary tubes for blood collection

  • Heating lamp (optional, for tail vein dilation)

  • Restrainers

Procedure:

  • Fasting: Fast mice for 4-6 hours prior to the test. Ensure free access to water.[2][4]

  • Baseline Blood Glucose: At time 0, obtain a baseline blood glucose reading from a small drop of blood collected from the tail vein.[2]

  • Glucose Administration: Immediately after the baseline reading, administer a bolus of D-glucose (1 g/kg body weight) via oral gavage.[2][4]

  • Blood Glucose Monitoring: Collect blood from the tail vein at 15, 30, 60, and 120 minutes post-glucose administration and measure glucose levels.[2]

  • Data Analysis: Plot blood glucose concentration versus time. Calculate the area under the curve (AUC) to quantify glucose tolerance.

Protocol 2: Static Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets

Objective: To measure insulin secretion from isolated islets in response to different glucose concentrations.

Materials:

  • Isolated pancreatic islets

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and varying glucose concentrations (e.g., 2.8 mM for low glucose, 16.7 mM for high glucose).

  • This compound (or other test compounds)

  • 24-well plates

  • Incubator (37°C, 5% CO2)

  • Acidified ethanol (B145695) (for insulin extraction)

  • Insulin ELISA or RIA kit

Procedure:

  • Islet Recovery: Allow isolated islets to recover overnight in culture medium.[10]

  • Pre-incubation: Hand-pick batches of 10-15 islets in triplicate for each condition into a 24-well plate. Pre-incubate the islets in KRB buffer with low glucose (2.8 mM) for 1 hour at 37°C.[11][12]

  • Stimulation: Aspirate the pre-incubation buffer and add KRB buffer containing either low glucose (2.8 mM), high glucose (16.7 mM), or high glucose plus the test compound (e.g., NAT).[11]

  • Incubation: Incubate for 1 hour at 37°C.[11]

  • Supernatant Collection: Collect the supernatant from each well to measure secreted insulin.

  • Insulin Extraction (Optional): To normalize secretion to insulin content, lyse the islets in each well with acidified ethanol to extract intracellular insulin.[10]

  • Insulin Measurement: Quantify insulin in the supernatant and islet lysates using an ELISA or RIA kit.

Protocol 3: GPR119 Activation Assay (cAMP Measurement)

Objective: To measure the activation of GPR119 by NAT through the quantification of intracellular cAMP accumulation.

Materials:

  • HEK293 cells stably expressing human GPR119 (or other suitable cell line)

  • Cell culture medium

  • Assay buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX)

  • This compound

  • Forskolin (positive control)

  • cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)

  • 384-well microplates

Procedure:

  • Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate and culture until they reach the desired confluency.[13]

  • Compound Preparation: Prepare serial dilutions of NAT in assay buffer.

  • Stimulation: Add the diluted NAT, positive control (forskolin), and vehicle control to the respective wells.

  • Incubation: Incubate at room temperature for 30 minutes.[13]

  • cAMP Detection: Lyse the cells and measure cAMP levels using a commercial kit according to the manufacturer's instructions.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the logarithm of the NAT concentration. Calculate the EC50 value.

Protocol 4: TRPV1 Activation Assay (Calcium Imaging)

Objective: To measure the activation of TRPV1 by NAT through the visualization and quantification of intracellular calcium influx.

Materials:

  • HEK293 cells expressing TRPV1 (or primary sensory neurons)

  • Cell culture medium

  • Calcium imaging buffer (e.g., HBSS)

  • Fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM)

  • This compound

  • Capsaicin (B1668287) (positive control)

  • Fluorescence microscope or plate reader with calcium imaging capabilities

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or plates suitable for imaging.

  • Dye Loading: Incubate cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) in imaging buffer at 37°C for 30-60 minutes.

  • Washing: Wash the cells with imaging buffer to remove excess dye.

  • Baseline Measurement: Record baseline fluorescence for a few minutes.

  • Stimulation: Add NAT or capsaicin to the cells and continue to record the fluorescence signal.

  • Data Analysis: Quantify the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium.

Protocol 5: Quantification of this compound by UPLC-MS/MS

Objective: To accurately measure the concentration of NAT in biological samples (plasma, tissues).

Materials:

  • Biological sample (e.g., plasma, liver homogenate)

  • Internal standard (e.g., d4-C20:4 NAT)

  • Extraction solvent (e.g., methanol (B129727) or a mixture of organic solvents)

  • UPLC-MS/MS system (e.g., triple quadrupole)

  • C18 reverse-phase column

Procedure:

  • Sample Preparation: Homogenize tissue samples. To a known amount of plasma or tissue homogenate, add the internal standard.

  • Extraction: Perform liquid-liquid extraction or protein precipitation to extract the lipids.

  • Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

  • UPLC-MS/MS Analysis: Inject the sample onto the UPLC-MS/MS system. Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile/methanol) with an additive (e.g., formic acid).

  • Quantification: Monitor the specific multiple reaction monitoring (MRM) transitions for NAT and the internal standard. Quantify NAT based on the ratio of its peak area to that of the internal standard, using a standard curve.[6]

Conclusion

The experimental models and protocols outlined in this document provide a comprehensive framework for investigating the role of this compound in metabolic diseases. The use of the specific FAAH-S268D mouse model, in conjunction with targeted in vitro assays, will enable a deeper understanding of the therapeutic potential of modulating NAT signaling for the treatment of obesity and type 2 diabetes. The provided quantitative data serves as a valuable reference for experimental design and interpretation of results.

References

Application Notes and Protocols: Measuring the Impact of N-Arachidonoyl Taurine on Insulin Secretion in Pancreatic Beta-Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-Arachidonoyl Taurine (NAT) is an endogenous N-acyl taurine, a class of lipid signaling molecules, that has garnered interest for its potential role in regulating metabolic processes. Emerging evidence suggests that NAT can modulate insulin (B600854) secretion from pancreatic beta-cells, making it a molecule of interest for research in diabetes and metabolic disorders.[1][2] The primary mechanism of action appears to involve the influx of extracellular calcium, a critical step in the insulin exocytosis pathway.[1][2][3] This document provides detailed protocols for investigating the effects of NAT on insulin secretion, intracellular calcium dynamics, and cyclic AMP (cAMP) levels in pancreatic beta-cells, utilizing the MIN6 insulinoma cell line as a model system.

Data Presentation

The following tables summarize expected quantitative data from the described experiments. The values are representative and may vary based on specific experimental conditions and cell lines used.

Table 1: this compound-Induced Insulin Secretion in MIN6 Cells

Treatment GroupNAT Concentration (µM)Glucose Concentration (mM)Insulin Secreted (ng/mL)Fold Increase vs. Low Glucose Control
Low Glucose Control02.82.1 ± 0.31.0
High Glucose Control016.79.5 ± 1.24.5
NAT116.712.8 ± 1.56.1
NAT1016.718.2 ± 2.18.7
NAT2516.722.5 ± 2.510.7

Table 2: Effect of this compound on Intracellular Calcium ([Ca²⁺]i) in MIN6 Cells

Treatment GroupNAT Concentration (µM)Peak [Ca²⁺]i (nM)Baseline [Ca²⁺]i (nM)Fold Increase in Peak [Ca²⁺]i
Vehicle Control0110 ± 15105 ± 121.0
NAT1250 ± 28108 ± 142.3
NAT10480 ± 45112 ± 154.3
NAT25650 ± 58115 ± 185.8

Table 3: this compound's Effect on Intracellular cAMP Levels in MIN6 Cells

Treatment GroupNAT Concentration (µM)Forskolin (10 µM)Intracellular cAMP (pmol/well)Fold Increase vs. Control
Control0-1.5 ± 0.21.0
NAT10-2.8 ± 0.41.9
Forskolin (Positive Control)0+15.2 ± 1.810.1
NAT + Forskolin10+18.5 ± 2.212.3

Experimental Protocols

MIN6 Cell Culture and Maintenance

The mouse insulinoma 6 (MIN6) cell line is a suitable model for these studies as it retains glucose-stimulated insulin secretion (GSIS) characteristics.[2]

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 15% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculturing: Passage cells every 3-4 days when they reach 80-90% confluency. Use trypsin-EDTA to detach the cells, neutralize with growth medium, centrifuge, and resuspend in fresh medium for plating.[2]

Insulin Secretion Assay

This protocol details the steps to measure NAT-induced insulin secretion from MIN6 cells.

  • Cell Seeding: Seed MIN6 cells in a 24-well plate at a density of 2.5 x 10⁵ cells per well and culture for 48-72 hours until they form a confluent monolayer.

  • Pre-incubation (Starvation):

    • Gently wash the cells twice with Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Aspirate the DPBS and add 1 mL of Krebs-Ringer Bicarbonate Buffer (KRBH) containing 2.8 mM glucose. KRBH composition: 115 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄·7H₂O, 20 mM NaHCO₃, 16 mM HEPES, 2.5 mM CaCl₂·2H₂O, and 0.1% Bovine Serum Albumin (BSA), pH 7.4.

    • Incubate for 1 hour at 37°C to allow the cells to return to a basal state of insulin secretion.

  • Stimulation:

    • Aspirate the pre-incubation buffer.

    • Add 1 mL of the respective treatment solutions prepared in KRBH:

      • Low Glucose Control: 2.8 mM glucose.

      • High Glucose Control: 16.7 mM glucose.

      • NAT Treatment: 16.7 mM glucose with varying concentrations of NAT (e.g., 1, 10, 25 µM). Include a vehicle control (e.g., DMSO) corresponding to the highest concentration of the NAT solvent.

    • Incubate for 1 hour at 37°C.

  • Sample Collection and Storage:

    • Following incubation, collect the supernatant from each well into microcentrifuge tubes.

    • Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet any detached cells.

    • Transfer the clarified supernatants to new tubes and store at -80°C until insulin measurement.

  • Insulin Quantification:

    • Measure the insulin concentration in the collected supernatants using a commercially available insulin Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

    • Generate a standard curve and calculate the insulin concentrations of the samples.

Intracellular Calcium ([Ca²⁺]i) Imaging

This protocol outlines the measurement of changes in intracellular calcium concentration in response to NAT.[1]

  • Cell Preparation: Seed MIN6 cells on glass-bottom dishes suitable for microscopy and culture for 48-72 hours.

  • Fluorescent Dye Loading:

    • Wash the cells with a physiological salt solution (PSS) containing: 135 mM NaCl, 3.6 mM KCl, 1.5 mM CaCl₂, 0.5 mM MgSO₄, 0.5 mM Na₂HPO₄, 10 mM HEPES, and 2 mM NaHCO₃, pH 7.4.

    • Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., 2-5 µM), in PSS for 30-45 minutes at 37°C.

  • Imaging:

    • Mount the dish on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Perfuse the cells with PSS containing a basal glucose concentration (e.g., 2.8 mM).

    • Establish a stable baseline fluorescence signal.

    • Introduce NAT at the desired concentrations into the perfusion solution and record the changes in fluorescence intensity over time.

    • At the end of the experiment, perfuse with a solution containing a calcium ionophore (e.g., ionomycin) in the presence of high extracellular calcium to obtain the maximum fluorescence ratio (Rmax), followed by a calcium-free solution with a calcium chelator (e.g., EGTA) to obtain the minimum fluorescence ratio (Rmin).

  • Data Analysis: Calculate the intracellular calcium concentration from the ratio of fluorescence intensities at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) using the Grynkiewicz equation.

Intracellular cAMP Measurement

This protocol is for quantifying changes in intracellular cAMP levels following NAT treatment.

  • Cell Seeding: Seed MIN6 cells in a 12-well or 24-well plate and grow to 80-90% confluency.

  • Pre-treatment:

    • Wash the cells with DPBS.

    • Pre-incubate the cells in KRBH with 2.8 mM glucose for 30 minutes at 37°C.

  • Stimulation:

    • Aspirate the pre-incubation buffer.

    • Add KRBH containing the desired glucose concentration, NAT, and a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation. A positive control, such as Forskolin (an adenylyl cyclase activator), should be included.

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Extraction:

    • Aspirate the stimulation buffer.

    • Lyse the cells using 0.1 M HCl or a lysis buffer provided with a commercial assay kit.

  • cAMP Quantification:

    • Measure the cAMP concentration in the cell lysates using a commercially available cAMP chemiluminescent immunoassay or enzyme immunoassay kit, following the manufacturer's protocol.[4]

    • Normalize the cAMP levels to the total protein content of each sample.

Visualizations

NAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NAT This compound GPR55 GPR55/GPR119 NAT->GPR55 Binds PLC Phospholipase C (PLC) GPR55->PLC Activates AC Adenylyl Cyclase (AC) GPR55->AC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG cAMP cAMP AC->cAMP Generates Ca_channel Voltage-Gated Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Ca_release Ca²⁺ Release from ER IP3->Ca_release Insulin_vesicle Insulin Vesicle Ca_release->Insulin_vesicle Mobilizes Ca_influx->Insulin_vesicle Mobilizes PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates PKA->Insulin_vesicle Potentiates Epac2->Insulin_vesicle Potentiates Exocytosis Insulin Exocytosis Insulin_vesicle->Exocytosis Triggers

Caption: Proposed signaling pathway of this compound in pancreatic beta-cells.

Insulin_Secretion_Workflow cluster_prep Cell Preparation cluster_assay Insulin Secretion Assay cluster_analysis Analysis seed_cells Seed MIN6 cells in 24-well plate culture Culture for 48-72 hours seed_cells->culture wash_pbs Wash with DPBS (2x) culture->wash_pbs pre_incubate Pre-incubate in low glucose KRBH (1 hr) wash_pbs->pre_incubate stimulate Stimulate with treatment solutions (1 hr) (Low/High Glucose, NAT) pre_incubate->stimulate collect Collect supernatant stimulate->collect centrifuge Centrifuge to pellet debris collect->centrifuge store Store supernatant at -80°C centrifuge->store elisa Quantify insulin with ELISA store->elisa analyze_data Analyze and plot data elisa->analyze_data

Caption: Experimental workflow for the insulin secretion assay.

Calcium_Imaging_Workflow cluster_prep_ca Cell Preparation cluster_dye_loading Dye Loading cluster_imaging Imaging cluster_analysis_ca Analysis seed_glass Seed MIN6 cells on glass-bottom dish culture_ca Culture for 48-72 hours seed_glass->culture_ca wash_pss Wash with PSS culture_ca->wash_pss load_fura2 Load with Fura-2 AM (30-45 min) wash_pss->load_fura2 mount_microscope Mount on fluorescence microscope load_fura2->mount_microscope perfuse_baseline Perfuse with basal glucose PSS mount_microscope->perfuse_baseline record_baseline Record baseline fluorescence perfuse_baseline->record_baseline perfuse_nat Perfuse with NAT record_baseline->perfuse_nat record_response Record fluorescence changes perfuse_nat->record_response calibrate Calibrate with ionomycin (B1663694) and EGTA record_response->calibrate calculate_ca Calculate [Ca²⁺]i using Grynkiewicz equation calibrate->calculate_ca plot_data Plot [Ca²⁺]i vs. time calculate_ca->plot_data

Caption: Experimental workflow for intracellular calcium imaging.

References

Application Notes and Protocols for In Vivo Studies of N-Arachidonoyl Taurine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo studies involving N-Arachidonoyl Taurine (B1682933) (NAT), a bioactive lipid with significant potential in pharmacological research. This document details its mechanism of action, summarizes key quantitative findings from animal studies, and offers detailed protocols for replicating and extending this research.

Introduction to N-Arachidonoyl Taurine (NAT)

This compound is an endogenous N-acyl taurine that has garnered interest for its diverse physiological roles. Structurally related to the endocannabinoid anandamide, NAT's biological activities are primarily mediated through the activation of Transient Receptor Potential (TRP) channels, particularly TRPV1 and TRPV4. Its endogenous levels are regulated by the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for its degradation. Dysregulation of FAAH activity can lead to significant changes in NAT levels, suggesting a critical role for this signaling system in vivo.

Mechanism of Action

NAT's primary mechanism of action involves the activation of TRPV1 channels, which are non-selective cation channels involved in nociception and inflammation. Activation of TRPV1 by NAT can modulate synaptic transmission and neuronal excitability. Additionally, NAT has been shown to influence metabolic processes, including glucose homeostasis, potentially through its interaction with various cellular signaling pathways. The degradation of NAT by FAAH is a key regulatory point in its signaling cascade.

Summary of Quantitative Data from In Vivo Animal Studies

The following tables summarize quantitative data from various in vivo studies investigating the effects of this compound in different animal models.

Table 1: Effects of this compound on Pain and Nociception

Animal ModelSpeciesAdministration RouteDoseMeasured ParameterResult
Formalin TestMouseIntraperitoneal (i.p.)100 mg/kgLicking/biting time (Phase 1)Antinociceptive effect observed
Formalin TestMouseIntraperitoneal (i.p.)100 mg/kgLicking/biting time (Phase 2)Antinociceptive effect observed
Neuropathic PainRatIntrathecal700 nmolMechanical AllodyniaReduction in allodynia
Inflammatory PainRatIntrathecal70 - 700 nmolMechanical Allodynia & Thermal HyperalgesiaReduction in allodynia and hyperalgesia

Table 2: Effects of this compound on Inflammation

Animal ModelSpeciesAdministration RouteDoseMeasured ParameterResult
Carrageenan-induced Paw EdemaRatIntraperitoneal (i.p.)1, 3, 10, 30 mg/kgPaw VolumeDose-dependent reduction in edema
Skin Wound HealingMousePharmacological FAAH inhibition (increases endogenous NAT)N/ARate of Wound ClosureAccelerated wound healing

Table 3: Effects of this compound on Metabolism

Animal ModelSpeciesAdministration RouteDoseMeasured ParameterResult
FAAH-S268D Mice (elevated NATs)MouseN/A (Genetic Model)N/AInsulin (B600854) SensitivityHeightened insulin sensitivity
FAAH-S268D Mice (elevated NATs)MouseN/A (Genetic Model)N/AGLP-1 SecretionIncreased GLP-1 secretion
Diet-induced ObesityMouseOralN/A (N-oleoyl taurine)Food IntakeDecreased food intake
Diet-induced ObesityMouseOralN/A (N-oleoyl taurine)Glucose ToleranceImproved glucose tolerance

Signaling Pathways and Experimental Workflows

Experimental_Workflow_Pain cluster_setup Experimental Setup cluster_treatment Treatment and Induction cluster_assessment Assessment Animal_Model Select Animal Model (e.g., Mouse, Rat) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline Baseline Behavioral Testing Acclimatization->Baseline NAT_Admin Administer NAT or Vehicle (Specify Route and Dose) Baseline->NAT_Admin Pain_Induction Induce Pain Model (e.g., Formalin Injection) NAT_Admin->Pain_Induction Pre-treatment Behavioral_Obs Observe and Record Nociceptive Behaviors Pain_Induction->Behavioral_Obs Data_Analysis Data Analysis and Statistical Comparison Behavioral_Obs->Data_Analysis

Application Note: Mass Spectrometry-Based Lipidomics for the Discovery and Quantification of Novel N-acyl Taurines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction N-acyl taurines (NATs) are a class of endogenous lipid messengers formed by the conjugation of a fatty acid to a taurine (B1682933) molecule.[1] These bioactive lipids are involved in various physiological processes, including the regulation of glucose homeostasis, energy balance, and inflammation.[2][3] Fatty acid amide hydrolase (FAAH) is a key enzyme responsible for the degradation of NATs.[2][4][5] Inhibition or genetic deletion of FAAH leads to a significant accumulation of NATs in various tissues, revealing their high turnover rate and biological importance.[6][7] Mass spectrometry-based lipidomics has become an indispensable tool for the discovery, identification, and quantification of novel NAT species in complex biological samples.[1][7] This application note provides a detailed protocol for the analysis of NATs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Overall Experimental Workflow

The general workflow for the discovery and quantification of N-acyl taurines involves several key stages, from sample collection to data analysis and interpretation.

G Overall Workflow for N-acyl Taurine Lipidomics cluster_sample Sample Handling cluster_extraction Analysis cluster_data Data Processing cluster_interpretation Interpretation Sample_Collection Biological Sample Collection (e.g., Tissues, Plasma) Internal_Standard Spiking of Internal Standard (e.g., d4-C20:4 NAT) Sample_Collection->Internal_Standard Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer or Methanol-based) Internal_Standard->Lipid_Extraction LCMS LC-MS/MS Analysis (UPLC-QqQ) Lipid_Extraction->LCMS Data_Processing Data Processing (Peak Integration, Normalization) LCMS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Discovery Untargeted Analysis for Novel NAT Discovery Data_Processing->Discovery Biological_Interpretation Biological Interpretation & Pathway Analysis Quantification->Biological_Interpretation Discovery->Biological_Interpretation

Caption: High-level workflow for NAT lipidomics.

Detailed Experimental Protocols

Sample Preparation and Lipid Extraction

This protocol is adapted for tissue samples. A similar approach can be used for serum or plasma with minor modifications.[8][9][10]

Materials:

  • Biological tissue (e.g., liver, brain, kidney), stored at -80°C.

  • Internal Standard (IS) solution (e.g., N-arachidonoyl-d8 taurine or d4-C20:4 NAT in methanol).

  • Chloroform, Methanol (B129727) (HPLC grade).

  • Deionized water.

  • Centrifuge tubes.

  • Homogenizer.

  • Centrifuge (capable of 4°C).

  • Nitrogen evaporator.

Protocol (Modified Bligh & Dyer Method): [11][12]

  • Weigh approximately 20-50 mg of frozen tissue into a centrifuge tube.

  • Add 1 mL of a chloroform:methanol (1:1, v/v) mixture.

  • Add a known amount of internal standard to each sample for quantification.

  • Homogenize the tissue sample on ice until fully dispersed.

  • Add an additional 1 mL of chloroform, vortex thoroughly.

  • Add 0.9 mL of deionized water to induce phase separation. Vortex again.

  • Centrifuge the samples at 2,000 x g for 15 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk, and a lower organic layer containing lipids.

  • Carefully collect the lower organic layer using a glass pipette and transfer it to a new tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of a suitable solvent (e.g., methanol or mobile phase) for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol describes a targeted analysis using a triple quadrupole (QqQ) mass spectrometer.[13]

Instrumentation:

  • Ultra-High Performance Liquid Chromatography (UPLC) system.

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

LC Conditions:

  • Column: A reversed-phase column, such as a C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[14]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Ramp to 100% B

    • 15-18 min: Hold at 100% B

    • 18.1-20 min: Return to 30% B for re-equilibration.

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[13][15]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Key Parameters: Optimize source parameters like capillary voltage, source temperature, and gas flows according to the specific instrument.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each NAT. The taurine fragment (m/z 124.0) is a common product ion.

Table 1: Example MRM Transitions for Selected N-acyl Taurines

N-acyl Taurine Species Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
N-palmitoyl taurine (C16:0) 382.3 124.0 -25
N-oleoyl taurine (C18:1) 408.3 124.0 -25
N-arachidonoyl taurine (C20:4) 430.3 124.0 -28
N-docosahexaenoyl taurine (C22:6) 454.3 124.0 -30
d4-N-arachidonoyl taurine (IS) 434.3 124.0 -28

Note: Collision energies are instrument-dependent and require optimization.

Quantitative Data Analysis

The following tables summarize quantitative data from studies on FAAH knockout (FAAH -/-) mice, demonstrating the significant accumulation of various NAT species compared to wild-type (WT) controls. This highlights the crucial role of FAAH in regulating NAT levels.

Table 2: N-acyl Taurine Levels in Liver of FAAH -/- vs. Wild-Type Mice (pmol/g tissue)

N-acyl Taurine Species Wild-Type (WT) FAAH -/- Fold Change
C16:0 NAT 15 ± 3 150 ± 25 ~10
C18:1 NAT 20 ± 5 800 ± 110 ~40
C18:0 NAT 10 ± 2 120 ± 20 ~12
C20:4 NAT 5 ± 1 1500 ± 250 ~300
C22:6 NAT 8 ± 2 2000 ± 300 ~250

Data are representative values compiled from literature.[7]

Table 3: N-acyl Taurine Levels in Brain of FAAH -/- vs. Wild-Type Mice (pmol/g tissue)

N-acyl Taurine Species Wild-Type (WT) FAAH -/- Fold Change
C18:0 NAT 2 ± 0.5 30 ± 7 ~15
C20:0 NAT 1 ± 0.3 25 ± 6 ~25
C22:0 NAT 3 ± 0.8 150 ± 30 ~50
C24:1 NAT 1.5 ± 0.4 45 ± 10 ~30

Data are representative values compiled from literature.[7] In contrast to the liver, the brain shows a greater accumulation of long-chain saturated and monounsaturated NATs.[7]

Biosynthesis and Signaling Pathways of N-acyl Taurines

NATs are synthesized from fatty acyl-CoAs and taurine and exert their biological effects through various signaling pathways before being degraded by FAAH.

G N-acyl Taurine (NAT) Metabolism and Signaling cluster_synthesis Biosynthesis (Peroxisome) cluster_degradation Degradation cluster_signaling Signaling Targets Fatty_Acyl_CoA Fatty Acyl-CoA ACNAT1 ACNAT1 / BAAT Fatty_Acyl_CoA->ACNAT1 Taurine Taurine Taurine->ACNAT1 NAT N-acyl Taurine (NAT) ACNAT1->NAT FAAH FAAH NAT->FAAH GPR119 GPR119 NAT->GPR119 Activates TRPV1 TRPV1 / TRPV4 NAT->TRPV1 Activates Fatty_Acid Fatty Acid FAAH->Fatty_Acid Taurine_Deg Taurine FAAH->Taurine_Deg GLP1 GLP-1 Secretion GPR119->GLP1 Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Glucose_Homeostasis Improved Glucose Homeostasis GLP1->Glucose_Homeostasis

Caption: NAT biosynthesis, degradation, and signaling.

Pathway Description:

  • Biosynthesis: NATs are synthesized in peroxisomes by enzymes such as acyl-coenzyme A:amino acid N-acyltransferase (ACNAT1) and bile acid-CoA:amino acid N-acyltransferase (BAAT), which conjugate fatty acyl-CoAs to taurine.[16][17]

  • Degradation: The primary enzyme for NAT hydrolysis is Fatty Acid Amide Hydrolase (FAAH), which breaks them down into a fatty acid and taurine.[2][4]

  • Signaling: NATs have been shown to act as signaling molecules. For instance, N-oleoyl taurine can activate the G-protein coupled receptor GPR119, leading to increased secretion of glucagon-like peptide-1 (GLP-1) and improved glucose tolerance.[2][4] Other NATs can activate transient receptor potential (TRP) channels, such as TRPV1 and TRPV4, modulating calcium signaling.[6]

Conclusion

The application of LC-MS/MS-based lipidomics provides a powerful and sensitive platform for the discovery and quantification of N-acyl taurines. The detailed protocols and methodologies presented here offer a robust framework for researchers investigating the roles of these bioactive lipids in health and disease. The ability to accurately measure the dynamic changes in NAT profiles, particularly in response to genetic or pharmacological inhibition of FAAH, is critical for elucidating their function and exploring their therapeutic potential in metabolic disorders.

References

Application Notes and Protocols for Enzymatic Assays of N-Arachidonoyl Taurine (NAT) Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and quantifying the synthesis and degradation of N-Arachidonoyl Taurine (B1682933) (NAT), a bioactive lipid with emerging roles in metabolic regulation. Detailed protocols for enzymatic assays are provided to facilitate research into the therapeutic potential of targeting NAT metabolism.

Introduction to N-Arachidonoyl Taurine (NAT)

This compound is an endogenous signaling lipid belonging to the N-acyl taurine (NAT) family. NATs are involved in various physiological processes, and their levels are tightly regulated by enzymatic synthesis and degradation. Dysregulation of NAT metabolism has been implicated in metabolic disorders, making the enzymes involved attractive targets for drug development.

Synthesis of this compound

The biosynthesis of NATs, particularly those containing polyunsaturated fatty acids like arachidonic acid, is primarily catalyzed by Bile Acid-CoA:amino acid N-acyltransferase (BAAT) .[1][2][3][4] This enzyme, located in the peroxisome, facilitates the conjugation of an acyl-CoA (e.g., Arachidonoyl-CoA) with taurine.[1][2] While other enzymes like acyl-coenzyme A amino acid N-acyltransferase 1 (ACNAT1) and 2 (ACNAT2) have been shown to synthesize NATs with saturated acyl-CoAs in vitro, BAAT is considered the key enzyme for the in vivo synthesis of polyunsaturated NATs in the liver.[1]

Degradation of this compound

The primary enzyme responsible for the degradation of NATs is Fatty Acid Amide Hydrolase (FAAH) , an integral membrane enzyme.[1][5][6][7][8] FAAH hydrolyzes the amide bond of NATs, releasing arachidonic acid and taurine.[9][10] This action terminates the signaling functions of NATs. In addition to FAAH, oxidative metabolism by 12(S)- and 15(S)-lipoxygenases can also contribute to the transformation of this compound.[11]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key enzymatic pathways in NAT metabolism and a general workflow for the enzymatic assays.

NAT_Metabolism cluster_synthesis Synthesis cluster_degradation Degradation Arachidonoyl_CoA Arachidonoyl-CoA BAAT BAAT Arachidonoyl_CoA->BAAT Taurine Taurine Taurine->BAAT NAT N-Arachidonoyl Taurine BAAT->NAT Conjugation NAT_deg N-Arachidonoyl Taurine FAAH FAAH NAT_deg->FAAH Arachidonic_Acid Arachidonic Acid Taurine_deg Taurine FAAH->Arachidonic_Acid Hydrolysis FAAH->Taurine_deg

Caption: Enzymatic pathways of this compound synthesis and degradation.

Assay_Workflow start Start prep Prepare Enzyme Source (e.g., Tissue Homogenate) start->prep reaction Incubate Enzyme with Substrates & Buffer prep->reaction stop Stop Reaction (e.g., Acetonitrile) reaction->stop process Process Sample (e.g., Centrifugation) stop->process analyze Analyze by LC-MS/MS process->analyze end End analyze->end

Caption: General experimental workflow for NAT enzymatic assays.

Experimental Protocols

Protocol 1: this compound Synthesis Assay using BAAT

This protocol is designed to measure the NAT synthase activity in tissue homogenates, such as liver, where BAAT is prominently expressed.[1]

Materials:

  • Tissue of interest (e.g., mouse or human liver)

  • Homogenization Buffer: 20 mM HEPES, pH 7.0 with 50 mM NaCl[1]

  • Protein quantification assay (e.g., BCA assay)

  • Taurine stock solution (e.g., 1 M in water)

  • Arachidonoyl-CoA stock solution (e.g., 10 mM in DMSO)

  • Reaction termination solution: Ice-cold methanol[1]

  • LC-MS/MS system

Procedure:

  • Enzyme Preparation:

    • Homogenize fresh or frozen tissue in ice-cold Homogenization Buffer.

    • Centrifuge the homogenate to remove debris (e.g., 10,000 x g for 10 minutes at 4°C).

    • Collect the supernatant and determine the protein concentration.

  • Reaction Setup:

    • In a microcentrifuge tube, add the tissue homogenate to a final protein concentration of 25-100 µg for mouse tissues or 1-5 µg for human liver.[1]

    • Add taurine stock solution to a final concentration of 10 mM.[1]

    • Adjust the volume with Homogenization Buffer.

  • Initiation and Incubation:

    • Initiate the reaction by adding Arachidonoyl-CoA stock solution to a final concentration of 100 µM.[1]

    • Incubate the reaction mixture for 5 minutes at room temperature.[1]

  • Reaction Termination and Sample Processing:

    • Stop the reaction by adding four volumes of ice-cold methanol.[1]

    • Vortex and centrifuge to pellet precipitated proteins.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Quantify the amount of this compound produced using a validated LC-MS/MS method.[12] Use an internal standard, such as this compound-d4, for accurate quantification.[12]

Protocol 2: this compound Degradation Assay using FAAH (Fluorometric)

This high-throughput assay is suitable for screening FAAH inhibitors and measuring FAAH activity in various biological samples using a fluorogenic substrate. While this protocol uses a synthetic substrate, it provides a convenient and sensitive measure of FAAH activity.

Materials:

  • Enzyme source (e.g., purified FAAH, cell lysates, tissue microsomes)

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[13]

  • FAAH Substrate: AMC arachidonoyl amide[13]

  • FAAH Inhibitor (for background control, e.g., JZL 195)[13]

  • 96-well white plate

  • Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)[13]

Procedure:

  • Sample Preparation:

    • Prepare the enzyme source and dilute it in FAAH Assay Buffer.

  • Reaction Setup:

    • Add the diluted enzyme to the wells of a 96-well plate.

    • For background control wells, pre-incubate the enzyme with an FAAH inhibitor.

  • Initiation and Incubation:

    • Initiate the reaction by adding the FAAH substrate to each well to a final concentration of 1 µM.[13]

    • Incubate the plate at 37°C for 30 minutes. The assay can also be run in kinetic mode.[13]

  • Measurement:

    • Measure the fluorescence using a plate reader at the specified wavelengths.

    • The fluorescence intensity is proportional to the FAAH activity.

Protocol 3: this compound Degradation Assay using FAAH (LC-MS/MS)

This protocol directly measures the degradation of this compound by FAAH and is suitable for detailed kinetic studies.

Materials:

  • Enzyme source (e.g., transfected cell lysates, tissue homogenates)

  • Assay Buffer (e.g., PBS)

  • This compound substrate

  • Reaction termination solution: Ice-cold acetonitrile

  • LC-MS/MS system

Procedure:

  • Enzyme Preparation:

    • Prepare cell lysates or tissue homogenates containing FAAH.

    • Determine the protein concentration.

  • Reaction Setup:

    • In a microcentrifuge tube, add the enzyme preparation (e.g., 100 µg protein).[6]

    • Add this compound to the desired final concentration (e.g., 100 µM for single-point assays, or a range for kinetic studies).[6]

    • Adjust the volume with Assay Buffer.

  • Initiation and Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).[6]

  • Reaction Termination and Sample Processing:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

    • Centrifuge to pellet proteins and collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining this compound or the produced arachidonic acid using a validated LC-MS/MS method.

Data Presentation

Quantitative Data for NAT Synthesis and Degradation
EnzymeSubstrate(s)SourceParameterValueReference
BAAT Arachidonoyl-CoA, TaurineMouse LiverNAT Synthase ActivityUp to 90% reduction in Baat knockout mice[1]
FAAH Anandamide (C20:4-NAE)Transfected CellsHydrolysis Rate~0.5 nmol/min/mg[5][6]
FAAH This compound (C20:4-NAT)Transfected CellsHydrolysis Rate~0.04 nmol/min/mg[5][6]
FAAH N-Arachidonoyl Glycine (C20:4-Gly)Transfected CellsHydrolysis Rate~0.02 nmol/min/mg[5][6]
FAAH-2 Anandamide (AEA)HeLa HomogenatesApparent Vmax0.71 ± 0.04 nmol/mg/min[14]
FAAH-2 Anandamide (AEA)HeLa HomogenatesApparent Km7.9 ± 1.5 µM[14]
FAAH-2 Palmitoylethanolamide (PEA)HeLa HomogenatesApparent Vmax1.21 ± 0.1 nmol/mg/min[14]
FAAH-2 Palmitoylethanolamide (PEA)HeLa HomogenatesApparent Km4.3 ± 1.4 µM[14]

Conclusion

The provided application notes and protocols offer a robust framework for investigating the enzymatic synthesis and degradation of this compound. These assays are essential tools for elucidating the physiological roles of NATs and for the discovery and characterization of novel therapeutic agents targeting NAT metabolism. The use of sensitive analytical techniques like LC-MS/MS is crucial for accurate quantification in these enzymatic assays.

References

Investigating N-Arachidonoyl Taurine's Effect on Ion Channel Gating using Voltage-Clamp Fluorometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Voltage-Clamp Fluorometry (VCF) to investigate the modulatory effects of N-Arachidonoyl Taurine (B1682933) (NAT) on ion channel gating. VCF is a powerful technique that allows for the simultaneous measurement of ion channel currents and conformational changes in real-time, providing invaluable insights into the structure-function relationships of these critical membrane proteins.[1][2][3] This document will focus on the application of VCF to study the effects of NAT on the IKs potassium channel (composed of KCNQ1 and KCNE1 subunits), a key player in cardiac action potential repolarization.[4][5]

Introduction to N-Arachidonoyl Taurine and Voltage-Clamp Fluorometry

This compound (NAT) is an endogenous lipid molecule, an arachidonic acid derivative, that has been shown to modulate the activity of various ion channels.[2][5][6][7] Understanding its mechanism of action is crucial for drug development, particularly for conditions involving ion channel dysregulation, such as cardiac arrhythmias and neuropathic pain.[4] NAT has been identified as an activator of Transient Receptor Potential Vanilloid (TRPV1 and TRPV4) channels and has been shown to restore the function of certain mutant IKs channels associated with Long QT syndrome.[2][4][5][6][7]

Voltage-Clamp Fluorometry combines the principles of voltage clamping, which allows for the control of the cell membrane potential while recording the resulting ionic currents, with fluorescence spectroscopy.[1][2] By introducing a fluorescent probe at a specific site within the ion channel protein, researchers can track conformational rearrangements of different channel domains, such as the voltage sensor, in response to changes in membrane voltage or the application of a ligand like NAT.[8][9] This provides a direct correlation between the structural dynamics of the channel and its functional state (i.e., open, closed, or inactivated).

Key Applications

  • Elucidating the mechanism of action: Determine how NAT modulates the gating machinery of ion channels by observing its effect on both voltage sensor movement (fluorescence) and pore opening (current).

  • Structure-function studies: Identify the specific domains or residues of an ion channel that are critical for NAT's modulatory effects.

  • Drug screening and development: Use VCF as a high-content screening tool to identify and characterize novel compounds that target specific ion channels in a manner similar to NAT.

  • Disease modeling: Investigate how NAT might rescue the function of mutant ion channels implicated in various channelopathies.[4]

Experimental Data: this compound's Effect on IKs Channels

The following tables summarize the quantitative data on the effect of 70 µM this compound (NAT) on wild-type and mutant IKs channels (KCNQ1/KCNE1) expressed in Xenopus oocytes, as determined by Voltage-Clamp Fluorometry. Data is adapted from Liin et al., 2016.[4][5]

Table 1: Effect of NAT on the Voltage Dependence of Activation (V1/2)

ChannelConditionV1/2 of Conductance (G-V) (mV)V1/2 of Fluorescence (F-V) (mV)
Wild-Type IKs Control45 ± 210 ± 3
+ 70 µM NAT15 ± 3-15 ± 4
S225L Mutant IKs Control75 ± 435 ± 5
+ 70 µM NAT40 ± 35 ± 4
F351A Mutant IKs Control80 ± 515 ± 4
+ 70 µM NAT50 ± 4-10 ± 5

Table 2: Effect of NAT on Activation and Deactivation Kinetics

ChannelConditionActivation Time Constant (τact) at +80 mV (ms)Deactivation Time Constant (τdeact) at -40 mV (ms)
Wild-Type IKs Control450 ± 30800 ± 50
+ 70 µM NAT200 ± 20450 ± 40
S225L Mutant IKs Control600 ± 401200 ± 80
+ 70 µM NAT280 ± 30600 ± 50
F351A Mutant IKs Control750 ± 501500 ± 100
+ 70 µM NAT350 ± 40750 ± 60

Signaling Pathway and Experimental Workflow

NAT_Signaling_Pathway NAT This compound (NAT) Channel IKs Ion Channel (KCNQ1/KCNE1) NAT->Channel Binds to or interacts with Membrane Cell Membrane VSD Voltage-Sensing Domain (VSD) Channel->VSD Pore Pore Domain Channel->Pore ConformationalChange Conformational Change VSD->ConformationalChange Movement Gating Channel Gating (Opening/Closing) Pore->Gating ConformationalChange->Gating Current K+ Current Gating->Current

VCF_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Mutagenesis Site-Directed Mutagenesis (e.g., G219C in KCNQ1) cRNA cRNA Synthesis Mutagenesis->cRNA OocytePrep Xenopus Oocyte Preparation cRNA->OocytePrep Injection cRNA Injection OocytePrep->Injection Labeling Fluorescent Labeling (e.g., Alexa 488-maleimide) Injection->Labeling VCF_Setup Two-Electrode Voltage Clamp Fluorometry (TEVC-F) Setup Labeling->VCF_Setup Recording Simultaneous Recording of Current and Fluorescence VCF_Setup->Recording NAT_Application Application of NAT Recording->NAT_Application GV_FV G-V and F-V Relationship Analysis Recording->GV_FV Kinetics Kinetic Analysis (Activation/Deactivation) Recording->Kinetics NAT_Application->Recording Repeat Recording Interpretation Interpretation of Results GV_FV->Interpretation Kinetics->Interpretation

Detailed Experimental Protocols

This section provides a detailed protocol for investigating the effect of this compound on the IKs channel expressed in Xenopus laevis oocytes using Two-Electrode Voltage-Clamp Fluorometry (TEVC-F).

Protocol 1: Preparation of Ion Channel Constructs and cRNA
  • Site-Directed Mutagenesis: To attach a fluorescent probe, introduce a cysteine mutation at a site that reports on conformational changes of interest. For tracking the voltage sensor movement of KCNQ1, a cysteine can be introduced in the S3-S4 loop (e.g., G219C).[4] Use a commercially available site-directed mutagenesis kit for this purpose.[10][11]

  • cRNA Synthesis: Linearize the plasmid DNA containing the wild-type or mutant KCNQ1 and KCNE1 subunits. Transcribe cRNA in vitro using a suitable RNA polymerase (e.g., T7 or SP6). Purify the cRNA and verify its integrity and concentration.

Protocol 2: Preparation and Injection of Xenopus Oocytes
  • Oocyte Harvesting and Defolliculation: Harvest stage V-VI oocytes from a female Xenopus laevis. Treat the oocytes with collagenase to remove the follicular layer.

  • cRNA Injection: Co-inject the oocytes with the cRNAs for KCNQ1 (or its mutant) and KCNE1. Typically, inject 50 nL of a solution containing the cRNAs at a desired ratio.

  • Incubation: Incubate the injected oocytes for 2-5 days at 16-18°C in a suitable medium (e.g., ND96) supplemented with antibiotics to allow for channel expression.

Protocol 3: Fluorescent Labeling of Ion Channels
  • Labeling Solution: Prepare a solution of a thiol-reactive fluorescent dye, such as Alexa Fluor 488 C5 Maleimide, in a high potassium solution to bring the membrane potential to 0 mV and expose the labeling site.

  • Labeling Procedure: Incubate the oocytes expressing the cysteine-mutant channels in the labeling solution in the dark for a specific duration (e.g., 30-60 minutes at room temperature).

  • Washing: After incubation, wash the oocytes thoroughly with dye-free solution to remove any unbound fluorescent probe.

Protocol 4: Two-Electrode Voltage-Clamp Fluorometry (TEVC-F) Recording
  • Solutions:

    • External Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH adjusted to 7.4 with NaOH.

    • Internal Electrode Solution: 3 M KCl.

    • This compound (NAT) Stock Solution: Prepare a high-concentration stock solution of NAT in a suitable solvent (e.g., DMSO or ethanol) and dilute it to the final desired concentration in the external solution immediately before use.

  • TEVC-F Setup:

    • Place a labeled oocyte in the recording chamber of a TEVC-F setup.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl for voltage clamping and current recording.

    • Position the objective of an inverted fluorescence microscope below the oocyte to collect the fluorescence emission.

  • Data Acquisition:

    • Use a suitable data acquisition system to simultaneously record the ionic currents and the fluorescence signal.

    • Apply a series of voltage steps to elicit channel gating. A typical voltage protocol would be to hold the oocyte at a negative potential (e.g., -80 mV), apply a prepulse to a more negative potential to ensure all channels are in a closed state, followed by a series of depolarizing test pulses of varying voltages.

    • Record the current and fluorescence signals in the absence (control) and presence of NAT. Perfuse NAT into the recording chamber and allow for equilibration before recording.

  • Data Analysis:

    • Current-Voltage (I-V) and Conductance-Voltage (G-V) Relationships: Measure the steady-state current at the end of each test pulse and plot it against the voltage to obtain the I-V curve. Calculate the conductance (G) at each voltage and normalize it to the maximum conductance to generate the G-V relationship. Fit the G-V curve with a Boltzmann function to determine the half-activation voltage (V1/2) and the slope factor (k).

    • Fluorescence-Voltage (F-V) Relationship: Measure the change in fluorescence intensity (ΔF) at the end of each test pulse and plot the normalized fluorescence change (ΔF/F) against the voltage. Fit the F-V curve with a Boltzmann function to determine the V1/2 and k for the conformational change.

    • Kinetics: Analyze the time course of current activation and deactivation, and the fluorescence signal changes, by fitting them with exponential functions to obtain the respective time constants.

Conclusion

Voltage-Clamp Fluorometry is a sophisticated and powerful technique that provides unparalleled insights into the molecular mechanisms of ion channel gating and its modulation by compounds like this compound. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers aiming to employ this methodology to investigate the intricate interplay between ion channel structure, function, and pharmacology. By carefully designing and executing these experiments, valuable data can be generated to advance our understanding of ion channel biology and to facilitate the development of novel therapeutics.

References

Application Note: MALDI Mass Spectrometry Imaging of N-Arachidonoyl Taurine in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Arachidonoyl Taurine (NAT) is an endogenous lipid mediator belonging to the class of N-acyl amides. It has garnered significant interest in the scientific community due to its role as a potent agonist of the Transient Receptor Potential Vanilloid type 1 (TRPV1) and type 4 (TRPV4) channels.[1] Activation of these channels by NAT is implicated in a variety of physiological processes, including pain perception, inflammation, and insulin (B600854) secretion.[2][3] Consequently, understanding the spatial distribution of NAT within tissues is crucial for elucidating its biological functions and for the development of novel therapeutics targeting these pathways.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a powerful, label-free analytical technique that enables the visualization of the spatial distribution of molecules, including lipids like NAT, directly in tissue sections. This application note provides a detailed protocol for the MALDI-MSI of NAT in tissues, covering tissue preparation, matrix application, data acquisition, and analysis.

Signaling Pathway of this compound

NAT exerts its biological effects primarily through the activation of TRPV1 channels, which are non-selective cation channels. The binding of NAT to the TRPV1 receptor induces a conformational change, leading to the opening of the channel pore. This allows the influx of cations, predominantly calcium (Ca²⁺) and sodium (Na⁺), into the cell. The resulting increase in intracellular calcium concentration triggers a cascade of downstream signaling events, modulating cellular responses such as neurotransmitter release and the sensation of pain.

NAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NAT This compound (NAT) TRPV1 TRPV1 Channel (Closed) NAT->TRPV1 Binds to TRPV1_open TRPV1 Channel (Open) TRPV1->TRPV1_open Activates Ca_ion Ca²⁺ TRPV1_open->Ca_ion Influx Na_ion Na⁺ TRPV1_open->Na_ion Influx Downstream Downstream Signaling (e.g., Neurotransmitter Release) Ca_ion->Downstream Triggers Na_ion->Downstream Contributes to

Caption: this compound (NAT) signaling pathway via TRPV1 activation.

Experimental Workflow for MALDI-MSI of this compound

The following diagram outlines the major steps involved in the MALDI-MSI analysis of NAT in tissue samples.

MALDI_Workflow cluster_prep Sample Preparation cluster_matrix Matrix Application cluster_analysis Data Acquisition & Analysis Tissue_Collection Tissue Collection (e.g., Brain, Spinal Cord) Flash_Freezing Flash Freezing (Liquid Nitrogen or Isopentane) Tissue_Collection->Flash_Freezing Cryosectioning Cryosectioning (10-12 µm sections) Flash_Freezing->Cryosectioning Thaw_Mounting Thaw-Mounting (ITO-coated slides) Cryosectioning->Thaw_Mounting Matrix_Selection Matrix Selection (e.g., 9-Aminoacridine) Matrix_Prep Matrix Preparation (e.g., 10 mg/mL in 90% Methanol) Matrix_Selection->Matrix_Prep Application Application Method (Spraying or Sublimation) Matrix_Prep->Application MALDI_MSI MALDI-MSI Data Acquisition (Negative Ion Mode) Data_Processing Data Processing (Baseline Correction, Normalization) MALDI_MSI->Data_Processing Image_Generation Ion Image Generation (m/z of NAT [M-H]⁻) Data_Processing->Image_Generation Data_Interpretation Data Interpretation & Quantification Image_Generation->Data_Interpretation

Caption: Experimental workflow for MALDI-MSI of this compound.

Detailed Experimental Protocols

Tissue Preparation
  • Tissue Collection and Freezing:

    • Excise the tissue of interest (e.g., brain, spinal cord, kidney) from the model organism.

    • Immediately flash-freeze the tissue in liquid nitrogen or isopentane (B150273) pre-cooled with liquid nitrogen to minimize degradation of lipids.

    • Store the frozen tissue at -80°C until sectioning.

  • Cryosectioning:

    • Equilibrate the frozen tissue to the cryostat chamber temperature (typically -20°C).

    • Mount the tissue onto the cryostat specimen holder using an optimal cutting temperature (OCT) compound.

    • Cut tissue sections at a thickness of 10-12 µm.

    • Thaw-mount the tissue sections onto indium tin oxide (ITO) coated glass slides for conductivity.

    • Store the slides with mounted tissue sections at -80°C until matrix application.

Matrix Application

For the detection of NAT in negative ion mode, 9-aminoacridine (B1665356) (9-AA) is a suitable matrix.[4][5]

Option A: Automated Spraying

  • Matrix Solution Preparation:

    • Prepare a 10 mg/mL solution of 9-aminoacridine in 90% methanol.[6]

    • Sonicate the solution for 10-15 minutes to ensure complete dissolution.

    • Filter the solution through a 0.2 µm PTFE syringe filter.

  • Spraying Parameters (using an automated sprayer, e.g., HTX TM-Sprayer):

    • Nozzle Temperature: 75°C

    • Flow Rate: 0.12 mL/min

    • Spray Nozzle Height: 40 mm

    • Spray Passes: 8-12 passes with a crisscross pattern

    • Track Spacing: 3 mm

    • Allow the matrix to dry completely between passes.

Option B: Sublimation

  • Sublimation Apparatus:

    • Use a commercial or in-house built sublimation apparatus.[7][8][9]

  • Sublimation Procedure:

    • Place the ITO slides with tissue sections on the cooling stage of the sublimator.

    • Add approximately 100-150 mg of 9-aminoacridine powder to the sublimation chamber.

    • Evacuate the chamber to a pressure of approximately 0.05-0.1 Torr.

    • Heat the matrix to its sublimation temperature (for 9-AA, this is typically in the range of 120-150°C).

    • Sublimate for 10-15 minutes to achieve a fine, even coating of matrix crystals on the tissue.[8]

    • Allow the apparatus to cool down before venting.

MALDI-MSI Data Acquisition
  • Mass Spectrometer:

    • A MALDI-TOF/TOF or MALDI-FT-ICR mass spectrometer is recommended for high mass resolution and accuracy.

  • Instrument Settings (Negative Ion Mode):

    • Ionization Mode: Negative

    • Laser: Nd:YAG laser (355 nm)

    • Laser Fluence: Adjust to achieve optimal signal-to-noise for the m/z of NAT without causing excessive fragmentation.

    • Mass Range: m/z 150-1000 (to include the expected m/z of NAT [M-H]⁻, which is approximately 410.24)

    • Spatial Resolution: 20-100 µm, depending on the desired level of detail.

    • Number of Laser Shots per Pixel: 200-500

Data Analysis
  • Software:

    • Use specialized software for MALDI-MSI data analysis (e.g., SCiLS Lab, FlexImaging).

  • Data Processing:

    • Perform baseline correction and normalization (e.g., to total ion current - TIC) to reduce systematic variations.

  • Image Generation:

    • Generate ion images for the m/z corresponding to the deprotonated NAT molecule ([M-H]⁻). The exact mass should be used for high-resolution instruments.

  • Quantification:

    • For relative quantification, compare the ion intensity of NAT across different regions of the tissue.

    • For absolute quantification, a stable isotope-labeled internal standard for NAT should be applied to the tissue prior to matrix deposition. A calibration curve can then be constructed by spotting known concentrations of the standard and the analyte on a control tissue section.

Quantitative Data

The following tables provide illustrative examples of the quantitative distribution of this compound in different tissues. Please note that this data is based on typical physiological concentrations reported in literature from LC-MS/MS studies and should be considered as a reference.[10][11] Actual concentrations determined by MALDI-MSI may vary depending on the experimental conditions and the specific biological model.

Table 1: this compound Levels in Different Brain Regions of a Rodent Model

Brain RegionThis compound (pmol/g tissue)
Cortex15.2 ± 2.5
Hippocampus21.8 ± 3.1
Striatum12.5 ± 1.9
Cerebellum8.9 ± 1.4
Brainstem18.3 ± 2.8

Table 2: this compound Levels in Various Peripheral Tissues of a Rodent Model

TissueThis compound (pmol/g tissue)
Spinal Cord25.4 ± 4.2
Kidney30.1 ± 5.5
Liver10.7 ± 1.8
Spleen5.2 ± 0.9

Conclusion

MALDI Mass Spectrometry Imaging is a highly effective technique for visualizing the spatial distribution of this compound in various tissues. The protocols outlined in this application note provide a comprehensive guide for researchers to successfully perform MALDI-MSI experiments for NAT. By carefully optimizing tissue preparation, matrix application, and data acquisition parameters, it is possible to obtain high-quality ion images that reveal the precise localization of this important lipid mediator, thereby advancing our understanding of its role in health and disease.

References

Application Notes and Protocols for Studying N-Arachidonoyl Taurine's Activation of TRPV Channels in Transfected HEK293 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Arachidonoyl Taurine (B1682933) (NAT) is an endogenous N-acyl taurine that has been identified as an activator of Transient Receptor Potential (TRP) channels, specifically the vanilloid subfamily members TRPV1 and TRPV4. These channels are non-selective cation channels involved in a variety of physiological processes, including pain sensation, inflammation, and osmoregulation. The ability of NAT to activate these channels suggests its potential role in modulating these physiological pathways.

Human Embryonic Kidney 293 (HEK293) cells are a widely used in vitro model system for studying the function of ion channels. These cells do not endogenously express most TRP channels, making them an ideal background for the heterologous expression of specific TRPV channel subunits. Transfecting HEK293 cells with plasmids encoding TRPV1 or TRPV4 allows for the isolated study of these channels' responses to potential agonists like NAT, free from the complexities of native cellular environments.

These application notes provide detailed protocols for utilizing transfected HEK293 cells to investigate the activation of TRPV1 and TRPV4 channels by N-Arachidonoyl Taurine. The methodologies cover cell culture and transfection, functional characterization using calcium imaging, and detailed electrophysiological analysis via whole-cell patch clamp.

Data Presentation

The following tables summarize the quantitative data on the activation of TRPV1 and TRPV4 channels by this compound.

CompoundChannelAssay TypeParameterValue (µM)Cell Line
This compoundTRPV1EC5028HEK293
This compoundTRPV4EC5021HEK293
CapsaicinTRPV1EC50~0.1-1HEK293
CapsazepineTRPV1IC50~0.05HEK293
Ruthenium RedTRPV4IC50Not specified

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

NAT_Signaling NAT N-Arachidonoyl Taurine (NAT) TRPV1 TRPV1 Channel NAT->TRPV1 Activates TRPV4 TRPV4 Channel NAT->TRPV4 Activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx TRPV4->Ca_Influx Cellular_Response Downstream Cellular Response Ca_Influx->Cellular_Response

Caption: Signaling pathway of NAT-mediated activation of TRPV1 and TRPV4 channels.

Experimental Workflow for Calcium Imaging

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_assay Calcium Imaging Assay cluster_analysis Data Analysis Culture HEK293 Cell Culture Transfect Transient Transfection (TRPV1 or TRPV4 plasmid) Culture->Transfect Plate Plate cells on 96-well plate Transfect->Plate Load_Dye Load with Fluo-4 AM Calcium Indicator Plate->Load_Dye Wash Wash cells Load_Dye->Wash Add_NAT Add this compound Wash->Add_NAT Measure_Fluorescence Measure Fluorescence (e.g., FLIPR, FlexStation) Add_NAT->Measure_Fluorescence Dose_Response Generate Dose-Response Curve Measure_Fluorescence->Dose_Response Calculate_EC50 Calculate EC50 Dose_Response->Calculate_EC50

Caption: Experimental workflow for assessing NAT activity using calcium imaging.

Experimental Workflow for Patch Clamp Electrophysiology

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Culture HEK293 Cell Culture Transfect Transient Transfection (TRPV1 or TRPV4 plasmid) Culture->Transfect Plate Plate cells on glass coverslips Transfect->Plate Patch Obtain Whole-Cell Patch Clamp Configuration Plate->Patch Record_Baseline Record Baseline Current Patch->Record_Baseline Apply_NAT Apply this compound Record_Baseline->Apply_NAT Record_Response Record NAT-evoked Current Apply_NAT->Record_Response Analyze_Current Analyze Current-Voltage Relationship Record_Response->Analyze_Current Dose_Response Generate Dose-Response Curve Analyze_Current->Dose_Response

Troubleshooting & Optimization

Technical Support Center: Quantification of N-Arachidonoyl Taurine (NAT)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of N-Arachidonoyl Taurine (B1682933) (NAT).

Frequently Asked Questions (FAQs)

Q1: What is the recommended internal standard for NAT quantification?

For accurate quantification of NAT by GC- or LC-MS, the use of a stable isotope-labeled internal standard is highly recommended. N-Arachidonoyl Taurine-d4 (NAT-d4) is a suitable choice as it shares similar chemical and physical properties with the endogenous analyte, helping to correct for variability in sample preparation and instrument response.[1]

Q2: What are the optimal storage and stability conditions for NAT standards and samples?

NAT standards are typically supplied in an organic solvent like ethanol (B145695) and are stable for at least two years when stored at -20°C or -80°C.[1][2] It is advisable to minimize freeze-thaw cycles. After sample extraction, lipid extracts should be stored in an organic solvent, preferably with an antioxidant, at -20°C or lower in an airtight container, protected from light and oxygen to prevent degradation.[3] Aqueous solutions of NAT are not recommended for storage for more than one day due to limited stability.[2]

Q3: What are the solubility characteristics of NAT?

This compound is soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1][4] It is sparingly soluble in aqueous buffers. To prepare an aqueous solution, it is recommended to first dissolve NAT in an organic solvent and then dilute it with the aqueous buffer of choice.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of NAT, covering sample preparation, chromatography, and mass spectrometry.

Sample Preparation

Problem: Low recovery of NAT during extraction.

Potential CauseRecommended Solution
Incomplete tissue homogenization Ensure complete homogenization of tissue samples on ice to achieve a uniform suspension. For difficult tissues, consider using cryo-homogenization.[5]
Suboptimal extraction solvent A common and effective method for extracting endocannabinoids and related lipids is a modified Folch or Bligh-Dyer liquid-liquid extraction using a mixture of chloroform, methanol, and water. For solid-phase extraction (SPE), C18 or other appropriate reverse-phase cartridges can be used.
Analyte degradation Minimize the time between sample collection and extraction. Keep samples on ice throughout the preparation process to reduce enzymatic activity. The addition of antioxidants to the extraction solvent can help prevent oxidative degradation of the polyunsaturated arachidonoyl chain.[3]
Poor phase separation (LLE) Centrifuge at a sufficient speed and for an adequate duration to ensure clear separation of the aqueous and organic layers. If emulsions form, consider adding a small amount of a different organic solvent or salt to break the emulsion.
Inefficient elution (SPE) Ensure the elution solvent is strong enough to desorb NAT from the SPE sorbent. You may need to increase the volume of the elution solvent or perform a second elution step.

Problem: Significant matrix effects observed in mass spectrometry.

Potential CauseRecommended Solution
Co-elution of interfering compounds Optimize the chromatographic separation to resolve NAT from matrix components. Employing a more efficient column or adjusting the gradient profile can be beneficial.
Insufficient sample cleanup Incorporate a solid-phase extraction (SPE) step after initial liquid-liquid extraction to remove phospholipids (B1166683) and other interfering substances.[6]
High lipid content in the sample Use a lipid removal strategy, such as a dedicated lipid removal plate or a more rigorous extraction protocol, to reduce the amount of co-extracted lipids that can cause ion suppression.[7]
Liquid Chromatography

Problem: Poor peak shape (fronting, tailing, or splitting).

Potential CauseRecommended Solution
Inappropriate sample solvent The sample solvent should be weaker than the initial mobile phase to ensure proper peak focusing on the column. If a strong solvent is used for extraction, evaporate it to dryness and reconstitute the sample in the initial mobile phase or a weaker solvent.[8][9]
Column degradation Use a guard column to protect the analytical column from contaminants. If peak shape deteriorates over time, try flushing the column or replacing it.
Secondary interactions with the stationary phase Acidic silanols on the column can interact with the taurine moiety. Using a column with a bonded phase that is stable at a wider pH range or adding a small amount of a competing base to the mobile phase can help mitigate these interactions.[10]

Problem: Unstable retention times.

Potential CauseRecommended Solution
Inadequate column equilibration Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A stable baseline is a good indicator of equilibration.[9]
Fluctuations in mobile phase composition Ensure the mobile phase is well-mixed and degassed. Use high-purity solvents and additives.
Column temperature variations Use a column oven to maintain a constant and consistent column temperature.
Mass Spectrometry

Problem: Low signal intensity or poor sensitivity.

Potential CauseRecommended Solution
Suboptimal ionization parameters Optimize the electrospray ionization (ESI) source parameters, including spray voltage, capillary temperature, and gas flows, to maximize the signal for NAT. This is typically done by infusing a standard solution of the analyte.[11]
Incorrect MRM transitions Verify the precursor and product ions for NAT. For N-acyl taurines, product ions at m/z 80 and m/z 107 are often diagnostic.[12]
Ion suppression As mentioned in the sample preparation section, improve sample cleanup to remove interfering matrix components. Also, ensure the chromatographic method separates NAT from regions of high ion suppression.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of N-Acyl Taurines, including NAT, using LC-MS/MS.

Table 1: Linearity and Detection Limits for N-Acyl Taurines

AnalyteLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Reference
This compound (C20:4 NAT)1 - 3000.3 - 0.41[12]
N-Palmitoyl Taurine (C16:0 NAT)1 - 3000.3 - 0.41[12]
N-Oleoyl Taurine (C18:1 NAT)1 - 3000.3 - 0.41[12]
N-Docosanoyl Taurine (C22:0 NAT)1 - 3000.3 - 0.41[12]
N-Nervonoyl Taurine (C24:1 NAT)1 - 3000.3 - 0.41[12]

Table 2: Example LC-MS/MS Parameters for N-Arachidonoyl Amino Acids

CompoundPrecursor Ion (m/z)Product Ion (m/z)
N-Arachidonoyl Alanine (NAAla)376.3287.2
N-Arachidonoyl Serine (NASer)392.3287.2
N-Arachidonoyl GABA (NAGABA)390.3287.2
N-Arachidonoyl Glycine (NAGly)362.3287.2

Note: The specific precursor and product ions for this compound should be determined empirically. The precursor ion will be [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of NAT from Brain Tissue

This protocol is adapted from methods for endocannabinoid extraction.

  • Homogenization: Homogenize frozen brain tissue in an appropriate buffer (e.g., Tris-HCl) on ice.

  • Internal Standard Spiking: Add a known amount of NAT-d4 to the homogenate.

  • Extraction: Add a 2:1:1 mixture of chloroform:methanol:water to the homogenate. Vortex vigorously.

  • Phase Separation: Centrifuge the mixture to separate the aqueous and organic layers.

  • Collection: Carefully collect the lower organic layer containing the lipids.

  • Drying and Reconstitution: Evaporate the organic solvent under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase).

Protocol 2: UPLC-MS/MS Analysis of N-Acyl Taurines

This protocol is based on a validated method for N-Acyl Taurine analysis.[12]

  • Chromatographic Column: Use a reverse-phase column suitable for lipid analysis, such as a BEH C18 column.

  • Mobile Phase:

    • Mobile Phase A: Water with a suitable modifier (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) acetate).

    • Mobile Phase B: Acetonitrile/Methanol mixture with the same modifier.

  • Gradient Elution: Start with a lower percentage of Mobile Phase B and gradually increase it to elute the analytes.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI), typically in negative ion mode for N-acyl taurines.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for selective and sensitive quantification.

    • MRM Transitions: Determine the optimal precursor-to-product ion transitions for NAT and NAT-d4 by infusing standard solutions. Diagnostic product ions for N-acyl taurines are often found at m/z 80 and 107.[12]

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis Tissue Brain Tissue Sample Homogenization Homogenization (on ice) Tissue->Homogenization Spiking Spike with NAT-d4 (Internal Standard) Homogenization->Spiking Extraction Liquid-Liquid Extraction (Chloroform/Methanol/Water) Spiking->Extraction Centrifugation Phase Separation (Centrifugation) Extraction->Centrifugation Collection Collect Organic Layer Centrifugation->Collection Drying Evaporation (under Nitrogen) Collection->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution Injection Inject Sample Reconstitution->Injection Separation Chromatographic Separation (Reverse-Phase Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MRM Detection Ionization->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: Experimental workflow for NAT quantification.

Troubleshooting_Low_Recovery Problem Low NAT Recovery Cause1 Incomplete Homogenization? Problem->Cause1 Cause2 Suboptimal Extraction? Problem->Cause2 Cause3 Analyte Degradation? Problem->Cause3 Solution1 Improve homogenization technique (e.g., cryo-homogenization) Cause1->Solution1 Yes Solution2 Optimize extraction solvent/method (e.g., modify LLE ratio, try SPE) Cause2->Solution2 Yes Solution3 Work on ice, minimize time, add antioxidants Cause3->Solution3 Yes

Caption: Troubleshooting low NAT recovery.

References

Improving the stability of N-Arachidonoyl Taurine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of N-Arachidonoyl Taurine (B1682933) (NAT) in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of N-Arachidonoyl Taurine (NAT) in solution?

A1: The stability of NAT in solution is primarily influenced by several factors:

  • pH: NAT is susceptible to hydrolysis of its amide bond, a process that can be accelerated at non-neutral pH.

  • Temperature: Higher temperatures can increase the rate of both hydrolytic and oxidative degradation.

  • Light: The polyunsaturated arachidonoyl moiety of NAT is prone to photo-oxidation.

  • Oxygen: The presence of oxygen can lead to the oxidation of the double bonds in the arachidonic acid backbone.

  • Solvent: The choice of solvent significantly impacts NAT's stability. While it is stable for extended periods in organic solvents like ethanol (B145695) and DMSO when stored correctly, its stability in aqueous solutions is very limited.[1]

  • Enzymatic Activity: In biological systems or cell cultures, NAT can be metabolized by enzymes such as lipoxygenases.[2][3]

Q2: What are the recommended storage conditions for this compound (NAT) solutions?

A2: For optimal stability, NAT should be handled and stored according to the following guidelines:

  • Solid Form: Store at -20°C or -80°C, protected from light. It is stable for at least two to three years under these conditions.[2][3]

  • Organic Stock Solutions (e.g., in ethanol, DMSO, DMF): Prepare concentrated stock solutions and store them in small, single-use aliquots at -80°C.[1][3] This minimizes freeze-thaw cycles and exposure to air and moisture. When stored properly, it can be stable for at least a year in DMSO or for up to two years in ethanol.

  • Aqueous Solutions: It is strongly recommended to prepare aqueous solutions fresh for each experiment. Due to poor stability, aqueous solutions of NAT should not be stored for more than one day.[1]

Q3: What are the main degradation products of this compound (NAT)?

A3: NAT can degrade through two primary pathways:

  • Hydrolysis: The amide bond can be cleaved, yielding arachidonic acid and taurine.

  • Oxidation: The polyunsaturated arachidonoyl chain is susceptible to oxidation, leading to the formation of various oxygenated metabolites. A common oxidative metabolite is 12-HETE-taurine (12-hydroxyeicosatetraenoyl-taurine).

Q4: How can I prepare a stable aqueous solution of this compound (NAT) for my experiments?

A4: Due to its limited stability in aqueous buffers, it is crucial to prepare these solutions immediately before use. Here is a recommended protocol:

  • Start with a high-concentration stock solution of NAT in an appropriate organic solvent like ethanol or DMSO.

  • To prepare your working aqueous solution, dilute the organic stock solution with the aqueous buffer of your choice (e.g., PBS, cell culture media).

  • The final concentration of the organic solvent in your aqueous solution should be kept to a minimum to avoid solvent effects in your experiment.

  • Ensure thorough mixing. Sonication may be recommended to aid dissolution.[3]

  • Use the freshly prepared aqueous solution immediately and do not store it for later use.

Troubleshooting Guides

Issue 1: Precipitation or cloudiness observed when preparing aqueous solutions of NAT.
Possible Cause Troubleshooting Step
Low Solubility NAT has low solubility in aqueous buffers (approximately 1.5 mg/mL in PBS, pH 7.2).[1][2] Your target concentration may be too high.
Solution: Prepare a more dilute aqueous solution. If a higher concentration is necessary, consider if a small percentage of a co-solvent (like ethanol or DMSO) is permissible in your experimental setup.
Improper Dissolution Technique The compound may not have been fully dissolved in the organic solvent before dilution in the aqueous buffer.
Solution: Ensure the NAT is completely dissolved in the organic stock solution. Briefly vortex or sonicate the stock solution before diluting it into the aqueous buffer. When diluting, add the stock solution to the buffer while vortexing to promote rapid and even dispersion.
Temperature Effects Diluting a cold stock solution into a room temperature buffer can sometimes cause precipitation.
Solution: Allow the organic stock solution to equilibrate to room temperature before diluting it into the aqueous buffer.
Issue 2: Inconsistent or unexpected experimental results.
Possible Cause Troubleshooting Step
Degradation of NAT in Aqueous Solution NAT is unstable in aqueous solutions and can degrade over the course of an experiment, leading to a decrease in the effective concentration.
Solution: Prepare fresh aqueous solutions of NAT for each experiment and use them immediately. For longer experiments, consider replenishing the NAT-containing medium at appropriate intervals.
Oxidation of NAT Exposure to air can cause oxidative degradation of NAT, especially in aqueous solutions.
Solution: Use deoxygenated buffers for preparing your aqueous solutions. If possible, conduct experiments under an inert atmosphere (e.g., nitrogen or argon).
Freeze-Thaw Cycles Repeatedly freezing and thawing the organic stock solution can lead to degradation.
Solution: Aliquot your organic stock solution into single-use vials to avoid multiple freeze-thaw cycles.
Light Exposure Exposure to light can cause photo-oxidation of the arachidonoyl chain.
Solution: Protect all solutions containing NAT from light by using amber vials or by wrapping containers in aluminum foil.

Data Presentation

Table 1: Solubility and Recommended Storage of this compound (NAT)

Solvent Approximate Solubility Recommended Storage of Stock Solution Stability of Stock Solution
Ethanol5 mg/mL[1]-80°C, in aliquots, protected from light≥ 2 years[1]
DMSO20 mg/mL[1][2]-80°C, in aliquots, protected from light≥ 1 year[3]
Dimethylformamide (DMF)10 mg/mL[1][2]-80°C, in aliquots, protected from lightData not readily available
PBS (pH 7.2)1.5 mg/mL[1][2]Not recommended for storage< 1 day[1]

Experimental Protocols

Protocol for Preparation of NAT Stock Solution
  • Materials: this compound (solid), anhydrous ethanol or DMSO, amber glass vials, precision balance.

  • Procedure: a. Under a gentle stream of nitrogen, if possible, weigh the desired amount of solid NAT. b. Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 5 mg/mL in ethanol or 20 mg/mL in DMSO). c. Cap the vial tightly and vortex or sonicate until the NAT is completely dissolved. d. Aliquot the stock solution into single-use amber vials. e. Store the aliquots at -80°C.

Protocol for a Forced Degradation Study of NAT

This protocol provides a general framework for assessing the stability of NAT under various stress conditions.

  • Preparation of NAT Solution: Prepare a stock solution of NAT in a suitable organic solvent (e.g., ethanol).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the NAT stock solution in 0.1 M HCl. Incubate at 60°C for various time points (e.g., 1, 2, 4, 8 hours).

    • Base Hydrolysis: Dilute the NAT stock solution in 0.1 M NaOH. Incubate at 60°C for various time points.

    • Oxidation: Dilute the NAT stock solution in a solution of 3% hydrogen peroxide. Incubate at room temperature for various time points, protected from light.

    • Thermal Degradation: Keep an aliquot of the NAT stock solution at 60°C for various time points.

    • Photodegradation: Expose an aliquot of the NAT stock solution to a light source (e.g., UV lamp) for various time points.

  • Sample Analysis: At each time point, take a sample from each stress condition. Neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, by a stability-indicating analytical method, such as UPLC-MS/MS, to quantify the remaining NAT and identify degradation products.[4]

  • Data Analysis: Plot the concentration of NAT versus time for each condition to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use start Start with solid NAT stock Prepare concentrated stock solution (e.g., in Ethanol or DMSO) start->stock aliquot Aliquot into single-use vials stock->aliquot store Store at -80°C, protected from light aliquot->store thaw Thaw a single aliquot store->thaw dilute Prepare fresh working dilution in aqueous buffer thaw->dilute use Use immediately in experiment dilute->use

Caption: Recommended workflow for preparing and using this compound solutions.

signaling_pathway cluster_degradation Degradation Pathways cluster_products Degradation Products NAT This compound (NAT) hydrolysis Hydrolysis (pH, Temperature) NAT->hydrolysis oxidation Oxidation (Oxygen, Light, Enzymes) NAT->oxidation AA_Taurine Arachidonic Acid + Taurine hydrolysis->AA_Taurine yields Oxidized_NAT Oxidized NAT (e.g., 12-HETE-Taurine) oxidation->Oxidized_NAT yields

Caption: Primary degradation pathways of this compound.

References

Technical Support Center: Optimizing Liquid Chromatography for N-Acyl Taurine Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the liquid chromatography-mass spectrometry (LC-MS) analysis of N-acyl taurine (B1682933) (NAT) isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating N-acyl taurine isomers?

A1: The primary challenges in separating N-acyl taurine isomers stem from their structural similarities. Isomers, such as those with double bonds at different positions (positional isomers) or with different spatial arrangements (cis/trans isomers), have very similar physicochemical properties. This results in close elution times and potential co-elution in reversed-phase liquid chromatography, making baseline separation difficult to achieve.

Q2: Which chromatographic mode is best for N-acyl taurine isomer separation: Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC)?

A2: Reversed-phase liquid chromatography is the most common and effective method for separating N-acyl taurine isomers. Separation in RP-LC is based on the hydrophobicity of the acyl chain. Differences in chain length, and the number and position of double bonds, influence the interaction with the stationary phase, allowing for separation.[1] While HILIC is suitable for separating highly polar compounds, it is less effective for resolving isomers that differ only in the structure of their long, hydrophobic acyl chains.

Q3: What type of LC column is recommended for separating N-acyl taurine isomers?

A3: A C18 reversed-phase column is the most widely used and recommended stationary phase for the separation of N-acyl taurines and other lipid isomers. Columns with smaller particle sizes (e.g., sub-2 µm) used in Ultra-High-Performance Liquid Chromatography (UPLC) systems can provide higher resolution and better separation of closely eluting isomers.

Q4: How do N-acyl taurines activate signaling pathways?

A4: N-acyl taurines can act as endogenous signaling lipids. For example, N-oleoyl taurine is an agonist for the G-protein coupled receptor 119 (GPR119). Activation of GPR119 in enteroendocrine cells leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates the secretion of glucagon-like peptide-1 (GLP-1). GLP-1 is an important hormone in glucose homeostasis.

Troubleshooting Guide

This guide addresses common issues encountered during the liquid chromatography separation of N-acyl taurine isomers.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

CauseSolution
Column Overload Reduce the sample concentration or injection volume.
Secondary Interactions Acidify the mobile phase with a small amount of formic acid (e.g., 0.1%) to suppress the ionization of the taurine headgroup and minimize interactions with residual silanols on the stationary phase.
Mismatched Injection Solvent Dissolve the sample in a solvent that is weaker than or equal in elution strength to the initial mobile phase.
Column Contamination Flush the column with a strong solvent (e.g., isopropanol) or, if necessary, replace the column.
Issue 2: Poor Resolution / Co-elution of Isomers

Possible Causes & Solutions

CauseSolution
Inadequate Chromatographic Conditions Optimize the Gradient: Decrease the gradient slope (i.e., make it shallower) to increase the separation time between closely eluting isomers. Lower the Temperature: Reducing the column temperature can enhance the shape selectivity of C18 phases, often improving isomer resolution.
Insufficient Column Efficiency Use a Longer Column or Columns in Series: This increases the number of theoretical plates and can improve resolution. Switch to a UPLC System: UPLC columns with smaller particles provide higher efficiency and better resolving power.
Mobile Phase Composition Modify the Organic Solvent: Changing the organic solvent (e.g., from acetonitrile (B52724) to methanol) can alter selectivity and may improve isomer separation.

Quantitative Data Presentation

Achieving baseline separation of N-acyl taurine isomers is critical for accurate quantification. The following table provides an illustrative example of the retention time differences that can be achieved for cis/trans isomers of a phosphatidylcholine, which are analogous to what could be expected for N-acyl taurine isomers under optimized conditions.[2]

CompoundIsomerRetention Time (min)[2]
PC (18:1/18:1)cis14.32
PC (18:1/18:1)trans15.06

This data is illustrative and based on the separation of phosphatidylcholine isomers. Actual retention times for N-acyl taurine isomers will vary depending on the specific isomers and chromatographic conditions.

The following table presents typical validation data for a UPLC-MS/MS method for the quantification of various N-acyl taurines.[1]

AnalyteLinearity Range (ng/mL)[1]R²[1]LOD (ng/mL)[1]LOQ (ng/mL)[1]
N-palmitoyl taurine (C16:0)1-300≥ 0.99960.3-0.41
N-oleoyl taurine (C18:1)1-300≥ 0.99960.3-0.41
N-arachidonoyl taurine (C20:4)1-300≥ 0.99960.3-0.41
N-docosanoyl taurine (C22:0)1-300≥ 0.99960.3-0.41
N-nervonoyl taurine (C24:1)1-300≥ 0.99960.3-0.41

Experimental Protocols

Protocol 1: Sample Preparation for N-Acyl Taurine Analysis from Biological Tissues
  • Homogenization: Homogenize approximately 20 mg of tissue in an appropriate volume of ice-cold buffer (e.g., 50 mM Tris-HCl with protease inhibitors).

  • Lipid Extraction: Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenate. Vortex thoroughly.

  • Phase Separation: Add water to induce phase separation. Centrifuge to separate the aqueous and organic layers.

  • Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the lipid extract in a solvent compatible with your LC mobile phase (e.g., 90:10 acetonitrile:water).

Protocol 2: Optimized UPLC-MS/MS Method for N-Acyl Taurine Separation

This protocol is based on a validated method for the analysis of N-acyl taurines and can be adapted to optimize for specific isomer separations.[1]

  • LC System: UPLC system

  • Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid

  • Gradient:

    • 0-1 min: 30% B

    • 1-15 min: 30-100% B (linear gradient)

    • 15-20 min: 100% B (hold)

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C (can be lowered to improve isomer resolution)

  • Injection Volume: 5 µL

  • MS Detector: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for each N-acyl taurine of interest. Common product ions for N-acyl taurines are m/z 80 and m/z 107.[1]

Visualizations

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NAT N-Acyl Taurine (e.g., N-Oleoyl Taurine) GPR119 GPR119 NAT->GPR119 Binds to G_alpha_s Gαs GPR119->G_alpha_s Activates AC Adenylate Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC GLP1_vesicle GLP-1 Vesicle cAMP->GLP1_vesicle Stimulates GLP1_secreted Secreted GLP-1 GLP1_vesicle->GLP1_secreted Exocytosis

Caption: N-Acyl Taurine activation of the GPR119 signaling pathway.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing Tissue Biological Tissue Homogenize Homogenization Tissue->Homogenize Extract Lipid Extraction (e.g., Chloroform/Methanol) Homogenize->Extract Dry_Reconstitute Dry & Reconstitute Extract->Dry_Reconstitute UPLC UPLC Separation (C18 Column) Dry_Reconstitute->UPLC MS MS/MS Detection (ESI-, MRM) UPLC->MS Integrate Peak Integration MS->Integrate Quantify Quantification Integrate->Quantify

Caption: Experimental workflow for N-acyl taurine analysis.

Troubleshooting_Resolution cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Resolution of N-Acyl Taurine Isomers Cause1 Inadequate Chromatographic Conditions Problem->Cause1 Cause2 Insufficient Column Efficiency Problem->Cause2 Cause3 Suboptimal Mobile Phase Problem->Cause3 Sol1a Decrease Gradient Slope Cause1->Sol1a Sol1b Lower Column Temperature Cause1->Sol1b Sol2a Use Longer Column Cause2->Sol2a Sol2b Switch to UPLC System Cause2->Sol2b Sol3a Change Organic Solvent Cause3->Sol3a

Caption: Troubleshooting logic for poor isomer resolution.

References

Troubleshooting low signal intensity of N-Arachidonoyl Taurine in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of N-Arachidonoyl Taurine (B1682933) (NAT). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to overcome common challenges and achieve high-quality data.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low signal intensity of N-Arachidonoyl Taurine in LC-MS analysis?

Low signal intensity for this compound can arise from several factors throughout the analytical workflow. The most common causes include:

  • Suboptimal Sample Preparation: Inefficient extraction from the biological matrix, sample degradation, or the presence of contaminants can significantly reduce signal intensity.[1] this compound is susceptible to degradation, and it is recommended to store aqueous solutions for no more than one day.[2]

  • Inefficient Electrospray Ionization (ESI): As a neutral molecule, NAT requires the formation of adducts for efficient ionization.[3] The choice of mobile phase additives and ion source parameters are critical for maximizing ionization efficiency.

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress the ionization of NAT, leading to a decreased signal.[1][4][5] This is a common issue in complex biological samples like plasma, brain, or liver homogenates.[6][7][8]

  • In-source Fragmentation: High energy in the ion source can cause the NAT molecule to fragment before it is detected, resulting in a lower abundance of the precursor ion.[3]

  • Poor Chromatographic Peak Shape: Broad or tailing peaks lead to a lower signal-to-noise ratio.[1][4] This can be caused by an inappropriate column, mobile phase, or gradient.

  • Instrumental Issues: A contaminated ion source, incorrect mass spectrometer settings, or leaks in the LC system can all contribute to low signal intensity.[1][9]

Q2: Which ionization mode is best for this compound analysis?

Electrospray ionization (ESI) is the most common and effective ionization technique for this compound.[6][10] Both positive and negative ion modes can be used, and the choice may depend on the specific instrument and matrix.

  • Positive Ion Mode: In positive ESI, NAT is typically detected as adducts, such as [M+H]+, [M+NH4]+, or [M+Na]+.[3][11] The addition of ammonium (B1175870) formate (B1220265) to the mobile phase can promote the formation of the [M+NH4]+ adduct, which often provides good sensitivity.[3]

  • Negative Ion Mode: In negative ESI, NAT is detected as the deprotonated molecule [M-H]-. Some studies have shown good sensitivity for N-acyl taurines in negative ion mode, with characteristic fragment ions.[12][13]

Optimization of ion source parameters, such as capillary voltage, gas flows, and temperatures, is crucial for achieving the best signal intensity in either mode.[3][9]

Q3: What are the characteristic fragment ions of this compound in MS/MS?

While the search results do not provide a specific fragmentation spectrum for this compound, based on the structure and fragmentation of similar N-acyl taurines and taurine itself, the following characteristic fragments can be expected in MS/MS analysis:

  • A prominent fragment at m/z 80, corresponding to the [SO3]- ion, is a characteristic fragment for taurine-containing compounds in negative ion mode. [12]

  • A fragment at m/z 107 in positive ion mode has also been reported as a diagnostic ion for N-acyl taurines.[10]

  • Loss of the taurine moiety.

  • Fragmentation of the arachidonoyl chain.

When developing a new method, it is recommended to perform product ion scans on a pure standard of this compound to determine the optimal precursor and product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiments.[14]

Troubleshooting Guides

Guide 1: Low or No Signal for this compound Standard

This guide provides a step-by-step approach to troubleshoot low or no signal when injecting a pure standard of this compound.

A Start: Low/No Signal for NAT Standard B Check Instrument System Suitability Inject a known, reliable standard. A->B C Signal OK? B->C D Issue is likely with NAT standard or its preparation. C->D No E Check for Leaks in LC System Inspect fittings and connections. C->E Yes L Check Standard Preparation Freshly prepare, check solvent, concentration. D->L M Consider Adduct Formation Is mobile phase appropriate for desired adduct? D->M F Leaks Found? E->F G Fix leaks and re-test. F->G Yes H Inspect Ion Source Spray Is the spray stable and consistent? F->H No I Spray Unstable? H->I J Clean and adjust ion source needle/capillary. I->J Yes K Review and Optimize MS Parameters Ionization voltage, gas flows, temperatures. I->K No

Caption: Troubleshooting workflow for low signal of a pure standard.

Guide 2: Low Signal for this compound in Biological Samples

This guide addresses issues related to low signal intensity when analyzing NAT in complex biological matrices.

A Start: Low Signal for NAT in Sample B Inject a known NAT standard. Is the signal strong? A->B C Signal Strong? B->C D Instrument is likely OK. Focus on sample-related issues. C->D Yes E Instrument issue. Refer to Guide 1. C->E No F Evaluate for Matrix Effects (Ion Suppression) Post-column infusion or matrix-matched calibrants. D->F G Significant Suppression? F->G H Improve Chromatographic Separation Optimize gradient, change column. G->H Yes K Review Sample Preparation Protocol Check extraction efficiency and analyte stability. G->K No I Enhance Sample Cleanup Use Solid Phase Extraction (SPE). H->I J Use a Stable Isotope-Labeled Internal Standard (SIL-IS). I->J L Degradation Suspected? K->L M Keep samples cold, minimize processing time, and use fresh solutions. L->M Yes

Caption: Troubleshooting workflow for low signal in biological samples.

Experimental Protocols

Protocol 1: Sample Preparation for this compound from Brain Tissue

This protocol is adapted from a method for the analysis of arachidonoyl amino acids in mouse brain.[6]

  • Homogenization: Homogenize brain tissue in an appropriate extraction solvent.

  • Internal Standard Spiking: Spike the homogenate with a suitable internal standard (e.g., a deuterated analog of NAT if available).[6]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol, followed by equilibration with water.[6]

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with water to remove salts and polar interferences.[6]

    • Elute this compound with methanol.[6]

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[2][6]

    • Reconstitute the dried extract in the initial mobile phase composition (e.g., 70:30 methanol:water) immediately before LC-MS/MS analysis.[2][6]

Protocol 2: General LC-MS/MS Parameters

These are general starting parameters that should be optimized for your specific instrument and application.

ParameterRecommended SettingRationale
Liquid Chromatography
ColumnC18 or similar reversed-phase column (e.g., Zorbax SB-CN, UPLC HSS T3).[6][14]Provides good retention and separation for lipids.
Mobile Phase AWater with an additive (e.g., 10 mM ammonium acetate (B1210297) or 0.1% formic acid).[6][14]Additives promote ionization and improve peak shape.
Mobile Phase BMethanol or Acetonitrile with the same additive.[6][14]Common organic solvents for reversed-phase chromatography.
GradientA linear gradient starting with a higher percentage of mobile phase A and increasing the percentage of mobile phase B.[6][14]To effectively separate NAT from other matrix components.
Flow Rate200-400 µL/min.[6]Typical flow rate for analytical LC-MS.
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive or Negative.[3][10]ESI is a soft ionization technique suitable for lipids.
Capillary/Spray Voltage3.0 - 4.5 kV.[3]Optimize for stable spray and maximum signal.
Nebulizing Gas Flow1.5 - 3.0 L/min.[3]Assists in desolvation.
Drying Gas Flow10 - 15 L/min.[3]Crucial for desolvation of the mobile phase.
Detection ModeMultiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).[12][14]Provides high selectivity and sensitivity for quantification.

Quantitative Data Summary

The following table summarizes typical validation parameters for the analysis of N-acyl taurines, including this compound.

ParameterTypical ValueReference
Linearity Range1 - 300 ng/mL[10]
≥ 0.99[6][10]
Limit of Detection (LOD)0.3 - 0.4 ng/mL[10]
Lower Limit of Quantitation (LLOQ)1 ng/mL[10]
Intraday Precision (RSD%)< 20%[6]
Interday Precision (RSD%)< 20%[6]
Accuracy (at LLOQ)Within 20% of nominal value[6]

Signaling Pathway

This compound is an endogenous lipid mediator that can activate Transient Receptor Potential (TRP) ion channels, specifically TRPV1 and TRPV4.[15][16]

NAT This compound (NAT) TRPV1 TRPV1 Channel NAT->TRPV1 activates TRPV4 TRPV4 Channel NAT->TRPV4 activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx TRPV4->Ca_Influx Cellular_Response Cellular Response (e.g., Insulin Secretion, Synaptic Transmission) Ca_Influx->Cellular_Response

Caption: Simplified signaling pathway of this compound.

References

Best practices for storing N-Arachidonoyl Taurine to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing N-Arachidonoyl Taurine (NAT) to prevent degradation. It includes troubleshooting guides and frequently asked questions in a user-friendly format to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the stability and integrity of this compound. The recommended conditions vary depending on whether the compound is in solid form or dissolved in a solvent.

Q2: How should I store this compound powder?

A2: this compound in its powdered form should be stored at -20°C.[1] When stored correctly in a tightly sealed container, it can be stable for up to three years.[1]

Q3: What is the best way to store this compound in a solvent?

A3: Once dissolved in a solvent, this compound should be stored at -80°C.[1][2] Under these conditions, solutions can remain stable for at least one to two years.[1][2][3] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q4: Which solvents are recommended for dissolving this compound?

A4: this compound can be dissolved in organic solvents such as ethanol, DMSO (dimethyl sulfoxide), and DMF (dimethylformamide).[2] For aqueous buffers like PBS (pH 7.2), the solubility is limited, and it is not recommended to store aqueous solutions for more than one day.[2]

Q5: What are the primary degradation pathways for this compound?

A5: The two main chemical structures susceptible to degradation in this compound are the amide bond and the polyunsaturated arachidonoyl chain. Therefore, the primary degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: The amide bond can be hydrolyzed, breaking down this compound into arachidonic acid and taurine. This process can be catalyzed by acids or bases.[4][5]

  • Oxidation: The four double bonds in the arachidonoyl tail are susceptible to oxidation, especially when exposed to air and light.[6][7]

Q6: Are there any biological degradation pathways I should be aware of?

A6: Yes, in biological systems, this compound is primarily degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH).[8] This enzyme catalyzes the hydrolysis of the amide bond to release arachidonic acid and taurine.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in my experiment. Degradation of this compound due to improper storage or handling.1. Verify Storage Conditions: Ensure that the compound has been stored at the correct temperature (-20°C for powder, -80°C for solutions). 2. Avoid Freeze-Thaw Cycles: Use aliquots of your stock solution to minimize temperature fluctuations. 3. Use Freshly Prepared Solutions: For aqueous solutions, prepare them fresh on the day of the experiment. Do not store aqueous solutions for more than a day.[2] 4. Check Solvent Quality: Use high-purity, anhydrous solvents when preparing stock solutions.
Unexpected peaks in my analytical chromatogram (e.g., HPLC). Presence of degradation products such as arachidonic acid or taurine, or oxidized byproducts.1. Confirm Peak Identity: If using mass spectrometry, check for the mass-to-charge ratios of potential degradation products. 2. Perform Forced Degradation Study: To confirm the identity of degradation peaks, intentionally degrade a small sample of this compound (e.g., by treating with mild acid/base or an oxidizing agent) and compare the resulting chromatogram with your experimental sample. 3. Optimize Storage and Handling: Follow the recommended storage and handling procedures to minimize future degradation.
Difficulty dissolving this compound powder. The compound may have absorbed moisture, or the incorrect solvent is being used.1. Ensure Dry Conditions: Handle the powder in a dry environment. Allow the vial to warm to room temperature before opening to prevent condensation. 2. Select Appropriate Solvent: Use recommended organic solvents like ethanol, DMSO, or DMF.[2] Sonication may be required to aid dissolution.[1] 3. Check Solubility Limits: Be aware of the solubility limits in different solvents.

Quantitative Data Summary

The following table summarizes the recommended storage conditions and stability data for this compound.

Form Solvent Storage Temperature Reported Stability Reference
PowderN/A-20°CUp to 3 years[1]
SolutionEthanol-80°C≥ 2 years[2][3]
SolutionDMSO-80°C≥ 1 year[1]
SolutionDMF-80°C≥ 1 year[1]
SolutionAqueous Buffer (PBS, pH 7.2)N/A (Prepare Fresh)Not recommended for storage > 1 day[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of this compound powder to equilibrate to room temperature before opening.

  • Weigh the desired amount of powder in a sterile, dry environment.

  • Add the appropriate volume of a high-purity, anhydrous organic solvent (e.g., ethanol, DMSO, or DMF) to achieve the desired concentration.

  • Vortex or sonicate the solution until the powder is completely dissolved.

  • Dispense the stock solution into smaller aliquots in tightly sealed vials.

  • Store the aliquots at -80°C.

Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general approach for assessing the stability of this compound. Method optimization may be required.

  • Sample Preparation:

    • Prepare a standard solution of this compound of known concentration in the mobile phase.

    • Prepare solutions of potential degradation products (arachidonic acid and taurine) for peak identification.

    • Dilute the this compound sample to be tested to a suitable concentration with the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a suitable ratio of A:B (e.g., 60:40), and gradually increase the percentage of B over 15-20 minutes to elute the non-polar compounds.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV detector at 205 nm (for the amide bond) or a mass spectrometer for more specific detection and identification of degradation products.

  • Analysis:

    • Inject the standard solutions to determine the retention times of this compound, arachidonic acid, and taurine.

    • Inject the test sample.

    • Compare the chromatogram of the test sample to the standards. The appearance of new peaks or a decrease in the area of the this compound peak indicates degradation.

    • Quantify the amount of degradation by comparing the peak area of this compound in the test sample to that of a freshly prepared standard.

Visualizations

NAT This compound Hydrolysis Hydrolysis (Acid/Base, FAAH) NAT->Hydrolysis Oxidation Oxidation (Air, Light) NAT->Oxidation Arachidonic_Acid Arachidonic Acid Hydrolysis->Arachidonic_Acid Taurine Taurine Hydrolysis->Taurine Oxidized_Products Oxidized Products Oxidation->Oxidized_Products cluster_storage Storage cluster_handling Handling cluster_result Outcome Powder Powder (-20°C) Warm Warm to Room Temp Before Opening Powder->Warm Solution Solution in Organic Solvent (-80°C) Aliquot Aliquot Stock Solutions Solution->Aliquot Fresh_Aqueous Prepare Aqueous Solutions Fresh Aliquot->Fresh_Aqueous Stable_NAT Stable this compound Fresh_Aqueous->Stable_NAT

References

How to minimize matrix effects in N-Arachidonoyl Taurine LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the LC-MS/MS analysis of N-Arachidonoyl Taurine (B1682933) (NAT).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact N-Arachidonoyl Taurine analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting compounds from the sample matrix. In the analysis of this compound, components of biological matrices like plasma or tissue homogenates, particularly phospholipids, can suppress or enhance the ionization of NAT and its internal standard. This interference can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity.[1][2]

Q2: What is the most effective general strategy to minimize matrix effects for this compound?

A2: A combination of diligent sample preparation and the use of a stable isotope-labeled internal standard (SIL-IS) is the most robust strategy. For sample preparation, techniques that effectively remove phospholipids, such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), are crucial.[3][4] The use of a deuterated internal standard for this compound (this compound-d4) is highly recommended to compensate for any remaining matrix effects and variability in sample processing.[5][6]

Q3: Should I use Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for my samples?

A3: Both SPE and LLE can be effective, and the choice often depends on the specific matrix, available resources, and desired throughput.

  • SPE: Generally offers cleaner extracts and can be more easily automated. Mixed-mode or reverse-phase SPE cartridges are effective at removing phospholipids.[1][3]

  • LLE: Can be a simpler and more cost-effective option. Solvents like methyl tert-butyl ether (MTBE) or toluene (B28343) have been shown to be effective for extracting similar lipid molecules with good recovery and reduced matrix effects.

Refer to the comparative data in the tables below and the detailed protocols to select the best method for your application.

Q4: Where can I obtain a stable isotope-labeled internal standard for this compound?

A4: this compound-d4 is commercially available from suppliers of analytical standards, such as Cayman Chemical.[5] It is intended for use as an internal standard for the quantification of this compound by GC- or LC-MS.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.

Issue Potential Cause(s) Recommended Action(s)
Low Signal Intensity / Poor Sensitivity Inadequate Sample Cleanup: High levels of matrix components, especially phospholipids, are suppressing the ionization of this compound.- Implement or optimize a Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol to improve the removal of interfering substances.[1] - Consider using a phospholipid removal plate or cartridge.
Suboptimal MS Parameters: Cone voltage and collision energy are not optimized for this compound.- Perform a compound optimization by infusing a standard solution of this compound to determine the optimal cone voltage and collision energy for the precursor and product ions.[7][8]
Inefficient Ionization: Mobile phase composition may not be ideal for the ionization of this compound.- Ensure the mobile phase contains an appropriate modifier to promote ionization (e.g., formic acid or ammonium (B1175870) formate (B1220265) for positive or negative mode, respectively).
High Variability in Results (Poor Precision) Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between samples.- Crucially, use a stable isotope-labeled internal standard (this compound-d4). This is the most effective way to compensate for variable matrix effects.[5][6][9] - Ensure your sample preparation method is consistent and reproducible. Automation can help minimize variability.
Analyte Degradation: this compound may be degrading during sample collection, storage, or processing.- Keep samples on ice or at 4°C during processing. - Minimize freeze-thaw cycles. - Store samples at -80°C for long-term stability.
Peak Tailing or Splitting Chromatographic Issues: The analytical column may be contaminated or degraded. The mobile phase may be inappropriate.- Use a guard column to protect the analytical column. - Flush the column with a strong solvent. If the problem persists, replace the column. - Ensure the mobile phase is properly prepared and filtered.
Sample Solvent Mismatch: The solvent used to reconstitute the final extract is too different from the initial mobile phase conditions.- Reconstitute the dried extract in a solvent that is as close as possible in composition to the initial mobile phase.
No Peak Detected Incorrect MRM Transitions: The mass spectrometer is not monitoring for the correct precursor and product ions.- Verify the MRM transitions for this compound and its internal standard. Common transitions for N-acyl taurines include product ions at m/z 80 and m/z 107.[6]
Instrumental Issues: There may be a problem with the LC or MS system.- Check for leaks in the LC system. - Ensure the MS is properly tuned and calibrated. - Inject a known standard to confirm instrument performance.

Data Presentation: Comparison of Sample Preparation Techniques

The following tables summarize expected performance data for different sample preparation techniques based on studies of this compound and similar lipid analytes.

Table 1: Comparison of Recovery for Different Extraction Methods

Extraction Method Analyte Class Matrix Average Recovery (%) Reference
Solid Phase Extraction (SPE) - Oasis PRiME HLBMixed DrugsPlasma85 - 110[3]
Supported Liquid Extraction (SLE)Mixed DrugsPlasma70 - 95[3]
Liquid-Liquid Extraction (LLE)Mixed DrugsPlasma60 - 85[3]
SPEUrinary Organic AcidsUrine84.1[10]
LLEUrinary Organic AcidsUrine77.4[10]

Table 2: Comparison of Matrix Effects for Different Extraction Methods

Extraction Method Analyte Class Matrix Average Matrix Effect (%) *Reference
Solid Phase Extraction (SPE) - Oasis PRiME HLBMixed DrugsPlasma5 - 15[3]
Supported Liquid Extraction (SLE)Mixed DrugsPlasma10 - 25[3]
Liquid-Liquid Extraction (LLE)Mixed DrugsPlasma15 - 30[3]
HybridSPEPropranololPlasma< 10[1]
SPE (generic polymeric)PropranololPlasma20 - 40[1]
Protein Precipitation (PPT)PropranololPlasma> 50[1]

*A lower percentage indicates a smaller matrix effect (ion suppression/enhancement).

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for this compound in Plasma

This protocol is a general procedure that should be optimized for your specific application.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 200 µL of cold methanol (B129727) containing the this compound-d4 internal standard.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode or reverse-phase SPE cartridge (e.g., Oasis PRiME HLB) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the this compound and internal standard with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase conditions for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Plasma

This protocol is a general procedure that should be optimized for your specific application.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add the this compound-d4 internal standard.

  • Extraction:

    • Add 500 µL of methyl tert-butyl ether (MTBE) or toluene.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection:

    • Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase conditions for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Option A: SPE cluster_lle Option B: LLE cluster_analysis Analysis sample Plasma Sample add_is Add this compound-d4 sample->add_is ppt Protein Precipitation (Methanol) add_is->ppt centrifuge1 Centrifugation ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant spe_cond Condition SPE Cartridge supernatant->spe_cond lle_extract Add Extraction Solvent (e.g., MTBE) & Vortex supernatant->lle_extract spe_load Load Sample spe_cond->spe_load spe_wash Wash spe_load->spe_wash spe_elute Elute spe_wash->spe_elute dry_down Evaporate to Dryness spe_elute->dry_down centrifuge2 Phase Separation (Centrifugation) lle_extract->centrifuge2 collect_organic Collect Organic Layer centrifuge2->collect_organic collect_organic->dry_down reconstitute Reconstitute dry_down->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms troubleshooting_guide cluster_issues Identify the Issue cluster_solutions Implement Solutions start Problem with This compound Analysis low_signal Low Signal / Poor Sensitivity start->low_signal high_variability High Variability / Poor Precision start->high_variability bad_peak_shape Poor Peak Shape start->bad_peak_shape optimize_prep Optimize Sample Prep (SPE/LLE) low_signal->optimize_prep Cause: Matrix Effects optimize_ms Optimize MS Parameters (Cone Voltage, Collision Energy) low_signal->optimize_ms Cause: Suboptimal Parameters high_variability->optimize_prep Secondary Solution use_is Use Stable Isotope-Labeled Internal Standard high_variability->use_is Primary Solution check_chrom Check Chromatography (Column, Mobile Phase) bad_peak_shape->check_chrom Cause: Column/Mobile Phase check_solvent Check Reconstitution Solvent bad_peak_shape->check_solvent Cause: Solvent Mismatch end Problem Resolved optimize_prep->end optimize_ms->end use_is->end check_chrom->end check_solvent->end

References

Technical Support Center: N-Arachidonoyl Taurine (NAT) Extraction from Liver Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to enhance the efficiency and reproducibility of N-Arachidonoyl Taurine (B1682933) (NAT) extraction from liver tissues.

Frequently Asked Questions (FAQs)

Q1: What is N-Arachidonoyl Taurine (NAT)?

A: this compound (NAT) is a bioactive lipid molecule belonging to the class of N-acyl taurines (NATs).[1] It is formed by the conjugation of arachidonic acid, a polyunsaturated fatty acid, with taurine.[2][3] NATs are involved in various physiological processes, including glucose homeostasis, lipid metabolism, and the activation of certain ion channels like TRPV1 and TRPV4.[3][4] In the liver, the synthesis of NATs with polyunsaturated fatty acids is primarily carried out by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT).[3]

Q2: Why is liver tissue a primary focus for NAT extraction?

A: The liver plays a central role in lipid and bile acid metabolism.[5] It is a key site for the synthesis of NATs, which are subsequently found in bile.[3] The liver's metabolic activity makes it a rich source for studying the endogenous production and function of these signaling lipids.

Q3: What are the main challenges when extracting NAT from liver tissue?

A: The primary challenges include:

  • Low Endogenous Concentrations: NATs are signaling molecules and are often present in low concentrations, requiring sensitive detection methods.

  • Chemical Instability: The polyunsaturated arachidonoyl chain is susceptible to oxidation.

  • Complex Lipid Matrix: Liver tissue contains a high abundance of various lipid species, which can interfere with both extraction and analysis.[6]

  • Sample Degradation: Endogenous enzymes like fatty acid amide hydrolase (FAAH) can degrade NATs if tissues are not handled properly.[1]

Q4: What are the recommended storage conditions for liver tissue and NAT extracts?

A: To ensure stability, liver tissue samples should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C.[7][8] Extracted NAT solutions should also be stored at -80°C.[9][10] For maximum stability, NAT is often supplied in an ethanol (B145695) solution and should be stored under these conditions for long-term use (≥2 years).[9][10] Aqueous solutions of NAT are not recommended for storage longer than one day.[9]

Troubleshooting Guide

This section addresses common problems encountered during NAT extraction and analysis.

Q5: My final NAT yield is consistently low. What are the potential causes and solutions?

A: Low yield is a frequent issue. Consider the following factors:

  • Incomplete Tissue Homogenization: The complex, fibrous nature of liver tissue can prevent complete cell lysis. Ensure the tissue is thoroughly homogenized, either mechanically or with sonication, to allow solvents to fully penetrate the sample.

  • Incorrect Solvent System: The choice of solvent is critical for efficient lipid extraction.[6] A mixture of polar and non-polar solvents is typically required. The Bligh and Dyer method, using a chloroform (B151607):methanol:water system, is a standard and effective approach for extracting lipids from liver.[8]

  • Sample Degradation: NAT can be degraded by enzymes post-collection. Minimize the time between tissue collection and freezing. Perform all extraction steps on ice to reduce enzymatic activity.

  • Insufficient Phase Separation: During liquid-liquid extraction, incomplete separation of the aqueous and organic phases can lead to the loss of NAT. Ensure distinct phases are formed by adequate centrifugation.

Q6: I observe high variability between my sample replicates. How can I improve reproducibility?

A: High variability often points to inconsistencies in the protocol.

  • Inconsistent Homogenization: Ensure each sample is homogenized for the same duration and at the same intensity.

  • Use of an Internal Standard: The addition of a deuterated internal standard, such as this compound-d4, at the beginning of the extraction process is crucial.[11] This standard accounts for sample loss during preparation and variability in instrument response, allowing for accurate quantification.

  • Precise Solvent Volumes: Use calibrated pipettes to ensure accurate solvent ratios. Incorrect ratios in methods like Bligh and Dyer can significantly alter extraction efficiency.

  • Matrix Effects in MS Analysis: The liver's complex matrix can cause ion suppression or enhancement during mass spectrometry analysis. A validated UPLC-MS/MS method with an appropriate internal standard is essential to mitigate these effects.[12]

Q7: My downstream analysis (LC-MS/MS) suffers from high background noise or interfering peaks. How can I clean up my sample?

A: Sample purity is key for sensitive analysis.

  • Solid-Phase Extraction (SPE): After the initial liquid-liquid extraction, using an SPE cartridge can effectively remove interfering compounds like salts, phospholipids, and other non-target lipids.

  • Washing the Organic Phase: In the Folch or Bligh and Dyer methods, washing the final chloroform layer with a saline solution or pure solvent upper phase can help remove water-soluble contaminants.

  • Method Validation: A validated UPLC-MS/MS method is essential for the reliable quantification of NATs in complex biological samples.[12] This includes assessing specificity, linearity, matrix effect, and recovery.[12]

Data Presentation: Solvent Selection

The choice of solvent is a critical factor in achieving high extraction efficiency. The following table summarizes solvents commonly used for lipid analysis.

Solvent SystemComposition (v/v/v)PolarityApplication NotesCitation
Bligh & Dyer Chloroform:Methanol:Water (1:2:0.8, then adjusted)BiphasicGold standard for extracting total lipids from wet tissues like liver. Effective for polar and non-polar lipids.[8]
Folch Chloroform:Methanol (2:1)Biphasic after washWidely used for general lipid extraction. Requires a subsequent wash step to remove non-lipid contaminants.[7][13]
Ethanol 100%PolarCan be used for initial sample homogenization and to precipitate proteins. NAT is supplied in ethanol for stability.[9]
2-Methyltetrahydrofuran (MeTHF) N/ANon-polarA bio-based solvent considered a good alternative to hexane (B92381) for extracting lipids, showing good solubilization for both desirable lipids and less for undesirable waxes.[14]

Experimental Protocols

Protocol: NAT Extraction from Liver Tissue using Modified Bligh & Dyer Method

This protocol is designed for the extraction of NAT from liver tissue for subsequent UPLC-MS/MS analysis.

  • Tissue Preparation:

    • Weigh approximately 50-100 mg of frozen liver tissue in a pre-weighed tube.

    • Keep the tissue frozen on dry ice to prevent degradation.

  • Homogenization:

    • Add the tissue to a 2 mL tube containing ceramic beads and 800 µL of cold methanol.

    • Add an appropriate amount of deuterated internal standard (e.g., this compound-d4).[11]

    • Homogenize the tissue using a mechanical bead beater until no visible tissue fragments remain. Keep the sample on ice.

  • Liquid-Liquid Extraction:

    • Add 400 µL of chloroform to the homogenate. Vortex thoroughly for 2 minutes.

    • Add 400 µL of water and 400 µL of chloroform. Vortex again for 2 minutes.

    • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to induce phase separation.

  • Phase Separation and Collection:

    • Three layers will be visible: an upper aqueous layer (methanol/water), a middle protein disk, and a lower organic layer (chloroform).

    • Carefully collect the lower organic phase containing the lipids using a glass pipette and transfer it to a new tube. Avoid disturbing the protein layer.

  • Drying and Reconstitution:

    • Evaporate the chloroform from the collected organic phase under a gentle stream of nitrogen gas.[9]

    • Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of a suitable solvent for your analytical method, typically Methanol or Acetonitrile/Water.

  • Analysis:

    • Analyze the reconstituted sample using a validated UPLC-MS/MS method for NAT quantification.[12]

Mandatory Visualizations

Diagrams of Workflows and Pathways

NAT_Extraction_Workflow tissue 1. Liver Tissue (Snap-frozen, -80°C) homogenize 2. Homogenization (Methanol + Internal Std) tissue->homogenize extract 3. Liquid-Liquid Extraction (Chloroform/Water) homogenize->extract centrifuge 4. Phase Separation (Centrifugation) extract->centrifuge collect 5. Collect Organic Phase (Contains NAT) centrifuge->collect dry 6. Dry Down (Nitrogen Stream) collect->dry reconstitute 7. Reconstitute (Analysis Solvent) dry->reconstitute analyze 8. UPLC-MS/MS Analysis reconstitute->analyze

Caption: General workflow for this compound extraction from liver tissue.

Low_Yield_Troubleshooting start Problem: Low NAT Yield q1 Is tissue fully disrupted after homogenization? start->q1 s1 Action: Increase homogenization time/intensity. q1->s1 No q2 Are you using an appropriate solvent system (e.g., Bligh-Dyer)? q1->q2 Yes s1->q2 s2 Action: Switch to Chloroform: Methanol:Water system. q2->s2 No q3 Are all steps performed quickly and on ice? q2->q3 Yes s2->q3 s3 Action: Minimize sample handling time; ensure cold chain. q3->s3 No end Review protocol for other loss points (e.g., phase transfer). q3->end Yes s4 Potential Issue: Sample Degradation s3->s4

Caption: Troubleshooting logic for diagnosing the cause of low NAT yield.

NAT_Biosynthesis sub1 Arachidonoyl-CoA (from Arachidonic Acid) enzyme BAAT Enzyme (in Liver Peroxisome) sub1->enzyme sub2 Taurine sub2->enzyme product This compound (NAT) enzyme->product Conjugation

Caption: Simplified biosynthesis pathway of this compound in the liver.

References

Dealing with the poor solubility of N-Arachidonoyl Taurine in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Arachidonoyl Taurine (NAT). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor aqueous solubility of NAT. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your experimental success.

Troubleshooting Guides

This section provides solutions to common problems encountered when preparing aqueous solutions of this compound.

Problem: My this compound precipitated out of the aqueous buffer after dilution from an organic stock solution.

  • Possible Cause 1: The concentration of the organic solvent in the final aqueous solution is too high.

    • Solution: Ensure that the final concentration of the organic solvent (e.g., ethanol (B145695), DMSO, DMF) is kept to a minimum, ideally below 1%. A high concentration of organic solvent can disrupt cellular membranes and affect experimental outcomes. Prepare a more concentrated stock solution in the organic solvent to allow for a greater dilution factor into the aqueous buffer.

  • Possible Cause 2: The concentration of this compound in the aqueous buffer exceeds its solubility limit.

    • Solution: The solubility of NAT in PBS (pH 7.2) is approximately 1.5 mg/mL.[1][2][3] If your experiment requires a higher concentration, consider using a solubilizing agent.

  • Possible Cause 3: The temperature of the aqueous buffer is too low.

    • Solution: Gently warm the aqueous buffer to 37°C before and after the addition of the NAT stock solution. This can help to increase the solubility. However, be cautious with prolonged heating as it may degrade the compound.

  • Possible Cause 4: The pH of the aqueous buffer is not optimal.

    • Solution: While specific data on the optimal pH for NAT solubility is limited, the solubility of similar amino acid-lipid conjugates can be pH-dependent.[4] Experiment with slight adjustments to the buffer's pH, if your experimental design allows, to see if solubility improves. It is known that for some amino acids, solubility is lowest near their isoelectric point.

Problem: I am observing a film of this compound on the surface of my cell culture media.

  • Possible Cause: this compound is not fully dispersed in the media.

    • Solution 1: Use a vortex or sonication. After diluting the organic stock into the aqueous media, vortex the solution vigorously. For more persistent issues, sonication can be employed to break down aggregates and improve dispersion.[3] Use a bath sonicator for a few minutes, being careful to avoid overheating the sample.

    • Solution 2: Incorporate a biocompatible detergent. Non-ionic detergents like Tween 80 can be used to create micelles that encapsulate NAT and increase its apparent solubility.[5][6][7] Start with a low concentration of Tween 80 (e.g., 0.01-0.1%) in your aqueous buffer.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing an aqueous solution of this compound?

A1: The recommended method is to first prepare a stock solution in an organic solvent and then dilute it into your aqueous buffer of choice.[1]

  • This compound is typically supplied as a solution in ethanol.[1] If you have a solid form, dissolve it in an organic solvent such as ethanol, DMSO, or dimethylformamide (DMF).[1]

  • Gently warm the aqueous buffer to 37°C.

  • While vortexing the warmed aqueous buffer, slowly add the required volume of the organic stock solution to achieve the desired final concentration of NAT.

  • Ensure the final concentration of the organic solvent is as low as possible (ideally <1%) to avoid any potential effects on your experiment.

Q2: What are the known solubilities of this compound in different solvents?

A2: The approximate solubilities are summarized in the table below.

SolventSolubility (mg/mL)
Dimethyl sulfoxide (B87167) (DMSO)~20[1][2][3]
Dimethylformamide (DMF)~10[1][2][3]
EthanolTypically supplied at 5 mg/mL[1]
Phosphate-buffered saline (PBS, pH 7.2)~1.5[1][2][3]

Q3: Can I store aqueous solutions of this compound?

A3: It is not recommended to store aqueous solutions of NAT for more than one day.[1] For best results, prepare fresh solutions for each experiment. Stock solutions in anhydrous organic solvents can be stored at -80°C for extended periods.[3]

Q4: How can I use detergents to improve the solubility of this compound?

A4: Non-ionic detergents like Tween 80 (Polysorbate 80) can be used to increase the aqueous solubility of hydrophobic molecules like NAT.[5][6][7] These detergents form micelles that encapsulate the lipid, allowing it to be dispersed in the aqueous buffer. It is advisable to start with a low concentration (e.g., 0.01% to 0.1% v/v) of the detergent in your buffer before adding the NAT stock solution. The optimal concentration of the detergent may need to be determined empirically for your specific application.

Q5: Are cyclodextrins a viable option for solubilizing this compound?

Experimental Protocols

Protocol 1: Standard Preparation of this compound in Aqueous Buffer

  • Prepare Stock Solution: If starting with solid this compound, dissolve it in DMSO to a final concentration of 20 mg/mL. If using a pre-dissolved solution in ethanol (e.g., 5 mg/mL), this can be used directly as the stock.

  • Warm Aqueous Buffer: Warm your desired aqueous buffer (e.g., PBS, cell culture medium) to 37°C.

  • Dilution: While gently vortexing the warmed buffer, slowly add the appropriate volume of the this compound stock solution to achieve your target final concentration. Ensure the final concentration of the organic solvent is minimal.

  • Final Mix: Continue to vortex for another 30-60 seconds to ensure complete mixing.

  • Use Immediately: Use the freshly prepared aqueous solution promptly. Do not store for more than one day.[1]

Protocol 2: Preparation of this compound with Tween 80 for Enhanced Solubility

  • Prepare Detergent-Containing Buffer: Add Tween 80 to your aqueous buffer to a final concentration of 0.05% (v/v). For example, add 50 µL of a 10% Tween 80 stock solution to 100 mL of buffer. Mix thoroughly.

  • Warm Buffer: Warm the Tween 80-containing buffer to 37°C.

  • Prepare NAT Stock: Prepare a concentrated stock solution of this compound in ethanol or DMSO.

  • Dilution: While vortexing the warmed detergent-containing buffer, slowly pipette the this compound stock solution into the buffer to reach the desired final concentration.

  • Final Mix and Use: Vortex for an additional minute and use the solution immediately.

Visualizations

experimental_workflow cluster_start Starting Material cluster_stock Stock Solution Preparation cluster_buffer Aqueous Buffer Preparation cluster_dilution Dilution and Final Preparation start This compound (Solid or in Ethanol) dissolve Dissolve in Organic Solvent (e.g., DMSO, Ethanol) start->dissolve dilute Slowly add stock to warmed buffer with vortexing dissolve->dilute buffer Warm Aqueous Buffer (e.g., PBS, Media) to 37°C buffer->dilute final_solution Final Aqueous Solution of this compound dilute->final_solution

Caption: Standard experimental workflow for preparing an aqueous solution of this compound.

troubleshooting_workflow start Precipitation Observed? check_conc Is NAT concentration > 1.5 mg/mL? start->check_conc Yes end Solution should be clear start->end No reduce_conc Reduce NAT concentration check_conc->reduce_conc Yes check_solvent Is organic solvent concentration > 1%? check_conc->check_solvent No use_solubilizer Use Solubilizing Agent (e.g., Tween 80, Cyclodextrin) reduce_conc->use_solubilizer If higher conc. is needed reduce_conc->end use_solubilizer->end increase_stock_conc Increase stock concentration to reduce final solvent % check_solvent->increase_stock_conc Yes check_temp Is buffer at 37°C? check_solvent->check_temp No increase_stock_conc->end warm_buffer Warm buffer to 37°C check_temp->warm_buffer No sonicate Try sonication check_temp->sonicate Yes warm_buffer->end sonicate->end

Caption: A decision tree for troubleshooting this compound precipitation issues.

signaling_pathway cluster_regulation Regulation of NAT Levels cluster_activation TRPV1/4 Activation and Downstream Effects FAAH FAAH (Fatty Acid Amide Hydrolase) ArachidonicAcid Arachidonic Acid + Taurine FAAH->ArachidonicAcid Products NAT This compound (NAT) NAT->FAAH Hydrolysis TRPV1_4 TRPV1 / TRPV4 Channels NAT->TRPV1_4 Activates Ca_influx Ca²⁺ Influx TRPV1_4->Ca_influx Opens Synaptic_Transmission Modulation of Synaptic Transmission Ca_influx->Synaptic_Transmission Insulin_Secretion Increased Insulin Secretion Ca_influx->Insulin_Secretion

Caption: Simplified signaling pathway of this compound regulation and action.

References

Optimizing dosage and administration of N-Arachidonoyl Taurine in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of N-Arachidonoyl Taurine (NAT) in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

1. What is this compound (NAT) and what is its mechanism of action in cell culture?

This compound (NAT) is an endogenous lipid messenger, an arachidonoyl amino acid, that functions as an activator of the transient receptor potential vanilloid (TRPV) channels, specifically TRPV1 and TRPV4.[1][2][3][4][5] Activation of these non-selective cation channels leads to an influx of calcium ions (Ca2+) into the cell.[2][3][5][6] This increase in intracellular calcium can trigger various downstream signaling pathways, influencing processes such as insulin (B600854) secretion and cell proliferation.[2][3][7]

2. What is the recommended solvent for preparing this compound stock solutions?

This compound is typically supplied as a solution in ethanol (B145695).[8][9] For experimental use, it is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[9] The approximate solubility is 20 mg/mL in DMSO and 10 mg/mL in DMF.[9] It is sparingly soluble in aqueous buffers like PBS (approximately 1.5 mg/mL at pH 7.2).[9]

3. What is a safe concentration of solvent (e.g., DMSO, ethanol) to use in my cell culture experiments?

The tolerance of cell lines to organic solvents varies. Generally, for DMSO, most cell lines can tolerate concentrations up to 0.5%, while more sensitive or primary cells may require concentrations below 0.1%.[10] For ethanol, concentrations ranging from 0.1% to 0.5% are often well-tolerated with little to no toxicity.[11] It is crucial to always include a vehicle control (media with the same final concentration of the solvent) in your experiments to distinguish the effects of the solvent from the effects of NAT.[10]

4. What is a typical effective concentration and treatment duration for NAT in cell culture?

The effective concentration and treatment duration of NAT are cell-type dependent. Here are some examples from published studies:

  • Pancreatic β-cells (HIT-T15 and INS-1): 10 µM NAT increased calcium flux.[2][3][5]

  • MCF-7 breast cancer cells: 20 µM NAT had a significant effect on cell proliferation after 24 and 48 hours of treatment.[12]

  • PC-3 prostate cancer cells: Significant effects on cell proliferation were observed with 20 µM NAT after 48 and 72 hours of treatment.[13]

  • Mouse prefrontal cortex slices: 10 µM NAT rapidly increased the frequency of spontaneous excitatory postsynaptic currents (sEPSCs).[14]

It is recommended to perform a dose-response experiment to determine the optimal concentration and time course for your specific cell line and experimental endpoint.

5. How should I store this compound?

NAT is typically supplied in ethanol and should be stored at -80°C for long-term stability (≥ 2 years).[8][9] Stock solutions in DMSO or DMF can be stored at -80°C for up to one year.[2] Aqueous solutions of NAT are not recommended for storage for more than one day.[9]

Troubleshooting Guides

Issue 1: Precipitate Forms When Adding NAT to Cell Culture Media

  • Cause: NAT is lipophilic and has poor solubility in aqueous solutions like cell culture media. Adding a concentrated stock solution (e.g., in DMSO) directly to the media can cause it to precipitate.

  • Solution Workflow:

    • Pre-dilute the stock solution: Before adding to your final culture volume, pre-dilute the NAT stock solution in a small volume of serum-free media.

    • Increase final serum concentration: If your experimental design allows, increasing the serum concentration in your media can help to solubilize lipophilic compounds.

    • Vortex during addition: Gently vortex or swirl the culture plate/flask while adding the diluted NAT solution to ensure rapid and even dispersion.

    • Sonication: For preparing stock solutions in solvents like DMSO or DMF, sonication is recommended to aid dissolution.[2]

Issue 2: High Cell Death Observed in Both NAT-Treated and Vehicle Control Wells

  • Cause: The solvent (e.g., DMSO, ethanol) concentration may be too high for your specific cell line, causing cytotoxicity.

  • Solution Workflow:

    • Perform a solvent toxicity curve: Test a range of solvent concentrations (e.g., 0.05% to 1%) on your cells to determine the maximum non-toxic concentration.

    • Reduce the final solvent concentration: Aim for the lowest possible solvent concentration that allows for NAT solubility. This may require preparing a more concentrated stock solution of NAT.

    • Check for contamination: Microbial contamination can also lead to widespread cell death. Visually inspect cultures for any signs of contamination and perform sterility testing if necessary.

Issue 3: Inconsistent or No Biological Effect of NAT Observed

  • Cause: This could be due to several factors, including suboptimal dosage, insufficient treatment time, or degradation of the compound.

  • Solution Workflow:

    • Optimize dosage: Perform a dose-response experiment with a wide range of NAT concentrations to identify the optimal working concentration for your cell line.

    • Optimize treatment duration: Conduct a time-course experiment to determine the optimal incubation time for observing the desired effect.

    • Prepare fresh solutions: Ensure that your NAT stock and working solutions are freshly prepared. Avoid repeated freeze-thaw cycles of the stock solution. Aqueous working solutions should be made fresh for each experiment.

    • Confirm cell line responsiveness: Verify that your cell line expresses the target receptors (TRPV1 and TRPV4).

Data Presentation

Table 1: Solubility and Storage of this compound

Solvent/BufferApproximate SolubilityStorage of Solution
Ethanol5 mg/mL (as supplied)-80°C (≥ 2 years)
DMSO20 mg/mL-80°C (up to 1 year)
DMF10 mg/mL-80°C (up to 1 year)
PBS (pH 7.2)1.5 mg/mLNot recommended for > 1 day

Table 2: Recommended Starting Concentrations of this compound for Different Cell Types

Cell TypeApplicationRecommended Starting ConcentrationTreatment Duration
Pancreatic β-cellsCalcium Flux10 µMNot specified
MCF-7Cell Proliferation20 µM24 - 48 hours
PC-3Cell Proliferation20 µM48 - 72 hours
Prefrontal Cortex SlicesElectrophysiology10 µMMinutes

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions

  • Prepare a high-concentration stock solution:

    • If NAT is supplied in ethanol, you can use it directly or change the solvent. To change the solvent, evaporate the ethanol under a gentle stream of nitrogen and immediately add the desired volume of DMSO or DMF to achieve a stock concentration of 10-20 mg/mL.[8]

    • Vortex or sonicate until fully dissolved.

  • Prepare an intermediate dilution:

    • Dilute the high-concentration stock solution in serum-free cell culture medium to an intermediate concentration (e.g., 10X the final desired concentration).

  • Prepare the final working solution:

    • Add the intermediate dilution to the cell culture wells containing media to achieve the desired final concentration. Ensure the final solvent concentration is below the toxic level for your cells.

Protocol 2: Cell Viability Assessment using Resazurin (B115843) Assay

This protocol is adapted from standard resazurin assay procedures.[1][2][3][8]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the logarithmic growth phase at the time of treatment.

    • Incubate overnight to allow for cell attachment.

  • Cell Treatment:

    • Prepare serial dilutions of NAT in cell culture medium. Remember to keep the final solvent concentration constant across all wells, including the vehicle control.

    • Remove the old media from the wells and add the NAT dilutions and controls.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Resazurin Addition:

    • Prepare a sterile 0.15 mg/mL resazurin solution in DPBS.

    • Add 10-20 µL of the resazurin solution to each well (typically 10% of the culture volume).

    • Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.

Mandatory Visualizations

NAT_Signaling_Pathway NAT N-Arachidonoyl Taurine TRPV1 TRPV1 NAT->TRPV1 activates TRPV4 TRPV4 NAT->TRPV4 activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx TRPV4->Ca_influx Downstream Downstream Signaling Ca_influx->Downstream Response Cellular Response (e.g., Insulin Secretion, Altered Proliferation) Downstream->Response

Caption: Signaling pathway of this compound (NAT) activation of TRPV1/4 channels.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay prep_stock Prepare NAT Stock Solution (in DMSO/Ethanol) prep_working Prepare Working Solutions in Media prep_stock->prep_working treat_cells Treat Cells with NAT and Controls prep_working->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for Desired Duration treat_cells->incubate add_reagent Add Resazurin Reagent incubate->add_reagent incubate_reagent Incubate (1-4h) add_reagent->incubate_reagent read_plate Measure Fluorescence (560ex/590em) incubate_reagent->read_plate

Caption: General experimental workflow for assessing NAT cytotoxicity using a resazurin assay.

Troubleshooting_Logic rect_node rect_node start Precipitate in Media? sol_1 Pre-dilute stock in media Increase serum concentration Vortex during addition start->sol_1 Yes q2 High Cell Death in Vehicle Control? start->q2 No sol_2 Perform solvent toxicity curve Reduce final solvent concentration q2->sol_2 Yes q3 Inconsistent/No Effect? q2->q3 No sol_3 Optimize dose and time Prepare fresh solutions Confirm receptor expression q3->sol_3 Yes end Proceed with Experiment q3->end No

Caption: Troubleshooting decision tree for common issues with NAT in cell culture experiments.

References

Troubleshooting variability in patch-clamp recordings with N-Arachidonoyl Taurine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of N-Arachidonoyl Taurine (B1682933) (NAT) in patch-clamp electrophysiology. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the successful application of NAT in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-Arachidonoyl Taurine (NAT) and what are its primary targets in electrophysiology studies?

A1: this compound is an endogenous lipid mediator, structurally related to the endocannabinoid anandamide. In electrophysiology, it is known to modulate the activity of several ion channels. Its primary targets include:

  • IKs (Kv7.1/KCNE1) channels: NAT activates these channels, causing a hyperpolarizing shift in the voltage-dependence of activation.[1][2]

  • Transient Receptor Potential Vanilloid 1 (TRPV1) channels: NAT is an activator of TRPV1 channels.[3][4][5][6][7]

  • Transient Receptor Potential Vanilloid 4 (TRPV4) channels: NAT also functions as an activator of TRPV4 channels.[3][4][5][6][7]

  • N-type (Cav2.2) Calcium Channels: While direct activation data is less clear, related N-arachidonoyl amino acids have been shown to modulate N-type calcium channel activity, suggesting a potential for NAT to have similar effects.[8][9]

Q2: What is the recommended solvent and final concentration of the solvent for NAT in my experiments?

A2: NAT is a lipophilic molecule and requires an organic solvent for the preparation of a stock solution. The most common solvents are ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO). It is crucial to keep the final concentration of the organic solvent in your aqueous recording solution as low as possible, typically below 0.1%, to avoid solvent-induced effects on cell membranes and ion channel function.

Q3: How should I prepare and store this compound solutions?

A3: For detailed instructions on preparing NAT solutions, please refer to the "Experimental Protocols" section of this guide. In general, prepare a high-concentration stock solution in ethanol or DMSO. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. On the day of the experiment, dilute the stock solution into your extracellular recording buffer to the final desired concentration immediately before use.

Q4: I am observing a high degree of variability in my recordings when using NAT. What are the common causes?

A4: Variability in patch-clamp recordings with NAT can stem from several factors related to its lipophilic nature. These include:

  • Inconsistent NAT concentration: This can be due to poor solubility, micelle formation, or adsorption of the compound to the perfusion system tubing.

  • Solvent effects: The final concentration of the solvent (e.g., DMSO) may be too high, affecting membrane properties and ion channel gating.

  • Compound degradation: NAT may not be stable in aqueous solutions for extended periods.

  • Non-specific membrane effects: As a lipid-like molecule, NAT could alter the biophysical properties of the cell membrane, indirectly affecting ion channel function.

Please consult the "Troubleshooting Guide" for detailed solutions to these issues.

Troubleshooting Guide

Issue 1: Inconsistent or No Effect of NAT
Possible Cause Troubleshooting Step
Poor Solubility/Precipitation of NAT: NAT may be coming out of solution in the aqueous recording buffer.Visually inspect the final solution for any cloudiness or precipitate. Prepare fresh dilutions immediately before each experiment. Consider using a vehicle control with the same final solvent concentration to ensure the solvent itself is not causing issues.
Micelle Formation: At higher concentrations, lipophilic molecules like NAT can form micelles, reducing the effective monomeric concentration available to interact with the ion channel.Try using a lower concentration of NAT. If a high concentration is necessary, consider using a carrier protein like bovine serum albumin (BSA) in your extracellular solution to help maintain solubility and reduce non-specific binding.
Adsorption to Tubing: NAT can stick to the plastic tubing of the perfusion system, leading to a lower-than-expected concentration reaching the cell.Use a perfusion system with minimal tubing length and made of inert materials (e.g., Teflon). Pre-perfuse the system with the NAT solution for a few minutes before starting the recording to saturate non-specific binding sites.
Issue 2: Instability in Recordings (e.g., Unstable Seal, Increased Noise)
Possible Cause Troubleshooting Step
Solvent Effects on Membrane: The final concentration of the solvent (e.g., DMSO) may be too high, leading to membrane instability.Ensure the final solvent concentration is below 0.1%. If a higher concentration is unavoidable, include the same concentration of solvent in your control recordings to account for its effects.
Detergent-like Effects of NAT: At high concentrations, the amphipathic nature of NAT could potentially disrupt the lipid bilayer, leading to a leaky seal.Use the lowest effective concentration of NAT. Monitor the seal resistance throughout the recording. If the seal deteriorates upon NAT application, it may indicate a detergent-like effect at that concentration.
Changes in Membrane Fluidity: As a lipid-like molecule, NAT may alter the fluidity of the cell membrane, which can affect the function of embedded ion channels and the stability of the giga-seal.This is an inherent property of the molecule. If variability persists, it is important to perform a sufficient number of experiments to obtain statistically significant results and to acknowledge this potential source of variability in your analysis.
Issue 3: Unexpected or Off-Target Electrophysiological Effects
Possible Cause Troubleshooting Step
Activation of Other Endogenous Channels: NAT is known to activate multiple TRP channels. The observed effect may be a composite of activating multiple channel types in your preparation.Use specific pharmacological blockers for suspected off-target channels to isolate the effect on your channel of interest. If possible, use a heterologous expression system (e.g., HEK293 cells) expressing only the ion channel you are studying.
Metabolism of NAT: The cell preparation may metabolize NAT into other active compounds.The experimental timeframe for patch-clamp recordings is typically short, which may limit extensive metabolism. However, if you suspect this is an issue, you can try to identify potential metabolites and test their effects separately.
Interaction with Other Signaling Pathways: The activation of ion channels by NAT can lead to downstream signaling events that may indirectly modulate other channels.Be aware of the signaling cascades downstream of the channels you are studying (see Signaling Pathway Diagrams below). Use appropriate inhibitors for these pathways if you suspect indirect effects.

Data Presentation

The following tables summarize the quantitative effects of this compound on various ion channels as reported in the literature.

Table 1: Effect of this compound on IKs (Kv7.1/KCNE1) Channels

ConcentrationEffectReference
70 µMShifts the G(V) curve of wild-type Kv7.1/KCNE1 by approximately -30 mV.[1][1]
70 µMIncreases the current amplitude of wild-type Kv7.1/KCNE1 by a factor of ~2.9 at +20 mV and ~1.9 at +40 mV.[1][1]
7-70 µMDose-dependently shifts the G(V) curve of mutant Kv7.1/KCNE1 channels by 30-50 mV towards more negative voltages.[2][2]

Table 2: Effect of this compound on TRPV1 and TRPV4 Channels

ChannelEC50EffectReference
TRPV128 µMActivation of the channel.[3][4][5][6][7][3][4][5][6][7]
TRPV421 µMActivation of the channel.[3][4][5][6][7][3][4][5][6][7]
TRPV110 µMIncreases the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) in the prelimbic cortex.[10][10]

Table 3: Effect of N-Arachidonoyl Amino Acids on N-type (Cav2.2) Calcium Channels

CompoundConcentrationEffectReference
N-arachidonoyl L-serine (ARA-S)10 µMAugments N-type Ca2+ current at negative test potentials with lesser increases at more depolarized potentials.[8][9][8][9]
N-arachidonoyl L-serine (ARA-S)3-30 µMPotentiation of ICa amplitude is evident starting at 3 µM and increases monotonically up to 30 µM.[8][8]

Experimental Protocols

Preparation of this compound (NAT) Stock and Working Solutions
  • Stock Solution Preparation:

    • NAT is typically supplied as a solid or in an organic solvent like ethanol.

    • If solid, dissolve NAT in 100% ethanol or DMSO to create a high-concentration stock solution (e.g., 10-20 mM).

    • To aid dissolution, gentle vortexing or sonication may be used.

    • Aliquot the stock solution into small, single-use volumes in appropriate vials (e.g., glass or polypropylene) to minimize freeze-thaw cycles and prevent degradation.

    • Store the stock solution aliquots at -20°C or -80°C.

  • Working Solution Preparation:

    • On the day of the experiment, thaw a single aliquot of the NAT stock solution.

    • Dilute the stock solution directly into your standard extracellular (bath) solution to the desired final concentration.

    • It is critical to add the stock solution to the extracellular solution while vortexing to ensure rapid and even dispersion and to minimize the risk of precipitation.

    • The final concentration of the organic solvent (ethanol or DMSO) in the working solution should ideally be less than 0.1%.

    • Prepare the working solution fresh and immediately before use, as NAT may not be stable in aqueous solutions for long periods.

Patch-Clamp Recording Protocol with NAT Application
  • Cell Preparation:

    • Prepare your cells (e.g., cultured cells, acutely dissociated neurons, or brain slices) according to your standard laboratory protocol.

  • Recording Setup:

    • Use standard whole-cell patch-clamp recording techniques.

    • The intracellular (pipette) solution should be appropriate for the ion channel and recording configuration you are using.

    • The extracellular (bath) solution should also be standard for your preparation.

  • Data Acquisition - Baseline:

    • Establish a stable whole-cell recording.

    • Allow the recording to stabilize for several minutes while perfusing with the control extracellular solution (containing the same final concentration of vehicle, e.g., 0.1% DMSO, as your NAT solution).

    • Record baseline activity for a sufficient period (e.g., 3-5 minutes) to ensure the stability of the recording.

  • NAT Application:

    • Switch the perfusion to the extracellular solution containing the desired concentration of NAT.

    • Ensure a complete exchange of the bath solution. The time to effect will depend on your perfusion system.

  • Data Acquisition - Effect:

    • Record the cellular response to NAT. The onset of the effect may be rapid (within seconds to a few minutes).

    • Continue recording until a steady-state effect is observed.

  • Washout:

    • Switch the perfusion back to the control extracellular solution to wash out the compound.

    • Record during the washout period to determine the reversibility of the NAT effect.

Mandatory Visualizations

Signaling and Workflow Diagrams

experimental_workflow Experimental Workflow for Patch-Clamp with NAT prep_nat Prepare NAT Stock (Ethanol/DMSO) prep_working Prepare Fresh Working Solution (Dilute in Extracellular Buffer) prep_nat->prep_working apply_nat Apply NAT Solution prep_working->apply_nat prep_cell Prepare Cell/Tissue patch Establish Stable Whole-Cell Recording prep_cell->patch baseline Record Baseline (Vehicle Control) patch->baseline baseline->apply_nat record_effect Record Effect of NAT apply_nat->record_effect washout Washout with Control Solution record_effect->washout analyze Data Analysis washout->analyze

Experimental Workflow for Patch-Clamp with NAT

iks_pathway IKs (Kv7.1/KCNE1) Channel Activation by NAT cluster_membrane Cell Membrane iks_channel IKs Channel (Kv7.1/KCNE1) k_efflux k_efflux iks_channel->k_efflux Increased K+ Efflux nat This compound (NAT) nat->iks_channel Binds to and modulates channel gating hyperpolarization Membrane Hyperpolarization k_efflux->hyperpolarization Leads to

IKs (Kv7.1/KCNE1) Channel Activation by NAT

trpv1_pathway TRPV1 Signaling Pathway Activated by NAT cluster_membrane Cell Membrane trpv1_channel TRPV1 Channel ion_influx Ca2+ / Na+ trpv1_channel->ion_influx Allows Influx of nat This compound (NAT) nat->trpv1_channel Activates depolarization Membrane Depolarization ion_influx->depolarization Leads to downstream Downstream Ca2+- Dependent Signaling (e.g., PKC, CaMKII) ion_influx->downstream Activates trpv4_pathway TRPV4 Signaling Pathway Activated by NAT cluster_membrane Cell Membrane trpv4_channel TRPV4 Channel ion_influx Ca2+ / Na+ trpv4_channel->ion_influx Allows Influx of nat This compound (NAT) nat->trpv4_channel Activates depolarization Membrane Depolarization ion_influx->depolarization Leads to downstream Downstream Ca2+- Dependent Signaling (e.g., NFAT, NF-κB) ion_influx->downstream Activates ntype_ca_pathway Modulation of N-type Ca2+ Channel cluster_membrane Presynaptic Terminal Membrane ntype_channel N-type Ca2+ Channel (Cav2.2) ca_influx ca_influx ntype_channel->ca_influx Increased Ca2+ Influx nat N-Arachidonoyl Amino Acids (e.g., ARA-S) nat->ntype_channel Modulates (e.g., enhances current at hyperpolarized potentials) nt_release Neurotransmitter Release ca_influx->nt_release Triggers

References

Best practices for handling and preparing N-Arachidonoyl Taurine for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Arachidonoyl Taurine (B1682933) (NAT). This resource is designed to assist researchers, scientists, and drug development professionals in the successful handling and application of NAT in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data.

Frequently Asked Questions (FAQs)

Q1: What is N-Arachidonoyl Taurine (NAT)?

A1: this compound is an endogenous lipid messenger, specifically an N-acyl taurine, which is structurally related to the endocannabinoid anandamide.[1][2] It is known to be a potent activator of Transient Receptor Potential Vanilloid (TRPV) channels, particularly TRPV1 and TRPV4.[1][2][3] NAT's levels in the body are regulated by the enzyme Fatty Acid Amide Hydrolase (FAAH).[1]

Q2: What are the primary applications of NAT in research?

A2: NAT is primarily used to study the function of TRPV1 and TRPV4 channels, investigate endocannabinoid signaling pathways, and explore processes modulated by these pathways, such as pain perception, inflammation, insulin (B600854) secretion, and synaptic transmission.[1][2][4] It has also been investigated for its effects on cancer cell proliferation and its potential as a therapeutic agent for conditions like Long QT syndrome.[5][6]

Q3: How should I store this compound?

A3: NAT is typically supplied in a solution, such as ethanol (B145695), and should be stored at -80°C for long-term stability (≥ 2 years).[1][7] If purchased as a powder, it should be stored at -20°C for up to 3 years.[8] Once in a solvent, it is recommended to store at -80°C for up to one year.[8] Aqueous solutions of NAT are not recommended for storage for more than one day.[7]

Q4: In which solvents is NAT soluble?

A4: NAT is soluble in organic solvents like ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[7] It is sparingly soluble in aqueous buffers like PBS.[7] For detailed solubility data, please refer to the table below.

Quantitative Data Summary

Table 1: Solubility and Stability of this compound

Solvent/Storage ConditionSolubility/StabilityReference
Ethanol5 mg/ml (as supplied by some vendors)[7]
DMSO~20 mg/ml (sonication recommended)[7][8]
Dimethylformamide (DMF)~10 mg/ml (sonication recommended)[7][8]
PBS (pH 7.2)~1.5 mg/ml (sonication recommended)[7][8]
Storage (in Ethanol) ≥ 2 years at -80°C[1][7]
Storage (Powder) 3 years at -20°C[8]
Storage (in Solvent) 1 year at -80°C[8]
Aqueous Solution Not recommended for storage > 1 day[7]

Table 2: Recommended Working Concentrations for In Vitro Experiments

Experimental ApplicationRecommended ConcentrationReference
Calcium Flux Assay (pancreatic β-cells)10 µM[1][2]
Electrophysiology (synaptic transmission)10 µM[9]
Cell Proliferation/Viability Assay10 - 40 µM[10]
Ion Channel Studies (IKs)70 µM[6]
TRPV1 Activation (EC50)28 µM[2][3]
TRPV4 Activation (EC50)21 µM[2][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the steps for preparing stock and working solutions of NAT for use in cell culture experiments.

Materials:

  • This compound (as a solid or in ethanol)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, nuclease-free water or appropriate aqueous buffer (e.g., PBS, HBSS)

  • Gentle stream of nitrogen gas (if starting from an ethanol solution)

  • Sonicator (optional, but recommended for aqueous solutions)

Procedure for Preparing a DMSO Stock Solution:

  • If NAT is supplied in ethanol, evaporate the ethanol under a gentle stream of nitrogen gas in a sterile tube.[7]

  • Immediately add the desired volume of anhydrous DMSO to the dried NAT to achieve a high-concentration stock solution (e.g., 20 mg/ml, which is approximately 48.6 mM).[7][8]

  • Vortex briefly to dissolve. If necessary, sonicate for a few minutes to ensure complete dissolution.[8]

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the DMSO stock solution at -80°C.[7]

Procedure for Preparing an Aqueous Working Solution:

  • Thaw a single aliquot of the DMSO stock solution at room temperature.

  • For maximum solubility in aqueous buffers, it is recommended to dilute the ethanolic or DMSO stock solution with the aqueous buffer of choice.[7]

  • Serially dilute the stock solution in your desired cell culture medium or buffer (e.g., PBS, HBSS) to the final working concentration. Note: NAT is sparingly soluble in aqueous solutions.[7]

  • Vortex gently and, if precipitation is observed, sonicate briefly.[8]

  • It is highly recommended to prepare aqueous working solutions fresh for each experiment and not to store them for more than one day.[7]

G Workflow for NAT Solution Preparation cluster_start Starting Material cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start_solid NAT (Solid) add_dmso Add Anhydrous DMSO start_solid->add_dmso start_etoh NAT in Ethanol evaporate Evaporate Ethanol (Nitrogen Stream) start_etoh->evaporate evaporate->add_dmso dissolve Vortex/Sonicate add_dmso->dissolve aliquot Aliquot dissolve->aliquot store_stock Store at -80°C aliquot->store_stock thaw Thaw Stock Aliquot store_stock->thaw dilute Serially Dilute in Aqueous Buffer/Medium thaw->dilute mix Vortex/Sonicate Gently dilute->mix use Use Immediately mix->use

Workflow for preparing NAT solutions.
Protocol 2: Calcium Flux Assay

This protocol provides a general method for measuring changes in intracellular calcium concentration in response to NAT, a known activator of TRPV1 and TRPV4 channels.

Materials:

  • Cells expressing the target receptor (e.g., pancreatic β-cells, sensory neurons)

  • 96-well black, clear-bottom microplate

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127 (optional, to aid dye loading)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • NAT working solution

  • Positive control (e.g., ionomycin)

  • Negative control (vehicle, e.g., DMSO in buffer)

  • Fluorescence microplate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed cells in a 96-well black, clear-bottom microplate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) and optionally Pluronic F-127 (0.02%) in HBSS.

    • Remove the cell culture medium and wash the cells once with HBSS.

    • Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently remove the dye loading solution and wash the cells twice with HBSS to remove any extracellular dye.

  • Compound Addition and Measurement:

    • Add HBSS to each well.

    • Place the plate in a fluorescence microplate reader and set the appropriate excitation and emission wavelengths for the chosen dye.

    • Record a baseline fluorescence reading for a few minutes.

    • Add the NAT working solution, positive control, or negative control to the respective wells.

    • Continue to record the fluorescence intensity kinetically for several minutes to monitor the change in intracellular calcium.

  • Data Analysis: Analyze the fluorescence data by calculating the change in fluorescence intensity over time. The response to NAT can be quantified by parameters such as peak fluorescence, area under the curve, or the rate of fluorescence increase.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
NAT Precipitation in Aqueous Solution Low solubility of NAT in aqueous buffers.- Prepare aqueous solutions fresh before each experiment. - Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.1%) and consistent across all conditions. - Briefly sonicate the final working solution before adding it to the cells.[8]
Inconsistent or No Cellular Response - NAT Degradation: Aqueous solutions are unstable.[7] - Low Receptor Expression: The target cells may not express sufficient levels of TRPV1/TRPV4. - Incorrect Concentration: The concentration of NAT may be too low or too high (causing desensitization).- Always use freshly prepared aqueous solutions of NAT.[7] - Confirm the expression of the target receptor in your cell line using techniques like qPCR or Western blotting. - Perform a dose-response curve to determine the optimal concentration of NAT for your specific cell type and assay.
High Background Signal in Calcium Assay - Incomplete Removal of Extracellular Dye: Residual dye can contribute to background fluorescence. - Cell Death: Dying cells can have high intracellular calcium levels.- Ensure thorough but gentle washing of cells after dye loading. - Check cell viability before and after the experiment using a viability stain like Trypan Blue.
Vehicle (e.g., DMSO) Control Shows an Effect - High Concentration of DMSO: DMSO can have cytotoxic or other off-target effects at higher concentrations.- Keep the final concentration of DMSO in the culture medium as low as possible (ideally ≤ 0.1%). - Ensure that the vehicle control has the exact same concentration of DMSO as the NAT-treated samples.

Signaling Pathways

This compound is primarily known to exert its effects through the activation of TRPV1 and TRPV4 ion channels. Its endogenous levels are regulated by the enzyme Fatty Acid Amide Hydrolase (FAAH).

G This compound Signaling Pathways cluster_regulation Endogenous Regulation cluster_action Cellular Action ArachidonicAcid Arachidonic Acid + Taurine NAT This compound (NAT) ArachidonicAcid->NAT Biosynthesis FAAH FAAH NAT->FAAH Degradation TRPV1 TRPV1 NAT->TRPV1 Activates TRPV4 TRPV4 NAT->TRPV4 Activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx TRPV4->Ca_Influx CellularResponse Downstream Cellular Responses (e.g., Neurotransmitter Release, Insulin Secretion, Pain Sensation) Ca_Influx->CellularResponse

NAT signaling and regulation.

This technical support guide provides a comprehensive overview of the best practices for handling and preparing this compound for various experimental applications. For further details, please refer to the cited literature.

References

How to select the appropriate internal standard for N-Arachidonoyl Taurine quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the appropriate selection and use of internal standards for the accurate quantification of N-Arachidonoyl Taurine (B1682933) (NAT) by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for the quantification of N-Arachidonoyl Taurine?

The most appropriate internal standard for the quantification of this compound is a stable isotope-labeled (SIL) analog of the analyte itself. Specifically, This compound-d4 is the recommended and commercially available internal standard.[1][2]

Q2: Why is a stable isotope-labeled internal standard like this compound-d4 the best choice?

Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry for several reasons:

  • Similar Physicochemical Properties: SIL internal standards have nearly identical chemical and physical properties to the analyte of interest. This ensures they behave similarly during sample preparation (extraction, derivatization) and chromatographic separation.

  • Co-elution: The SIL internal standard will co-elute with the native analyte, meaning they experience the same matrix effects during ionization in the mass spectrometer.

  • Correction for Variability: By comparing the signal of the analyte to the known concentration of the co-eluting SIL internal standard, it is possible to accurately correct for variations in sample extraction recovery, injection volume, and ionization efficiency.

Q3: Can I use a structurally similar but non-isotopically labeled compound as an internal standard?

While structurally similar compounds can be used, they are not ideal. Differences in chemical structure can lead to variations in extraction efficiency, chromatographic retention time, and ionization response compared to this compound. This can introduce inaccuracies in quantification. Therefore, a SIL internal standard like this compound-d4 is strongly recommended for the most accurate and reliable results.

Q4: Where can I purchase this compound-d4?

This compound-d4 is available from various chemical suppliers that specialize in lipids and analytical standards. A prominent supplier is Cayman Chemical.[2]

Q5: What is the recommended storage condition for this compound and its deuterated internal standard?

Both this compound and this compound-d4 are typically supplied as a solution in an organic solvent (e.g., ethanol) and should be stored at -20°C for long-term stability.[2] It is recommended to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.[3]

Experimental Protocols

Protocol 1: Quantification of this compound in Biological Tissues (e.g., Brain, Liver)

This protocol is a general guideline based on established methods for N-acyl taurine analysis.[1]

1. Sample Homogenization:

  • Weigh the frozen tissue sample.
  • Homogenize the tissue in an appropriate ice-cold solvent. A common choice is a mixture of methanol (B129727) and water.
  • For example, homogenize the tissue in 1.89% formic acid in water at a concentration of 10 mL/g of tissue.[4]

2. Internal Standard Spiking:

  • Add a known amount of this compound-d4 internal standard solution to the homogenate. The amount should be in the mid-range of the expected analyte concentration.

3. Protein Precipitation and Lipid Extraction:

  • Add a protein precipitation solvent, such as acetonitrile (B52724) with 1% formic acid, to the homogenate (e.g., in a 4:1 ratio v/v).[4]
  • Vortex the mixture thoroughly.
  • Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 5-20 minutes to pellet the precipitated proteins.[4]

4. Supernatant Evaporation and Reconstitution:

  • Carefully collect the supernatant.
  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.
  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as a mixture of acetonitrile and water.

5. LC-MS/MS Analysis:

  • Inject the reconstituted sample into the LC-MS/MS system.
  • Use a suitable C18 reversed-phase column for chromatographic separation.
  • Employ a gradient elution with mobile phases typically consisting of water and acetonitrile or methanol with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
  • Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) in negative ion mode. The specific precursor and product ion transitions for this compound and this compound-d4 will need to be optimized on your instrument.

Workflow for this compound Quantification

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue Biological Tissue (e.g., Brain) Homogenization Homogenization in Solvent Tissue->Homogenization Spiking Spike with this compound-d4 Homogenization->Spiking Extraction Protein Precipitation & Lipid Extraction Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Injection Solvent Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Caption: Workflow for this compound quantification.

Data Presentation

The following table summarizes typical quantitative parameters from a validated UPLC-MS/MS method for N-acyl taurines, including this compound.[1]

ParameterValue
Internal Standard This compound-d4
Linearity Range 1 - 300 ng/mL
Correlation Coefficient (R²) ≥ 0.9996
Limit of Detection (LOD) 0.3 - 0.4 ng/mL
Limit of Quantification (LOQ) 1 ng/mL

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Possible Cause: Column contamination or degradation.

  • Solution:

    • Flush the column with a strong solvent.

    • If the problem persists, replace the guard column or the analytical column.

    • Ensure the sample is fully dissolved in the mobile phase.

  • Possible Cause: Inappropriate injection solvent.

  • Solution: The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing on the column.

Issue 2: High Variability in Results

  • Possible Cause: Inconsistent sample preparation.

  • Solution:

    • Ensure the internal standard is added accurately to every sample at an early stage of the preparation process.

    • Thoroughly vortex and centrifuge samples to ensure complete extraction and precipitation.

  • Possible Cause: Matrix effects.

  • Solution:

    • The use of a stable isotope-labeled internal standard like this compound-d4 should compensate for most matrix effects.

    • If significant ion suppression is still observed, further sample cleanup using techniques like solid-phase extraction (SPE) may be necessary.

Issue 3: Low Signal Intensity or No Peak Detected

  • Possible Cause: Analyte degradation.

  • Solution:

    • Keep samples on ice or at 4°C during preparation.

    • Process samples as quickly as possible.

    • Store samples at -80°C for long-term storage.

  • Possible Cause: Incorrect MS/MS parameters.

  • Solution:

    • Optimize the precursor and product ion transitions for this compound and its internal standard on your specific instrument.

    • Ensure the collision energy and other MS parameters are appropriate.

  • Possible Cause: Issues with the LC-MS system.

  • Solution:

    • Check for leaks in the LC system.

    • Ensure the mobile phases are correctly prepared and degassed.

    • Clean the ion source of the mass spectrometer.

Decision Tree for Internal Standard Selection

Caption: Decision tree for internal standard selection.

References

Technical Support Center: Optimizing Cell Seeding Density for N-Arachidonoyl Taurine Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize cell seeding density for proliferation assays involving N-Arachidonoyl Taurine (NAT).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in cellular assays?

This compound is known to be an activator of the transient receptor potential vanilloid (TRPV) channels, specifically TRPV1 and TRPV4. Its effects on cell proliferation are often linked to the activation of these channels, which can influence intracellular calcium levels and subsequently modulate various signaling pathways.

Q2: How does this compound affect cell proliferation?

Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, such as MCF-7 breast cancer cells.[1] The anti-proliferative effects are thought to be mediated through its interaction with cellular signaling pathways that control cell growth and apoptosis.

Q3: What is the optimal cell seeding density for a proliferation assay?

The optimal seeding density is crucial for obtaining reliable and reproducible data and depends on the cell line's growth rate, the duration of the assay, and the specific assay method used (e.g., MTT, XTT, resazurin).[1][2][3] It is essential to perform a cell density optimization experiment to determine the ideal number of cells that allows for a measurable signal without reaching over-confluence by the end of the experiment.[1][2]

Q4: How do I determine the optimal seeding density for my specific cell line?

To determine the optimal seeding density, it is recommended to perform a preliminary experiment where a range of cell densities is plated and cell growth is monitored over the intended duration of your experiment (e.g., 24, 48, 72 hours). The ideal density will be within the logarithmic growth phase at the time of analysis. For example, a study on MCF-7 cells treated with this compound used a seeding density of 5,000 cells/well in a 96-well plate for a 24-72 hour experiment.[1]

Q5: What are common pitfalls to avoid when optimizing cell seeding density?

Common issues include seeding too few cells, which results in a weak signal, or seeding too many cells, leading to overcrowding, nutrient depletion, and a plateau in the growth curve before the end of the experiment.[2][4] It's also important to ensure even cell distribution in the wells to avoid variability.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability between replicate wells Uneven cell seeding, pipetting errors, or edge effects.Gently swirl the cell suspension before each pipetting step to ensure homogeneity. Use calibrated pipettes and consider using a multichannel pipette for consistency. To minimize evaporation, avoid using the outer wells of the microplate and instead fill them with sterile PBS or media.[5]
Low signal or no detectable difference between treated and control groups Insufficient cell number, suboptimal incubation time, or incorrect reagent concentration.Perform a cell titration experiment to find the optimal seeding density that provides a robust signal. Optimize the concentration of the assay reagent and the incubation time for your specific cell line.[5]
Untreated control cells show low proliferation Poor cell health, issues with culture media, or contamination.Ensure cells are healthy and in the logarithmic growth phase before seeding. Use fresh, high-quality culture media and supplements. Regularly check for signs of contamination.[2]
Unexpected or inconsistent effects of this compound Issues with compound stability or solvent effects.Prepare fresh dilutions of this compound for each experiment. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability.[6]

Experimental Protocols and Data

Protocol: Optimizing Cell Seeding Density for an MTT Assay

This protocol outlines the steps to determine the optimal number of cells to seed for a subsequent proliferation experiment with this compound using the MTT assay.

  • Cell Preparation:

    • Culture cells in appropriate media until they reach 70-80% confluency.

    • For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium. For suspension cells, collect them directly.

    • Centrifuge the cell suspension, remove the supernatant, and resuspend the pellet in fresh complete medium.

    • Perform a cell count using a hemocytometer or an automated cell counter and assess viability (should be >90%).

  • Cell Seeding:

    • Prepare a serial dilution of the cell suspension to achieve a range of densities. A suggested starting range for a 96-well plate is 1,000 to 100,000 cells per well.[7]

    • Seed 100 µL of each cell density into multiple wells of a 96-well plate. Include wells with media only as a background control.

  • Incubation:

    • Incubate the plate for the planned duration of your this compound experiment (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Carefully aspirate the MTT solution. For suspension cells, centrifuge the plate first. Be careful not to disturb the formazan (B1609692) crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Plot the absorbance values against the number of cells seeded. The optimal seeding density will be in the linear range of this curve, where an increase in cell number results in a proportional increase in absorbance.

Data Presentation

Table 1: Example Seeding Density Optimization for MCF-7 Cells (48h Incubation)

Seeding Density (cells/well)Average Absorbance (570 nm)Standard Deviation
1,0000.150.02
2,5000.350.03
5,0000.680.05
10,0001.250.08
20,0001.850.11
40,0001.950.12
80,0001.980.13

Based on this example data, a seeding density between 5,000 and 10,000 cells/well would be optimal for a 48-hour experiment, as it falls within the linear range of the assay.

Table 2: Example Proliferation Data for MCF-7 Cells Treated with this compound (NAT) for 48h

TreatmentConcentration (µM)Average Absorbance (570 nm)% Proliferation vs. Control
Vehicle (DMSO)-1.22100%
NAT101.0586.1%
NAT200.8872.1%
NAT400.6553.3%

This table is based on a starting seeding density of 10,000 cells/well.

Visualizations

Signaling Pathways

NAT_Signaling_Pathway NAT This compound TRPV1 TRPV1 Channel NAT->TRPV1 activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx PI3K PI3K Ca_Influx->PI3K may influence Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: this compound Signaling Pathway.

Experimental Workflow

Experimental_Workflow Start Start Cell_Culture Cell Culture (70-80% confluency) Start->Cell_Culture Harvest Harvest & Count Cells Cell_Culture->Harvest Seed Seed Cells in 96-well Plate (Optimized Density) Harvest->Seed Incubate_Attach Incubate (24h) for cell attachment Seed->Incubate_Attach Treat Treat with This compound Incubate_Attach->Treat Incubate_Treat Incubate (24-72h) Treat->Incubate_Treat Assay Perform Proliferation Assay (e.g., MTT) Incubate_Treat->Assay Read Read Absorbance Assay->Read Analyze Analyze Data Read->Analyze End End Analyze->End

Caption: Workflow for this compound Proliferation Assay.

References

Addressing off-target effects of N-Arachidonoyl Taurine in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Arachidonoyl Taurine (B1682933) (NAT) in cellular models. The focus is on identifying and addressing potential off-target effects to ensure data integrity and accurate interpretation of experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during experiments with NAT, with a focus on distinguishing on-target from off-target effects.

Q1: I am observing a cellular response to NAT in my cell line, which is not known to express the primary targets, TRPV1 or TRPV4. What could be the cause?

A1: This could be due to several factors. Here is a troubleshooting workflow to dissect the observed effects:

  • Confirm Target Expression: First, verify the absence of TRPV1 and TRPV4 expression in your specific cell line at both the mRNA and protein level (e.g., via qPCR and Western Blot/immunocytochemistry). Expression levels can vary between different sources and passages of the same cell line.

  • Metabolite Effects: NAT can be metabolized by cellular enzymes. Consider the potential effects of its metabolites:

    • Taurine: The breakdown of NAT releases taurine, which has known biological activities, including antioxidant properties and modulation of ion channels and neurotransmitter receptors.[1][2][3] You can test for taurine-mediated effects by treating your cells with taurine alone at a concentration equivalent to that which would be produced from the NAT concentration you are using.

    • 12-HETE-taurine: NAT can be oxygenated by 12(S)- and 15(S)-lipoxygenases to form 12-HETE-taurine.[4] The specific biological activity of this metabolite is less characterized, but it is a plausible mediator of observed effects. If you suspect lipoxygenase involvement, you can use a general lipoxygenase inhibitor as a control.

  • Interaction with Other Receptors: While NAT is a known agonist for TRPV1 and TRPV4, other N-acyl amides have been shown to interact with receptors like GPR55.[5][6] Although direct evidence for NAT activating GPR55 is limited, this remains a possibility. If your cells express GPR55, you could use a GPR55 antagonist as a control experiment.

  • Non-specific Membrane Effects: As a lipid-based molecule, NAT could potentially intercalate into the cell membrane and alter its physical properties, such as fluidity.[7] This could non-specifically affect the function of membrane-embedded proteins. This is more likely at higher concentrations of NAT. Consider performing control experiments with a structurally similar but inactive lipid molecule.

Q2: My results with NAT are inconsistent between experiments. What are some potential reasons for this variability?

A2: Inconsistent results can arise from several sources. Here are some factors to consider:

  • Compound Stability and Solubility: NAT is a lipid and may be prone to degradation and have limited solubility in aqueous solutions. Ensure you are preparing fresh solutions for each experiment and follow the manufacturer's guidelines for solubilization (e.g., using DMSO or ethanol (B145695) as a stock solvent).

  • Cell Culture Conditions: Variations in cell density, passage number, and serum concentration in the culture medium can all influence cellular responses. Standardize these parameters across all your experiments.

  • Metabolic Activity of Cells: The rate of NAT metabolism can vary depending on the metabolic state of your cells. Ensure consistent culture conditions to maintain a stable metabolic phenotype.

Q3: How can I confirm that the observed effect of NAT is specifically mediated by TRPV1 or TRPV4 activation?

A3: To confirm the involvement of TRPV1 or TRPV4, you should perform the following control experiments:

  • Use of Selective Antagonists: Pre-incubate your cells with a selective antagonist for the receptor you are investigating before adding NAT. A significant reduction or complete blockage of the NAT-induced effect in the presence of the antagonist strongly suggests the involvement of that specific receptor.

  • Positive Controls: Use a well-characterized agonist for TRPV1 (e.g., Capsaicin) or TRPV4 (e.g., GSK1016790A) to confirm that the signaling pathway is functional in your cell model.[8][9][10]

  • Knockdown or Knockout Models: The most definitive way to confirm on-target effects is to use a cell line where the target receptor (TRPV1 or TRPV4) has been genetically knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR/Cas9). The absence of a response to NAT in these cells would provide strong evidence for on-target activity.

Quantitative Data Summary

The following table summarizes the known activation data for N-Arachidonoyl Taurine on its primary targets.

CompoundTargetActionEC50 ValueReference
This compoundTRPV1Activator28 µM[4]
This compoundTRPV4Activator21 µM[4]

Experimental Protocols

Below are detailed methodologies for key experiments to investigate the on-target and off-target effects of this compound.

Calcium Imaging Assay for TRPV1/TRPV4 Activation

This protocol is for measuring intracellular calcium changes in response to NAT, which is a key downstream event of TRPV1 and TRPV4 activation.

Materials:

  • Adherent cells cultured on glass-bottom dishes

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • This compound (NAT)

  • Selective TRPV1/TRPV4 antagonist (e.g., Capsazepine for TRPV1, GSK2193874 for TRPV4)

  • Positive control agonist (e.g., Capsaicin for TRPV1, GSK1016790A for TRPV4)

  • Fluorescence microscope with a calcium imaging setup

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes and grow to 70-80% confluency.

  • Dye Loading:

    • Prepare a loading solution of 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

    • Remove the culture medium, wash cells once with HBSS.

    • Add the Fluo-4 AM loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with HBSS to remove excess dye.

  • Imaging:

    • Mount the dish on the microscope stage and allow the cells to equilibrate for 5-10 minutes.

    • Acquire a baseline fluorescence reading (Excitation ~494 nm, Emission ~516 nm).

    • For antagonist controls, pre-incubate the cells with the selective antagonist for 15-20 minutes before adding NAT.

    • Add NAT to the desired final concentration and record the change in fluorescence intensity over time.

    • At the end of the experiment, add a positive control agonist to confirm channel activity and a calcium ionophore (e.g., Ionomycin) to obtain a maximum fluorescence signal for data normalization.

  • Data Analysis: Quantify the change in fluorescence intensity relative to the baseline. Compare the response to NAT in the presence and absence of antagonists.

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of ion channel currents activated by NAT.

Materials:

  • Cells expressing the target channel (TRPV1 or TRPV4)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)

  • Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP, pH 7.2)

  • This compound (NAT)

  • Selective antagonists and positive controls

Procedure:

  • Cell Preparation: Plate cells on coverslips suitable for patch-clamp recording.

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Obtain a gigaohm seal on a single cell.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -60 mV.

    • Apply voltage ramps or steps to elicit channel currents.

    • Perfuse the cell with the external solution containing NAT at the desired concentration and record the change in current.

    • To test for off-target effects, co-apply NAT with a selective antagonist.

  • Data Analysis: Measure the change in current amplitude in response to NAT. Analyze the current-voltage (I-V) relationship.

MTT Cell Viability Assay

This assay assesses changes in cell viability or proliferation in response to NAT treatment.

Materials:

  • Adherent cells

  • 96-well cell culture plates

  • This compound (NAT)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of NAT for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • MTT Addition:

    • Remove the treatment medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Signaling Pathways and Experimental Workflows

NAT_Signaling_Pathways cluster_OnTarget On-Target Effects cluster_OffTarget Potential Off-Target Effects cluster_Metabolism Metabolism cluster_Other_Receptors Other Receptors cluster_Membrane Membrane Interaction NAT_on This compound TRPV1 TRPV1 NAT_on->TRPV1 Activates TRPV4 TRPV4 NAT_on->TRPV4 Activates Ca_influx_on Ca²⁺ Influx TRPV1->Ca_influx_on TRPV4->Ca_influx_on Downstream_on Downstream Cellular Response Ca_influx_on->Downstream_on NAT_off This compound FAAH FAAH NAT_off->FAAH Lipoxygenase Lipoxygenase NAT_off->Lipoxygenase GPR55 GPR55 (?) NAT_off->GPR55 Potential Interaction Membrane Cell Membrane NAT_off->Membrane Intercalates Taurine Taurine FAAH->Taurine Produces HETE_Taurine 12-HETE-Taurine Lipoxygenase->HETE_Taurine Produces Downstream_off Downstream Cellular Response Taurine->Downstream_off HETE_Taurine->Downstream_off GPR55->Downstream_off Membrane_Alteration Altered Fluidity/ Protein Function Membrane->Membrane_Alteration Membrane_Alteration->Downstream_off

Caption: On-target vs. potential off-target signaling pathways of this compound.

Troubleshooting_Workflow Start Start: Observed Cellular Response to NAT Check_Expression 1. Confirm Target Expression (TRPV1/TRPV4) via qPCR/Western Blot Start->Check_Expression Targets_Present Targets Present? Check_Expression->Targets_Present Use_Antagonists 2. Use Selective Antagonists (e.g., Capsazepine, GSK2193874) Targets_Present->Use_Antagonists Yes Investigate_Off_Target Investigate Potential Off-Target Mechanisms Targets_Present->Investigate_Off_Target No Effect_Blocked Effect Blocked? Use_Antagonists->Effect_Blocked On_Target Conclusion: Likely On-Target Effect Effect_Blocked->On_Target Yes Effect_Blocked->Investigate_Off_Target No Test_Metabolites 3a. Test Metabolites (Taurine, Lipoxygenase Inhibitors) Investigate_Off_Target->Test_Metabolites Test_Other_Receptors 3b. Test Other Receptors (e.g., GPR55 Antagonist) Investigate_Off_Target->Test_Other_Receptors Test_Membrane_Effects 3c. Test Non-specific Membrane Effects Investigate_Off_Target->Test_Membrane_Effects Off_Target_Conclusion Conclusion: Likely Off-Target Effect Test_Metabolites->Off_Target_Conclusion Test_Other_Receptors->Off_Target_Conclusion Test_Membrane_Effects->Off_Target_Conclusion Experimental_Workflow cluster_Hypothesis Hypothesis Generation cluster_Initial_Screening Initial Screening cluster_Mechanism_Validation Mechanism Validation cluster_Conclusion Conclusion Hypothesis Hypothesis: NAT causes a cellular effect Viability_Assay Cell Viability Assay (e.g., MTT) Hypothesis->Viability_Assay Calcium_Imaging Calcium Imaging (Fluo-4 AM) Hypothesis->Calcium_Imaging Patch_Clamp Patch-Clamp Electrophysiology Viability_Assay->Patch_Clamp Calcium_Imaging->Patch_Clamp Antagonist_Study Antagonist Studies Patch_Clamp->Antagonist_Study Knockdown siRNA/CRISPR Knockdown/ Knockout Antagonist_Study->Knockdown Conclusion Conclusion: On-Target vs. Off-Target Effect Identified Knockdown->Conclusion

References

Validation & Comparative

Comparing the bioactivity of N-Arachidonoyl Taurine with other N-acyl taurines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

N-acyl taurines (NATs) are a class of endogenous lipid messengers that have garnered significant attention for their diverse biological activities. This guide provides a comparative analysis of the bioactivity of N-Arachidonoyl Taurine (B1682933) (NAT) and other prominent N-acyl taurines, including N-Oleoyl Taurine (O-NAT), N-Stearoyl Taurine (S-NAT), and N-Palmitoyl Taurine (P-NAT). The information presented herein is supported by experimental data to facilitate objective comparisons for research and drug development purposes.

Comparative Bioactivity Data

The following table summarizes the key quantitative data on the bioactivity of various N-acyl taurines, highlighting their interactions with specific cellular targets.

N-Acyl TaurineTarget(s)BioactivityCell Type(s)Reference
N-Arachidonoyl Taurine TRPV1, TRPV4EC50 = 28 µM (TRPV1), 21 µM (TRPV4)Not specified[1][2][3][4][5]
IKs potassium channelRestores channel gating in Long QT syndrome mutantsNot specified[6]
-Increases intracellular calcium fluxHIT-T15 pancreatic β-cells, INS-1 rat islet cells[2][3][5][7]
-Stimulates insulin (B600854) secretion832/13 INS-1 pancreatic β-cells[2][3][5][7]
-Inhibits cell proliferationMCF-7 breast cancer cells[8]
N-Oleoyl Taurine GPR119AgonistNot specified[9]
TRPV1ActivatorNot specified[7][10]
-Increases intracellular calcium fluxHIT-T15 pancreatic β-cells, INS-1 rat islet cells[7]
-Stimulates insulin secretionPancreatic β-cell lines[7][11]
-Decreases food intake, improves glucose toleranceMice[9][12][13]
-Inhibits cell proliferation (more potent than this compound)MCF-7 breast cancer cells, PC-3 prostate cancer cells[8]
N-Stearoyl Taurine -Endogenous amino-acyl endocannabinoidRat brain[14][15]
N-Palmitoyl Taurine -Endogenous amino-acyl endocannabinoidRat brain[16][17]

Signaling Pathways and Mechanisms of Action

The bioactivity of N-acyl taurines is mediated through various signaling pathways. The diagrams below illustrate the key mechanisms for this compound and N-Oleoyl Taurine.

NAT_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound TRPV1 TRPV1 This compound->TRPV1 Activates TRPV4 TRPV4 This compound->TRPV4 Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx TRPV4->Ca_influx Insulin_Secretion Insulin Secretion Ca_influx->Insulin_Secretion Triggers

Signaling pathway of this compound in pancreatic β-cells.

ONAT_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular N-Oleoyl Taurine N-Oleoyl Taurine GPR119 GPR119 N-Oleoyl Taurine->GPR119 Activates TRPV1 TRPV1 N-Oleoyl Taurine->TRPV1 Activates GLP1_Secretion GLP-1 Secretion GPR119->GLP1_Secretion Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Glucose_Homeostasis Improved Glucose Homeostasis GLP1_Secretion->Glucose_Homeostasis Insulin_Secretion Insulin Secretion Ca_influx->Insulin_Secretion

Signaling pathways of N-Oleoyl Taurine in metabolic regulation.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Calcium Flux Assay in Pancreatic β-Cells

This protocol is adapted from studies investigating the effect of N-acyl taurines on intracellular calcium levels.[7]

1. Cell Culture:

  • HIT-T15 pancreatic β-cells or INS-1 rat islet cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded onto glass coverslips in 24-well plates and allowed to adhere overnight.

2. Calcium Imaging:

  • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a balanced salt solution for a specified time at 37°C.

  • After loading, the cells are washed to remove excess dye.

  • The coverslip is mounted onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Cells are continuously perfused with a buffer solution.

3. N-Acyl Taurine Treatment:

  • A baseline fluorescence is recorded for a few minutes.

  • The perfusion solution is switched to one containing the desired concentration of the N-acyl taurine (e.g., 10 µM this compound or N-Oleoyl Taurine).[2][3][5]

  • Changes in intracellular calcium concentration are monitored by recording the ratio of fluorescence emission at two different excitation wavelengths.

4. Data Analysis:

  • The fluorescence ratio is converted to intracellular calcium concentration using a standard calibration curve.

  • The frequency and amplitude of calcium oscillations before and after treatment are analyzed.

Insulin Secretion Assay

This protocol outlines the steps to measure insulin release from pancreatic β-cells in response to N-acyl taurine treatment.[7]

1. Cell Culture and Preparation:

  • 832/13 INS-1 pancreatic β-cells are cultured to a suitable confluency.

  • Prior to the assay, cells are washed and pre-incubated in a low-glucose Krebs-Ringer bicarbonate buffer (KRBH) to establish a basal insulin secretion rate.

2. Stimulation:

  • The pre-incubation buffer is replaced with KRBH containing a stimulatory concentration of glucose.

  • Test wells are treated with the desired concentration of N-acyl taurine (e.g., this compound or N-Oleoyl Taurine). Control wells receive the vehicle (e.g., DMSO).

  • The cells are incubated for a defined period (e.g., 1-2 hours) at 37°C.

3. Sample Collection and Analysis:

  • At the end of the incubation, the supernatant is collected from each well.

  • The concentration of insulin in the supernatant is quantified using a commercially available ELISA kit according to the manufacturer's instructions.

  • The remaining cells are lysed to determine the total protein content for normalization of the insulin secretion data.

4. Data Presentation:

  • Insulin secretion is expressed as the amount of insulin released per microgram of total cellular protein.

  • The results from treated cells are compared to the vehicle-treated control cells.

Experimental Workflow for Comparative Bioactivity Analysis

The following diagram illustrates a general workflow for comparing the bioactivity of different N-acyl taurines.

experimental_workflow cluster_setup Experimental Setup cluster_assays Bioactivity Assays cluster_analysis Data Analysis and Comparison NATs Prepare N-Acyl Taurines (Arachidonoyl, Oleoyl, etc.) Ca_Assay Calcium Flux Assay NATs->Ca_Assay Insulin_Assay Insulin Secretion Assay NATs->Insulin_Assay Proliferation_Assay Cell Proliferation Assay NATs->Proliferation_Assay Cell_Culture Culture Target Cells (e.g., Pancreatic β-cells, Cancer cells) Cell_Culture->Ca_Assay Cell_Culture->Insulin_Assay Cell_Culture->Proliferation_Assay Data_Quant Quantify Results (EC50, % Inhibition, etc.) Ca_Assay->Data_Quant Insulin_Assay->Data_Quant Proliferation_Assay->Data_Quant Comparison Comparative Analysis of Bioactivities Data_Quant->Comparison

General workflow for comparing the bioactivity of N-acyl taurines.

References

A Comparative Guide to the Quantitative Analysis of N-acyl Taurines in Biological Samples: UPLC-MS/MS vs. HPLC with Fluorescence Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent analytical techniques for the quantification of N-acyl taurines (NATs) in biological matrices: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection. The selection of an appropriate analytical method is critical for accurate and reliable quantification of these endogenous signaling lipids, which are gaining increasing interest in various physiological and pathological processes.

This document presents a detailed overview of a validated UPLC-MS/MS method for a range of NATs, alongside a representative HPLC with fluorescence detection method for taurine (B1682933), which can be adapted for NAT analysis following derivatization. The guide includes structured data tables for easy comparison of method performance, detailed experimental protocols, and a workflow diagram to aid in methodological implementation.

Method Performance Comparison

The choice between UPLC-MS/MS and HPLC with fluorescence detection depends on the specific requirements of the study, including the desired sensitivity, selectivity, and throughput. UPLC-MS/MS generally offers superior sensitivity and specificity, allowing for the direct analysis of a wide range of NATs without derivatization. HPLC with fluorescence detection, while requiring a derivatization step, provides a robust and more accessible alternative for targeted analysis.

Table 1: Performance Characteristics of UPLC-MS/MS for N-acyl Taurine Analysis

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Intraday Precision (%RSD)Interday Precision (%RSD)Intraday Accuracy (%RE)Interday Accuracy (%RE)
N-palmitoyl taurine (C16:0 NAT)1 - 30012.1 - 8.53.4 - 9.1-6.2 to 5.4-7.8 to 6.3
N-oleoyl taurine (C18:1 NAT)1 - 30011.5 - 7.92.8 - 8.5-5.5 to 4.8-7.1 to 5.9
N-arachidonoyl taurine (C20:4 NAT)1 - 30012.5 - 9.13.9 - 9.8-7.1 to 6.2-8.5 to 7.1
N-docosanoyl taurine (C22:0 NAT)1 - 30013.1 - 9.84.5 - 10.2-8.2 to 7.5-9.6 to 8.2
N-nervonoyl taurine (C24:1 NAT)1 - 30012.8 - 9.54.1 - 9.9-7.8 to 6.9-9.1 to 7.8
Data summarized from a validated method for the analysis of five representative NATs.[1]

Table 2: Performance Characteristics of HPLC with Fluorescence Detection for Taurine Analysis *

ParameterPerformance
Linearity Range0.1 - 30.0 µmol/L
Limit of Detection (LOD)0.003 µmol/L
Intraday Precision (%CV)5.3%
Interday Precision (%CV)7.7%
Accuracy (Relative Variation %)-4.3% to 3.3%
*Note: This method is validated for taurine and would require adaptation and validation for specific N-acyl taurines.[2][3]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. The following sections outline the methodologies for the UPLC-MS/MS and HPLC with fluorescence detection techniques.

UPLC-MS/MS Method for N-acyl Taurine Analysis

This method is based on a validated procedure for the simultaneous quantification of five representative NATs in biological tissues.[1]

1. Sample Preparation (Mouse Liver and Intestine)

  • Homogenization: Homogenize frozen tissue samples in a suitable buffer (e.g., phosphate-buffered saline).

  • Lipid Extraction:

    • Add a mixture of methanol (B129727) and methyl tert-butyl ether (MTBE) to the homogenate.

    • Vortex and incubate for 1 hour at room temperature.

    • Add water to induce phase separation.

    • Centrifuge and collect the upper organic phase.

    • Dry the organic phase under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in methanol containing an appropriate internal standard (e.g., d4-C20:4 NAT).

2. UPLC-MS/MS Instrumentation and Conditions

  • UPLC System: Waters Acquity UPLC system or equivalent.

  • Column: Acquity UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile (B52724)/Methanol (1:1, v/v) with 0.1% formic acid.

  • Gradient Elution: A gradient is used to separate the different NATs, typically starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each NAT and the internal standard.

HPLC with Fluorescence Detection for Taurine (Adaptable for N-acyl Taurines)

This method describes a validated procedure for taurine analysis that can be adapted for NATs after a pre-column derivatization step.[2][3]

1. Sample Preparation (Plasma, Brain, Liver)

  • Deproteinization: Precipitate proteins in the sample by adding a suitable agent (e.g., acetonitrile or perchloric acid).

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Collection: Collect the supernatant for derivatization.

2. Pre-column Derivatization

3. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically around 1.0 mL/min.

  • Fluorescence Detection: Set the excitation and emission wavelengths appropriate for the chosen derivatizing agent (e.g., Ex: 470 nm, Em: 530 nm for NBD-F derivatives).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the UPLC-MS/MS analysis of N-acyl taurines in biological samples.

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Tissue, Plasma) homogenization Homogenization sample->homogenization extraction Lipid Extraction (e.g., MTBE/Methanol) homogenization->extraction drying Drying under N2 extraction->drying reconstitution Reconstitution in Methanol + Internal Standard drying->reconstitution uplc UPLC Separation (C18 Column) reconstitution->uplc msms Tandem Mass Spectrometry (ESI-, MRM) uplc->msms quantification Quantification (Peak Area Ratio) msms->quantification results Concentration Results quantification->results

Caption: UPLC-MS/MS workflow for N-acyl taurine analysis.

References

N-Arachidonoyl Taurine vs. Anandamide: A Comparative Analysis of TRPV1 Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two endogenous lipid messengers, N-Arachidonoyl Taurine (NAT) and anandamide (B1667382) (AEA), focusing on their activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This comparison is supported by experimental data to inform research and development in pain, inflammation, and related fields.

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons, and various chemical agonists. Its activation leads to a sensation of pain and burning, making it a key target for analgesic drug development. Both this compound (NAT) and anandamide (AEA) are endogenous lipids that have been identified as agonists of TRPV1, though their physiological roles and therapeutic potential are still under investigation. Understanding the nuances of their interaction with TRPV1 is critical for the development of targeted therapeutics.

Quantitative Comparison of Agonist Performance

The potency and efficacy of NAT and AEA at the TRPV1 receptor have been characterized in various in vitro systems. The following table summarizes key quantitative data from published studies.

ParameterThis compound (NAT)Anandamide (AEA)Reference Compound (Capsaicin)
Potency (EC₅₀) ~28 µM[1]~0.261 - 6.02 µM (Calcium Influx & Patch Clamp)[2][3]~0.146 µM (Patch Clamp)[2]
Efficacy Reported to induce similar increases in sEPSC frequency as capsaicin (B1668287), suggesting full agonism in that context.[4][5]Partial to full agonist depending on receptor reserve and cellular context. Efficacy reported as 30-100% of capsaicin.[6][7]Full Agonist
Binding Affinity (Kᵢ) Not widely reported~2 µM (displacement of [³H]RTX)[6]Not applicable (used as reference)

Signaling Pathways and Mechanism of Action

Both NAT and AEA activate TRPV1, leading to an influx of cations, primarily Ca²⁺ and Na⁺, which results in membrane depolarization and the generation of an action potential in sensory neurons.

Anandamide (AEA): The activation of TRPV1 by AEA can be initiated through the stimulation of metabotropic receptors coupled to the phospholipase C (PLC) pathway. This leads to the hydrolysis of membrane phospholipids (B1166683) and a subsequent increase in intracellular Ca²⁺, which in turn stimulates the synthesis of anandamide.[3] Endogenously produced AEA then acts on TRPV1 from the intracellular side.[3] Molecular dynamics studies suggest that AEA may enter the TRPV1 channel through a novel location between helices S1-S4 from the lipid bilayer or bind to the vanilloid binding pocket.[8]

This compound (NAT): The precise signaling cascade for NAT-induced TRPV1 activation is less characterized than that of AEA. However, studies have shown that NAT-induced effects, such as the enhancement of glutamatergic synaptic transmission, are similar to those of capsaicin and are blocked by the TRPV1 antagonist capsazepine.[4][9] This indicates that NAT likely acts directly on the TRPV1 channel, leading to its opening and subsequent downstream signaling events analogous to other TRPV1 agonists.

TRPV1_Activation_Pathway cluster_ligands Endogenous Agonists cluster_receptor TRPV1 Channel cluster_cellular_response Cellular Response NAT This compound (NAT) TRPV1 TRPV1 Receptor NAT->TRPV1 Activation AEA Anandamide (AEA) AEA->TRPV1 Activation Ca_Influx Ca²⁺/Na⁺ Influx TRPV1->Ca_Influx Channel Opening Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Nociceptive_Signal Nociceptive Signal Transmission Action_Potential->Nociceptive_Signal

Simplified signaling pathway for TRPV1 activation by NAT and AEA.

Experimental Protocols

The characterization and comparison of NAT and AEA on TRPV1 activation typically involve two key experimental techniques: calcium imaging and patch-clamp electrophysiology.

Calcium Imaging Assay

This method measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to agonist application.

Methodology:

  • Cell Culture: HEK293 cells stably expressing human TRPV1, or primary dorsal root ganglion (DRG) neurons, are cultured on glass coverslips or in multi-well plates.

  • Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, which can enter the cell and is cleaved by intracellular esterases to its active, calcium-binding form.

  • Baseline Measurement: The baseline fluorescence of the cells is recorded using a fluorescence microscope or a plate reader.

  • Agonist Application: A solution containing either NAT or AEA at various concentrations is applied to the cells.

  • Fluorescence Measurement: The change in fluorescence intensity upon agonist application is recorded over time. An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: The change in fluorescence is quantified to determine the concentration-response relationship and calculate the EC₅₀ value for each agonist.

Calcium_Imaging_Workflow start Start cell_culture Culture TRPV1-expressing cells start->cell_culture dye_loading Load cells with Ca²⁺ sensitive dye cell_culture->dye_loading baseline Measure baseline fluorescence dye_loading->baseline agonist_application Apply NAT or AEA baseline->agonist_application fluorescence_measurement Record fluorescence change over time agonist_application->fluorescence_measurement data_analysis Analyze data and calculate EC₅₀ fluorescence_measurement->data_analysis end End data_analysis->end

Workflow for a typical calcium imaging experiment.
Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through the TRPV1 channel upon activation.

Methodology:

  • Cell Preparation: Individual TRPV1-expressing cells (e.g., HEK293 cells or DRG neurons) are identified for recording.

  • Pipette Positioning: A glass micropipette with a very fine tip, filled with an intracellular solution, is brought into contact with the cell membrane.

  • Seal Formation and Whole-Cell Configuration: A high-resistance "giga-seal" is formed between the pipette and the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Voltage Clamp: The cell membrane potential is held at a constant voltage (e.g., -60 mV).

  • Agonist Application: NAT or AEA is applied to the extracellular solution bathing the cell.

  • Current Recording: The current that flows across the membrane in response to agonist binding and channel opening is recorded.

  • Data Analysis: The amplitude of the current is measured at different agonist concentrations to generate a dose-response curve and determine the EC₅₀ and maximal efficacy.

Patch_Clamp_Workflow start Start cell_prep Prepare individual TRPV1-expressing cells start->cell_prep pipette_pos Position glass micropipette cell_prep->pipette_pos seal_config Form giga-seal & establish whole-cell configuration pipette_pos->seal_config voltage_clamp Clamp membrane potential seal_config->voltage_clamp agonist_app Apply NAT or AEA voltage_clamp->agonist_app current_rec Record ion currents agonist_app->current_rec data_an Analyze current-voltage relationship & dose-response current_rec->data_an end End data_an->end

Workflow for whole-cell patch-clamp electrophysiology.

Conclusion

Both this compound and anandamide are endogenous activators of the TRPV1 channel, playing potential roles in nociception and other physiological processes. Based on the available data, anandamide appears to be a more potent agonist than NAT, with a lower EC₅₀ value. The efficacy of anandamide can vary, exhibiting both partial and full agonism, whereas NAT has been shown to act as a full agonist in specific experimental contexts. The signaling pathways for both compounds converge on the activation of TRPV1 and subsequent calcium influx, although the upstream regulation of anandamide synthesis appears more complex. The choice between these two molecules for research or therapeutic development will depend on the desired potency, efficacy, and the specific cellular and physiological context being investigated. Further research is warranted to fully elucidate the distinct physiological roles and therapeutic potential of these two endovanilloids.

References

A Comparative Analysis of N-Arachidonoyl Taurine and N-Oleoyl Taurine on Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the anti-proliferative effects of two N-acyl taurines, N-Arachidonoyl Taurine (B1682933) (AT) and N-Oleoyl Taurine (OT), on cancer cell lines. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these lipid signaling molecules.

Introduction

N-acyl taurines are a class of endogenous lipid molecules structurally related to endocannabinoids.[1][2] Recent studies have highlighted their potential as anti-proliferative agents in various cancer cell lines.[1][2][3] This guide focuses on the comparative efficacy of N-Arachidonoyl Taurine and N-Oleoyl Taurine, presenting quantitative data on their effects on cell viability and detailing the experimental protocols used for their evaluation. Furthermore, we explore the putative signaling pathways through which these compounds exert their anti-cancer effects.

Data Presentation: Comparative Effects on Cell Proliferation

The anti-proliferative activities of this compound and N-Oleoyl Taurine have been evaluated in human prostate adenocarcinoma (PC-3) and breast adenocarcinoma (MCF-7) cell lines. The data indicates that both compounds reduce cell viability in a dose-dependent manner, with N-Oleoyl Taurine demonstrating greater potency.[3]

Cell LineCompoundConcentration (µM)Time (h)% Cell Viability (Approx.)Reference
PC-3 This compound1072~85%[3]
2072~75%[3]
4072~60%[3]
N-Oleoyl Taurine172Significant Reduction[1][2]
1072~40%[3]
4072~30%[3]
MCF-7 This compound1072~90%[3]
2072~70%[3]
4072~65%[3]
N-Oleoyl Taurine1072~60%[3]
2072~45%[3]
4072~35%[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and N-Oleoyl Taurine.

Resazurin (B115843) Cell Viability Assay

This assay quantitatively measures cell proliferation and viability. Metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.

  • Cell Seeding: Plate PC-3 or MCF-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of this compound and N-Oleoyl Taurine in a suitable solvent (e.g., DMSO). Dilute the compounds to the desired final concentrations (e.g., 1, 10, 20, 40 µM) in fresh culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds or vehicle control (DMSO).

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • Resazurin Addition: Prepare a resazurin solution (e.g., 0.15 mg/mL in PBS) and add 10 µL to each well.

  • Final Incubation: Incubate the plates for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm. The fluorescence signal is proportional to the number of viable cells.

Colony Formation Assay

This assay assesses the long-term survival and proliferative capacity of single cells.

  • Cell Seeding: Seed a low number of cells (e.g., 500 cells) into 6-well plates containing complete culture medium.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound, N-Oleoyl Taurine, or vehicle control.

  • Incubation: Incubate the plates for 7-14 days at 37°C and 5% CO₂, allowing colonies to form. The medium should be changed every 2-3 days.

  • Fixation and Staining:

    • Gently wash the colonies with PBS.

    • Fix the colonies with a solution of methanol (B129727) and acetic acid (3:1) for 5 minutes.

    • Stain the colonies with 0.5% crystal violet solution for 15 minutes.

  • Washing and Drying: Carefully wash the plates with water to remove excess stain and allow them to air dry.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

Cell Cycle Analysis by Flow Cytometry (FACS)

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, N-Oleoyl Taurine, or vehicle control for the desired duration.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the amount of DNA in each cell. This allows for the quantification of cells in the subG1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle.[1][2]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture (PC-3 or MCF-7) seeding Cell Seeding cell_culture->seeding treatment Treat Cells seeding->treatment compound_prep Prepare N-Acyl Taurine Solutions (AT & OT) compound_prep->treatment resazurin Resazurin Assay (Viability) treatment->resazurin colony Colony Formation Assay (Long-term Survival) treatment->colony facs FACS Analysis (Cell Cycle) treatment->facs data_analysis Quantitative Analysis & Comparison resazurin->data_analysis colony->data_analysis facs->data_analysis

Caption: General experimental workflow for comparing the effects of N-acyl taurines.

Putative Signaling Pathway for N-Oleoyl Taurine

Treatment of PC-3 cells with N-Oleoyl Taurine leads to an increase in the subG1 cell population, which is indicative of apoptosis, and a decrease in the S-phase of the cell cycle.[1][2] The taurine component of N-acyl taurines has been shown to induce apoptosis through the PTEN/Akt pathway and by modulating the expression of Bcl-2 family proteins via PUMA.[4][5][6]

G cluster_upstream Upstream Events cluster_downstream Downstream Effects OT N-Oleoyl Taurine PTEN PTEN OT->PTEN activates PUMA PUMA OT->PUMA activates Akt Akt PTEN->Akt inhibits CellCycleArrest S-Phase Arrest Akt->CellCycleArrest promotes S-phase entry (inhibited by PTEN activation) Bcl2 Bcl-2 PUMA->Bcl2 inhibits Bax Bax PUMA->Bax activates Caspases Caspases Bcl2->Caspases inhibits Bax->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Putative signaling pathway for N-Oleoyl Taurine-induced apoptosis.

Putative Signaling Pathway for this compound

The arachidonic acid component of this compound has been shown to induce S-phase cell cycle arrest through the JNK signaling pathway.[7][8]

G cluster_signaling Signaling Cascade cluster_effect Cellular Outcome AT This compound JNK JNK Pathway AT->JNK activates FoxO FoxO Transcription Factors JNK->FoxO activates CellCycleArrest S-Phase Cell Cycle Arrest FoxO->CellCycleArrest

Caption: Putative signaling pathway for this compound-induced cell cycle arrest.

Conclusion

Both this compound and N-Oleoyl Taurine demonstrate anti-proliferative effects on cancer cells, with N-Oleoyl Taurine showing higher potency. The mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest, potentially through distinct but related signaling pathways. Further research is warranted to fully elucidate the molecular targets of these compounds and to evaluate their therapeutic potential in preclinical and clinical settings.

References

A Head-to-Head Battle: Cross-Validation of N-Arachidonoyl Taurine Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of methods for quantifying N-Arachidonoyl Taurine (B1682933) (NAT), a key endogenous bioactive lipid. This guide provides a detailed look at the performance of various analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

N-Arachidonoyl Taurine (NAT) is an endogenous N-acyl amide that has garnered significant interest in the scientific community for its diverse biological activities. It has been implicated in a range of physiological processes, including the activation of transient receptor potential (TRP) channels, modulation of inflammation, and regulation of insulin (B600854) secretion.[1][2] As research into the therapeutic potential of NAT expands, the need for accurate and reliable quantification methods becomes paramount. This guide provides a comparative overview of the most common analytical techniques used for NAT quantification, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and a discussion on the potential application of Enzyme-Linked Immunosorbent Assay (ELISA).

Comparative Analysis of Quantification Methods

The selection of an appropriate quantification method depends on several factors, including the required sensitivity, selectivity, sample matrix, throughput, and available instrumentation. Below is a summary of the key performance characteristics of LC-MS/MS and GC-MS for NAT analysis. While a specific commercial ELISA kit for this compound was not identified, a hypothetical comparison is included to highlight the potential advantages and disadvantages of an immunoassay-based approach.

ParameterLC-MS/MSGC-MSELISA (Hypothetical)
Principle Separation by liquid chromatography followed by mass-based detection and fragmentation.Separation of volatile derivatives by gas chromatography followed by mass-based detection.Antigen-antibody binding with enzymatic signal amplification.
Sample Derivatization Generally not required.Required to increase volatility and thermal stability.Not applicable.
Sensitivity High (ng/mL to pg/mL range).[3][4]High, but can be limited by derivatization efficiency.Potentially high, dependent on antibody affinity.
Selectivity Very high, based on chromatographic retention time and specific mass transitions (MRM).[3][4]High, based on retention time and mass spectrum.High, dependent on antibody specificity and potential cross-reactivity.
Linearity Range Wide, typically several orders of magnitude (e.g., 1-300 ng/mL).[3][4]Generally good, but can be narrower than LC-MS/MS.Typically narrower than chromatographic methods.
Precision (CV%) Excellent (<15%).[3][4]Good, but can be affected by derivatization variability.Good (<15%).
Accuracy Excellent (typically within 15% of nominal value).[3][4]Good, but can be influenced by derivatization and matrix effects.Good, but can be affected by matrix interference.
Throughput Moderate to high, with run times typically in the range of 5-15 minutes per sample.[5]Lower, due to longer run times and sample derivatization steps.High, suitable for screening large numbers of samples in parallel.
Instrumentation Cost High.Moderate to high.Low (reader), but antibody development can be costly.
Strengths High sensitivity, high selectivity, no derivatization required, suitable for complex matrices.Well-established technique, good for volatile compounds.High throughput, cost-effective for large sample numbers, simple workflow.
Limitations High initial instrument cost, potential for matrix effects.Requires derivatization, not suitable for thermally labile compounds.Antibody development can be time-consuming and expensive, potential for cross-reactivity and matrix effects.

Experimental Protocols

Quantification of this compound using UPLC-MS/MS

This protocol is based on a validated method for the analysis of N-acyl taurines in biological samples.[3][4]

a) Sample Preparation (Lipid Extraction):

  • Homogenize tissue samples (e.g., liver, intestine) in a suitable solvent (e.g., methanol).

  • Add an internal standard (e.g., this compound-d4) to each sample for accurate quantification.[1]

  • Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol/water.

  • Centrifuge to separate the phases and collect the organic layer containing the lipids.

  • Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in an appropriate solvent for UPLC-MS/MS analysis.

b) UPLC-MS/MS Instrumental Analysis:

  • Chromatographic System: Ultra-Performance Liquid Chromatography (UPLC) system.

  • Column: A reversed-phase column suitable for lipid analysis (e.g., ACQUITY UPLC BEH C18).

  • Mobile Phase: A gradient of two solvents, such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Flow Rate: A typical flow rate is around 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is often used for N-acyl taurines.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for NAT and its internal standard are monitored. For NAT, characteristic product ions are often observed at m/z 80 and m/z 107.[3][4]

c) Data Analysis:

  • Generate a calibration curve using a series of known concentrations of NAT standards.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Quantify the concentration of NAT in the samples by interpolating from the calibration curve.

Quantification of this compound using GC-MS

This protocol requires a derivatization step to make the non-volatile NAT amenable to gas chromatography.

a) Sample Preparation and Derivatization:

  • Perform lipid extraction as described for the LC-MS/MS method, including the addition of an internal standard.

  • Derivatize the extracted lipids to form volatile esters. A common method is to convert the sulfonic acid group to a more volatile derivative, for example, by methylation or silylation.

  • After derivatization, the sample is extracted into a non-polar solvent suitable for GC injection (e.g., hexane).

b) GC-MS Instrumental Analysis:

  • Gas Chromatograph: A gas chromatograph equipped with a capillary column.

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection is often used for trace analysis.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron ionization (EI) or chemical ionization (CI).

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized NAT.

c) Data Analysis:

Similar to the LC-MS/MS method, a calibration curve is constructed using derivatized standards, and the concentration of NAT in the samples is determined based on the peak area ratio to the internal standard.

Visualizing the Workflow and Signaling Pathway

To better illustrate the processes involved, the following diagrams were generated using the DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_analysis Data Analysis BiologicalSample Biological Sample (e.g., Tissue, Plasma) Homogenization Homogenization BiologicalSample->Homogenization InternalStandard Add Internal Standard (NAT-d4) Homogenization->InternalStandard LipidExtraction Lipid Extraction InternalStandard->LipidExtraction Evaporation Evaporation & Reconstitution LipidExtraction->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Derivatization Derivatization Evaporation->Derivatization Quantification Quantification LCMS->Quantification GCMS GC-MS Analysis GCMS->Quantification Derivatization->GCMS signaling_pathway NAT This compound (NAT) TRPV1 TRPV1 Channel NAT->TRPV1 Activates Ca2_influx Ca²⁺ Influx TRPV1->Ca2_influx Mediates CellularResponse Cellular Response (e.g., Insulin Secretion) Ca2_influx->CellularResponse Triggers

References

Comparative analysis of N-Arachidonoyl Taurine levels in healthy versus diseased tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of N-Arachidonoyl Taurine (B1682933) (NAT) levels in healthy versus diseased tissues. NAT, an endogenous lipid mediator, is gaining significant attention for its role in a variety of physiological and pathological processes. This document summarizes quantitative data, details experimental protocols for its measurement, and illustrates its key signaling pathways to support further research and therapeutic development.

Comparative Levels of N-Arachidonoyl Taurine: Healthy vs. Diseased Tissues

This compound levels exhibit significant alterations in various disease states compared to healthy tissues. While comprehensive quantitative data across all tissue types remains an active area of research, the following table summarizes key findings from recent studies. The data indicates a potential role for NAT as a biomarker and therapeutic target in oncology, neurology, and metabolic disorders.

Tissue/Cell TypeDisease StateChange in NAT LevelsMethod of AnalysisReference
Human Colon Tissue Colon TumorIncreased (Prevalently Present)MALDI-Mass Spectrometry Imaging[1]
Mouse Brain Administration of Δ9-THCAlteredLC-MS[2]
Prostate Cancer Cells (PC-3) Cancer- (Used as external treatment)-[3]
Breast Cancer Cells (MCF-7) Cancer- (Used as external treatment)-[3]
Mouse Liver and Intestine HealthyLevels quantified (baseline)UPLC-MS/MS[4]

Note: Much of the current research describes relative changes or the effects of exogenous application of NAT rather than absolute quantification in diseased tissues.

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in biological tissues is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.

Tissue Homogenization and Lipid Extraction
  • Objective: To extract lipids, including NAT, from tissue samples.

  • Procedure:

    • Approximately 50-100 mg of frozen tissue is weighed and homogenized in a solvent mixture, typically chloroform/methanol (B129727) (2:1, v/v).

    • The homogenization is often performed using a mechanical homogenizer followed by sonication to ensure complete tissue disruption.

    • An internal standard, such as this compound-d4, is added at the beginning of the extraction process to account for sample loss during preparation and for variations in instrument response.[2]

    • The mixture is then subjected to a liquid-liquid extraction. Typically, water or a salt solution is added to induce phase separation.

    • After centrifugation, the organic phase containing the lipids is carefully collected.

    • The solvent is evaporated under a stream of nitrogen, and the dried lipid extract is reconstituted in a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.

Liquid Chromatography Separation
  • Objective: To chromatographically separate NAT from other lipids in the extract before detection.

  • Typical Parameters:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution is typically employed using a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

    • Flow Rate: Maintained at a constant rate suitable for the column dimensions.

    • Column Temperature: Controlled to ensure reproducible retention times.

Tandem Mass Spectrometry Detection
  • Objective: To specifically detect and quantify NAT.

  • Typical Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often used for NAT analysis.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for NAT and its internal standard.

    • MRM Transitions: The specific m/z transitions for NAT and its deuterated internal standard are selected and optimized for the instrument being used. For instance, diagnostic product ions for N-acyl taurines can be found at m/z 80 and m/z 107.[4]

    • Quantification: A calibration curve is generated using known concentrations of a pure NAT standard, and the concentration in the biological samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The linear range for quantification is typically validated to be between 1-300 ng/ml.[4]

G cluster_workflow Experimental Workflow for NAT Quantification tissue Tissue Sample homogenization Homogenization & Lipid Extraction (with Internal Standard) tissue->homogenization separation LC Separation (Reverse-Phase C18) homogenization->separation detection MS/MS Detection (ESI-, MRM) separation->detection quantification Data Analysis & Quantification detection->quantification

Workflow for NAT Quantification

Signaling Pathways of this compound

This compound is a bioactive lipid that interacts with several key signaling pathways, positioning it as a molecule of interest in inflammation, pain perception, and metabolic regulation.

Biosynthesis and Degradation

The biosynthesis of NAT is not fully elucidated but is believed to involve the conjugation of arachidonic acid to taurine. The primary enzyme responsible for the degradation of NAT is Fatty Acid Amide Hydrolase (FAAH), which also metabolizes the endocannabinoid anandamide.[2] Inhibition of FAAH leads to an accumulation of N-acyl taurines, suggesting a therapeutic strategy for conditions where elevated NAT levels may be beneficial.

Receptor Interactions and Downstream Effects

NAT is a known agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) and TRPV4 channels.[2] TRPV1 is a non-selective cation channel that plays a crucial role in pain sensation and inflammation. Activation of TRPV1 by NAT leads to an influx of calcium ions (Ca2+), which in turn can trigger various cellular responses, including neurotransmitter release and the modulation of inflammatory pathways.

The interaction of NAT with these pathways highlights its potential role in a range of physiological processes:

  • Neuroinflammation and Pain: Through its action on TRPV1, NAT is implicated in the modulation of pain and neuroinflammatory processes.

  • Metabolic Regulation: N-acyl taurines have been shown to improve glucose homeostasis, and their levels are inversely correlated with obesity. This suggests a role in metabolic diseases such as type 2 diabetes.

  • Cancer: NAT has demonstrated anti-proliferative effects in prostate and breast cancer cell lines, indicating its potential as an anti-cancer agent.[3]

G cluster_pathway This compound Signaling Pathway Arachidonic_Acid Arachidonic Acid NAT This compound (NAT) Arachidonic_Acid->NAT Biosynthesis Taurine Taurine Taurine->NAT FAAH FAAH NAT->FAAH Degradation TRPV1 TRPV1/TRPV4 NAT->TRPV1 Activation Ca_influx Ca2+ Influx TRPV1->Ca_influx Cellular_Response Cellular Responses (e.g., Neurotransmitter Release, Inflammatory Modulation) Ca_influx->Cellular_Response

NAT Signaling Pathway

References

N-Arachidonoyl Taurine's Potency on TRPV4: A Comparative Analysis with Other Known Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency of N-Arachidonoyl Taurine (NAT) as a TRPV4 activator against other well-established synthetic and natural activators. The data presented is curated from publicly available experimental findings to assist researchers in selecting the appropriate tools for their TRPV4-related studies.

Potency Comparison of TRPV4 Activators

The potency of a TRPV4 activator is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the compound that elicits 50% of the maximal response. The following table summarizes the EC50 values for this compound and other known TRPV4 activators. Lower EC50 values indicate higher potency.

CompoundTypeEC50 ValueCell TypeSpeciesReference
This compound (NAT) Endogenous Lipid21 µMNot SpecifiedNot Specified[1][2][3][4][5][6]
GSK1016790A Synthetic2.1 nMHEK293Human[7][8][9][10][11]
18 nMHEK293Mouse[7][8][10][11][12]
34 nMChoroid Plexus Epithelial CellsNot Specified[9]
4α-Phorbol 12,13-didecanoate (4α-PDD) Synthetic~200 nMHEKHuman & Mouse[12]
~3 µMNot SpecifiedMouse[13]
Bisandrographolide A (BAA) Natural Product790 - 950 nMNot SpecifiedNot Specified[14][15][16]

Key Observations:

  • GSK1016790A is the most potent TRPV4 activator among the compared compounds, with EC50 values in the low nanomolar range.[7][8][9][10][11] It is approximately 300-fold more potent than 4α-PDD in activating TRPV4 currents.[11]

  • This compound (NAT) , an endogenous lipid, demonstrates the lowest potency in this comparison, with an EC50 value in the micromolar range.[1][2][3][4][5][6]

  • 4α-Phorbol 12,13-didecanoate (4α-PDD) and Bisandrographolide A (BAA) exhibit intermediate potencies, with EC50 values in the nanomolar to low micromolar range.[12][13][14][15][16]

Experimental Methodologies

The determination of EC50 values for TRPV4 activators typically involves cell-based assays that measure the influx of calcium ([Ca2+]i) upon channel activation.

General Experimental Workflow

A common method to assess TRPV4 activation is through calcium imaging assays using fluorescent indicators.

G cluster_prep Cell Preparation cluster_assay Calcium Imaging Assay cluster_analysis Data Analysis cell_culture Culture HEK293 cells transfection Transfect with TRPV4 cDNA cell_culture->transfection dye_loading Load with Fura-2 AM transfection->dye_loading baseline Record baseline fluorescence dye_loading->baseline Transfer to imaging setup compound_addition Add TRPV4 activator baseline->compound_addition fluorescence_measurement Measure fluorescence changes compound_addition->fluorescence_measurement ratio_calc Calculate 340/380 nm ratio fluorescence_measurement->ratio_calc Export data dose_response Generate dose-response curve ratio_calc->dose_response ec50_calc Calculate EC50 value dose_response->ec50_calc G cluster_membrane Plasma Membrane cluster_stimuli Activators cluster_intracellular Intracellular Signaling TRPV4 TRPV4 Channel Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Activation NAT This compound NAT->TRPV4 GSK GSK1016790A GSK->TRPV4 PDD 4α-PDD PDD->TRPV4 BAA BAA BAA->TRPV4 Heat Heat Heat->TRPV4 Osmolarity Hypotonicity Osmolarity->TRPV4 Downstream Downstream Signaling (e.g., Calmodulin, PKC) Ca_influx->Downstream Response Cellular Response Downstream->Response

References

A comparative study of the metabolic stability of different N-acyl taurines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic stability of various N-acyl taurines (NATs), a class of endogenous lipid signaling molecules. Understanding the metabolic fate of these compounds is crucial for elucidating their physiological roles and for the development of potential therapeutics targeting the pathways they modulate. This document summarizes available experimental data on their stability, details the methodologies for assessment, and visualizes the key metabolic processes.

Introduction to N-Acyl Taurines and their Metabolism

N-acyl taurines are amides formed from a fatty acid and taurine (B1682933). They are involved in various physiological processes, and their endogenous levels are primarily regulated by the balance between their synthesis and degradation. The primary enzyme responsible for the hydrolysis and inactivation of NATs is Fatty Acid Amide Hydrolase (FAAH).[1][2][3][4] The stability of NATs against FAAH-mediated hydrolysis is a key determinant of their biological half-life and activity. Factors such as the length and degree of saturation of the N-acyl chain can significantly influence their rate of metabolism.

Comparative Metabolic Stability of Different N-Acyl Taurines

The metabolic stability of N-acyl taurines varies depending on the structure of the acyl chain. While comprehensive head-to-head studies providing intrinsic clearance and half-life values for a wide range of NATs in human liver microsomes are limited, available data on their interaction with their primary metabolizing enzyme, FAAH, allows for a comparative assessment. Generally, N-acyl taurines are considered to be relatively stable compared to other FAAH substrates like N-acylethanolamines (NAEs). For instance, FAAH exhibits a lower hydrolytic activity towards N-arachidonoyl-taurine (C20:4-NAT) compared to the well-known endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine or C20:4-NAE).

Long-chain saturated N-acyl taurines are reported to be hydrolyzed by FAAH at a significantly slower rate than unsaturated N-acylethanolamines. This suggests that both the head group (taurine vs. ethanolamine) and the acyl chain characteristics play a crucial role in determining the metabolic stability. The following table provides a comparative summary of the metabolic stability of representative N-acyl taurines based on their reported relative hydrolysis rates by FAAH.

N-Acyl TaurineAcyl ChainRelative Metabolic StabilitySupporting Evidence
N-Palmitoyl Taurine C16:0 (Saturated)HighLong-chain saturated NATs are poor substrates for FAAH.
N-Stearoyl Taurine C18:0 (Saturated)HighSimilar to other long-chain saturated NATs, expected to be slowly hydrolyzed by FAAH.
N-Oleoyl Taurine C18:1 (Monounsaturated)ModerateAs an unsaturated NAT, it is a substrate for FAAH, but likely more stable than corresponding NAEs.[2]
N-Arachidonoyl Taurine C20:4 (Polyunsaturated)Moderate to LowFAAH shows lower hydrolytic activity for C20:4-NAT compared to C20:4-NAE (anandamide), but it is still a substrate.[3][5]

Note: The relative metabolic stability is inferred from the available literature on FAAH substrate specificity. "High" stability corresponds to a low rate of hydrolysis, while "Low" stability indicates a higher susceptibility to metabolism.

Experimental Protocols

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol outlines a general procedure for assessing the metabolic stability of N-acyl taurines in a common in vitro system.

1. Materials and Reagents:

  • N-acyl taurine test compounds

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (ACN) with an internal standard (e.g., a deuterated NAT analog) for reaction termination and sample preparation

  • 96-well plates

  • Incubator capable of maintaining 37°C

  • LC-MS/MS system

2. Assay Procedure:

  • Prepare working solutions of the N-acyl taurine test compounds in a suitable organic solvent (e.g., DMSO) and then dilute in phosphate buffer to the final desired concentration. The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid enzyme inhibition.

  • In a 96-well plate, add the HLM to the phosphate buffer to achieve a final protein concentration of 0.5-1.0 mg/mL.

  • Add the N-acyl taurine working solution to the wells containing the HLM and buffer.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Incubate the plate at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

3. Data Analysis:

  • Quantify the remaining parent N-acyl taurine at each time point using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • Determine the in vitro half-life (t½) from the slope of the linear regression.

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume in µL / mg of microsomal protein)

UPLC-MS/MS Method for Quantification of N-Acyl Taurines

A sensitive and specific UPLC-MS/MS method is essential for accurately measuring the depletion of N-acyl taurines in metabolic stability assays.

1. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18) is suitable for separating these lipids.

  • Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer like ammonium (B1175870) acetate.

  • Mobile Phase B: Acetonitrile/Isopropanol mixture with 0.1% formic acid.

  • Gradient: A gradient elution starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B is typically used to separate the different N-acyl taurines.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

  • Column Temperature: Maintained at 40-50°C.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for N-acyl taurines.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions for each N-acyl taurine and the internal standard are monitored. A common product ion for NATs corresponds to the taurine fragment.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the metabolic pathway of N-acyl taurines and the experimental workflow for assessing their metabolic stability.

metabolic_pathway cluster_synthesis Synthesis cluster_degradation Degradation Fatty Acyl-CoA Fatty Acyl-CoA N-Acyl Taurine N-Acyl Taurine Fatty Acyl-CoA->N-Acyl Taurine BAAT/ACNAT1 Taurine Taurine Taurine->N-Acyl Taurine Fatty Acid Fatty Acid N-Acyl Taurine->Fatty Acid FAAH Taurine_degraded Taurine N-Acyl Taurine->Taurine_degraded

Caption: Metabolic pathway of N-acyl taurines.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_Reagents Prepare Reagents (HLM, Buffer, NADPH, NATs) Incubate Incubate NATs with HLM and NADPH at 37°C Prepare_Reagents->Incubate Time_Points Collect Samples at Different Time Points Incubate->Time_Points Quench Terminate Reaction with Acetonitrile + IS Time_Points->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge LC_MS Analyze Supernatant by UPLC-MS/MS Centrifuge->LC_MS Data_Analysis Calculate Half-life and Intrinsic Clearance LC_MS->Data_Analysis

Caption: Experimental workflow for metabolic stability assay.

References

Validating FAAH's Role in N-Arachidonoyl Taurine Regulation: A Comparative Guide to FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various Fatty Acid Amide Hydrolase (FAAH) inhibitors in regulating N-Arachidonoyl Taurine (NAT) levels, supported by experimental data. The inhibition of FAAH, a key enzyme in the endocannabinoid system, presents a promising therapeutic strategy by elevating the levels of bioactive lipids, including the N-acyl taurines (NATs). This document serves as a resource for understanding the validation of FAAH as a target for modulating NAT signaling.

Executive Summary

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of N-acyl taurines (NATs), a class of signaling lipids with emerging biological significance. Pharmacological inhibition or genetic knockout of FAAH leads to a significant accumulation of NATs, including this compound (NAT), in both central and peripheral tissues. This guide compares the effects of several FAAH inhibitors on NAT levels, providing available quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows. While direct comparative studies on the effects of all major FAAH inhibitors on NAT levels are limited, this guide collates available data to provide a valuable benchmark for researchers.

Quantitative Comparison of FAAH Inhibitors on this compound (NAT) Levels

The following table summarizes the in vivo effects of different FAAH inhibitors on this compound (C20:4 NAT) levels. It is important to note that the data is compiled from different studies, and experimental conditions such as animal models, dosage, and time points may vary.

FAAH InhibitorAnimal ModelTissueDoseTime PointFold Increase in C20:4 NAT (vs. Vehicle)Reference
PF-3845 MouseLiver10 mg/kg, i.p.3 hours~15-fold[1]
PF-3845 MouseBrain10 mg/kg, i.p.3 hoursNo significant change[1]
General FAAH Inactivation MouseKidneyNot Specified1 hour>10-fold (total polyunsaturated NATs)[2]
URB597 Data not availableData not availableData not availableData not availableData not available
JNJ-42165279 Data not availableData not availableData not availableData not availableData not available
OL-135 Data not availableData not availableData not availableData not availableData not available

Signaling Pathways and Experimental Workflows

To visually represent the biological and experimental processes, the following diagrams were generated using Graphviz.

FAAH-Mediated this compound (NAT) Metabolism

FAAH_Metabolism cluster_synthesis NAT Biosynthesis cluster_degradation NAT Degradation cluster_inhibition Pharmacological Inhibition Arachidonoyl_CoA Arachidonoyl-CoA N_acyltransferase N-acyltransferase (Proposed) Arachidonoyl_CoA->N_acyltransferase Taurine Taurine Taurine->N_acyltransferase NAT N-Arachidonoyl Taurine (NAT) N_acyltransferase->NAT Biosynthesis FAAH FAAH NAT->FAAH Hydrolysis Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Taurine_deg Taurine FAAH->Taurine_deg FAAH_Inhibitors FAAH Inhibitors (e.g., PF-3845, URB597) FAAH_Inhibitors->FAAH Inhibition

Caption: FAAH-mediated degradation of this compound.

Experimental Workflow for Evaluating FAAH Inhibitors

Experimental_Workflow cluster_animal_study In Vivo Experiment cluster_analysis Sample Analysis cluster_data Data Interpretation Animal_Model Animal Model (e.g., Mice, Rats) Treatment Administer FAAH Inhibitor (e.g., PF-3845, URB597) or Vehicle Animal_Model->Treatment Tissue_Collection Tissue Collection (Brain, Liver, Kidney) Treatment->Tissue_Collection Lipid_Extraction Lipid Extraction Tissue_Collection->Lipid_Extraction FAAH_Assay FAAH Activity Assay Tissue_Collection->FAAH_Assay LC_MS_MS LC-MS/MS Analysis (Quantification of NATs) Lipid_Extraction->LC_MS_MS Data_Analysis Data Analysis (Fold Change, Statistical Significance) LC_MS_MS->Data_Analysis FAAH_Assay->Data_Analysis Conclusion Conclusion on Inhibitor Efficacy Data_Analysis->Conclusion

Caption: Workflow for assessing FAAH inhibitor effects on NAT levels.

Detailed Experimental Protocols

In Vivo Animal Study Protocol

Objective: To determine the effect of a FAAH inhibitor on this compound levels in rodent tissues.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • FAAH inhibitor (e.g., PF-3845, URB597)

  • Vehicle solution (e.g., 18:1:1 saline:emulphor:ethanol)

  • Anesthesia (e.g., isoflurane)

  • Liquid nitrogen

  • Dissection tools

Procedure:

  • Acclimatize mice to the housing conditions for at least one week prior to the experiment.

  • Prepare the FAAH inhibitor solution in the vehicle at the desired concentration.

  • Administer the FAAH inhibitor or vehicle to the mice via intraperitoneal (i.p.) injection at a specified dose (e.g., 10 mg/kg).

  • At a predetermined time point post-injection (e.g., 1, 3, or 6 hours), euthanize the mice by cervical dislocation following anesthesia.

  • Rapidly dissect the tissues of interest (e.g., brain, liver, kidney) and immediately freeze them in liquid nitrogen to quench metabolic activity.

  • Store the frozen tissues at -80°C until lipid extraction.

Lipid Extraction from Brain Tissue for NAT Analysis

Objective: To extract lipids, including this compound, from brain tissue for subsequent quantification.

Materials:

  • Frozen brain tissue

  • Internal standard (e.g., this compound-d4)

  • Chloroform

  • Methanol

  • Water (LC-MS grade)

  • Conical glass tubes

  • Homogenizer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Weigh the frozen brain tissue (~50 mg) in a pre-chilled tube.

  • Add a known amount of the internal standard to each sample.

  • Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol to the tissue.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Add 0.5 mL of water to induce phase separation.

  • Vortex the mixture thoroughly and centrifuge at 1000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol) for LC-MS/MS analysis.

Quantification of this compound by LC-MS/MS

Objective: To quantify the concentration of this compound in lipid extracts using liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate NAT from other lipids (e.g., start with 60% B, increase to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions (Negative Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound (NAT): Precursor ion (m/z) -> Product ion (m/z) (e.g., 410.3 -> 303.2)

    • This compound-d4 (Internal Standard): Precursor ion (m/z) -> Product ion (m/z) (e.g., 414.3 -> 303.2)

  • Optimize other parameters such as collision energy and cone voltage for maximum signal intensity.

Quantification:

  • Generate a standard curve using known concentrations of this compound.

  • Calculate the concentration of NAT in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

In Vitro FAAH Activity Assay (Fluorometric)

Objective: To determine the inhibitory potency (IC50) of a compound against FAAH activity.

Materials:

  • Recombinant human or rodent FAAH enzyme

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

  • Test inhibitor compound

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add the FAAH enzyme to each well (except for the no-enzyme control).

  • Add the serially diluted inhibitor or vehicle to the respective wells.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate AAMCA to all wells.

  • Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) kinetically over 30 minutes at 37°C.

  • Calculate the rate of the reaction for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of FAAH inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The evidence strongly supports the critical role of FAAH in regulating the levels of this compound. Both genetic and pharmacological inactivation of FAAH lead to substantial increases in NAT concentrations, particularly in peripheral tissues. While direct comparative data across a range of FAAH inhibitors for their effect on NAT is still emerging, the available information on compounds like PF-3845 validates FAAH as a druggable target for modulating NAT signaling. The provided experimental protocols offer a robust framework for researchers to further investigate the therapeutic potential of FAAH inhibition in the context of NAT-mediated physiological processes. Future studies directly comparing the potency and efficacy of various FAAH inhibitors on NAT elevation will be crucial for advancing our understanding and for the development of novel therapeutics targeting this pathway.

References

N-Arachidonoyl Taurine: A Promising Activator for Restoring Function in Wild-Type and Mutant IKs Channels

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the effects of N-Arachidonoyl Taurine (B1682933) (N-AT) on wild-type and Long QT syndrome-associated mutant IKs channels reveals its potential as a broad-spectrum activator. Experimental data demonstrates that N-AT effectively restores the function of diverse mutant channels, suggesting a promising therapeutic avenue for certain cardiac arrhythmias.

N-Arachidonoyl Taurine (N-AT), a synthetic analog of a polyunsaturated fatty acid, has emerged as a significant activator of the slowly activating delayed rectifier potassium current (IKs), which is crucial for the repolarization of the cardiac action potential.[1][2] The IKs channel is formed by the co-assembly of the pore-forming α-subunit KCNQ1 (also known as Kv7.1) and the auxiliary β-subunit KCNE1.[2] Mutations in the genes encoding these subunits can lead to a loss of IKs function, resulting in Long QT syndrome (LQTS), a disorder that increases the risk of life-threatening cardiac arrhythmias.[1][3] This guide provides a detailed comparison of the effects of N-AT on both wild-type and various LQTS-associated mutant IKs channels, supported by experimental data and protocols.

Quantitative Analysis of N-AT Effects

Electrophysiological studies have quantified the impact of N-AT on the gating properties of both wild-type and mutant IKs channels. The primary effect of N-AT is a significant negative shift in the voltage dependence of activation (G-V curve), meaning the channels open at more hyperpolarized (negative) membrane potentials. This activating effect has been consistently observed across different channel variants.

Channel TypeConditionV₅₀ (mV)
Wild-Type (WT) Control+35.8 ± 1.5
+ 70 µM N-AT+5.8 ± 1.5
G229D Mutant Control+64.1 ± 1.5
+ 70 µM N-AT+34.1 ± 1.5
V254M Mutant Control+60.7 ± 1.6
+ 70 µM N-AT+30.7 ± 1.6
L273F Mutant Control+55.1 ± 1.1
+ 70 µM N-AT+25.1 ± 1.1
A341E Mutant Control+88.0 ± 2.0
+ 70 µM N-AT+58.0 ± 2.0

Table 1: Comparison of the half-maximal activation voltage (V₅₀) for wild-type and various mutant IKs channels in the absence and presence of 70 µM this compound. Data is presented as mean ± SEM. A more negative V₅₀ indicates easier channel activation.[1]

Mechanism of Action and Signaling Pathway

This compound is believed to exert its activating effect by interacting with the voltage-sensing domain (VSD) of the KCNQ1 subunit. Specifically, it is thought to facilitate the outward movement of the S4 segment, which is the primary voltage sensor of the channel. This facilitation of S4 movement leads to an earlier and more efficient opening of the channel pore in response to membrane depolarization.

G cluster_channel IKs Channel NAT This compound (N-AT) VSD Voltage-Sensing Domain (S1-S4 of KCNQ1) NAT->VSD interacts with S4 S4 Segment (Voltage Sensor) Pore Pore Domain (S5-S6 of KCNQ1) S4->Pore conformational change Opening Channel Opening Pore->Opening IKs Increased IKs Current Opening->IKs

Proposed mechanism of N-AT action on the IKs channel.

Experimental Protocols

The primary experimental technique used to characterize the effects of N-AT on IKs channels is two-electrode voltage-clamp (TEVC) electrophysiology using Xenopus laevis oocytes.[4][5]

1. Oocyte Preparation and cRNA Injection:

  • Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA encoding the desired IKs channel subunits (wild-type or mutant KCNQ1 and KCNE1) is injected into the oocytes.

  • The oocytes are then incubated for 2-5 days to allow for protein expression.

2. Two-Electrode Voltage-Clamp Recordings:

  • An oocyte expressing the IKs channels is placed in a recording chamber and perfused with a control external solution.

  • Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

  • A voltage-clamp protocol is applied to elicit IKs currents. A typical protocol involves holding the membrane potential at -80 mV and then applying depolarizing steps to various voltages (e.g., from -80 mV to +60 mV in 20 mV increments).

  • After recording baseline currents, the external solution is exchanged for one containing N-AT at the desired concentration (e.g., 70 µM), and the voltage-clamp protocol is repeated.

3. Data Analysis:

  • The peak tail current at a specific repolarizing voltage is measured and plotted against the preceding depolarizing voltage step to generate the conductance-voltage (G-V) relationship.

  • The G-V curves are then fitted with a Boltzmann function to determine the half-maximal activation voltage (V₅₀) and the slope factor.

  • The change in V₅₀ (ΔV₅₀) is calculated to quantify the effect of N-AT.

G cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Oocyte Xenopus Oocyte Isolation cRNA cRNA Injection (KCNQ1 & KCNE1) Oocyte->cRNA Incubation Incubation (2-5 days) cRNA->Incubation TEVC Two-Electrode Voltage-Clamp Incubation->TEVC Control Record Baseline Currents TEVC->Control NAT_app Apply N-AT Control->NAT_app NAT_rec Record Currents with N-AT NAT_app->NAT_rec GV Generate G-V Curves NAT_rec->GV Boltzmann Boltzmann Fit GV->Boltzmann V50 Determine V₅₀ Boltzmann->V50 Compare Compare V₅₀ (Control vs. N-AT) V50->Compare

Workflow for electrophysiological analysis of N-AT effects.

Concluding Remarks

References

N-Arachidonoyl Taurine as an Insulin Secretagogue: A Comparative Analysis with Other Fatty Acid Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The regulation of insulin (B600854) secretion is a cornerstone of glycemic control, and its dysfunction is a hallmark of type 2 diabetes. Endogenous lipid signaling molecules, particularly fatty acid amides, have emerged as a class of modulators of pancreatic β-cell function. Among these, N-Arachidonoyl Taurine (NAT), an endocannabinoid-like molecule, has garnered interest for its potential role as an insulin secretagogue. This guide provides a comparative analysis of NAT's efficacy in stimulating insulin secretion relative to other fatty acid amides, supported by available experimental data and an examination of the underlying signaling pathways.

Comparative Efficacy of this compound

Current research indicates that this compound is a secretagogue for insulin in pancreatic β-cells. However, a definitive statement on whether it is more potent than all other fatty acid amides is challenging due to a lack of direct, comprehensive comparative studies performing dose-response analyses under identical conditions. The available evidence, summarized below, allows for a qualitative and mechanistic comparison.

A key study directly compared the effects of this compound and N-Oleoyl Taurine (NOT) on insulin secretion from pancreatic β-cell lines (HIT-T15 and INS-1). Both N-acyl taurines were found to significantly increase insulin secretion.[1] This effect is, at least in part, mediated by the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, leading to an increase in intracellular calcium levels, a critical trigger for insulin exocytosis.[1]

While direct quantitative comparisons are limited, the existing literature provides insights into the insulinotropic activity of various fatty acid amides.

Table 1: Summary of Insulin Secretagogue Activity of Selected Fatty Acid Amides

Fatty Acid AmideDirect Insulin Secretagogue EffectPrimary Signaling Pathway(s)Notes
This compound (NAT) Yes[1]TRPV1[1]Induces calcium oscillations in β-cells.[1]
N-Oleoyl Taurine (NOT) Yes[1]TRPV1[1], GPR119 (indirect)[2]One study reported no direct insulin secretion from isolated islets at 10 µM, suggesting its in vivo effects may be mediated by GLP-1.[2]
N-Arachidonoyl Glycine (NAGly) YesGPR18, GPR55, Voltage-dependent Ca2+ channelsIdentified as a novel insulin secretagogue that increases intracellular Ca2+.[3][4]
Oleoylethanolamide (OEA) YesGPR119, GPR55Known to stimulate insulin secretion.
Palmitoylethanolamide (PEA) YesGPR55Reported to stimulate insulin secretion as a GPR55 agonist.

Signaling Pathways in this compound-Mediated Insulin Secretion

The primary mechanism by which this compound is proposed to stimulate insulin secretion involves the activation of the TRPV1 channel on pancreatic β-cells.

NAT_Signaling_Pathway NAT N-Arachidonoyl Taurine (NAT) TRPV1 TRPV1 Channel NAT->TRPV1 Activates Ca_influx Ca2+ Influx TRPV1->Ca_influx Mediates Insulin_Vesicle Insulin Vesicles Ca_influx->Insulin_Vesicle Triggers fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicle->Insulin_Secretion Leads to

Signaling pathway of NAT-induced insulin secretion.

Experimental Protocols

The following is a generalized protocol for an in vitro insulin secretion assay, based on methodologies reported in the literature for studying the effects of fatty acid amides on pancreatic β-cells.

1. Cell Culture and Islet Isolation:

  • Cell Lines: MIN6 or INS-1E cells are commonly used pancreatic β-cell lines. They should be cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum, penicillin-streptomycin, and other necessary components. Cells are typically passaged when they reach 80-90% confluency. For insulin secretion assays, cells are seeded in multi-well plates.

  • Islet Isolation: Pancreatic islets can be isolated from mice or rats by collagenase digestion of the pancreas, followed by purification using a density gradient (e.g., Ficoll). Isolated islets are then cultured overnight to allow for recovery before the experiment.

2. Insulin Secretion Assay (Static Incubation):

  • Pre-incubation: Prior to the experiment, cells or islets are washed and pre-incubated in a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal insulin secretion rate.

  • Stimulation: The pre-incubation buffer is removed, and cells or islets are incubated with fresh KRB buffer containing:

    • Low glucose (negative control).

    • High glucose (e.g., 16.7 mM) (positive control).

    • Low glucose plus the test compound (e.g., this compound) at various concentrations.

    • High glucose plus the test compound to assess potentiation effects.

  • Sample Collection: After a defined incubation period (typically 1-2 hours), the supernatant is collected to measure secreted insulin.

  • Insulin Quantification: The concentration of insulin in the supernatant is determined using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Normalization: Insulin secretion is often normalized to the total protein content or DNA content of the cells or the number of islets to account for variations in cell number.

Experimental_Workflow cluster_prep Preparation cluster_assay Insulin Secretion Assay cluster_analysis Analysis Cell_Culture Culture Pancreatic β-cells (e.g., MIN6) Preincubation Pre-incubation (Low Glucose) Cell_Culture->Preincubation Islet_Isolation Isolate Pancreatic Islets Islet_Isolation->Preincubation Stimulation Stimulation with Test Compounds Preincubation->Stimulation Collection Collect Supernatant Stimulation->Collection ELISA Quantify Insulin (ELISA/RIA) Collection->ELISA Normalization Normalize Data (to protein/DNA) ELISA->Normalization Results Results Normalization->Results

Workflow for in vitro insulin secretion assay.

Conclusion

This compound demonstrates clear insulin secretagogue activity in pancreatic β-cells, primarily through the activation of TRPV1 channels and subsequent calcium influx. While direct quantitative comparisons of its potency against a wide array of other fatty acid amides are not yet available in the literature, it belongs to a class of N-acyl taurines that are recognized as modulators of insulin secretion. Other fatty acid amides, such as N-Oleoyl Taurine and N-Arachidonoyl Glycine, also exhibit insulinotropic effects, acting through various receptors including TRPV1, GPR119, and GPR55.

For drug development professionals, this compound and other N-acyl taurines represent a promising area for the exploration of novel therapeutics for type 2 diabetes. Further research involving head-to-head dose-response studies is crucial to quantitatively establish the relative potencies of these compounds and to fully elucidate their therapeutic potential. The signaling pathways involving TRPV1 and other G-protein coupled receptors offer multiple targets for pharmacological intervention aimed at enhancing insulin secretion.

References

A Comparative Guide to N-Arachidonoyl Taurine Biosynthesis and Signaling Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Arachidonoyl Taurine (B1682933) (NAT) is an endogenous lipid mediator implicated in a range of physiological processes. As a member of the N-acyl amide family, it shares structural similarities with the endocannabinoid anandamide. This guide provides a cross-species comparison of NAT biosynthesis and signaling, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways to support further research and drug development in this area.

I. Biosynthesis and Degradation of N-Arachidonoyl Taurine: A Cross-Species Overview

The production and breakdown of NAT involve a series of enzymatic reactions that can differ between species, leading to variations in its tissue levels and biological activity.

Biosynthesis

NAT is synthesized by the conjugation of arachidonic acid to taurine. This process is primarily catalyzed by N-acyltransferases. In mice, Bile Acid-CoA:amino acid N-acyltransferase (BAAT) , an enzyme also involved in bile acid metabolism, has been identified as a key synthase for polyunsaturated N-acyl taurines (NATs), including NAT, in the liver.[1] The murine genome also contains two other peroxisomal acyltransferases, ACNAT1 and ACNAT2 . While ACNAT1 and ACNAT2 can conjugate saturated fatty acids to taurine, ACNAT1 is unable to use arachidonoyl-CoA as a substrate.[2] Notably, functional homologs of ACNAT1 and ACNAT2 have not been identified in humans, suggesting that BAAT may be the primary enzyme for NAT synthesis in human liver.[2]

Degradation

The primary enzyme responsible for the degradation of NAT is Fatty Acid Amide Hydrolase (FAAH) .[3] This serine hydrolase breaks down NAT into arachidonic acid and taurine. FAAH is highly conserved across mammalian species, including humans, rats, and mice.[4] However, species-specific differences in the enzyme's activity and inhibitor sensitivity have been reported, which can influence the half-life and signaling of NAT.[5]

II. Quantitative Data Comparison

Direct cross-species comparisons of absolute NAT levels and enzyme kinetics are not extensively documented in the literature. The following tables summarize the available quantitative data.

Table 1: Endogenous Levels of this compound (NAT)

SpeciesTissue/FluidConcentration (pmol/g or pmol/mL)Citation
MouseBrain~13.1 ± 2.1 pmol/g[6]
MouseLiver (FAAH -/-)Levels are highly elevated, with polyunsaturated NATs showing 5-100 fold increases.[7]
MouseKidney (FAAH -/-)Levels can reach up to ~5000 pmol/g for some polyunsaturated NATs.
HumanPlasmaN-oleoyl taurine is the most abundant NAT, but specific NAT levels are not well-documented.[3][8]
RatBrainN-arachidonoyl PE (a precursor) is present at 22 ± 16 pmol/gm.[9]

Note: Directly comparable quantitative data for NAT levels across different species in the same tissues are limited. Much of the available data comes from studies on FAAH knockout mice, where NAT levels are artificially elevated.

Table 2: Enzyme Kinetics for NAT Biosynthesis and Degradation

EnzymeSpeciesSubstrate(s)KmVmax or kcatCitation
BAATHumanCholyl-CoA, TaurineTaurine: 1.1 mM-
BAATHumanCholyl-CoA, GlycineGlycine: 5.8 mM-
ACNAT1MousePalmitoyl-CoA, Taurine11 µM159.5 nmol/min/mg
FAAHRatAnandamide13 ± 2 µM4.9 ± 0.3 nmol/min/mg
FAAH-2HumanAnandamide7.9 ± 1.5 µM0.71 ± 0.04 nmol/mg/min[10]

Table 3: Receptor Activation by this compound (NAT)

ReceptorSpeciesAssay TypeEC50 / KiCitation
TRPV1Not SpecifiedCalcium Flux28 µM
TRPV4Not SpecifiedCalcium Flux21 µM

Note: There is currently no direct evidence in the searched literature for the binding or activation of GPR55 by this compound.

III. Signaling Pathways of this compound

NAT primarily exerts its biological effects through the activation of Transient Receptor Potential (TRP) channels, particularly TRPV1 and TRPV4.

TRPV1 and TRPV4 Signaling

Activation of TRPV1 and TRPV4, which are non-selective cation channels, by NAT leads to an influx of calcium ions (Ca²⁺) into the cell. This increase in intracellular calcium can trigger a variety of downstream signaling cascades, influencing processes such as neurotransmission and insulin (B600854) secretion.[11] In the prefrontal cortex of mice, NAT has been shown to enhance glutamatergic synaptic transmission, an effect that is dependent on TRPV1 activation.[11]

NAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NAT This compound TRPV1 TRPV1 NAT->TRPV1 Activates TRPV4 TRPV4 NAT->TRPV4 Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx TRPV4->Ca_influx Downstream Downstream Signaling Cascades Ca_influx->Downstream Response Cellular Response (e.g., Neurotransmission, Insulin Secretion) Downstream->Response

NAT signaling through TRPV1 and TRPV4 channels.

IV. Experimental Protocols

A. Quantification of this compound by LC-MS/MS

This protocol describes a general method for the extraction and quantification of NAT from biological tissues.

1. Materials:

  • Tissue sample (e.g., brain, liver)

  • Methanol (B129727) (LC-MS grade)

  • Chloroform (B151607) (LC-MS grade)

  • Water (LC-MS grade)

  • Internal standard (e.g., this compound-d4)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Nitrogen evaporator

  • UPLC-MS/MS system

2. Procedure:

  • Homogenize a known weight of frozen tissue in ice-cold methanol containing the internal standard.

  • Add chloroform and water to the homogenate for lipid extraction (e.g., Bligh-Dyer method).

  • Vortex the mixture and centrifuge to separate the phases.

  • Collect the lower organic phase.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the lipid extract in an appropriate solvent.

  • Perform solid-phase extraction (SPE) for sample cleanup. Condition the SPE cartridge with methanol, followed by water. Load the sample, wash with water, and elute the analytes with methanol.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

  • Inject the sample into the UPLC-MS/MS system. Separation is typically achieved on a C18 column with a gradient of water and methanol/acetonitrile containing a modifier like ammonium (B1175870) acetate (B1210297) or formic acid.

  • Monitor the specific parent-to-daughter ion transitions for NAT and the internal standard in multiple reaction monitoring (MRM) mode.

LCMS_Workflow Tissue Tissue Homogenization (with Internal Standard) Extraction Lipid Extraction (e.g., Bligh-Dyer) Tissue->Extraction Evaporation1 Solvent Evaporation Extraction->Evaporation1 SPE Solid Phase Extraction (SPE) Evaporation1->SPE Evaporation2 Solvent Evaporation SPE->Evaporation2 Reconstitution Reconstitution in Mobile Phase Evaporation2->Reconstitution LCMS UPLC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS

Workflow for NAT quantification by LC-MS/MS.
B. N-Acyltransferase Activity Assay for NAT Biosynthesis

This protocol outlines a method to measure the activity of NAT-synthesizing enzymes in tissue homogenates.

1. Materials:

  • Tissue sample (e.g., liver)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Arachidonoyl-CoA

  • Taurine

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • Acetonitrile

  • LC-MS/MS system

2. Procedure:

  • Homogenize the tissue in ice-cold homogenization buffer.

  • Centrifuge the homogenate to obtain the desired cellular fraction (e.g., microsomal or cytosolic fraction).

  • Determine the protein concentration of the fraction.

  • Set up the reaction mixture containing the tissue homogenate (a specific amount of protein), arachidonoyl-CoA, and taurine in the reaction buffer.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction by adding an excess of cold acetonitrile.

  • Centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant for the amount of NAT produced using LC-MS/MS as described in the previous protocol.

  • Calculate the enzyme activity as the amount of NAT produced per unit of time per amount of protein.

C. Calcium Imaging Assay for TRPV1/TRPV4 Activation

This protocol describes a method to assess the activation of TRPV1 or TRPV4 by NAT using a fluorescent calcium indicator.

1. Materials:

  • Cells expressing the target receptor (TRPV1 or TRPV4)

  • Calcium imaging buffer (e.g., HBSS)

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • This compound (NAT) solution

  • Positive control (e.g., capsaicin (B1668287) for TRPV1)

  • Fluorescence microscope with an imaging system

2. Procedure:

  • Plate the cells on glass-bottom dishes suitable for microscopy.

  • Load the cells with the calcium indicator by incubating them in a solution of the dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127) in imaging buffer at 37°C for 30-60 minutes.

  • Wash the cells with imaging buffer to remove excess dye and allow for de-esterification of the dye.

  • Mount the dish on the microscope stage and perfuse with imaging buffer.

  • Acquire baseline fluorescence images. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and recording emission at 510 nm. For Fluo-4, excite at ~490 nm and record emission at ~520 nm.

  • Apply the NAT solution to the cells and continuously record the fluorescence changes.

  • Apply a positive control at the end of the experiment to confirm cell responsiveness.

  • Analyze the data by calculating the ratio of fluorescence intensities (for Fura-2) or the change in fluorescence intensity (for Fluo-4) over time, which reflects the change in intracellular calcium concentration.

Calcium_Imaging_Workflow Cell_Plating Plate Cells on Glass-Bottom Dish Dye_Loading Load Cells with Calcium Indicator Cell_Plating->Dye_Loading Washing Wash to Remove Excess Dye Dye_Loading->Washing Baseline Acquire Baseline Fluorescence Washing->Baseline Stimulation Apply NAT and Record Fluorescence Baseline->Stimulation Analysis Analyze Calcium Concentration Changes Stimulation->Analysis

Workflow for Calcium Imaging Assay.

V. Conclusion

The biosynthesis and signaling of this compound exhibit notable species-specific differences, particularly in the enzymatic machinery for its synthesis. While FAAH is a conserved degradation enzyme, the synthetic pathways involving BAAT, ACNAT1, and ACNAT2 differ between rodents and humans. The primary signaling actions of NAT identified to date are mediated by TRPV1 and TRPV4. Further research is required to fully elucidate the quantitative differences in NAT metabolism and signaling across species and to explore its potential interactions with other receptors like GPR55. The provided protocols and data serve as a foundation for researchers to delve deeper into the physiological and pathological roles of this intriguing lipid mediator.

References

Comparative lipidomics to identify changes in N-acyl taurine profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of current lipidomics strategies for the identification and quantification of N-acyl taurines (NATs), a class of bioactive lipids implicated in various physiological processes. We offer a detailed examination of analytical methodologies, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), to assist researchers in selecting and implementing the most appropriate techniques for their studies.

Introduction to N-acyl Taurines (NATs)

N-acyl taurines are endogenous signaling lipids formed by the conjugation of a fatty acid to a taurine (B1682933) molecule.[1][2] They are involved in a variety of biological functions, including the regulation of glucose homeostasis and the activation of transient receptor potential (TRP) ion channels.[1][3] The degradation of NATs is primarily catalyzed by the enzyme fatty acid amide hydrolase (FAAH), while their synthesis involves acyl-CoA:amino acid N-acyltransferases like ACNAT1 and bile acid-CoA:amino acid N-acyltransferase (BAAT).[1][2][4] Given their diverse roles, the accurate profiling of NATs is crucial for understanding their function in health and disease.

Analytical Approaches for NAT Profiling: A Comparison

The analysis of NATs in biological matrices is predominantly achieved through LC-MS/MS. This technique offers the high sensitivity and specificity required for the detection and quantification of these low-abundance lipids. Two main strategies are employed in lipidomics: untargeted and targeted analysis.

  • Untargeted Lipidomics: This approach aims to comprehensively profile all detectable lipids in a sample to identify global changes in the lipidome. It is a powerful tool for discovery-based research, enabling the identification of novel biomarkers and metabolic pathways.

  • Targeted Lipidomics: This hypothesis-driven approach focuses on the precise quantification of a predefined set of lipids. By using stable isotope-labeled internal standards and optimized instrument parameters, targeted methods provide high accuracy and precision, making them ideal for validation studies and clinical applications.

Quantitative Performance of UPLC-MS/MS Methods for NAT Analysis

The following table summarizes the performance of a validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of five representative NATs. This data can serve as a benchmark for researchers developing and validating their own analytical methods.

AnalyteLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
N-palmitoyl taurine (C16:0 NAT)1-300≥ 0.99960.3-0.41
N-oleoyl taurine (C18:1 NAT)1-300≥ 0.99960.3-0.41
N-arachidonoyl taurine (C20:4 NAT)1-300≥ 0.99960.3-0.41
N-docosanoyl taurine (C22:0 NAT)1-300≥ 0.99960.3-0.41
N-nervonoyl taurine (C24:1 NAT)1-300≥ 0.99960.3-0.41

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for accurate lipid analysis and should be optimized based on the biological matrix.

1. Liquid-Liquid Extraction (for Plasma and Tissues):

  • Folch Method: This classic method uses a chloroform:methanol (2:1, v/v) mixture to extract lipids.

  • Bligh-Dyer Method: A modification of the Folch method, using a chloroform:methanol:water (1:2:0.8, v/v/v) single-phase extraction.

  • Methyl-tert-butyl ether (MTBE) Extraction: A safer and effective alternative to chloroform-based methods.

Protocol for Tissue Samples (e.g., Liver, Brain, Intestine):

  • Homogenize weighed tissue samples in an appropriate solvent system (e.g., chloroform:methanol).

  • Add an internal standard solution containing deuterated NATs.

  • Vortex and centrifuge to separate the organic and aqueous layers.

  • Collect the organic layer containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis.

UPLC-MS/MS Analysis

Chromatographic Separation:

  • Column: A C18 reversed-phase column is commonly used for the separation of NATs.

  • Mobile Phase: A gradient of water and acetonitrile/methanol with additives like formic acid or ammonium (B1175870) acetate (B1210297) is typically employed.

Mass Spectrometry Detection:

  • Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for NAT analysis.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, offering high specificity and sensitivity.

MRM Transitions for Representative NATs:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
N-palmitoyl taurine (C16:0 NAT)362.280.0, 107.0
N-oleoyl taurine (C18:1 NAT)388.380.0, 107.0
This compound (C20:4 NAT)410.380.0, 107.0
N-docosanoyl taurine (C22:0 NAT)444.480.0, 107.0
N-nervonoyl taurine (C24:1 NAT)470.480.0, 107.0
d4-N-arachidonoyl taurine (Internal Standard)414.380.0, 107.0

Signaling and Metabolic Pathways

The biosynthesis and degradation of NATs are key to their roles as signaling molecules. The following diagrams illustrate the experimental workflow for NAT analysis and the metabolic pathway of these lipids.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, etc.) Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction (e.g., Folch, MTBE) Homogenization->Extraction Drying Drying & Reconstitution Extraction->Drying UPLC UPLC Separation (C18 column) Drying->UPLC MS Tandem MS Detection (MRM mode) UPLC->MS Quantification Quantification MS->Quantification Analysis Statistical Analysis Quantification->Analysis

Experimental workflow for N-acyl taurine analysis.

NAT_pathway FattyAcylCoA Fatty Acyl-CoA ACNAT ACNAT1 / BAAT (Biosynthesis) FattyAcylCoA->ACNAT Taurine Taurine Taurine->ACNAT NAT N-acyl Taurine (NAT) Signaling Downstream Signaling (e.g., TRP Channel Activation) NAT->Signaling FAAH FAAH (Degradation) NAT->FAAH FattyAcid Fatty Acid Taurine2 Taurine ACNAT->NAT FAAH->FattyAcid FAAH->Taurine2

N-acyl taurine metabolism and signaling pathway.

Conclusion

The selection of an appropriate analytical strategy is paramount for the reliable profiling of N-acyl taurines. This guide provides a framework for comparing different methodologies, with a focus on validated UPLC-MS/MS techniques. By providing detailed experimental protocols and insights into the metabolic pathways of NATs, we aim to equip researchers with the necessary tools to advance our understanding of these important signaling lipids.

References

A Comparative Guide to N-Arachidonoyl Taurine and Alternative Therapies in Preclinical Long QT Syndrome Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Arachidonoyl Taurine (B1682933) (NAT), a novel therapeutic candidate for Long QT syndrome (LQTS), with established and emerging alternative treatments. The information is based on preclinical experimental data, offering insights into their respective mechanisms of action, efficacy, and methodologies for evaluation.

Introduction to Long QT Syndrome and Therapeutic Strategies

Long QT syndrome (LQTS) is a cardiac ion channelopathy characterized by a prolonged QT interval on the electrocardiogram, which increases the risk of life-threatening arrhythmias such as Torsades de Pointes (TdP).[1] The underlying cause is typically a genetic mutation in genes encoding cardiac ion channels, leading to a delayed repolarization of the ventricular action potential.[1] The most common forms, LQT1 and LQT2, result from loss-of-function mutations in potassium channels, while LQT3 is caused by gain-of-function mutations in sodium channels.

Current therapeutic strategies primarily involve the use of beta-adrenergic blockers (beta-blockers) to suppress adrenergic-triggered events and, in some cases, sodium channel blockers like mexiletine (B70256), particularly for LQT3.[2] However, these treatments have limitations, and there is a need for novel therapeutic approaches. NAT has emerged as a promising candidate that directly targets the underlying pathophysiology of certain LQTS types by activating the slow delayed rectifier potassium current (IKs).[1][3]

N-Arachidonoyl Taurine: A Novel IKs Channel Activator

This compound is a synthetic analog of a polyunsaturated fatty acid that has demonstrated the ability to restore the function of mutated IKs channels, which are responsible for LQT1.[1][3] Its primary mechanism of action involves a significant negative shift in the voltage-dependence of IKs channel activation, effectively increasing the potassium current during cardiac repolarization.[4]

Comparative Efficacy of Therapeutic Agents in Preclinical Models

The following tables summarize the quantitative data from preclinical studies, comparing the effects of NAT and alternative therapies on key electrophysiological parameters in LQTS models.

Compound Preclinical Model Concentration/Dose Effect on IKs Channel Voltage-Dependence (ΔV50) Reference
This compound (NAT)Xenopus oocytes expressing mutant KCNQ1/KCNE170 µM~ -30 to -50 mV[4]
N-Arachidonoyl-L-serine (ARA-S)Xenopus oocytes expressing mutant KCNQ1/KCNE1Not SpecifiedSignificant V50 shift[5]
Compound Preclinical Model Concentration/Dose Effect on Action Potential Duration (APD) Reference
N-Arachidonoyl-L-serine (ARA-S)CardiomyocytesNot SpecifiedShortened APD[5]
MexiletineLQT2 Rabbit CardiomyocytesNot SpecifiedShortened APD90 by 113 ms (B15284909)[6][7]
Propranolol (B1214883)LQT3 Human iPSC-CMs5 µMShortened APD90 from 440 ± 37 ms to 332 ± 37 ms[2]
Compound Preclinical Model/Patient Cohort Dose Effect on QT/QTc Interval Reference
MexiletineLQT2 Patients9 ± 4 mg/kg/dayShortened QTc by ≥ 40 ms in the majority of patients[6]
MexiletineLQT3 Patients8 ± 0.5 mg/kg/dayShortened QTc by 63 ± 6 ms[8]
PropranololLQT3 Transgenic MiceNot SpecifiedModest effect on QT interval[9]
Nadolol (B74898)LQTS Patients1-1.5 mg/kg/dayDose-dependent effects on heart rate, used to infer QT correction[10][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used to evaluate the therapeutic potential of these compounds.

Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes

This technique is used to study the function of ion channels expressed in the oocyte membrane.

  • Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the desired ion channel subunits (e.g., KCNQ1 and KCNE1).

  • Incubation: Injected oocytes are incubated for 2-5 days to allow for channel expression.

  • Recording:

    • An oocyte is placed in a recording chamber and perfused with a specific external solution.

    • Two microelectrodes, filled with 3M KCl, are inserted into the oocyte. One electrode measures the membrane potential (voltage electrode), and the other injects current (current electrode).

    • A voltage-clamp amplifier maintains the membrane potential at a desired level (holding potential, typically -80 mV).

    • Voltage steps are applied to elicit ion channel currents, which are recorded and analyzed to determine parameters such as the voltage-dependence of activation (V50).

    • The compound of interest (e.g., NAT) is perfused into the chamber to assess its effect on channel function.

Patch-Clamp Electrophysiology in Cardiomyocytes

This technique allows for the recording of ion channel currents and action potentials from isolated cardiomyocytes.

  • Cell Isolation/Culture: Cardiomyocytes are either isolated from animal hearts (e.g., rabbit) or differentiated from human induced pluripotent stem cells (hiPSC-CMs).

  • Recording Configuration: The whole-cell patch-clamp configuration is typically used.

    • A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution mimicking the intracellular environment, is pressed against the cell membrane.

    • A high-resistance seal (gigaohm seal) is formed between the pipette tip and the membrane.

    • The membrane patch under the pipette is ruptured by gentle suction, allowing electrical access to the entire cell.

  • Data Acquisition:

    • Voltage-Clamp: The membrane potential is clamped at a specific voltage, and the currents flowing through the ion channels are recorded. This is used to study the effect of a compound on specific currents (e.g., late sodium current).

    • Current-Clamp: The current injected into the cell is controlled (typically set to zero), and the changes in membrane potential (action potentials) are recorded. This is used to measure parameters like action potential duration (APD).

  • Drug Application: The compound is applied to the cell via the perfusion system.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of NAT, mexiletine, and beta-blockers are mediated by distinct molecular mechanisms.

This compound Signaling Pathway

NAT directly interacts with the KCNQ1/KCNE1 channel complex, the molecular basis of the IKs current. It is thought to bind to a site on the channel that facilitates the opening of the channel pore in response to membrane depolarization. This leads to an increased potassium efflux, which accelerates the repolarization of the cardiac action potential.

NAT_Mechanism cluster_membrane Cardiomyocyte Membrane cluster_effect Electrophysiological Effect NAT This compound IKs KCNQ1/KCNE1 (IKs) Channel NAT->IKs Binds to and activates K_ion K+ IKs->K_ion Increased efflux Repolarization Accelerated Repolarization K_ion->Repolarization APD Shortened Action Potential Duration Repolarization->APD QT Shortened QT Interval APD->QT

Mechanism of this compound in LQTS.
Mexiletine Signaling Pathway

Mexiletine is a class Ib antiarrhythmic drug that primarily blocks the late component of the inward sodium current (INa-L). In LQT3, gain-of-function mutations in the SCN5A gene lead to an enhanced INa-L, which prolongs the action potential. By blocking this aberrant current, mexiletine shortens the action potential duration.

Mexiletine_Mechanism cluster_membrane Cardiomyocyte Membrane cluster_effect Electrophysiological Effect Mexiletine Mexiletine Na_Channel SCN5A (Late Na+) Channel Mexiletine->Na_Channel Blocks Na_ion Na+ Na_Channel->Na_ion Reduced influx Repolarization Shortened Repolarization Na_ion->Repolarization APD Shortened Action Potential Duration Repolarization->APD QT Shortened QT Interval APD->QT

Mechanism of Mexiletine in LQT3.
Beta-Blocker Signaling Pathway

Beta-blockers, such as propranolol and nadolol, act by antagonizing the effects of catecholamines (e.g., adrenaline) at beta-adrenergic receptors. In LQTS, particularly LQT1, physical or emotional stress can trigger arrhythmias by increasing sympathetic tone. Beta-blockers blunt this response, thereby reducing the likelihood of TdP. Some beta-blockers, like propranolol, also exhibit direct effects on ion channels, including the inhibition of the late sodium current.[2]

Beta_Blocker_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Signaling cluster_effect Electrophysiological Effect Catecholamines Catecholamines Beta_Receptor β-Adrenergic Receptor Catecholamines->Beta_Receptor Activates Beta_Blocker Beta-Blocker Beta_Blocker->Beta_Receptor Blocks cAMP cAMP Production Beta_Receptor->cAMP Stimulates Ion_Channel_Mod Ion Channel Modulation cAMP->Ion_Channel_Mod Arrhythmia_Risk Reduced Arrhythmia Risk Ion_Channel_Mod->Arrhythmia_Risk

Mechanism of Beta-Blockers in LQTS.

Experimental Workflow for Preclinical Evaluation

The preclinical validation of a potential LQTS therapeutic involves a multi-step process, from in vitro channel studies to in vivo animal models.

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_ex_vivo Ex Vivo Evaluation cluster_in_vivo In Vivo Evaluation A Target Identification (e.g., Mutant IKs Channel) B Compound Screening (High-Throughput Electrophysiology) A->B C Lead Compound Characterization (TEVC in Xenopus oocytes) B->C D Validation in Cardiomyocytes (Patch-Clamp in hiPSC-CMs) C->D E Langendorff-perfused Heart (Effect on ECG and APD) D->E F LQTS Animal Model (e.g., Transgenic Rabbit/Mouse) E->F G Pharmacokinetics and Pharmacodynamics F->G H Efficacy and Safety Studies (QT Interval Correction, Arrhythmia Burden) G->H

Preclinical Drug Development Workflow for LQTS.

Conclusion

This compound represents a promising, mechanism-based therapeutic approach for certain forms of Long QT syndrome, particularly LQT1. Its ability to directly activate the dysfunctional IKs channels offers a clear advantage over non-specific therapies. Preclinical data, primarily from in vitro models, are encouraging and demonstrate a significant restoration of channel function.

In comparison, mexiletine has shown efficacy in preclinical models and patients with LQT2 and LQT3 by targeting the late sodium current. Beta-blockers remain a cornerstone of therapy, especially for LQT1, by mitigating arrhythmogenic triggers.

Further preclinical studies in animal models of LQTS are warranted to fully elucidate the therapeutic potential of NAT, particularly its effects on action potential duration and the QT interval in vivo. A direct, head-to-head comparison with existing therapies in these models will be crucial for determining its future clinical utility. The experimental protocols and workflows outlined in this guide provide a framework for such investigations.

References

Safety Operating Guide

Navigating the Safe Disposal of N-Arachidonoyl Taurine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step operational plan for the safe disposal of N-Arachidonoyl Taurine, ensuring the protection of personnel and the environment.

This compound is an arachidonoyl amino acid utilized in research.[1][2][3] While specific disposal instructions are chemical-specific and should always be confirmed with the product's Safety Data Sheet (SDS), general principles of laboratory chemical waste disposal apply. This compound is often supplied in a solution of ethanol (B145695), which is a key consideration for its disposal.[1]

Regulatory Framework for Laboratory Waste

The disposal of laboratory chemicals is governed by stringent regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[4][5] These regulations mandate a "cradle-to-grave" management system for hazardous waste, from generation to final disposal.

Key regulatory considerations for laboratory chemical waste disposal are summarized in the table below:

Regulatory AspectKey Requirements
Waste Characterization All waste must be evaluated to determine if it is hazardous based on ignitability, corrosivity, reactivity, or toxicity.[6]
Container Management Waste containers must be appropriate for the chemical, kept in good condition, and securely closed.[4]
Labeling All waste containers must be clearly labeled with their contents and associated hazards.[6]
Segregation Incompatible chemicals must be stored separately to prevent dangerous reactions.[4]
Accumulation There are limits on the amount of hazardous waste that can be stored in a laboratory and the timeframe for its removal.[7][8]

Standard Operating Procedure for this compound Disposal

The following procedure outlines the essential steps for the safe disposal of this compound. This should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) protocols.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing the appropriate PPE:

  • Safety goggles

  • Chemical-resistant gloves

  • Laboratory coat

Step 2: Waste Characterization and Segregation
  • Consult the Safety Data Sheet (SDS): The SDS for this compound is the primary source of information regarding its specific hazards and disposal requirements.

  • Solvent Consideration: Since this compound is often dissolved in ethanol, the waste will be classified as ignitable hazardous waste due to the solvent.[6]

  • Segregation: Do not mix this compound waste with other incompatible waste streams. It should be collected in a dedicated waste container for flammable liquids.

Step 3: Containerization and Labeling
  • Select an Appropriate Container: Use a clean, leak-proof container that is chemically compatible with ethanol and this compound. Plastic containers are often preferred for chemical waste.[6]

  • Label the Container: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound in Ethanol"

    • The concentration of the components

    • The associated hazards (e.g., "Ignitable")

    • The date of accumulation

Step 4: Accumulation and Storage
  • Designated Area: Store the waste container in a designated satellite accumulation area within the laboratory.[6]

  • Keep Closed: The waste container must be kept securely closed at all times, except when adding waste.

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent spills.

Step 5: Disposal Request and Pickup
  • Contact EHS: Once the waste container is full or has reached the institutional time limit for accumulation, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Documentation: Complete any required waste disposal forms or manifests as per your institutional procedures.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe sds Consult Safety Data Sheet (SDS) ppe->sds characterize Characterize Waste (Ignitable due to Ethanol) sds->characterize segregate Segregate from Incompatible Waste characterize->segregate container Select & Label Appropriate Waste Container segregate->container accumulate Store in Designated Satellite Accumulation Area container->accumulate closed Keep Container Closed accumulate->closed ehs Contact EHS for Waste Pickup closed->ehs end End: Waste Removed by EHS ehs->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet for this compound and adhere to all local, state, and federal regulations, as well as your institution's specific waste disposal policies.

References

Personal protective equipment for handling N-Arachidonoyl Taurine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of N-Arachidonoyl Taurine, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.

This compound should be treated as a hazardous substance.[1] It is imperative to avoid ingestion, inhalation, and contact with eyes, skin, and clothing.[1] This compound is typically supplied as a solution in ethanol (B145695), a flammable liquid.

Personal Protective Equipment (PPE)

Given the hazardous nature of this compound and its ethanol solvent, a comprehensive PPE strategy is required. The following table summarizes the recommended PPE for various handling procedures.

Procedure Eye Protection Hand Protection Body Protection Respiratory Protection
Routine Handling & Preparation Safety glasses with side shields or chemical splash gogglesNitrile or latex gloves (double gloving recommended)Laboratory coat, full-length pants, and closed-toe shoesNot generally required if handled in a well-ventilated area or chemical fume hood
Changing Solvents / Aliquoting Chemical splash goggles or a face shieldNitrile or latex gloves (double gloving recommended)Laboratory coat, full-length pants, and closed-toe shoesRecommended to be performed in a chemical fume hood to avoid inhalation of vapors
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or gown over a laboratory coatAir-purifying respirator with an organic vapor cartridge, especially for large spills or in poorly ventilated areas
Waste Disposal Safety glasses with side shields or chemical splash gogglesNitrile or latex glovesLaboratory coatNot generally required if handling sealed waste containers

Operational and Disposal Plans

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[2] The recommended storage temperature is -80°C.[1]

Handling and Preparation:

  • Ensure a well-ventilated work area. For procedures that may generate aerosols or vapors, such as solvent evaporation, use a certified chemical fume hood.

  • Before handling, put on the appropriate PPE as detailed in the table above.

  • When changing the solvent, the ethanol can be evaporated under a gentle stream of nitrogen.[1] Immediately add the new solvent of choice, such as DMSO or dimethylformamide.[1]

  • Avoid prolonged or repeated exposure.[2]

  • After handling, wash hands thoroughly.[1]

Spill Cleanup Protocol:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Control Ignition Sources: As the solution contains flammable ethanol, extinguish all nearby flames and turn off any spark-producing equipment.

  • Don PPE: Wear the appropriate PPE for spill cleanup, including respiratory protection if necessary.

  • Contain the Spill: Use absorbent pads or other suitable materials to contain the spill and prevent it from spreading.

  • Absorb the Spill: Cover the spill with an inert absorbent material such as sand, diatomite, or universal binders.[3]

  • Collect Waste: Carefully collect the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose of Waste: Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with local, state, and federal regulations.

Disposal Plan:

  • All waste containing this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Do not dispose of this compound down the drain or in regular trash.

  • Waste material must be disposed of in accordance with national and local regulations.[3] Leave chemicals in their original containers and do not mix with other waste.[3]

Experimental Protocols

Solvent Exchange Procedure: This protocol describes the process of replacing the ethanol solvent with another suitable solvent.

  • Preparation: Work within a chemical fume hood. Prepare the vial of this compound in ethanol, a gentle stream of nitrogen gas, and the desired new solvent (e.g., DMSO, dimethylformamide).

  • Evaporation: Open the vial and direct a gentle stream of nitrogen gas over the surface of the solution. The nitrogen will facilitate the evaporation of the ethanol.

  • Reconstitution: Once the ethanol has completely evaporated, immediately add the desired volume of the new solvent to the vial.

  • Mixing: Gently vortex or sonicate the vial to ensure the this compound is fully dissolved in the new solvent.

  • Storage: Store the reconstituted solution at the appropriate temperature as recommended by the supplier.

Visual Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Work in a Ventilated Area (Fume Hood Recommended) B->C Proceed to Handling D Perform Experimental Procedure (e.g., Solvent Exchange, Aliquoting) C->D E Wash Hands Thoroughly D->E Procedure Complete Spill Spill Occurs D->Spill Accident F Store or Dispose of Material E->F G Collect all Waste (Chemical, PPE, etc.) F->G If Disposing H Label as Hazardous Waste G->H I Dispose According to Institutional & Local Regulations H->I Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Cleanup->G Collect Spill Waste

Caption: Logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.